molecular formula C15H18ClN3O B1683454 Uniconazole CAS No. 83657-22-1

Uniconazole

Cat. No.: B1683454
CAS No.: 83657-22-1
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-MDWZMJQESA-N
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Description

Uniconazole (CAS 83657-22-1) is a highly active triazole-type plant growth regulator with significant research value for studying plant physiology and biochemistry. Its primary mechanism of action is the potent inhibition of gibberellin (GA) biosynthesis, which effectively controls vegetative growth by reducing cell elongation, shortening internodes, and producing a dwarfing effect . This makes it an essential tool for investigating plant architecture, resource allocation, and the fundamental role of gibberellins in development. Beyond growth regulation, this compound has been shown to influence hormonal homeostasis, notably increasing levels of abscisic acid (ABA) and cytokinins (CK), thereby enhancing plant resistance to various abiotic stresses such as drought, waterlogging, and salinity . In research applications, this compound is used to study a wide range of physiological processes. It has been demonstrated to suppress excessive vegetative growth in fruit trees like avocado, promoting a shift in resource allocation towards reproductive structures and improving floral bud density and fruit size . In cereal crops such as maize and wheat, it improves lodging resistance and yield potential by strengthening stems and regulating canopy architecture . Recent studies also highlight its role in improving the efficiency of high-throughput genetic transformation in maize by producing more robust regenerated plantlets, thereby supporting advanced molecular breeding and gene function studies . Furthermore, research on medicinal plants like Ophiopogon japonicus reveals its complex effects, significantly increasing tuber yield but posing potential trade-offs with the concentration of key bioactive compounds, underscoring the importance of dosage and application timing in experimental design . For scientists, this compound offers a versatile means to precisely manipulate plant growth and development. It can be applied as a foliar spray, soil drench, or seed treatment, and is known for its higher activity and shorter residual period in soil compared to similar compounds like paclobutrazol . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032505
Record name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
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Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83657-22-1
Record name Uniconazole
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Record name Uniconazole [ISO]
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Record name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
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Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE)
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Record name UNICONAZOLE
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Foundational & Exploratory

Uniconazole's Mechanism of Action in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole, a triazole-based plant growth regulator, profoundly influences plant physiology primarily by interfering with the biosynthesis of key plant hormones. Its primary mode of action is the inhibition of gibberellin (GA) production, leading to a reduction in plant stature and controlled vegetative growth. Furthermore, this compound modulates the levels of other critical hormones, including abscisic acid (ABA), cytokinins, and auxins, thereby enhancing plant resilience to a variety of environmental stresses. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, detailed experimental protocols for its study, and a quantitative analysis of its impact on plant physiology.

Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's most well-documented effect is its potent inhibition of gibberellin (GA) biosynthesis.[1] As a triazole compound, it specifically targets and inhibits ent-kaurene (B36324) oxidase, a crucial cytochrome P450 monooxygenase enzyme in the GA biosynthetic pathway.[2] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. By blocking this step, this compound effectively curtails the production of biologically active GAs, which are essential for cell elongation.[1] This inhibition results in a number of observable phenotypic changes in treated plants.

The direct consequence of reduced GA levels is a decrease in internode elongation, leading to a more compact plant architecture, often referred to as dwarfing. This characteristic is widely exploited in agriculture and horticulture to produce sturdier plants that are less prone to lodging and have a more desirable ornamental form.

Signaling Pathway: Gibberellin Biosynthesis

The following diagram illustrates the key steps in the gibberellin biosynthesis pathway and highlights the point of inhibition by this compound.

Gibberellin_Biosynthesis GGPP Geranylgeranyl diphosphate ent_copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_copalyl_diphosphate CPS ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene KS ent_kaurenol ent-Kaurenol ent_kaurene->ent_kaurenol ent-Kaurene Oxidase ent_kaurenal ent-Kaurenal ent_kaurenol->ent_kaurenal ent-Kaurene Oxidase ent_kaurenoic_acid ent-Kaurenoic acid ent_kaurenal->ent_kaurenoic_acid ent-Kaurene Oxidase GA12 GA12 ent_kaurenoic_acid->GA12 KAO Active_GAs Active Gibberellins (e.g., GA1, GA3, GA4, GA7) GA12->Active_GAs GA20ox, GA3ox This compound This compound ent_kaurene_oxidase ent-Kaurene Oxidase (Cytochrome P450) This compound->ent_kaurene_oxidase

Figure 1: Gibberellin biosynthesis pathway indicating inhibition by this compound.

Modulation of Other Phytohormone Levels

Beyond its primary impact on gibberellins, this compound influences the homeostasis of other crucial plant hormones, contributing to its broad physiological effects.

Abscisic Acid (ABA) Catabolism Inhibition

This compound is a potent inhibitor of ABA 8'-hydroxylase, a key enzyme in the catabolism (breakdown) of abscisic acid (ABA).[3] This enzyme, also a cytochrome P450 monooxygenase (specifically CYP707A), is responsible for converting ABA to 8'-hydroxy-ABA, an inactive form. By inhibiting this enzyme, this compound leads to an accumulation of endogenous ABA.[3][4] Increased ABA levels are strongly associated with enhanced plant tolerance to various abiotic stresses, including drought and salinity, primarily through its role in regulating stomatal closure and inducing stress-responsive genes.

Effects on Cytokinins and Auxins

Research indicates that this compound can also alter the levels of cytokinins and auxins. Some studies have reported an increase in cytokinin content following this compound application, which may contribute to delayed senescence and improved photosynthetic capacity. The effects on auxin (indole-3-acetic acid, IAA) levels appear to be more complex and can vary depending on the plant species and experimental conditions, with some studies reporting a decrease in IAA concentration.[4]

Hormonal Crosstalk Signaling

The changes in GA, ABA, cytokinin, and auxin levels induced by this compound result in a complex interplay of hormonal signaling pathways. This crosstalk is central to the observed physiological responses, including altered growth, enhanced stress tolerance, and changes in reproductive development.

Hormonal_Crosstalk cluster_GA Gibberellin Pathway cluster_ABA Abscisic Acid Pathway cluster_CK Cytokinin Pathway This compound This compound GA_biosynthesis GA Biosynthesis This compound->GA_biosynthesis Inhibits ABA_catabolism ABA Catabolism This compound->ABA_catabolism Inhibits CK_level Cytokinin (CK) Levels This compound->CK_level Influences GA_level Gibberellin (GA) Levels GA_biosynthesis->GA_level Leads to decreased Stem_elongation Stem Elongation GA_level->Stem_elongation Promotes ABA_level Abscisic Acid (ABA) Levels ABA_catabolism->ABA_level Leads to increased Stress_tolerance Stress Tolerance ABA_level->Stress_tolerance Enhances Senescence Senescence CK_level->Senescence Delays

Figure 2: Hormonal crosstalk influenced by this compound application.

Quantitative Data on Physiological Effects

The application of this compound leads to measurable changes in plant growth, development, and hormone concentrations. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Plant Height and Yield

Plant SpeciesThis compound ConcentrationReduction in Plant Height (%)Change in Yield (%)Reference
Tomato ('Early Girl')10 mg·L⁻¹25No significant change[5]
Pepper ('Jalapeno')5 and 10 mg·L⁻¹Significant reductionNot specified[5]
Eggplant ('Millionaire')5 and 10 mg·L⁻¹Significant reductionNot specified[5]
Ophiopogon japonicus7.5 kg/hm ²10.02+101.59[6][7]
Ophiopogon japonicus30 kg/hm ²29.66+39.38[6][7]
Maize1.0 mg/L25No significant change[8]
Mango1.0 g a.i./m canopyNot specifiedImproved[9]
Tomato5, 8, 10 ppmSignificant reductionNo significant change[10]

Table 2: Effect of this compound on Endogenous Hormone Levels

Plant SpeciesThis compound TreatmentChange in Gibberellin (GA₃)Change in Abscisic Acid (ABA)Change in Indole-3-Acetic Acid (IAA)Change in Zeatin (ZT)Reference
Hemp (under drought)Foliar spray-47.4% to -51.1%+2.2%+120% to +290%+33.2% to +74.1%[11][12]
ArabidopsisThis compound-P treatmentNot specified+100% (2-fold increase)Not specifiedNot specified[3]
Cotton (callus)In culture mediumNot specifiedEnhanced in proliferation stageSignificantly suppressedNot specified[4]
Wheat (flag leaves)Foliar applicationNot specifiedSignificantly improvedNot specifiedNot specified[13]
Pharbitis nilApplied via rootsDecreasedNot specifiedNot specifiedNot specified[1]

Experimental Protocols

In Vitro ABA 8'-Hydroxylase Enzyme Assay

This protocol outlines a method for determining the inhibitory effect of this compound on ABA 8'-hydroxylase activity.

Materials:

  • Recombinant ABA 8'-hydroxylase (e.g., expressed in insect cells or yeast)

  • (+)-Abscisic Acid (substrate)

  • This compound

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Methanol (B129727) with 1% formic acid (for reaction termination)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant ABA 8'-hydroxylase, and NADPH.

    • Add varying concentrations of this compound to different reaction tubes. Include a control with no this compound.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding a known concentration of (+)-ABA.

    • Incubate for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of acidified methanol.

    • Centrifuge the samples to pellet the precipitated protein.

    • Activate an SPE cartridge with methanol, followed by equilibration with water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar compounds.

    • Elute the ABA and its hydroxylated metabolites with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the analytes using a C18 reverse-phase HPLC column with a suitable mobile phase gradient.

    • Detect and quantify the product, 8'-hydroxy ABA, using Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer.

    • Calculate the inhibition of ABA 8'-hydroxylase activity by this compound by comparing the amount of product formed in the presence and absence of the inhibitor.

Quantification of Plant Hormones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of multiple plant hormones from plant tissues treated with this compound.

Materials:

  • Plant tissue (treated with this compound and control)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol or acetonitrile, often with acid/base modifiers and antioxidants)

  • Internal standards (deuterium-labeled hormones)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Homogenization and Extraction:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • To a known weight of powdered tissue, add a pre-chilled extraction solvent containing a known amount of internal standards.

    • Homogenize and incubate (e.g., overnight at 4°C with shaking).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Purification:

    • The supernatant can be further purified using SPE to remove interfering compounds. The specific SPE sorbent and elution solvents will depend on the target hormones.

  • LC-MS/MS Analysis:

    • Evaporate the purified extract to dryness and reconstitute in a suitable solvent for injection.

    • Separate the hormones using a reverse-phase HPLC or UPLC column with an appropriate mobile phase gradient.

    • Detect and quantify the hormones and their corresponding internal standards using tandem mass spectrometry in MRM mode.

    • The concentration of each hormone is calculated based on the ratio of the peak area of the endogenous hormone to that of its corresponding labeled internal standard.

Experimental_Workflow start Plant Treatment with this compound harvest Harvest and Freeze Plant Tissue start->harvest homogenize Homogenize in Liquid Nitrogen harvest->homogenize extract Extract with Solvent and Internal Standards homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge purify Purify with Solid Phase Extraction (SPE) centrifuge->purify concentrate Evaporate and Reconstitute purify->concentrate analyze Analyze by LC-MS/MS concentrate->analyze quantify Quantify Hormone Levels analyze->quantify end Data Analysis and Interpretation quantify->end

Figure 3: General experimental workflow for plant hormone analysis.

Conclusion

This compound exerts its profound effects on plant physiology through a multi-faceted mechanism of action centered on the disruption of hormonal homeostasis. Its primary role as a potent inhibitor of gibberellin biosynthesis is well-established, leading to the commercially valuable trait of growth retardation. However, its influence extends to the modulation of other key phytohormones, particularly the inhibition of ABA catabolism, which significantly enhances plant stress tolerance. The intricate crosstalk between these hormonal signaling pathways ultimately governs the diverse physiological responses observed in this compound-treated plants. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols and quantitative data presented in this guide, is crucial for the effective and targeted application of this compound in agricultural and research settings. Further research into the downstream signaling cascades and gene regulatory networks affected by this compound will continue to unravel the complexity of its action and open new avenues for crop improvement and the development of novel plant growth regulators.

References

Uniconazole as a Gibberellin Biosynthesis Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole is a potent triazole-based plant growth retardant that functions primarily by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones crucial for various plant growth and development processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on plant physiology, and detailed experimental protocols for its application and analysis. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Gibberellins are diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.[1] The ability to modulate the endogenous levels of gibberellins is of significant interest in agriculture and horticulture for controlling plant stature, improving lodging resistance, and enhancing crop yields.[2] this compound is a systemic plant growth regulator that effectively reduces plant height by blocking a key enzymatic step in the gibberellin biosynthesis pathway.[3][4] Its high level of activity and broad-spectrum efficacy have made it a valuable tool for both commercial applications and scientific research.[5]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of gibberellin biosynthesis.[6] It specifically targets and inhibits the enzyme ent-kaurene (B36324) oxidase (KO), a cytochrome P450 monooxygenase.[6][7] This enzyme is responsible for the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a critical precursor in the gibberellin synthesis pathway.[8][9] By blocking this step, this compound effectively curtails the production of downstream bioactive gibberellins, such as GA1 and GA4.[8]

G cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP Geranylgeranyl Diphosphate (GGDP) CDP ent-Copalyl Diphosphate (ent-CDP) GGDP->CDP CPS Kaurene ent-Kaurene CDP->Kaurene KS Kaurenoic_Acid ent-Kaurenoic Acid Kaurene->Kaurenoic_Acid KO GA12 GA12 Kaurenoic_Acid->GA12 KAO GA_Intermediates GA Intermediates (GA53, GA44, GA19, GA20, GA9) GA12->GA_Intermediates GA20ox Bioactive_GAs Bioactive GAs (GA1, GA4) GA_Intermediates->Bioactive_GAs GA3ox This compound This compound This compound->Kaurene Inhibits

Figure 1: Gibberellin biosynthesis pathway and the point of inhibition by this compound.

Effects on Plant Physiology

The inhibition of gibberellin biosynthesis by this compound leads to a range of physiological effects in plants:

  • Reduced Stem Elongation: The most prominent effect is a reduction in internode elongation, resulting in a more compact plant stature.[2][12] This is a direct consequence of the depletion of bioactive gibberellins, which are essential for cell elongation.[2]

  • Darker Green Leaves: Plants treated with this compound often exhibit darker green leaves, which is attributed to an increase in chlorophyll (B73375) concentration.[13]

  • Altered Flowering: this compound can influence flowering time, in some cases delaying it.[14] However, the effect on flowering can be species-dependent.

  • Changes in Endogenous Hormone Levels: Besides reducing gibberellin levels, this compound application can lead to an increase in abscisic acid (ABA) and cytokinin concentrations.[15][16]

  • Increased Stress Tolerance: By altering hormone balance and promoting a more compact growth habit, this compound can enhance a plant's tolerance to various environmental stresses.

Quantitative Data

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Effect of this compound on Plant Height

Plant SpeciesThis compound ConcentrationApplication Method% Height ReductionReference
Tomato ('Early Girl')2.5 mg/LFoliar Spray17%[11]
Tomato ('Early Girl')5 mg/LFoliar Spray25%[11]
Tomato ('Early Girl')10 mg/LFoliar Spray25%[11]
Pepper ('Jalapeno')10 mg/LFoliar SpraySignificant reduction[12]
Eggplant ('Millionaire')10 mg/LFoliar SpraySignificant reduction[12]
Rice (nondwarf cultivars)Seed TreatmentSeed SoakingDose-dependent[2]
Ophiopogon japonicus7.5 - 30 kg/hm ²Foliar Spray10.02% - 29.66%[16]

Table 2: Effect of this compound on Endogenous Hormone Levels

Plant SpeciesThis compound TreatmentHormoneChange in ConcentrationReference
Satsuma MandarinThis compound-P applicationABA~4-fold increase
Satsuma MandarinThis compound-P applicationTotal GAsChanged
Satsuma MandarinThis compound-P applicationIAAChanged
Pharbitis nilIncreasing concentrationsEndogenous GAsDecreased[14]
TomatoIncreasing concentrationsGADecreased[15]
TomatoIncreasing concentrationsABAIncreased[15]
TomatoIncreasing concentrationsCytokinin (CTK)Increased up to 1.0 mg/tray[15]
Ophiopogon japonicusFoliar applicationGA₃Decreased relative growth rate[16]

Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound

EnzymePlant SourceInhibitorIC₅₀KᵢReference
ent-Kaurene Oxidase (CYP701A3)Arabidopsis thalianaThis compound-P0.26 µMNot Reported[5][11]
ent-Kaurene Oxidase (CYP701B1)Physcomitrella patensThis compound-P64 µMNot Reported[5][7][11]
ABA 8'-hydroxylase (CYP707A3)Arabidopsis thalianaThis compound68 nM8 nM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments involving this compound.

Foliar Spray Application for Plant Height Control in Tomato

This protocol is adapted from studies on tomato transplants.[5][12][13]

Objective: To evaluate the dose-response of this compound on the height of tomato seedlings.

Materials:

  • Tomato seedlings (e.g., 'Early Girl') at the 2- to 4-leaf stage.

  • This compound solution (e.g., Sumagic®) at concentrations of 0 (control), 2.5, 5.0, and 10.0 mg/L (ppm).

  • Spray bottle or other suitable application device.

  • Measuring cylinders and beakers for accurate dilution.

  • Personal protective equipment (gloves, safety glasses).

Procedure:

  • Prepare the this compound spray solutions by diluting the stock solution with deionized water to the desired concentrations. The control group will be sprayed with water only.

  • Arrange the tomato seedlings in a completely randomized design with an adequate number of replicates per treatment.

  • Apply the respective spray solutions to the foliage of the tomato seedlings until runoff. Ensure uniform coverage of the stems and leaves. A typical application volume is 2 quarts of finished spray solution per 100 sq. ft. of bench area.[2]

  • Allow the plants to dry before returning them to their growing environment.

  • Measure the plant height from the soil surface to the apical meristem at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).

  • Record and analyze the data to determine the effect of different this compound concentrations on plant height.

Seed Soaking Treatment for Rice

This protocol is based on methods used to increase the sensitivity of rice seedlings in gibberellin bioassays.[2]

Objective: To inhibit endogenous gibberellin synthesis in rice seedlings for subsequent experiments.

Materials:

  • Rice seeds (nondwarf cultivars).

  • This compound solution at a concentration of 10 mg/L.

  • Petri dishes or other suitable containers for soaking.

  • Incubator or growth chamber.

Procedure:

  • Surface sterilize the rice seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 15 minutes, followed by several rinses with sterile distilled water.

  • Prepare the this compound soaking solution (10 mg/L).

  • Place the sterilized seeds in a petri dish and add the this compound solution, ensuring the seeds are fully submerged.

  • Soak the seeds for 24 hours in the dark at a constant temperature (e.g., 30°C).

  • After soaking, rinse the seeds with sterile distilled water.

  • The treated seeds are now ready for germination and subsequent experimental use.

Quantification of Endogenous Gibberellins by GC-MS

This is a generalized protocol for the analysis of endogenous gibberellins. Specific details may vary based on the plant tissue and available equipment.[1]

Objective: To quantify the levels of specific gibberellins in plant tissue following this compound treatment.

Materials:

  • Plant tissue (e.g., shoots, leaves) from control and this compound-treated plants, frozen in liquid nitrogen and stored at -80°C.

  • Extraction solvent (e.g., 80% methanol).

  • Internal standards (deuterium-labeled GAs).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Derivatization reagents (e.g., diazomethane (B1218177) for methylation, N,O-bis(trimethylsilyl)trifluoroacetamide for trimethylsilylation).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Extraction: Homogenize the frozen plant tissue in cold 80% methanol (B129727) containing the internal standards.

  • Purification: Centrifuge the homogenate and collect the supernatant. The extract can be further purified using SPE cartridges to remove interfering compounds.

  • Derivatization: Evaporate the purified extract to dryness and derivatize the GA residues to increase their volatility for GC analysis. This typically involves methylation followed by trimethylsilylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program to separate the different GAs. The mass spectrometer is used to identify and quantify the specific GAs based on their mass spectra and retention times compared to the internal standards.

Mandatory Visualizations

G cluster_prep Preparation cluster_application Application cluster_growth Growth and Observation cluster_analysis Analysis A1 Plant Material Selection (e.g., seeds, seedlings) B1 Treatment Application (e.g., foliar spray, seed soaking, drench) A1->B1 B2 Control Group Treatment (e.g., water spray) A1->B2 A2 Preparation of this compound Solutions (various concentrations) A2->B1 C1 Incubation under Controlled Conditions (light, temperature, humidity) B1->C1 B2->C1 C2 Data Collection (e.g., plant height, flowering time) C1->C2 D1 Tissue Sampling and Freezing C1->D1 D3 Statistical Analysis C2->D3 D2 Hormone Extraction and Quantification (e.g., GC-MS) D1->D2 D2->D3

Figure 2: Generalized experimental workflow for studying the effects of this compound.

G This compound This compound KO_inhibition Inhibition of ent-Kaurene Oxidase (KO) This compound->KO_inhibition GA_biosynthesis_block Block in Gibberellin Biosynthesis Pathway KO_inhibition->GA_biosynthesis_block GA_reduction Reduced Levels of Bioactive Gibberellins (e.g., GA1, GA4) GA_biosynthesis_block->GA_reduction Physiological_effects Physiological Effects GA_reduction->Physiological_effects Reduced_elongation Reduced Stem Elongation Physiological_effects->Reduced_elongation Darker_leaves Darker Green Leaves Physiological_effects->Darker_leaves Altered_flowering Altered Flowering Physiological_effects->Altered_flowering

Figure 3: Logical relationship of this compound's mechanism of action and its physiological effects.

Conclusion

This compound serves as a powerful and effective inhibitor of gibberellin biosynthesis, with significant applications in agriculture, horticulture, and plant science research. Its specific targeting of ent-kaurene oxidase provides a valuable mechanism for controlling plant growth and development. This technical guide has provided an in-depth overview of this compound, from its molecular mechanism of action to its physiological consequences and the experimental methodologies used to study its effects. The provided data and protocols are intended to be a valuable resource for researchers and professionals seeking to utilize this compound in their work. Further research to elucidate the precise kinetic parameters of inhibition and to explore its broader effects on plant metabolic networks will continue to enhance our understanding and application of this potent plant growth regulator.

References

The Genesis and Evolution of Uniconazole: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, developmental history, and core scientific principles of uniconazole, a potent triazole-based plant growth regulator. Developed and introduced by Sumitomo Chemical, this compound has had a significant impact on agricultural and horticultural practices worldwide. This document details its synthesis, mechanism of action, and extensive experimental data, offering an in-depth resource for professionals in the field.

Discovery and Developmental History

This compound emerged from the extensive research and development efforts in triazole chemistry by Sumitomo Chemical Co., Ltd. in Japan. While the precise individuals behind the initial discovery are not extensively publicized, the company's broader research into agrochemicals in the latter half of the 20th century laid the groundwork for this innovation.

1.1. Early Synthesis and Screening

The development of this compound is rooted in the exploration of triazole compounds for their biological activity. An early Japanese patent filed in 1979 and published in 1981 by Sumitomo Chemical describes triazole derivatives with plant growth regulating and herbicidal properties, indicating the company's early interest in this class of compounds.[1] Subsequent research focused on optimizing the structure to enhance its plant growth regulatory effects while minimizing phytotoxicity. This led to the synthesis of this compound, chemically identified as (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol.

1.2. Commercial Introduction and Formulation

Sumitomo Chemical introduced this compound to the market in 1991.[2][3] It is commercialized under various trade names, including Sumagic®, Concise®, and Sunny®.[4][5] Formulations have been developed to suit various application methods, including foliar sprays, soil drenches, and as a nano-preparation to enhance its efficacy.[4]

1.3. Developmental Timeline

  • Late 1970s: Initial research into triazole compounds for plant growth regulation by Sumitomo Chemical.

  • 1981: Publication of a Japanese patent hinting at the development of related compounds.[1]

  • 1980s: Synthesis and extensive screening of this compound, identifying its potent gibberellin biosynthesis-inhibiting properties. A Chinese patent mentions that this compound P was developed by Sumitomo Chemical in the 1980s.[6]

  • 1991: Commercial introduction of this compound.[2][3]

  • Post-1991: Widespread adoption in agriculture and horticulture for various applications, from managing the height of ornamental plants to improving crop yields.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a critical pathway for plant growth and development.[5][7] Specifically, it targets and inhibits the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[8] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, an essential precursor in the GA biosynthetic pathway.

By blocking this crucial step, this compound effectively reduces the endogenous levels of active gibberellins (B7789140) in plants. This leads to a range of physiological responses, most notably a reduction in cell elongation, resulting in a more compact plant stature.

In addition to its primary effect on gibberellin synthesis, this compound has also been shown to be a potent inhibitor of abscisic acid (ABA) catabolism.[9][10] It competitively inhibits ABA 8'-hydroxylase, leading to increased endogenous ABA levels.[9][10] This dual effect on both gibberellin and ABA pathways contributes to its overall impact on plant growth and stress tolerance.

// Invisible node for label positioning ent_Kaurene_Oxidase_label [label="Inhibits", shape=plaintext, fontcolor="#EA4335"];

// Positioning the inhibition arrow and label {rank=same; ent_Kaurene; Inhibition; ent_Kaurene_Oxidase_label} ent_Kaurene -> Inhibition [style=invis]; Inhibition -> ent_Kaurene_Oxidase_label [style=invis];

// Connect the invisible node to the target arrow edge [style=invis, arrowhead=none]; ent_Kaurene_Oxidase_label -> ent_Kaurene; } .dot Figure 1: this compound inhibits the gibberellin biosynthesis pathway by blocking the enzyme ent-kaurene oxidase.

Experimental Protocols

3.1. ent-Kaurene Oxidase Inhibition Assay

This protocol is adapted from studies on gibberellin biosynthesis in Arabidopsis.

Objective: To determine the inhibitory effect of this compound on ent-kaurene oxidase activity.

Materials:

  • Microsomes isolated from plants or a heterologous expression system (e.g., insect cells) expressing the ent-kaurene oxidase gene.

  • [³H]ent-kaurene (substrate)

  • NADPH

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation fluid

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Enzyme Preparation: Isolate microsomes from the chosen source. The protein concentration of the microsomal suspension should be determined.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the buffer solution, NADPH, and the microsomal preparation.

  • Inhibitor Addition: Add this compound solution to the reaction mixture at various final concentrations. A control with no this compound should be included.

  • Substrate Addition: Initiate the reaction by adding [³H]ent-kaurene to the mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a solvent like ethyl acetate. Vortex to extract the products.

  • Analysis:

    • Separate the substrate and products using TLC.

    • Scrape the bands corresponding to the product (ent-kaurenoic acid) into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

experimental_workflow start Start enzyme_prep Enzyme Preparation (Microsome Isolation) start->enzyme_prep reaction_setup Reaction Mixture Setup (Buffer, NADPH, Microsomes) enzyme_prep->reaction_setup inhibitor_add Add this compound (Varying Concentrations) reaction_setup->inhibitor_add substrate_add Add [3H]ent-kaurene (Start Reaction) inhibitor_add->substrate_add incubation Incubation (e.g., 30°C for 60 min) substrate_add->incubation termination Reaction Termination & Product Extraction incubation->termination analysis Analysis (TLC & Scintillation Counting) termination->analysis data_analysis Data Analysis (Calculate % Inhibition, IC50) analysis->data_analysis end End data_analysis->end

Quantitative Data on Efficacy

The application of this compound has been extensively studied across a wide range of plant species. The following tables summarize some of the quantitative data on its effects on growth, flowering, and yield.

Table 1: Effects of this compound on Ornamental Bedding Plants

Plant SpeciesApplication MethodConcentration (ppm)Observed EffectReference
PetuniaFoliar Spray4 - 6Adequate growth regulation[4]
MarigoldFoliar Spray4 - 6Adequate growth regulation[4]
CelosiaFoliar Spray1 - 2Desirable growth regulation[4][11]
Red SalviaFoliar Spray1 - 2Desirable growth regulation[4][11]
GeraniumFoliar Spray< 4Optimum growth control, earlier flowering[12]
ColeusFoliar Spray< 4Optimum growth control, earlier flowering[12]
ImpatiensMedium Spray-Greater efficacy than whole-plant spray[13]
VincaMedium Spray-Greater efficacy than whole-plant spray[13]
CalibrachoaDrench0.5Effective growth control[11]
ScaevolaDrench0.5Effective growth control[11]
ArgyranthemumLiner Dip2, 4, 833-42% shorter stems[14]
VerbenaLiner Dip2, 4, 821-67% inhibition of stem elongation[14]

Table 2: Effects of this compound on Herbaceous Perennials and Other Crops

Plant SpeciesApplication MethodConcentrationObserved EffectReference
EchinaceaFoliar Spray10 - 15 ppmHeight control[4]
GauraFoliar Spray10 - 15 ppmHeight control[4]
LiatrisFoliar Spray10 - 15 ppmHeight control[4]
PhloxFoliar Spray10 - 15 ppmHeight control[4]
TuberoseFoliar Spray10 mg L⁻¹44% reduction in stem height, earlier flowering[14]
Ophiopogon japonicusFoliar Spray7.5 kg/hm ²10.02% reduction in plant height, 101.59% increase in tuber yield[8]
PyrethrumFoliar Spray50 g L⁻¹10% shorter stems, 28% more flowers[15]
MaizeSeed Treatment50-100 mg/kgIncreased root mass, contributed to yield[16][17]
SoybeanFoliar Spray60 mg L⁻¹Increased yield by 11.9%–23.2% in dense planting[18]
Wheat--Half-life in soil: 2.9-3.3 days; in plants: 3.8-4.4 days[19]

Table 3: Effects of this compound on Trees

Tree SpeciesApplication MethodConcentrationObserved EffectReference
Chinese ElmTrunk Injection-Inhibition of growth over 2 years[13]
Big Leaf MapleTrunk Injection-Inhibition of growth after 2 and 4 years[13]
London PlaneTrunk Injection-Inhibition of growth after 2 and 4 years[13]
Fraser FirRoot Drench0.25 - 16 mg L⁻¹Reduced leader and lateral length[5]

Regulatory Status

The regulatory status of this compound varies by region:

  • United States: this compound-P is registered by the Environmental Protection Agency (EPA) for use in commercial greenhouses, shade houses, and lath houses on a variety of ornamental plants and certain food crop transplants, including eggplant, pepper, and tomato.

  • European Union: this compound is not approved for use as a plant protection product in the EU.

  • Japan: this compound-P is a permitted agricultural chemical, and Maximum Residue Limits (MRLs) have been established for its use on certain crops.

Conclusion

This compound stands as a significant achievement in the field of plant growth regulation, born from Sumitomo Chemical's pioneering research in triazole chemistry. Its targeted inhibition of gibberellin biosynthesis provides an effective tool for managing plant growth across a diverse range of agricultural and horticultural applications. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, experimental validation, and practical application, serving as a valuable resource for researchers and professionals in the field. Further research into its broader physiological effects and the development of novel formulations will continue to shape its role in modern agriculture.

References

Uniconazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][2]

CAS Number: 83657-22-1[1][3]

Abstract

Uniconazole is a potent triazole-based plant growth regulator renowned for its ability to control plant stature and influence developmental processes.[1][3] Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, a critical pathway for stem elongation.[1][3] Furthermore, this compound has been shown to modulate other phytohormone pathways, including the inhibition of abscisic acid catabolism, thereby enhancing plant stress tolerance.[4] This technical guide provides an in-depth overview of this compound, including its biochemical mechanisms, detailed experimental protocols for its application and analysis, and a summary of its quantitative effects on various plant species. This document is intended for researchers, scientists, and professionals in the fields of agriculture, horticulture, and drug development.

Mechanism of Action

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which it achieves by targeting key enzymes in the pathway.[1][3] Specifically, it is a potent inhibitor of ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase (CYP701) that catalyzes the conversion of ent-kaurene to ent-kaurenoic acid, a crucial step in the formation of active gibberellins.[5] This inhibition leads to reduced levels of bioactive GAs, resulting in decreased cell elongation and a more compact plant phenotype.[2][3]

In addition to its effects on gibberellin synthesis, this compound is also a potent inhibitor of abscisic acid (ABA) 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA catabolism.[4] This inhibition leads to an accumulation of endogenous ABA, a phytohormone involved in stress responses.[4] Consequently, this compound treatment can enhance a plant's tolerance to various abiotic stresses such as drought and salinity.[4][6]

Recent studies have also revealed that this compound can influence other signaling pathways, including those for phenylpropanoid and flavonoid biosynthesis, as well as the MAPK signaling pathway, suggesting a broader impact on plant metabolism and development.

Signaling Pathway Diagram

Uniconazole_Mechanism_of_Action cluster_Gibberellin Gibberellin Biosynthesis Pathway cluster_ABA Abscisic Acid Catabolism GGPP GGPP ent_Copalyl_PP ent-Copalyl PP GGPP->ent_Copalyl_PP ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (CYP701) GA12 GA12 ent_Kaurenoic_Acid->GA12 Active_GAs Active GAs GA12->Active_GAs Elongation Stem Elongation Active_GAs->Elongation ABA Abscisic Acid (ABA) Phaseic_Acid Phaseic Acid ABA->Phaseic_Acid ABA 8'-Hydroxylase (CYP707A) Stress_Response Stress Tolerance ABA->Stress_Response This compound This compound ent_Kaurene_Oxidase_Inhibition This compound->ent_Kaurene_Oxidase_Inhibition inhibits ABA_Hydroxylase_Inhibition This compound->ABA_Hydroxylase_Inhibition inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The application of this compound can be tailored to specific research objectives and plant species. Below are generalized protocols for common application methods.

Foliar Spray Application

This method is suitable for applying this compound to the aerial parts of plants.

Materials:

  • This compound stock solution (e.g., 5% SC formulation)

  • Distilled water

  • Surfactant (optional, to improve coverage)

  • Backpack or handheld sprayer

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Preparation of Spray Solution:

    • Calculate the required amount of this compound concentrate to achieve the desired final concentration (e.g., 2.5, 5, or 10 mg·L⁻¹).[7]

    • In a clean container, add the calculated volume of this compound concentrate to a known volume of distilled water.

    • If using a surfactant, add it to the solution according to the manufacturer's instructions.

    • Mix the solution thoroughly by gentle inversion.

  • Application:

    • Apply the solution uniformly as a single foliar spray, ensuring complete coverage of the leaves and stems.[7] A typical application volume is 204 mL·m⁻².[7]

    • Treat plants at the desired growth stage, for example, the four-leaf stage for seedlings.[7]

    • Include a control group sprayed only with water (and surfactant, if used).

  • Post-Application Care:

    • Allow the spray to dry on the plant surfaces.

    • Maintain plants under controlled environmental conditions (e.g., greenhouse with specified temperature and humidity).[7]

    • Monitor plant growth and collect data at regular intervals.

Soil Drench Application

This method is effective for systemic uptake of this compound through the roots.

Materials:

  • This compound stock solution

  • Distilled water

  • Graduated cylinders or beakers

  • Potted plants

Procedure:

  • Preparation of Drench Solution:

    • Prepare a drench solution of the desired concentration (e.g., 0.5, 1, or 2 ppm) by diluting the stock solution with distilled water.[8]

  • Application:

    • Apply a known volume of the drench solution to the surface of the growing medium of each potted plant. The volume will depend on the pot size.

    • Apply the drench approximately 7 to 10 days after transplanting to allow for root establishment.[8]

    • Ensure the growing medium is moist but not waterlogged before application to facilitate even distribution.

    • Treat a control group with an equal volume of water.

  • Post-Application Care:

    • Continue with normal irrigation and fertilization schedules.

    • Avoid overwatering to prevent leaching of the compound.

    • Monitor plant growth and development.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare this compound Solutions (e.g., 2.5, 5, 10 mg/L) start->prep application Application Method prep->application foliar Foliar Spray application->foliar Option 1 drench Soil Drench application->drench Option 2 post_app Post-Application Care (Controlled Environment) foliar->post_app drench->post_app data_collection Data Collection (Weekly Measurements) post_app->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound application.

Quantitative Data Summary

The effects of this compound are dose-dependent and vary among plant species. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Activity of this compound
Target EnzymePlant SpeciesInhibitorInhibition Constant (Ki)IC50Reference
ABA 8'-hydroxylase (CYP707A3)Arabidopsis thalianaThis compound-P8.0 nM-[4]
ent-kaurene oxidase (CYP701A3)Arabidopsis thalianaThis compound-P-0.26 µM[9]
ent-kaurene oxidase (CYP701B1)Physcomitrella patensThis compound-P-64 µM[9]
Table 2: Effects of this compound on Plant Growth and Yield
Plant SpeciesApplication MethodConcentrationEffectReference
Tomato (Solanum lycopersicum)Foliar Spray2.5 mg·L⁻¹17% reduction in height after 5 weeks[7]
Tomato (Solanum lycopersicum)Foliar Spray5 & 10 mg·L⁻¹25% reduction in height after 5 weeks[7]
Pepper (Capsicum annuum)Foliar Spray5 & 10 mg·L⁻¹28% reduction in height after 20 weeks[7]
Eggplant (Solanum melongena)Foliar Spray5 & 10 mg·L⁻¹27% & 47% reduction in height, respectively, after 20 weeks[7]
Pyrethrum (Tanacetum cinerariifolium)Foliar Spray50 g L⁻¹10% shorter stems, 28% more flowers[10]
Ophiopogon japonicusFoliar Spray7.5 kg/hm ²10.02% reduction in plant height[2]
Ophiopogon japonicusFoliar Spray30 kg/hm ²29.66% reduction in plant height, 101.59% increase in tuber yield[2]
Rice (Oryza sativa) under salt stressFoliar SprayNot specified24.5% reduction in plant height, 43.5% increase in stem diameter[6]

Conclusion

This compound is a highly effective plant growth regulator with a well-defined mechanism of action centered on the inhibition of gibberellin biosynthesis and abscisic acid catabolism. Its application can lead to significant reductions in plant height, increased stress tolerance, and in some cases, enhanced yield. The provided protocols and quantitative data serve as a valuable resource for researchers designing experiments to investigate the effects of this compound on various plant species. Further research into its broader effects on plant signaling pathways will continue to uncover its full potential in agricultural and horticultural applications.

References

Uniconazole Powder: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth retardant widely utilized in agriculture and horticulture to manage plant height and improve crop yields.[1][2][3] Its mode of action involves the inhibition of gibberellin biosynthesis, a key hormone responsible for cell elongation.[4][5][6] Furthermore, this compound has been shown to inhibit the catabolism of abscisic acid (ABA), a hormone involved in plant stress responses, thereby enhancing tolerance to environmental stressors.[7][8][9][10] This technical guide provides an in-depth overview of the physical and chemical properties of this compound powder, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound powder, compiled from various technical and scientific sources.

Table 1: Physical Properties of this compound Powder
PropertyValueReferences
Appearance White to light brown crystalline solid/powder[1][2][3][11]
Melting Point 147 - 164 °C[1][2][4][11][12]
Boiling Point ~474.6 °C at 760 mmHg[2][3][13]
Density ~1.28 g/mL[1][14]
Vapor Pressure 8.9 mPa (at 20 °C)[8][12]
Solubility in Water 8.41 mg/L (at 25 °C)[1][2][3][14]
Solubility in Organic Solvents Methanol: 88 g/kg[2][3][13]
Hexane: 0.3 g/kg[2][3][13]
Xylene: 7 g/kg[2][3][13]
Ethanol, DMSO, Dimethylformamide: ~30 mg/mL[7]
Chloroform: 10.9 % w/w[14]
Acetone: Soluble[2]
Table 2: Chemical Properties of this compound Powder
PropertyValueReferences
Chemical Name (IUPAC) (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][11][15]
Molecular Formula C₁₅H₁₈ClN₃O[1][15][16]
Molecular Weight 291.78 g/mol [1][11][16]
CAS Number 83657-22-1[1][11][15][16]
Octanol-Water Partition Coefficient (Log P) 3.77 - 3.84[8][14]
pKa ~13.07[8][17]
Stability Stable for ≥ 4 years at -20°C. Stable below 40°C and does not decompose in various solvents and acid, neutral, and alkaline aqueous solutions.[4][7][18]
Purity ≥95% to ≥98% (Technical Grade)[11][16]

Signaling Pathway Diagrams

This compound primarily functions by interfering with two critical plant hormone pathways: gibberellin (GA) biosynthesis and abscisic acid (ABA) catabolism.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl diphosphate (GGDP) ent_copalyl ent-Copalyl diphosphate GGDP->ent_copalyl CPS ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene KS KO_enzyme ent-Kaurene Oxidase (KO) (CYP701A) ent_kaurene->KO_enzyme ent_kaurenoic_acid ent-Kaurenoic acid GA12 GA12 ent_kaurenoic_acid->GA12 ... Bioactive_GAs Bioactive Gibberellins (e.g., GA4) GA12->Bioactive_GAs GA 20-oxidase GA 3-oxidase This compound This compound This compound->KO_enzyme Inhibition KO_enzyme->ent_kaurenoic_acid ABA_Catabolism_Inhibition ABA Abscisic Acid (ABA) (Active) CYP707A ABA 8'-Hydroxylase (CYP707A) ABA->CYP707A Hydroxy_ABA 8'-Hydroxy ABA Phaseic_Acid Phaseic Acid (PA) (Inactive) Hydroxy_ABA->Phaseic_Acid Spontaneous rearrangement This compound This compound This compound->CYP707A Inhibition CYP707A->Hydroxy_ABA Melting_Point_Workflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load 2-3 mm of Sample into Capillary Tube Prep->Load Insert Insert Capillary into Melting Point Apparatus Load->Insert Heat1 Rapidly Heat to ~15°C below Expected M.P. Insert->Heat1 Heat2 Reduce Heating Rate to 1-2°C per minute Heat1->Heat2 Observe Observe and Record Melting Range Heat2->Observe End End Observe->End

References

Uniconazole Enantiomers: A Deep Dive into Their Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole, a potent triazole-based plant growth retardant, exists as a chiral molecule with two enantiomeric forms: (S)-(+)-uniconazole and (R)-(-)-uniconazole. These enantiomers exhibit distinct biological activities, primarily stemming from their differential inhibition of key cytochrome P450 monooxygenases (CYP450s) involved in plant hormone biosynthesis. This technical guide provides a comprehensive overview of the enantioselective biological activities of this compound, focusing on its impact on gibberellin, brassinosteroid, and abscisic acid pathways. Detailed experimental methodologies, quantitative data on enzyme inhibition, and visual representations of signaling pathways and experimental workflows are presented to offer a thorough resource for researchers in plant biology, agrochemistry, and drug development.

Introduction

This compound is widely utilized in agriculture and horticulture to control plant stature and improve stress tolerance.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, leading to reduced stem elongation.[3][4] However, this compound's effects extend to other hormonal pathways, including those of brassinosteroids (BRs) and abscisic acid (ABA), contributing to its broad spectrum of physiological effects.[5][6] As a chiral compound, the biological activity of this compound is predominantly associated with one of its enantiomers, (S)-(+)-uniconazole, highlighting the importance of stereoselectivity in its mechanism of action.[7] This guide delves into the specific roles and potencies of each enantiomer.

Enantioselective Inhibition of Plant Hormone Biosynthesis

The differential biological activities of this compound enantiomers are primarily attributed to their stereoselective inhibition of various cytochrome P450 enzymes.

Gibberellin (GA) Biosynthesis Inhibition

The plant growth retarding effect of this compound is mainly due to the inhibition of ent-kaurene (B36324) oxidase (KO, CYP701A), a key enzyme in the GA biosynthesis pathway that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[8] The (S)-(+)-enantiomer of this compound is a significantly more potent inhibitor of this enzyme than the (R)-(-)-enantiomer.

Brassinosteroid (BR) Biosynthesis Inhibition

This compound also interferes with the biosynthesis of brassinosteroids, another class of plant hormones crucial for growth and development. It has been shown to inhibit CYP90B1 (DWF4), a steroid C-22 hydroxylase, which is a rate-limiting enzyme in the BR biosynthetic pathway.[9][10] This inhibition contributes to the dwarfing phenotype observed in this compound-treated plants.

Abscisic Acid (ABA) Catabolism Inhibition

In addition to inhibiting hormone biosynthesis, this compound affects hormone degradation. Specifically, (S)-(+)-uniconazole is a potent inhibitor of ABA 8'-hydroxylase (CYP707A), the key enzyme in ABA catabolism.[3][11] This inhibition leads to an increase in endogenous ABA levels, which can enhance plant tolerance to abiotic stresses such as drought. The (S)-enantiomers show significantly stronger competitive inhibition of ABA 8'-hydroxylase than the corresponding (R)-enantiomers, by a factor of more than 100.[7]

Quantitative Data on Enzyme Inhibition

The enantioselective activity of this compound is clearly demonstrated by the quantitative differences in their inhibition of target enzymes. The following tables summarize the available data.

EnantiomerTarget EnzymeOrganismInhibition ParameterValueReference
(S)-(+)-Uniconazole (this compound-P)ent-Kaurene Oxidase (CYP701A3)Arabidopsis thalianaIC500.26 µM[12]
(S)-(+)-Uniconazole (this compound-P)ent-Kaurene Oxidase (CYP701B1)Physcomitrella patensIC5064 µM[12][13]
(S)-(+)-Uniconazole (this compound-P)ABA 8'-Hydroxylase (CYP707A3)Arabidopsis thalianaKi8.0 nM[3]
(R)-(-)-UniconazoleABA 8'-Hydroxylase (CYP707A3)Arabidopsis thalianaKi> 800 nM (estimated)[7]

Signaling Pathways

The following diagrams illustrate the points of inhibition by this compound enantiomers in the gibberellin and brassinosteroid biosynthesis pathways.

Gibberellin_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum GGDP Geranylgeranyl diphosphate ent_Copalyl_PP ent-Copalyl diphosphate GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid ent-Kaurene Oxidase (CYP701A) GA12 GA12 ent_Kaurenoic_acid->GA12 KAO Bioactive_GAs Bioactive GAs (e.g., GA4) GA12->Bioactive_GAs Multiple steps This compound (S)-(+)-Uniconazole This compound->ent_Kaurenoic_acid Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by (S)-(+)-Uniconazole.

Brassinosteroid_Biosynthesis_Inhibition Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4 (CYP90B1) C-22 Hydroxylation Teasterone Teasterone Cathasterone->Teasterone CPD (CYP90A1) Brassinolide (B613842) Brassinolide Teasterone->Brassinolide Multiple steps This compound This compound (enantioselectivity less defined) This compound->Cathasterone Inhibition

Caption: Inhibition of Brassinosteroid Biosynthesis by this compound.

Experimental Methodologies

This section outlines the key experimental protocols for studying the biological activity of this compound enantiomers.

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of this compound.

Protocol:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column is required. Polysaccharide-based chiral stationary phases, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OJ, Chiralpak AD), are commonly used.[4][14][15]

  • Mobile Phase: A typical mobile phase for normal-phase HPLC consists of a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol. The ratio is optimized to achieve baseline separation. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[16]

  • Sample Preparation: A standard solution of racemic this compound is prepared in a suitable solvent (e.g., mobile phase).

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 220 nm).[4]

  • Data Analysis: The retention times of the two peaks correspond to the individual enantiomers. The peak areas are used for quantification.

In Vitro ent-Kaurene Oxidase (CYP701A) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound enantiomers on ent-kaurene oxidase activity.

Protocol:

  • Enzyme Source: Recombinant ent-kaurene oxidase (e.g., from Arabidopsis thaliana) expressed in a suitable system (e.g., yeast or insect cells) is used.[12][17] Microsomal fractions containing the enzyme are prepared.

  • Substrate: ent-kaurene is used as the substrate.[18]

  • Reaction Mixture: The assay mixture typically contains the microsomal enzyme preparation, a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.25), NADPH as a cofactor, and the substrate ent-kaurene.

  • Inhibitor Addition: Varying concentrations of the this compound enantiomers are added to the reaction mixtures. A control reaction without any inhibitor is also run.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 28-30°C) for a defined period.[18]

  • Reaction Termination and Product Extraction: The reaction is stopped, and the product, ent-kaurenoic acid, is extracted with an organic solvent (e.g., ethyl acetate).

  • Product Quantification: The amount of ent-kaurenoic acid formed is quantified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation).[17]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Brassinosteroid Biosynthesis Inhibition Bioassay

Objective: To assess the inhibitory effect of this compound enantiomers on brassinosteroid biosynthesis in vivo.

Protocol:

  • Plant Material: A plant species sensitive to BR biosynthesis inhibitors, such as Arabidopsis thaliana or cress, is used.[19]

  • Growth Conditions: Seeds are surface-sterilized and germinated on a sterile growth medium (e.g., half-strength Murashige and Skoog medium with 1% agar).[19]

  • Inhibitor and Rescue Treatment: The growth medium is supplemented with different concentrations of the this compound enantiomers. To confirm the specificity of the inhibition, rescue experiments are performed by co-applying a BR intermediate (e.g., brassinolide) with the inhibitor.

  • Phenotypic Analysis: The plants are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle). After a specific period, phenotypic parameters such as hypocotyl length, root length, and overall plant morphology are measured.

  • Data Analysis: The degree of growth inhibition caused by the this compound enantiomers is quantified and compared. The ability of exogenous brassinolide to rescue the dwarf phenotype confirms the inhibition of the BR biosynthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the enantioselective activity of this compound.

Experimental_Workflow start Start: Racemic this compound chiral_sep Chiral HPLC Separation start->chiral_sep enantiomers (S)-(+)-Uniconazole & (R)-(-)-Uniconazole chiral_sep->enantiomers in_vitro In Vitro Enzyme Inhibition Assays enantiomers->in_vitro in_vivo In Vivo Plant Bioassays enantiomers->in_vivo enzyme_assays ent-Kaurene Oxidase Assay ABA 8'-Hydroxylase Assay DWF4 Assay in_vitro->enzyme_assays plant_assays Arabidopsis Growth Inhibition Rescue Experiments in_vivo->plant_assays data_analysis Data Analysis (IC50, Ki determination, Phenotypic analysis) enzyme_assays->data_analysis plant_assays->data_analysis conclusion Conclusion: Enantioselective Biological Activity data_analysis->conclusion

Caption: General Experimental Workflow for this compound Enantiomer Analysis.

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. The (S)-(+)-enantiomer is the primary contributor to its plant growth-retarding effects through the potent inhibition of key enzymes in the gibberellin and abscisic acid metabolic pathways. While this compound also affects brassinosteroid biosynthesis, the specific enantioselectivity in this pathway requires further quantitative investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the intricate mechanisms of this compound enantiomers and to develop more targeted and efficient plant growth regulators and research tools. Understanding the enantioselectivity of such compounds is crucial for optimizing their application in agriculture and for designing novel molecules with improved specificity and efficacy.

References

Uniconazole's Impact on Plant Stress Tolerance Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Uniconazole, a triazole-based plant growth retardant, is recognized for its potent ability to enhance plant tolerance to a wide array of abiotic stresses, including drought, salinity, and extreme temperatures. Its primary mechanism involves the inhibition of gibberellin (GA) biosynthesis and abscisic acid (ABA) catabolism, leading to a cascade of physiological and molecular adjustments within the plant.[1][2][3][4][5] This guide provides a comprehensive technical overview of the mechanisms by which this compound confers stress tolerance, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways. The information is tailored for researchers, scientists, and professionals in plant science and agricultural development.

Core Mechanism of Action

This compound's primary mode of action is the modulation of key phytohormone levels, which orchestrates the plant's response to environmental stress.

1.1 Inhibition of Gibberellin (GA) Biosynthesis: this compound is a potent inhibitor of gibberellin (GA) biosynthesis.[1][2][3][4] It specifically targets and inhibits the activity of ent-kaurene (B36324) oxidase, a crucial enzyme in the GA synthesis pathway.[6] This inhibition leads to reduced levels of active GAs, which are responsible for cell elongation. The resulting effect is a more compact plant structure with shorter internodes and thicker stems, a phenomenon often referred to as growth retardation.[1][2][4] This morphological change can itself contribute to stress tolerance by reducing water loss through transpiration and creating a more robust plant architecture.

1.2 Inhibition of Abscisic Acid (ABA) Catabolism: Beyond its impact on GAs, this compound is a powerful inhibitor of abscisic acid (ABA) 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA degradation.[7][8] By blocking this enzyme, this compound treatment leads to an increase in endogenous ABA levels.[7][8][9] ABA is a central regulator of abiotic stress responses, mediating critical processes such as stomatal closure to conserve water, and activating stress-responsive gene expression.[10] The this compound-induced elevation of ABA is a key factor in the enhanced stress tolerance observed in treated plants.[8]

This compound-Mediated Stress Tolerance: Quantitative Analysis

The application of this compound has been shown to significantly improve plant performance under various abiotic stresses. The following tables summarize the quantitative effects observed in key studies.

Table 1: Effects of this compound on Drought Stress Tolerance
Plant SpeciesParameterTreatmentResult% Change vs. DroughtCitation
Hemp (Cannabis sativa)Chlorophyll (B73375) a ContentDrought (8 days)--[7]
Drought + this compound-+27.6%[7]
Net Photosynthetic Rate (PN)Drought--[7][11]
Drought + this compound-+110% to +600%[7][11]
Soluble Sugar ContentDrought--[7]
Drought + this compound-+9.0% to +30.0%[7]
Starch ContentDrought (8 days)--[7]
Drought + this compound-+58.2%[7]
Wheat (Triticum aestivum)Plant HeightDrought (30% PEG)--[6]
Drought + this compound--45.5% to -50.4%[6]
Root LengthDrought (30% PEG)--[6]
Drought + this compound-+22.3% to +82.1%[6]
Soybean (Glycine max)Relative Electrical ConductivityDrought--[12]
Drought + this compoundLowerDecrease[12]
Malondialdehyde (MDA) ContentDrought--[12]
Drought + this compoundLowerDecrease[12]
Table 2: Effects of this compound on Salinity Stress Tolerance
Plant SpeciesParameterTreatmentResult% Change vs. SaltCitation
Rice (Oryza sativa)Plant HeightSalt (0.6% NaCl)--[13]
Salt + this compound--4.0% to -24.5%[13]
Stem DiameterSalt (0.6% NaCl)--[13]
Salt + this compound-+15.7% to +43.5%[13]
Superoxide (B77818) Dismutase (SOD) ActivitySalt (0.6% NaCl)--[14]
Salt + this compound1.46% - 1.74% HigherIncrease[14]
Peroxidase (POD) ActivitySalt (0.6% NaCl)--[14]
Salt + this compound21.83% - 24.85% HigherIncrease[14]
Catalase (CAT) ActivitySalt (0.6% NaCl)--[14]
Salt + this compound7.32% - 18.01% HigherIncrease[14]
Barley (Hordeum vulgare)Endogenous ABASalinity (5000 ppm)--[15][16]
Salinity + this compoundHigherIncrease[15][16]
Proline ContentSalinity (5000 ppm)--[15][16]
Salinity + this compoundHigherIncrease[15][16]
Table 3: Effects of this compound on Temperature Stress Tolerance
Plant SpeciesParameterTreatmentResult% Change vs. HeatCitation
Rape (Brassica napus)Chlorophyll ContentHeat Stress48.6% Lower than Control-[17]
Heat + this compoundHigherRetarded Degradation[17]
Superoxide Dismutase (SOD) ActivityHeat StressLower than Control-[17]
Heat + this compoundHigherIncrease[17]
Peroxidase (POD) ActivityHeat StressLower than Control-[17]
Heat + this compoundHigherIncrease[17]
Mung Bean (Vigna radiata)Net Photosynthetic Rate (Pn)Cold StressLower than Control-[18][19][20]
Cold + this compoundHigherIncrease[18][19][20]

Key Physiological and Molecular Mechanisms

This compound enhances stress tolerance through a multi-pronged approach affecting photosynthesis, antioxidant defense, and gene expression.

3.1 Enhancement of Photosynthetic Efficiency: Under stress conditions like drought and salinity, photosynthesis is often inhibited. This compound treatment has been shown to mitigate this damage. It helps maintain higher chlorophyll and carotenoid content, protecting the photosynthetic machinery from degradation.[6][7][21] This leads to an improved net photosynthetic rate (PN) and transpiration rate in stressed plants treated with this compound compared to their untreated counterparts.[7][12]

3.2 Activation of Antioxidant Defense Systems: Abiotic stress leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cells.[6] this compound strengthens the plant's antioxidant defense system by increasing the activities of key ROS-scavenging enzymes, such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[12][14][21][22] This enhanced antioxidant capacity reduces lipid peroxidation and maintains cell membrane integrity, as indicated by lower levels of malondialdehyde (MDA) and reduced electrolyte leakage.[12][17][21]

3.3 Hormonal Crosstalk and Gene Regulation: this compound's primary effect on GA and ABA levels triggers a wider hormonal and transcriptomic reprogramming. It can increase the levels of cytokinins (CK), which play a role in maintaining chlorophyll content and delaying senescence.[3][23] Transcriptome analyses have revealed that this compound significantly regulates the expression of genes involved in numerous pathways critical for stress tolerance.[6][7] These include genes related to:

  • Porphyrin and chlorophyll metabolism[6][7]

  • Photosynthesis and antenna proteins[6][7]

  • Starch and sucrose (B13894) metabolism[6][7]

  • Plant hormone signal transduction[7]

Experimental Protocols for Studying this compound Effects

The following provides a generalized methodology for assessing the impact of this compound on plant stress tolerance, based on protocols cited in the literature.

4.1 Plant Material and Growth Conditions:

  • Plant Species: Select a species of interest (e.g., Oryza sativa cv. HD961, Triticum aestivum cv. Wansu 1510).

  • Growth: Seeds are surface-sterilized and germinated. Seedlings are then transferred to a hydroponic solution (e.g., Hoagland's) or soil pots and grown in a controlled environment chamber (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).

4.2 this compound Application:

  • Method: Foliar spraying is a common method. A solution of this compound (e.g., 10-50 mg·L⁻¹) with a surfactant (e.g., Tween-20) is sprayed evenly onto the leaves until runoff.[12][14][22]

  • Timing: Application is typically done at a specific developmental stage (e.g., one-leaf-one-heart stage in rice, four-leaf stage in wheat) and 24-48 hours prior to stress induction.[14][22]

4.3 Stress Application:

  • Drought Stress: Simulated by adding polyethylene (B3416737) glycol (PEG 6000) to the hydroponic solution to achieve a specific water potential (e.g., 15% or 30% PEG).[6] For soil-grown plants, water is withheld for a specified duration.

  • Salinity Stress: Achieved by adding NaCl to the growth medium to a final concentration (e.g., 0.6% NaCl, equivalent to 102.56 mmol·L⁻¹).[14][22]

  • Heat/Cold Stress: Plants are transferred to separate growth chambers set to the target stress temperature (e.g., 40°C for heat, 4°C for cold) for a defined period.[17][19]

4.4 Physiological and Biochemical Measurements:

  • Photosynthetic Parameters: Net photosynthetic rate (Pn), stomatal conductance (gs), and transpiration rate (Tr) are measured using a portable photosynthesis system (e.g., LI-6400).

  • Chlorophyll Content: Measured spectrophotometrically after extraction with 80% acetone.

  • Antioxidant Enzyme Assays: Activities of SOD, POD, and CAT are determined by monitoring the inhibition of nitroblue tetrazolium (NBT) reduction, the oxidation of guaiacol, and the decomposition of H₂O₂, respectively, using a spectrophotometer.

  • MDA Content: Measured using the thiobarbituric acid (TBA) reaction method to quantify lipid peroxidation.

  • Hormone Analysis: Endogenous levels of ABA, GA, IAA, and cytokinins are quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).

4.5 Gene Expression Analysis (Transcriptomics):

  • RNA Extraction and Sequencing: Total RNA is extracted from leaf or root tissues using a commercial kit. RNA integrity is assessed, and cDNA libraries are prepared and sequenced using a platform like Illumina NovaSeq.

  • Data Analysis: Raw reads are filtered, mapped to a reference genome, and differentially expressed genes (DEGs) are identified. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify key biological processes and pathways affected by the treatments.

Visualizing this compound's Role in Stress Tolerance

The following diagrams illustrate the core mechanisms and experimental approaches related to this compound's function in plants.

Uniconazole_Signaling_Pathway This compound Signaling Cascade for Stress Tolerance cluster_input Input cluster_primary_targets Primary Molecular Targets cluster_hormonal_changes Hormonal Balance Shift cluster_downstream_responses Downstream Physiological & Molecular Responses cluster_outcome Overall Outcome This compound This compound GA_Biosynthesis Gibberellin (GA) Biosynthesis (ent-kaurene oxidase) This compound->GA_Biosynthesis Inhibits ABA_Catabolism Abscisic Acid (ABA) Catabolism (CYP707A) This compound->ABA_Catabolism Inhibits GA_level ↓ Active GA Levels GA_Biosynthesis->GA_level ABA_level ↑ Endogenous ABA Levels ABA_Catabolism->ABA_level Growth Reduced Cell Elongation (Dwarf Phenotype) GA_level->Growth Stomata Stomatal Closure ABA_level->Stomata Gene_Exp Activation of Stress-Responsive Genes (e.g., LEA proteins) ABA_level->Gene_Exp Stress_Tolerance Enhanced Abiotic Stress Tolerance (Drought, Salinity, Temp.) Growth->Stress_Tolerance Stomata->Stress_Tolerance Antioxidant ↑ Antioxidant Enzyme Activity (SOD, POD, CAT) Gene_Exp->Antioxidant Antioxidant->Stress_Tolerance

Caption: this compound signaling cascade for stress tolerance.

Experimental_Workflow Typical Experimental Workflow A 1. Plant Germination & Seedling Growth (Controlled Environment) B 2. This compound Application (e.g., Foliar Spray) - Control (Water) - this compound Treatment A->B C 3. Acclimation Period (e.g., 24 hours) B->C D 4. Abiotic Stress Induction (Drought, Salinity, etc.) - Control (No Stress) - Stress Treatment C->D E 5. Sample Collection (At defined time points) D->E F 6. Data Acquisition E->F G Physiological Analysis (Photosynthesis, RWC) F->G H Biochemical Analysis (Enzymes, MDA, Hormones) F->H I Molecular Analysis (RNA-Seq, qRT-PCR) F->I J 7. Data Analysis & Interpretation G->J H->J I->J

Caption: Typical experimental workflow for this compound studies.

Logical_Relationships Key Mechanisms of this compound-Induced Stress Tolerance center This compound Hormone Hormonal Regulation (↓GA, ↑ABA, ↑Cytokinin) center->Hormone Morphology Morphological Alteration (Compact Growth, ↑Root/Shoot) center->Morphology Photosynthesis Photosynthesis Protection (↑Chlorophyll, ↑Pn) Hormone->Photosynthesis Gene Gene Expression (Stress-responsive genes) Hormone->Gene Stomata Stomata Hormone->Stomata Stomatal Closure Tolerance Enhanced Stress Tolerance Morphology->Tolerance Photosynthesis->Tolerance Antioxidant Antioxidant Defense (↑SOD, POD, CAT) Antioxidant->Tolerance Osmotic Osmotic Adjustment (↑Proline, Soluble Sugars) Osmotic->Tolerance Gene->Antioxidant Gene->Osmotic Stomata->Tolerance

Caption: Key mechanisms of this compound-induced stress tolerance.

Conclusion and Future Perspectives

This compound unequivocally enhances plant tolerance to a multitude of abiotic stresses by acting as a master regulator of hormonal pathways. Its dual inhibition of GA biosynthesis and ABA catabolism initiates a robust defense response, encompassing improved photosynthetic performance, fortified antioxidant systems, and favorable morphological and molecular adaptations. The quantitative data consistently demonstrate significant improvements in key stress indicators across various plant species.

For drug development professionals, this compound serves as a model compound for designing novel plant protectants. Future research should focus on dissecting the downstream targets of the this compound-induced signaling cascade to identify new genes and pathways that can be targeted for crop improvement. Furthermore, optimizing application methods and concentrations for specific crop-stress scenarios will be crucial for translating these findings into effective agricultural practices, ultimately contributing to global food security in the face of a changing climate.

References

Uniconazole's Impact on Primary Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole, a triazole-based plant growth regulator, exerts profound effects on plant morphology and development by primarily targeting key enzymatic steps within crucial metabolic pathways. Its mode of action predominantly involves the inhibition of cytochrome P450 monooxygenases, leading to significant alterations in hormone biosynthesis and catabolism. This technical guide provides an in-depth analysis of the primary metabolic pathways affected by this compound, offering a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the inhibition of gibberellin and brassinosteroid biosynthesis, as well as abscisic acid catabolism. Furthermore, it explores the consequential downstream effects on phenylpropanoid biosynthesis, lignin (B12514952) formation, and carbon metabolism. Quantitative data from various studies are summarized, and detailed experimental protocols for the application of this compound and the analysis of its metabolic impact are provided. Visual diagrams of the affected pathways and experimental workflows are included to facilitate a deeper understanding of this compound's metabolic influence.

Introduction

This compound is a potent triazole plant growth retardant widely utilized in agriculture and horticulture to control plant stature and improve stress tolerance.[1] Its efficacy stems from its ability to interfere with critical metabolic pathways, primarily by inhibiting specific cytochrome P450 (CYP) enzymes.[2] This targeted inhibition leads to a cascade of physiological and biochemical changes in the plant, manifesting as reduced stem elongation, darker green leaves, and enhanced resistance to various environmental stresses.[3] Understanding the precise metabolic targets of this compound is paramount for its effective application and for the development of novel compounds with similar or more specific activities. This guide synthesizes current knowledge on the primary metabolic pathways affected by this compound, presenting it in a technically detailed format for the scientific community.

Primary Metabolic Pathways Targeted by this compound

This compound's primary mechanism of action is the competitive inhibition of specific cytochrome P450 enzymes that are crucial for the biosynthesis and catabolism of several plant hormones.

Gibberellin (GA) Biosynthesis

The most well-documented effect of this compound is the inhibition of gibberellin (GA) biosynthesis.[4] GAs are a class of tetracyclic diterpenoid hormones that play a critical role in stem elongation, seed germination, and flowering.[5] this compound specifically inhibits the enzyme ent-kaurene (B36324) oxidase (CYP701), a cytochrome P450 monooxygenase.[6][7] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor in the GA biosynthetic pathway.[5] By blocking this step, this compound effectively reduces the endogenous levels of bioactive GAs, leading to a dwarfing phenotype in treated plants.[8]

Gibberellin_Biosynthesis_Inhibition GGDP GGDP ent_copalyl_diphosphate ent-Copalyl diphosphate GGDP->ent_copalyl_diphosphate ent_kaurene ent-Kaurene ent_copalyl_diphosphate->ent_kaurene CYP701 ent-Kaurene Oxidase (CYP701) ent_kaurene->CYP701 ent_kaurenoic_acid ent-Kaurenoic acid GA12 GA12 ent_kaurenoic_acid->GA12 ... Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs ... This compound This compound This compound->CYP701 Inhibition CYP701->ent_kaurenoic_acid

Inhibition of Gibberellin Biosynthesis by this compound.
Brassinosteroid (BR) Biosynthesis

This compound also inhibits the biosynthesis of brassinosteroids (BRs), a class of steroid hormones essential for plant growth and development, including cell elongation, division, and photomorphogenesis.[2] Specifically, this compound targets CYP90B1 (also known as DWARF4 or DWF4), a cytochrome P450 enzyme that catalyzes the rate-limiting C-22α hydroxylation step in the BR biosynthetic pathway.[2][9] The inhibition of CYP90B1 leads to a reduction in the levels of active brassinosteroids, contributing to the dwarf phenotype observed in this compound-treated plants.[10]

Brassinosteroid_Biosynthesis_Inhibition Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol CYP90B1 DWF4/CYP90B1 (C-22α Hydroxylase) Campestanol->CYP90B1 Cathasterone Cathasterone Teasterone Teasterone Cathasterone->Teasterone ... Brassinolide Brassinolide (Active BR) Teasterone->Brassinolide ... This compound This compound This compound->CYP90B1 Inhibition CYP90B1->Cathasterone

Inhibition of Brassinosteroid Biosynthesis by this compound.
Abscisic Acid (ABA) Catabolism

In addition to inhibiting hormone biosynthesis, this compound also affects hormone degradation. It is a potent inhibitor of abscisic acid (ABA) 8'-hydroxylase, encoded by the CYP707A gene family.[1][11] This enzyme is a key component in the catabolism of ABA, a hormone crucial for plant responses to abiotic stress, seed dormancy, and stomatal regulation.[12] By inhibiting CYP707A, this compound prevents the breakdown of ABA, leading to its accumulation in plant tissues.[11][13] Increased ABA levels contribute to enhanced drought tolerance and other stress-related responses in this compound-treated plants.

ABA_Catabolism_Inhibition ABA Abscisic Acid (ABA) CYP707A ABA 8'-Hydroxylase (CYP707A) ABA->CYP707A _8_hydroxy_ABA 8'-Hydroxy ABA Phaseic_Acid Phaseic Acid _8_hydroxy_ABA->Phaseic_Acid Spontaneous Degradation Further Degradation Phaseic_Acid->Degradation This compound This compound This compound->CYP707A Inhibition CYP707A->_8_hydroxy_ABA

Inhibition of Abscisic Acid Catabolism by this compound.

Downstream Metabolic Effects

The primary effects of this compound on hormone metabolism trigger a series of downstream changes in other metabolic pathways.

Phenylpropanoid and Lignin Biosynthesis

Transcriptomic and metabolomic analyses have revealed that this compound treatment can significantly affect the phenylpropanoid biosynthesis pathway.[4] This pathway is a major source of secondary metabolites in plants, including flavonoids and lignin. Studies have shown that this compound can lead to a decrease in lignin content, which is associated with the observed inhibition of hypocotyl elongation.[4]

Flavonoid Biosynthesis

Metabolomic studies have indicated an upregulation of flavonoid biosynthesis in response to this compound treatment.[14] Flavonoids are involved in various physiological processes, including pigmentation, UV protection, and defense against pathogens. The increased accumulation of certain flavonoids may contribute to the enhanced stress tolerance observed in this compound-treated plants.

Carbon Metabolism

This compound has been shown to influence carbon metabolism, particularly the balance between starch and sucrose (B13894).[15] By regulating the expression of genes involved in starch and sucrose metabolism, this compound can impact the distribution of photosynthetic products, potentially leading to increased carbohydrate reserves.[16]

Quantitative Data Summary

The application of this compound results in measurable changes in various plant parameters. The following tables summarize quantitative data from selected studies.

Table 1: Effects of this compound on Plant Growth and Hormone Levels

Plant SpeciesThis compound ConcentrationParameterEffectReference
Flowering Chinese Cabbage25-200 mg·L⁻¹Hypocotyl Length12.65% - 46.67% decrease[17]
Flowering Chinese Cabbage25-200 mg·L⁻¹Hypocotyl Diameter4.36% - 16.11% increase[17]
ArabidopsisNot specifiedEndogenous ABA Level2-fold increase[11]
Satsuma MandarinNot specifiedEndogenous ABA in Fruitlets~4-fold higher than control[18]
Banana0.1 g/plant Plant Height~22.7% decrease[19]
Banana0.3 g/plant Plant Height~36.4% decrease[19]
HempNot specifiedABA Content (drought)Increased vs. drought alone[20]
HempNot specifiedGA₃ Content (drought)Decreased vs. drought alone[20]

Table 2: Effects of this compound on Physiological and Biochemical Parameters

Plant SpeciesThis compound ConcentrationParameterEffectReference
Mango1.0 g a.i./m canopyTotal ChlorophyllSignificantly enhanced[16]
Mango1.0 g a.i./m canopyCarbohydratesSignificantly enhanced[16]
Mango1.0 g a.i./m canopyC:N RatioSignificantly enhanced[16]
Tuberose10 mg·L⁻¹ (foliar spray)Chlorophyll a22% higher than control[21]
Tuberose10 mg·L⁻¹ (foliar spray)Carotenoids76% higher than control[21]
Tuberose10 mg·L⁻¹ (foliar spray)Total Phenols86% higher than control[21]
Tuberose10 mg·L⁻¹ (foliar spray)Flavonoids14% higher than control[21]
Tuberose10 mg·L⁻¹ (foliar spray)Leaf Nitrogen68% higher than control[21]

Experimental Protocols

This compound Application

Objective: To apply this compound to plants for growth regulation and metabolic studies.

Materials:

  • This compound (e.g., Sumagic® or Concise®)

  • Distilled water

  • Sprayer or irrigation system

  • Personal protective equipment (gloves, safety glasses)

Protocol (Foliar Spray):

  • Prepare a stock solution of this compound according to the manufacturer's instructions.

  • Dilute the stock solution with distilled water to the desired final concentration (e.g., 2.5, 5, 7.5, or 10 mg·L⁻¹).[22]

  • Apply the solution to the plant foliage as a fine mist until runoff, ensuring thorough coverage of stems and leaves.[22] A typical application volume is 20 mL per insert for seedlings.[22]

  • Conduct applications at a specific developmental stage, for example, the two- to four-leaf stage for tomato seedlings.[22]

  • Include a control group treated with distilled water only.

Protocol (Soil Drench):

  • Prepare the desired concentration of this compound solution in distilled water.

  • Apply a specific volume of the solution to the soil surface of each pot. The volume will depend on the pot size and substrate.

  • Ensure even distribution of the solution to the root zone.

  • Water the plants normally after the drench application.

Uniconazole_Application_Workflow start Start prep_solution Prepare this compound Solution (Desired Concentration) start->prep_solution choose_method Choose Application Method prep_solution->choose_method foliar_spray Foliar Spray: Apply to foliage until runoff choose_method->foliar_spray Foliar soil_drench Soil Drench: Apply to soil surface choose_method->soil_drench Soil incubation Incubate Plants (Controlled Environment) foliar_spray->incubation soil_drench->incubation sampling Sample Plant Tissues (e.g., leaves, stems, roots) incubation->sampling end End sampling->end

General Workflow for this compound Application.
Plant Hormone Extraction and Quantification (UPLC-MS/MS)

Objective: To extract and quantify endogenous levels of gibberellins, abscisic acid, and other hormones from plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent (e.g., 80% acetonitrile (B52724) with 1% acetic acid)[23]

  • Internal standards (deuterated hormones)[23]

  • Centrifuge

  • Rotational vacuum concentrator

  • Solid-phase extraction (SPE) cartridges

  • UPLC-MS/MS system

Protocol:

  • Homogenization: Homogenize a known weight of plant tissue (e.g., 10-100 mg) in a pre-chilled tube with the extraction solvent containing internal standards.[23]

  • Extraction: Vortex the mixture and incubate at -20°C for at least 30 minutes.[23]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes.[23]

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness using a rotational vacuum concentrator.[23]

  • Purification (Optional but Recommended): Re-dissolve the residue in a suitable solvent and purify using SPE cartridges to remove interfering compounds.

  • Analysis: Analyze the purified extract using a UPLC-MS/MS system with a suitable gradient and mass spectrometric conditions for the targeted hormones.[23]

  • Quantification: Quantify the endogenous hormones by comparing their peak areas to those of the internal standards.

Hormone_Analysis_Workflow start Start homogenize Homogenize Plant Tissue with Extraction Solvent & Internal Standards start->homogenize extract Incubate and Centrifuge homogenize->extract collect_supernatant Collect Supernatant extract->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate purify Purify with SPE (Optional) evaporate->purify analyze Analyze by UPLC-MS/MS purify->analyze quantify Quantify Hormones analyze->quantify end End quantify->end

Workflow for Plant Hormone Extraction and Quantification.
Metabolomic Analysis of this compound-Treated Plants

Objective: To obtain a broad profile of metabolic changes in plants following this compound treatment.

Materials:

  • Plant tissue (frozen in liquid nitrogen and ground to a fine powder)

  • Extraction solvent (e.g., methanol/water or methanol/chloroform/water mixtures)

  • Centrifuge

  • UPLC-ESI-MS/MS or GC-MS system

Protocol:

  • Extraction: Extract a known weight of powdered plant tissue with a pre-chilled extraction solvent.

  • Centrifugation: Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Analysis: Analyze the extract using a UPLC-ESI-MS/MS or GC-MS system.

  • Data Processing: Process the raw data using appropriate software for peak detection, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their mass spectra and retention times to spectral libraries and standards.

  • Statistical Analysis: Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significantly altered metabolites between control and this compound-treated samples.

Conclusion

This compound is a powerful tool for manipulating plant growth and enhancing stress tolerance due to its specific inhibition of key cytochrome P450 enzymes involved in hormone metabolism. Its primary targets are ent-kaurene oxidase (CYP701) in gibberellin biosynthesis, CYP90B1 in brassinosteroid biosynthesis, and CYP707A in abscisic acid catabolism. These primary effects induce a cascade of downstream metabolic changes, including alterations in phenylpropanoid, lignin, and flavonoid biosynthesis, as well as carbon metabolism. The detailed understanding of these metabolic perturbations, facilitated by the experimental approaches outlined in this guide, is crucial for optimizing the use of this compound in various applications and for the rational design of new plant growth regulators. This technical guide provides a foundational resource for researchers and professionals seeking to explore and leverage the metabolic effects of this compound.

References

Uniconazole's Off-Target Effects in Model Plant Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth retardant widely utilized in agriculture and horticulture to control plant stature. Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, leading to reduced stem elongation and a more compact plant architecture.[1][2][3][4] However, emerging research in model plant systems, such as Arabidopsis thaliana, has revealed that this compound exerts a range of off-target effects, influencing other crucial physiological and molecular processes. As a potent inhibitor of cytochrome P450 monooxygenases, this compound's activity extends beyond the GA biosynthetic pathway, impacting other hormone signaling cascades and stress response mechanisms.[5][6][7] This technical guide provides a comprehensive overview of the known off-target effects of this compound in model plant systems, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative off-target effects of this compound observed in various model plant systems.

Table 1: Inhibition of Abscisic Acid (ABA) Catabolism

ParameterPlant SystemThis compound ConcentrationEffectReference
ABA 8'-hydroxylase (CYP707A3) activityIn vitro (microsomes from insect cells)K(i) = 8.0 nMCompetitive inhibitor[5]
Endogenous ABA levelsArabidopsis thalianaNot specified2-fold increase compared to control[5]

Table 2: Effects on Plant Growth and Morphology

ParameterPlant SystemThis compound ConcentrationEffectReference
Plant HeightOphiopogon japonicus7.5 kg/hm ² (U1)10.02% reduction[8]
30 kg/hm ² (U3)29.66% reduction[8]
Tomato ('Early Girl')2.5 mg·L⁻¹17% reduction (5 WAT)[1]
5 and 10 mg·L⁻¹25% reduction (5 WAT)[1]
Flowering Chinese Cabbage25 mg·L⁻¹ (T1)12.65% reduction in hypocotyl length[9]
200 mg·L⁻¹ (T4)46.67% reduction in hypocotyl length[9]
Hypocotyl DiameterFlowering Chinese Cabbage25 mg·L⁻¹ (T1)4.36% increase[9]
200 mg·L⁻¹ (T4)16.11% increase[9]

Table 3: Alterations in Endogenous Hormone Levels

HormonePlant SystemThis compound TreatmentEffectReference
Indole-3-acetic acid (IAA)Hemp (Cannabis sativa L.)Drought stress + this compound2.2-fold increase (2 days)[10]
3.9-fold increase (4 days)[10]
Gibberellic acid (GA₃)Hemp (Cannabis sativa L.)Drought stress + this compound47.4% decrease (2 days)[10]
51.1% decrease (4 days)[10]
Zeatin (ZT)Hemp (Cannabis sativa L.)Drought stress + this compound33.2% increase (2 days)[10]
74.1% increase (4 days)[10]

Table 4: Impact on Photosynthetic Pigments

PigmentPlant SystemThis compound TreatmentEffectReference
Chlorophyll aHemp (Cannabis sativa L.)Drought stress + this compound13.9% increase (4 days)[10]
22.3% increase (6 days)[10]
27.6% increase (8 days)[10]
CarotenoidsHemp (Cannabis sativa L.)Drought stress + this compound11.8% increase (4 days)[10]
39.3% increase (8 days)[10]

Table 5: Modulation of Antioxidant Enzyme Activities

EnzymePlant SystemThis compound TreatmentEffectReference
Superoxide Dismutase (SOD)Rice (Oryza sativa)Salt stress + 10 mg·L⁻¹ this compound1.46% (HD961) and 1.74% (9311) increase[11]
Peroxidase (POD)Rice (Oryza sativa)Salt stress + 10 mg·L⁻¹ this compound24.85% (HD961) and 21.83% (9311) increase[11]
Catalase (CAT)Rice (Oryza sativa)Salt stress + 10 mg·L⁻¹ this compound7.32% (HD961) and 18.01% (9311) increase[11]
Ascorbate Peroxidase (APX)Rice (Oryza sativa)Salt stress + 10 mg·L⁻¹ this compound18.74% (HD961) and 31.82% (9311) increase[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro ABA 8'-Hydroxylase Inhibition Assay

This protocol is adapted from studies on the inhibition of CYP707A enzymes by this compound.[5]

  • Microsome Preparation:

    • Express the target ABA 8'-hydroxylase (e.g., Arabidopsis thaliana CYP707A3) in an appropriate expression system, such as insect cells (e.g., Sf9) using a baculovirus vector.

    • Harvest the cells and resuspend them in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.25, containing 20% (v/v) glycerol) and store at -80°C.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal protein, NADPH, and the substrate (+)-ABA in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).

    • Add varying concentrations of this compound (or other inhibitors) to the reaction mixture.

    • Initiate the reaction by adding the substrate, (+)-ABA.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture (e.g., with 1N HCl).

    • Extract the reaction products (phaseic acid and unmetabolized ABA) with the organic solvent.

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

    • Quantify the product (phaseic acid) and remaining substrate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the enzyme activity and the inhibition kinetics (e.g., K(i) value) by analyzing the reaction rates at different substrate and inhibitor concentrations.

Quantification of Endogenous Plant Hormones

This protocol provides a general workflow for the extraction and quantification of multiple plant hormones using UPLC-MS/MS.[8][12][13][14][15]

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, roots, seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

    • Weigh the frozen powder (typically 50-100 mg).

  • Hormone Extraction:

    • Add a pre-chilled extraction solvent (e.g., 2-propanol/water/concentrated HCl (2:1:0.002, v/v/v)) to the powdered tissue.

    • Add a mixture of isotopically labeled internal standards for each hormone class to be quantified.

    • Shake the mixture at 4°C for 30 minutes.

    • Add dichloromethane (B109758) and shake for another 30 minutes at 4°C.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Collect the lower organic phase and re-extract the aqueous phase with dichloromethane.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen gas.

  • Purification (Solid-Phase Extraction - SPE):

    • Resuspend the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727)/water).

    • Use a C18 SPE cartridge to clean up the sample and remove interfering compounds.

    • Wash the cartridge with a non-polar solvent and elute the hormones with a more polar solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness.

  • UPLC-MS/MS Analysis:

    • Reconstitute the dried sample in a solvent compatible with the UPLC mobile phase.

    • Inject the sample into a UPLC system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the different hormones using a suitable UPLC column and gradient.

    • Detect and quantify the hormones using multiple reaction monitoring (MRM) mode on the mass spectrometer, monitoring the specific precursor-to-product ion transitions for each native hormone and its corresponding internal standard.

    • Calculate the concentration of each hormone based on the peak area ratio of the endogenous hormone to its labeled internal standard.

Transcriptome Analysis (RNA-seq)

This protocol outlines a general workflow for RNA-sequencing to identify differentially expressed genes in response to this compound treatment.[16][17][18][19][20]

  • Plant Treatment and RNA Extraction:

    • Grow model plants (e.g., Arabidopsis thaliana seedlings) under controlled conditions.

    • Treat the plants with a specific concentration of this compound or a control solution.

    • Harvest the desired tissue at specific time points and immediately freeze in liquid nitrogen.

    • Extract total RNA from the tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation:

    • Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

    • Purify the PCR products and assess the library quality and quantity.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads using tools like Trimmomatic.

    • Align the cleaned reads to the reference genome of the model plant using a splice-aware aligner like HISAT2 or STAR.

    • Quantify gene expression levels by counting the number of reads mapped to each gene using tools like featureCounts or HTSeq.

    • Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

    • Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways affected by this compound.

Signaling Pathways and Experimental Workflows

Inhibition of ABA Catabolism by this compound

This compound directly inhibits the activity of ABA 8'-hydroxylase, a key enzyme in the catabolism of abscisic acid (ABA). This enzyme, a cytochrome P450 monooxygenase encoded by the CYP707A gene family, is responsible for the conversion of ABA to 8'-hydroxy-ABA, which is then spontaneously converted to phaseic acid.[5][21][22] By blocking this step, this compound leads to an accumulation of endogenous ABA.

ABA_Catabolism_Inhibition ABA Abscisic Acid (ABA) CYP707A ABA 8'-hydroxylase (CYP707A) ABA->CYP707A substrate Drought_Response Drought Stress Response ABA->Drought_Response promotes This compound This compound This compound->CYP707A inhibition Phaseic_Acid Phaseic Acid CYP707A->Phaseic_Acid catalysis

Caption: this compound inhibits ABA catabolism by blocking CYP707A enzymes.

Off-Target Effects on Brassinosteroid and Cytokinin Biosynthesis

This compound's inhibitory action on cytochrome P450 enzymes also extends to the biosynthesis of brassinosteroids (BRs) and cytokinins. It has been shown to inhibit key P450s in the BR biosynthetic pathway and CYP735A enzymes involved in the synthesis of trans-zeatin (B1683218), an active form of cytokinin.[5][23][24]

Hormone_Biosynthesis_Inhibition cluster_br Brassinosteroid Biosynthesis cluster_ck Cytokinin (trans-Zeatin) Biosynthesis Campesterol Campesterol P450_BR Cytochrome P450s (e.g., DWF4) Campesterol->P450_BR Brassinosteroids Brassinosteroids P450_BR->Brassinosteroids DMAPP DMAPP CYP735A CYP735A DMAPP->CYP735A trans_Zeatin trans-Zeatin CYP735A->trans_Zeatin This compound This compound This compound->P450_BR inhibition This compound->CYP735A inhibition

Caption: this compound inhibits key P450 enzymes in BR and cytokinin biosynthesis.

Experimental Workflow for Investigating this compound's Off-Target Effects

A multi-faceted approach is required to comprehensively investigate the off-target effects of this compound. This workflow integrates physiological, biochemical, and molecular analyses.

Experimental_Workflow Plant_Treatment Plant Treatment (Model System, e.g., Arabidopsis) Phenotypic_Analysis Phenotypic Analysis (Growth, Morphology) Plant_Treatment->Phenotypic_Analysis Hormone_Quantification Hormone Quantification (UPLC-MS/MS) Plant_Treatment->Hormone_Quantification Enzyme_Assays Enzyme Assays (e.g., Antioxidant enzymes) Plant_Treatment->Enzyme_Assays Transcriptomics Transcriptome Analysis (RNA-seq) Plant_Treatment->Transcriptomics Data_Integration Data Integration & Pathway Analysis Phenotypic_Analysis->Data_Integration Hormone_Quantification->Data_Integration Enzyme_Assays->Data_Integration Transcriptomics->Data_Integration

Caption: Integrated workflow for studying this compound's off-target effects.

Conclusion

This technical guide has provided a detailed overview of the off-target effects of this compound in model plant systems. The presented quantitative data, experimental protocols, and pathway diagrams highlight the multifaceted nature of this compound's action beyond its primary role as a gibberellin biosynthesis inhibitor. Its ability to modulate ABA, brassinosteroid, and cytokinin signaling pathways, as well as influence oxidative stress responses, underscores the importance of considering these off-target effects when interpreting experimental results or utilizing this compound in agricultural applications. For researchers and professionals in drug development, a thorough understanding of these off-target activities is crucial for the precise application of this chemical tool and for the development of more specific plant growth regulators in the future. Further research is warranted to fully elucidate the complex network of interactions and the downstream consequences of this compound's pleiotropic effects.

References

Uniconazole's Impact on Plant Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth regulator known for its potent effects on plant morphology, including dwarfing and enhanced stress resistance. Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, a key hormone class regulating plant growth and development. However, the effects of this compound extend beyond GA metabolism, influencing a wide array of physiological processes through complex gene expression changes. This technical guide provides an in-depth analysis of the transcriptomic shifts induced by this compound treatment in various plant species, offering insights for researchers in agriculture and drug development.

Core Mechanism of Action

This compound primarily targets the biosynthesis of gibberellins, a class of hormones crucial for cell elongation and overall plant growth. By inhibiting key enzymes in the GA biosynthesis pathway, particularly cytochrome P450 monooxygenases, this compound leads to reduced levels of active GAs. This hormonal shift is a central trigger for the observed dwarfing phenotype in treated plants. Furthermore, this compound has been shown to influence other hormonal pathways, including an increase in abscisic acid (ABA) levels, which contributes to enhanced stress tolerance. These hormonal changes orchestrate a cascade of downstream gene expression modifications, affecting a multitude of cellular processes.

Experimental Protocols

The following protocols are representative of the methodologies employed in studies investigating the transcriptomic effects of this compound.

Plant Material and this compound Treatment
  • Plant Species: Studies have utilized a variety of plants, including Musa spp. (banana), Cannabis sativa L. (hemp), Coix lachyma-jobi L. (coix), and flowering Chinese cabbage.

  • Growth Conditions: Plants are typically grown under controlled environmental conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniformity.

  • This compound Application: this compound is applied at varying concentrations depending on the plant species and experimental goals. Application methods include soil drenching, foliar spray, or addition to the culture medium. Treatment duration can range from hours to several days or weeks.

RNA Extraction and Sequencing
  • Tissue Collection: Target tissues (e.g., leaves, stems, roots) are harvested from both this compound-treated and control plants at specified time points.

  • RNA Isolation: Total RNA is extracted using commercially available kits or established protocols suitable for the specific plant tissue, which may be rich in secondary metabolites. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation and Sequencing: High-quality RNA samples are used to construct sequencing libraries. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput platform, such as Illumina.

Bioinformatic Analysis of Transcriptome Data
  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapters, and other artifacts.

  • Read Mapping: The clean reads are aligned to a reference genome or assembled into a de novo transcriptome if a reference is unavailable.

  • Gene Expression Quantification: The expression level of each gene is quantified by counting the number of reads that map to it, often normalized as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Differential Gene Expression Analysis: Statistical methods are employed to identify differentially expressed genes (DEGs) between this compound-treated and control groups. Common criteria for identifying DEGs include a log2 fold change greater than 1 or less than -1 and a p-value or false discovery rate (FDR) below a certain threshold (e.g., 0.05).

  • Functional Annotation and Enrichment Analysis: DEGs are annotated with functional information from databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify over-represented biological processes, molecular functions, and metabolic pathways.

Quantitative Data on Gene Expression Changes

This compound treatment leads to significant alterations in the transcriptome of plants. The number of differentially expressed genes can range from hundreds to thousands, depending on the plant species, treatment conditions, and duration.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to this compound Treatment in Various Plant Species.

Plant SpeciesTreatment ConditionsNumber of Upregulated DEGsNumber of Downregulated DEGsKey Affected PathwaysReference
Banana (Musa spp.)This compound-induced dwarfismNot specifiedNot specifiedLignin (B12514952) biosynthesis, Phenylpropanoid metabolism, Peroxidase activity, Flavonoid biosynthesis[1]
Hemp (Cannabis sativa L.)Drought stress with this compoundNot specifiedNot specifiedPorphyrin and chlorophyll (B73375) metabolism, Photosynthesis-antenna proteins, Starch and sucrose (B13894) metabolism, Nitrogen metabolism, Plant hormone signal transduction[2][3]
Coix (Coix lachryma-jobi L.)Low temperature with this compound1,040 (CKL vs U3)3,901 (CK vs CKL)Plant hormone signal transduction, Photosynthesis, Reactive oxygen species (ROS)-related genes, Secondary metabolism[4]
Flowering Chinese CabbageThis compound-induced hypocotyl dwarfing1,2032,246Plant hormone signal transduction, Phenylpropanoid biosynthesis[5]

Table 2: Examples of Key Genes Regulated by this compound Treatment.

Gene CategoryGene ExamplesRegulationPutative FunctionPlant Species
Gibberellin Biosynthesis GA20ox, GA3oxDownregulatedEnzymes in the final steps of bioactive GA synthesis.Multiple
Abscisic Acid (ABA) Signaling CYP707ADownregulatedABA 8'-hydroxylase, a key enzyme in ABA catabolism.Arabidopsis
Phenylpropanoid Biosynthesis PAL, 4CL, CHS, CHIVariably regulatedKey enzymes in the biosynthesis of flavonoids, lignin, and other secondary metabolites.Banana, Flowering Chinese Cabbage
Photosynthesis Genes for chlorophyll-binding proteins, photosystem componentsUpregulatedLight-harvesting and energy conversion.Hemp, Coix
Stress Response SOD, POD, CATUpregulatedReactive oxygen species scavenging enzymes.Coix

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways affected by this compound and a typical experimental workflow for transcriptomic analysis.

Gibberellin_Biosynthesis_Pathway GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 Bioactive_GAs Bioactive GAs (e.g., GA4) GA12->Bioactive_GAs GA20ox, GA3ox This compound This compound This compound->Inhibition label_inhibition Inhibition of cytochrome P450 monooxygenases

Caption: this compound inhibits gibberellin biosynthesis.

ABA_Signaling_Pathway ABA_pool ABA Pool ABA_catabolism ABA Catabolism ABA_pool->ABA_catabolism Degradation Stress_Response Stress Response Genes ABA_pool->Stress_Response Increased ABA levels activate signaling CYP707A CYP707A (ABA 8'-hydroxylase) ABA_catabolism->CYP707A Catalyzed by This compound This compound This compound->CYP707A Inhibition

Caption: this compound enhances ABA signaling.

RNA_Seq_Workflow start Plant Treatment (Control vs. This compound) rna_extraction RNA Extraction and QC start->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_qc Data Quality Control sequencing->data_qc mapping Read Mapping to Reference Genome data_qc->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis functional_analysis Functional Annotation and Enrichment deg_analysis->functional_analysis end Identification of Key Genes and Pathways functional_analysis->end

Caption: Experimental workflow for transcriptome analysis.

Conclusion

This compound treatment induces a complex and widespread reprogramming of the plant transcriptome. The primary inhibitory effect on gibberellin biosynthesis initiates a hormonal cascade that, in conjunction with effects on other pathways like abscisic acid signaling, leads to significant changes in gene expression. These changes underlie the observed phenotypic alterations, such as dwarfism and enhanced stress tolerance. Key metabolic pathways affected include those for plant hormones, secondary metabolites like phenylpropanoids and flavonoids, photosynthesis, and stress-response mechanisms. Understanding these intricate molecular responses is crucial for the strategic application of this compound in agriculture and provides a valuable knowledge base for the development of novel plant growth regulators and stress-mitigating compounds. Further research, including multi-omics approaches, will continue to unravel the detailed gene regulatory networks modulated by this compound.

References

Uniconazole's Influence on Chlorophyll Content and Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Uniconazole is a triazole-based plant growth retardant renowned for its potent effects on plant morphology and physiology. Its primary mechanism involves the inhibition of gibberellin (GA) biosynthesis, leading to a reduction in stem elongation and a more compact plant structure.[1][2] Beyond its growth-retardant properties, this compound significantly influences chlorophyll (B73375) content and photosynthetic efficiency, particularly under abiotic stress conditions.[3][4] This technical guide provides an in-depth analysis of this compound's effects, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved. By inhibiting key enzymes in both GA biosynthesis and abscisic acid (ABA) catabolism, this compound triggers a cascade of hormonal and physiological adjustments that enhance plant resilience.[5][6]

Influence on Chlorophyll Content

This compound application generally leads to an increase in chlorophyll concentration in plant leaves. This effect is often attributed to several factors, including a higher density of chloroplasts in smaller, thicker leaves, and the delay of leaf senescence.[7][8] By inhibiting GA synthesis and increasing cytokinin (CK) and ABA levels, this compound helps prevent chlorophyll degradation.[5][9] The quantitative effects of this compound on chlorophyll content from various studies are summarized below.

Data Presentation: Quantitative Impact of this compound on Chlorophyll Content

Plant SpeciesStress ConditionThis compound TreatmentChlorophyll a (Chl a) ChangeChlorophyll b (Chl b) ChangeTotal Chlorophyll ChangeReference
Hemp (Cannabis sativa L.)DroughtFoliar Spray+13.9% to +27.6%+26.5% (after 8 days)+4.1% to +27.2%[10]
Rice (Oryza sativa)Salt StressFoliar SpraySignificant IncreaseSignificant IncreaseSignificant Increase[11]
Maize (Zea mays L.)Saline-Alkali25 mg L⁻¹ Foliar SprayUpregulatedUpregulatedUpregulated[4]
Mung Bean (Vigna radiata)Cold StressFoliar Spray--Significant Recovery[3]

Influence on Photosynthesis

This compound exerts a complex influence on photosynthesis. While it can enhance the net photosynthetic rate (Pn) by increasing chlorophyll content and antioxidant enzyme activity, its effect on stomatal conductance (Gs) and transpiration rate (Tr) is often inhibitory.[9][12] This is primarily due to this compound's role in increasing endogenous ABA levels, a key hormone that triggers stomatal closure to conserve water, particularly under drought or salinity stress.[1][5]

Data Presentation: Quantitative Impact of this compound on Photosynthetic Parameters

Plant SpeciesStress ConditionThis compound TreatmentNet Photosynthetic Rate (Pn) ChangeStomatal Conductance (Gs) ChangeTranspiration Rate (Tr) ChangeIntercellular CO₂ (Cᵢ) ChangeReference
Rice (Oryza sativa)Salt StressFoliar Spray+21.5% to +57.3%+42.4% to +47.5%+26.1% to +32.8%+2.1% to +2.4%[9]
Hemp (Cannabis sativa L.)DroughtFoliar Spray+110% to +600%---[13]
Maize (Zea mays L.)Saline-Alkali25 mg L⁻¹ Foliar SprayIncreasedIncreasedIncreasedReduced[4]
Mung Bean (Vigna radiata)Cold StressFoliar SpraySignificant RecoverySignificant RecoverySignificant RecoveryNo Significant Alteration[3]
Rice (Oryza sativa)Salt StressFoliar Spray-32.8% (Salt), Mitigated by this compound-48.2% (Salt), Mitigated by this compound-57.5% (Salt), Mitigated by this compound-12.6% (Salt), Mitigated by this compound[11]

Core Signaling Pathways

This compound's physiological effects are rooted in its interference with key plant hormone pathways. As a triazole compound, it binds to cytochrome P450 enzymes, inhibiting specific steps in the biosynthesis of gibberellins (B7789140) and the catabolism of abscisic acid.[13][14]

  • Inhibition of Gibberellin (GA) Biosynthesis: this compound is a potent inhibitor of ent-kaurene (B36324) oxidase, a critical P450 enzyme in the GA biosynthesis pathway.[13] This leads to reduced levels of active GAs, which are responsible for stem elongation and cell expansion. The resulting dwarfism leads to thicker leaves with a higher chlorophyll density.

  • Inhibition of Abscisic Acid (ABA) Catabolism: this compound strongly inhibits ABA 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA degradation.[5][15] This inhibition leads to the accumulation of endogenous ABA. Elevated ABA levels are crucial for stress tolerance, primarily through the regulation of stomatal closure, which reduces water loss via transpiration.[5]

The interplay between reduced GA and elevated ABA levels, along with potential impacts on cytokinin and auxin, mediates the observed changes in chlorophyll content and photosynthetic activity.[9][14]

Uniconazole_Signaling_Pathway cluster_cause Chemical Action cluster_pathways Hormonal Pathways cluster_hormones Hormone Levels cluster_effects Physiological Effects This compound This compound GA_Synth Gibberellin (GA) Biosynthesis (ent-kaurene oxidase) This compound->GA_Synth Inhibits ABA_Cat Abscisic Acid (ABA) Catabolism (ABA 8'-hydroxylase) This compound->ABA_Cat Inhibits GA_Level Gibberellin (GA) Levels GA_Synth->GA_Level Reduces ABA_Level Abscisic Acid (ABA) Levels ABA_Cat->ABA_Level Increases Senescence Leaf Senescence GA_Level->Senescence Delays Growth Stem Elongation GA_Level->Growth Reduces Stomatal_Closure Stomatal Closure ABA_Level->Stomatal_Closure Induces Photosynthesis Photosynthesis (Pn, Gs, Tr) Stomatal_Closure->Photosynthesis Modulates Chlorophyll Chlorophyll Content Senescence->Chlorophyll Maintains Growth->Chlorophyll Increases Density Chlorophyll->Photosynthesis Enhances Potential

Caption: this compound's dual-action pathway on plant hormone regulation.

Experimental Protocols

Reproducible and accurate quantification of this compound's effects requires standardized methodologies. Below are detailed protocols for treatment application, chlorophyll content analysis, and photosynthetic parameter measurement.

Experimental_Workflow cluster_analysis Parallel Analysis Start Start: Plant Cultivation (Uniform growth conditions) Treatment This compound Application (e.g., Foliar Spray, Soil Drench) + Control Group (Water/Solvent) Start->Treatment Incubation Incubation Period (Allow time for physiological response) Treatment->Incubation Sampling Leaf Tissue Sampling (Consistent leaf age and position) Incubation->Sampling Photo_Measure Photosynthesis Measurement (Gas Exchange Analyzer, e.g., LI-COR) Sampling->Photo_Measure Chloro_Extract Chlorophyll Extraction (e.g., Acetone (B3395972), Ethanol, DMF) Sampling->Chloro_Extract Data_Analysis Data Calculation & Statistical Analysis (e.g., ANOVA, t-test) Photo_Measure->Data_Analysis Chloro_Measure Spectrophotometry (Measure Absorbance at ~645nm & ~663nm) Chloro_Extract->Chloro_Measure Chloro_Measure->Data_Analysis End End: Report & Interpretation Data_Analysis->End

Caption: Standard workflow for assessing this compound's physiological effects.
Protocol for this compound Treatment

  • Plant Material: Grow plants (e.g., maize, rice, hemp) under controlled greenhouse conditions (e.g., 25°C/20°C day/night, 14-hour photoperiod) to a specific developmental stage (e.g., three-leaf stage).[12]

  • Preparation of Solution: Prepare a stock solution of this compound. For a 30 mg·L⁻¹ foliar spray, dissolve the appropriate amount of this compound powder in a minimal amount of solvent (if necessary) and dilute with deionized water containing a surfactant (e.g., 0.1% Tween-20) to ensure even leaf coverage.

  • Application: Spray the this compound solution onto the plant foliage until runoff is observed. The control group should be sprayed with the same solution lacking this compound. For soil drench applications, apply a known volume and concentration to the soil surface.

  • Post-Application: Return plants to the controlled environment and allow for a sufficient incubation period (e.g., 4-8 days) before measurements are taken.[10]

Protocol for Chlorophyll Content Measurement

This protocol is adapted from standard spectrophotometric methods.[16]

  • Sample Collection: Excise a known quantity of fresh leaf tissue (e.g., 0.1 g or three 8mm leaf discs) from a consistent position on the plant.

  • Pigment Extraction:

    • Place the leaf tissue in a tube containing 10 mL of 80% acetone or 95% ethanol.

    • Alternatively, use N,N-Dimethylformamide (DMF) for a more complete extraction, especially with tougher tissues.[16]

    • Grind the tissue using a mortar and pestle or a tissue homogenizer until it is colorless.

    • Store the extract in the dark at 4°C for 24-48 hours to allow for complete pigment leaching.[16]

  • Centrifugation: Centrifuge the extract at approximately 3000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Transfer the supernatant to a cuvette.

    • Measure the absorbance of the extract at 663 nm (for Chlorophyll a) and 645 nm (for Chlorophyll b) using a spectrophotometer. Use the extraction solvent as a blank.

  • Calculation (Arnon's Equations for 80% Acetone):

    • Chlorophyll a (mg/L) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)

    • Chlorophyll b (mg/L) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)

    • Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)

    • Convert the concentration to content per unit of fresh weight (e.g., mg/g FW).

Protocol for Photosynthesis Measurement
  • Instrumentation: Use a portable photosynthesis system (e.g., LI-6400 or LI-6800, LI-COR Biosciences).

  • Acclimation: Allow the instrument to warm up and stabilize according to the manufacturer's instructions. Set the chamber conditions to mimic ambient growth conditions (e.g., light intensity of 1000 µmol m⁻² s⁻¹, CO₂ concentration of 400 µmol mol⁻¹, temperature of 25°C).

  • Measurement:

    • Select a fully expanded, healthy leaf that has been exposed to the treatment.

    • Clamp the leaf onto the measurement chamber.

    • Allow the leaf to acclimate within the chamber until the readings for CO₂ and H₂O exchange rates stabilize (typically 2-5 minutes).

  • Data Logging: Record the key parameters: Net Photosynthetic Rate (Pn, µmol CO₂ m⁻² s⁻¹), Stomatal Conductance (Gs, mol H₂O m⁻² s⁻¹), Transpiration Rate (Tr, mmol H₂O m⁻² s⁻¹), and Intercellular CO₂ Concentration (Cᵢ, µmol mol⁻¹).

  • Replication: Repeat the measurement on multiple plants (e.g., 3-5 biological replicates) for each treatment group to ensure statistical validity.

References

Uniconazole: A Technical Guide to its Role in Plant Developmental Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole is a potent triazole-based plant growth regulator that has garnered significant attention in plant developmental biology and agriculture. Its primary mechanism of action involves the inhibition of gibberellin biosynthesis, leading to a cascade of physiological and morphological changes in plants. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, detailing its mechanism of action, its influence on various developmental processes, and its crosstalk with other crucial plant hormone signaling pathways. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental protocols for its application and analysis of its effects, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is a systemic plant growth retardant that effectively controls plant stature by inhibiting cell elongation.[1] Its activity is reported to be 6-10 times higher than that of paclobutrazol, another widely used triazole, but with a significantly lower residual amount in the soil.[1] Beyond its primary role in growth regulation, this compound has been shown to enhance plant tolerance to a variety of abiotic stresses, including drought, salinity, and temperature extremes.[2][3] These properties make it a valuable tool for both fundamental research in plant development and for practical applications in horticulture and agriculture to improve crop quality and yield.[2]

Mechanism of Action

Inhibition of Gibberellin Biosynthesis

The most well-documented effect of this compound is its potent inhibition of gibberellin (GA) biosynthesis.[4] Gibberellins are a class of diterpenoid plant hormones that are critical for a wide range of developmental processes, most notably stem and internode elongation. This compound specifically targets and inhibits the activity of ent-kaurene (B36324) oxidase (KO), a cytochrome P450 monooxygenase.[5][6] This enzyme catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a crucial step in the GA biosynthesis pathway.[7][8]

By blocking this step, this compound leads to a significant reduction in the levels of bioactive gibberellins, such as GA1 and GA4.[7] This deficiency in active GAs prevents the degradation of DELLA proteins, which are nuclear-localized proteins that act as negative regulators of GA signaling.[9] The accumulation of DELLA proteins represses the expression of GA-responsive genes, ultimately leading to the characteristic dwarfing phenotype observed in this compound-treated plants.

Gibberellin_Biosynthesis_Inhibition cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Signal Downstream Signaling GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_DP ent-Copalyl Diphosphate GGPP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO ent_Kaurene_ER->KO_inhibition ent-Kaurene Oxidase (KO) (Cytochrome P450) Bioactive_GAs Bioactive GAs (GA4, GA1) GA12->Bioactive_GAs GA20ox, GA3ox DELLA DELLA Proteins (Repressors) Bioactive_GAs->DELLA promotes degradation This compound This compound This compound->KO_inhibition KO_inhibition->ent_Kaurenoic_Acid Growth_Repression Growth Repression (Reduced Stem Elongation) DELLA->Growth_Repression

Figure 1: this compound's inhibition of the gibberellin biosynthesis pathway.
Crosstalk with Abscisic Acid (ABA) Signaling

This compound's influence extends beyond gibberellin metabolism. It has been identified as a potent inhibitor of abscisic acid (ABA) catabolism.[10][11] Specifically, this compound inhibits ABA 8'-hydroxylase (CYP707A), a key enzyme responsible for the degradation of ABA.[10][11][12] This inhibition leads to an increase in endogenous ABA levels.[10] ABA is a critical hormone in mediating plant responses to various abiotic stresses, including drought and salinity, primarily through its role in stomatal closure and the regulation of stress-responsive genes. The dual action of this compound—inhibiting GA biosynthesis and ABA catabolism—synergistically contributes to the enhanced stress tolerance observed in treated plants.

Hormone_Crosstalk cluster_GA Gibberellin (GA) Pathway cluster_ABA Abscisic Acid (ABA) Pathway This compound This compound GA_Biosynthesis GA Biosynthesis This compound->GA_Biosynthesis Inhibits (ent-kaurene oxidase) ABA_Catabolism ABA Catabolism (ABA 8'-hydroxylase) This compound->ABA_Catabolism Inhibits Bioactive_GA Bioactive GA GA_Biosynthesis->Bioactive_GA Stem_Elongation Stem Elongation Bioactive_GA->Stem_Elongation Endogenous_ABA Endogenous ABA ABA_Catabolism->Endogenous_ABA degrades Stress_Tolerance Stress Tolerance Endogenous_ABA->Stress_Tolerance

Figure 2: Dual inhibitory effect of this compound on GA biosynthesis and ABA catabolism.

Effects on Plant Development and Physiology

The modulation of GA and ABA levels by this compound results in a wide array of effects on plant growth, development, and physiology.

Morphological Changes
  • Reduced Plant Height: The most prominent effect is a reduction in stem and internode elongation, leading to a more compact or dwarfed plant stature.[13]

  • Increased Stem Diameter: Treated plants often exhibit thicker, sturdier stems.

  • Altered Root-to-Shoot Ratio: this compound treatment can lead to an increase in the root-to-shoot ratio, potentially by promoting root growth while inhibiting shoot growth.[14][15][16]

  • Darker Green Foliage: An increase in chlorophyll (B73375) concentration is frequently observed, resulting in darker green leaves.[4]

Physiological and Biochemical Effects
  • Increased Chlorophyll Content: this compound treatment often leads to higher concentrations of chlorophyll a and b.[17][18]

  • Enhanced Photosynthetic Rate: In some cases, the net photosynthetic rate is increased in this compound-treated plants, particularly under stress conditions.

  • Promotion of Flowering: this compound can influence flowering time, in some species promoting earlier flowering.[17][19][20]

  • Increased Abiotic Stress Tolerance: By increasing ABA levels and potentially through other mechanisms, this compound enhances tolerance to drought, salinity, and extreme temperatures.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various plant species as reported in the scientific literature.

Table 1: Effect of this compound on Plant Height

Plant SpeciesThis compound ConcentrationApplication Method% Reduction in Height (compared to control)Reference
Tomato (Solanum lycopersicum)2.5 mg/LFoliar SprayEffective reduction across cultivars[4]
Ophiopogon japonicus7.5 kg/hm ²Foliar Spray10.02%[13]
Ophiopogon japonicus30 kg/hm ²Foliar Spray29.66%[13]
Chrysanthemum30 mg/LFoliar Spray53% (at week 0)[21]
Tuberose (Polianthes tuberosa)10 mg/LFoliar Spray44%[17]

Table 2: Effect of this compound on Chlorophyll Content

Plant SpeciesThis compound ConcentrationObservationReference
Tomato (Solanum lycopersicum)10 mg/LHighest SPAD values (chlorophyll index)[4]
Tuberose (Polianthes tuberosa)10 mg/L22% increase in Chlorophyll a[17]
Hemp (Cannabis sativa)Not specified13.9-27.6% higher Chlorophyll a under drought[18]
Barley (Hordeum vulgare)150 ppmPositive effect on Chlorophyll a under salinity[22]

Table 3: Effect of this compound on Flowering

Plant SpeciesThis compound ConcentrationEffect on FloweringReference
Tomato (Solanum lycopersicum 'Brandywine')5 mg/LIncreased number of flowers per plant[4][23]
Durian (Durio zibethinus)100 mg/LHastened flower emergence[19]
Mango (Mangifera indica 'Dai Loan')1.5 - 2.0 g a.i./m canopyHighest flowering ratio (85.5 - 90.0%)[20]
Chrysanthemum15 - 30 mg/LDelayed flowering by up to 3 days[21]
Tuberose (Polianthes tuberosa)10 mg/LEarliest flowering (82 days)[17]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on plant growth.

Experimental_Workflow A Plant Material Preparation (Seed Germination / Seedling Propagation) B This compound Treatment Application (Foliar Spray / Soil Drench) A->B C Plant Growth and Maintenance (Controlled Environment) B->C D Data Collection (Morphological and Physiological Measurements) C->D E Sample Harvesting (Biomass, Biochemical Analysis) D->E F Data Analysis and Interpretation E->F

Figure 3: A generalized experimental workflow for this compound studies.
Detailed Methodologies

5.2.1. This compound Application

  • Foliar Spray:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then dilute to the desired final concentrations (e.g., 1-50 mg/L) with deionized water containing a surfactant (e.g., 0.05% Tween 20) to ensure even coverage.[4][24]

    • Apply the solution to the plant foliage until runoff, ensuring thorough coverage of stems and leaves. A handheld sprayer can be used for this purpose.[4]

    • A control group should be sprayed with the same solution lacking this compound.

    • Applications are typically made at a specific developmental stage, such as the two- to four-leaf stage.[4]

  • Soil Drench:

    • Prepare aqueous solutions of this compound at the desired concentrations (e.g., 0.5-2 ppm).[24]

    • Apply a specific volume of the solution to the soil surface of each pot, ensuring the substrate is evenly moistened.

    • The control group should receive an equal volume of water.

    • Drench applications are often performed a week to ten days after transplanting to allow for root establishment.[24]

5.2.2. Measurement of Plant Height

  • Measure the distance from the soil surface to the apical meristem (growing tip) of the main stem using a ruler.

  • Measurements should be taken at regular intervals (e.g., weekly) throughout the experiment to monitor growth rates.[25]

  • Ensure consistent measurement points for all plants and at all time points.

5.2.3. Determination of Chlorophyll Content (Spectrophotometric Method)

  • Extraction:

    • Collect a known fresh weight of leaf tissue (e.g., 100-200 mg) and grind it in a mortar and pestle with a small amount of 80% acetone (or 100% methanol) and a pinch of quartz sand.[26]

    • Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional 80% acetone to ensure all pigment is collected. Bring the final volume to a known amount (e.g., 10 mL).[26]

    • Centrifuge the extract at approximately 2500-3000 x g for 5-10 minutes to pellet the cell debris.[26]

    • Carefully transfer the supernatant to a clean tube. All steps should be performed in low light and on ice to prevent chlorophyll degradation.[26][27]

  • Measurement:

    • Use a spectrophotometer to measure the absorbance of the extract at 663 nm and 646 nm (for 80% acetone extracts) against an 80% acetone blank.[26]

    • A reading at 710 nm or 750 nm can be taken to correct for turbidity.[26][28]

  • Calculation:

    • Chlorophyll concentrations (in µg/mL) can be calculated using established equations, such as those by Arnon or Lichtenthaler. For 80% acetone extracts, a common formula is:

      • Chlorophyll a (µg/mL) = 12.21 * (A663) - 2.81 * (A646)

      • Chlorophyll b (µg/mL) = 20.13 * (A646) - 5.03 * (A663)

      • Total Chlorophyll (µg/mL) = 17.32 * (A646) + 7.18 * (A663)

    • The chlorophyll content can then be expressed on a fresh weight basis (e.g., mg/g FW).

Conclusion

This compound is a powerful tool in plant developmental biology, offering researchers a means to manipulate plant growth and enhance stress resilience. Its well-defined mechanism of action, primarily as an inhibitor of gibberellin biosynthesis and abscisic acid catabolism, provides a clear basis for understanding its physiological effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the complex roles of this compound and other growth regulators in shaping plant form and function. As research continues, a deeper understanding of the intricate hormonal crosstalk modulated by this compound will undoubtedly open new avenues for both fundamental discoveries and innovative agricultural applications.

References

Methodological & Application

Uniconazole Application for Greenhouse Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a highly active triazole-based plant growth regulator (PGR) utilized extensively in greenhouse research and production to control plant height and enhance crop quality.[1][2] Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, which effectively controls vegetative growth, leading to shorter internodes, thicker stems, and a more compact plant architecture.[3][4] this compound is noted for its high level of activity, often being 6-10 times more potent than its predecessor, paclobutrazol, but with a significantly lower soil residue, making it a valuable tool for research on a wide range of floriculture and vegetable crops.[2][3]

Beyond height management, this compound application can lead to darker green leaves due to increased chlorophyll (B73375) content, enhanced root development, and improved plant resistance to various environmental stresses such as drought, temperature fluctuations, and salinity.[1][4][5][6] It is absorbed by the plant through its seeds, roots, stems, and leaves and is transported systemically through the xylem.[1][3] This document provides detailed application notes, protocols, and data for the effective use of this compound in a greenhouse research setting.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

This compound's primary mode of action is the disruption of the gibberellin (GA) biosynthesis pathway. Specifically, it inhibits the activity of ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase enzyme.[7][8] This enzyme is critical for catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid, a key precursor to active gibberellins (B7789140).[8] By blocking this step, this compound significantly reduces the levels of endogenous GAs, which are responsible for cell elongation.[5][7] This inhibition leads to the characteristic dwarfing effect.

Additionally, this compound has been shown to influence other hormonal pathways. It can inhibit the catabolism of abscisic acid (ABA) by blocking the enzyme ABA 8'-hydroxylase, leading to increased ABA levels and enhanced stress tolerance.[8][9][10] Studies also suggest it can increase the levels of cytokinins (CK), which can promote chlorophyll synthesis and delay senescence.[5][11]

Uniconazole_Pathway cluster_main_pathway Gibberellin Biosynthesis Pathway cluster_inhibitor Inhibitor Action cluster_effect Physiological Effect GGP Geranylgeranyl diphosphate CPP ent-Copalyl diphosphate GGP->CPP CPP synthase ENT_K ent-Kaurene CPP->ENT_K ent-Kaurene synthase ENT_KA ent-Kaurenoic Acid ENT_K->ENT_KA ent-Kaurene oxidase (Cytochrome P450) InhibitionPoint GA12 GA12 ENT_KA->GA12 Multiple Steps ACTIVE_GA Active Gibberellins (e.g., GA1, GA4) GA12->ACTIVE_GA Multiple Steps Effect Reduced Cell Elongation (Dwarfism) ACTIVE_GA->Effect This compound This compound This compound->InhibitionPoint

Caption: this compound inhibits the enzyme ent-kaurene oxidase in the GA pathway.

Data Presentation: Application Rates and Effects

The optimal concentration of this compound is highly dependent on the plant species, its growth stage, the desired level of growth reduction, and environmental conditions.[12] The following tables summarize quantitative data from various studies. Note: Researchers should always conduct preliminary trials on a small number of plants to determine the ideal rates for their specific conditions and cultivars.[13]

Table 1: Foliar Spray Applications
Plant SpeciesGrowth StageConcentration (ppm or mg/L)Observed EffectsReference(s)
Tomato (seedlings)2- to 4-leaf stage2.5 - 10 mg/LReduced plant height compared to control; increased flower number at 5 mg/L in 'Brandywine'.[14]
Bedding Plants (Celosia, Red Salvia)Soon after transplant1 - 2 ppmDesirable growth regulation and height control.[12][13]
Aggressive Bedding Plants (Petunia, Marigold)Soon after transplant4 - 6 ppmAdequate height control for vigorous species.[12][13]
Herbaceous Perennials (Echinacea, Phlox)Soon after transplant10 - 15 ppmEffective height control for aggressive perennials.[12]
Sweet Pepper2-leaf, 1-heart stage20 - 60 mg/LSignificantly inhibited plant height, increased stem diameter, and improved seedling quality.[2]
Tuberose-5 - 10 mg/LReduced flowering stem height, accelerated flowering, and enhanced physiological traits.[15][16]
Mirabilis jalapaAfter pinching20 - 60 ppmDecreased plant height, internode length, and leaf area.[17]
Table 2: Soil Drench Applications
Plant SpeciesApplication TimingConcentration (ppm)Observed EffectsReference(s)
Bedding Plants (Calibrachoa, Petunia)~10 days after transplant0.5 ppmEffective season-long height control for crops with long production cycles.[12][13]
Vigorous Bedding Plant Varieties~10 days after transplant1 - 2 ppmRequired for more vigorous varieties to achieve desired control.[12][13]
Chrysanthemum-0.2 mg/potMore effective in controlling stem elongation than foliar applications at equivalent rates.[18]
Table 3: Seed and Bulb Treatment Applications
Plant SpeciesApplication MethodConcentration (mg/L) & DurationObserved EffectsReference(s)
CucumberSeed Soaking5 - 20 mg/L for 6-12hControlled leggy growth, resulted in thicker stems and darker leaves, increased yield.[2]
TomatoSeed Soaking20 mg/L for 5hControlled leggy growth, produced thick stems and dark green leaves.[2]
RiceSeed Soaking50 - 100 mg/L for 24-36hDark green seedlings, developed root system, increased drought and cold resistance.[2]
CottonSeed Dressing5 - 25 mg per kg of seedControlled leggy growth, reduced plant height, and made stems thick.[2]
TuberoseBulb Soaking5 - 10 mg/LEffective in regulating vegetative growth and reducing stem height.[15][16]
MaizeSeed Treatment50 - 100 mg per kg of seed for 1 min - 12hIncreased chlorophyll content and contributed to yield in field conditions.[19]

Experimental Protocols

The following protocols provide detailed methodologies for common this compound application techniques in a greenhouse setting.

General Experimental Workflow

A typical greenhouse research trial involving this compound follows a structured workflow from planning to data analysis.

Experimental_Workflow A 1. Experimental Design - Define Objectives & Treatments - Select Plant Material - Determine Replication & Layout (e.g., RCBD) B 2. Plant Propagation & Acclimation - Sow seeds or root cuttings - Grow to appropriate stage - Acclimate to greenhouse conditions A->B C 3. Prepare this compound Stock & Working Solutions - Accurately weigh active ingredient - Prepare concentrated stock solution - Dilute to final working concentrations B->C D 4. Treatment Application - Apply via chosen method (Spray, Drench, etc.) - Include a '0 ppm' control group - Ensure uniform application C->D E 5. Greenhouse Monitoring - Maintain consistent environmental conditions (Temp, Light, Humidity) - Monitor irrigation and fertilization D->E F 6. Data Collection - Measure morphological parameters (Height, Stem Diameter) - Collect physiological data (SPAD, Photosynthesis) - Record phenological data (Days to Flower) E->F G 7. Data Analysis & Interpretation - Perform statistical analysis (e.g., ANOVA, Tukey's HSD) - Generate tables and figures - Interpret results and draw conclusions F->G

Caption: A generalized workflow for a this compound greenhouse research trial.
Protocol 1: Foliar Spray Application

This method is common for treating plugs, liners, and finished plants. Stem coverage is critical as this compound is primarily absorbed by the stems.[12]

Materials:

  • This compound formulation (e.g., 5% WP, 10% SC)

  • Calibrated sprayer (handheld or boom)

  • Personal Protective Equipment (PPE): gloves, safety glasses

  • Graduated cylinders and beakers

  • Distilled water

  • Wetting agent/surfactant (optional, check product label)

  • Plants at the desired growth stage (e.g., 2-4 true leaves)[14]

Methodology:

  • Solution Preparation:

    • Calculate the required amount of this compound to achieve the target concentration (e.g., in ppm or mg/L).

    • Create a stock solution if necessary for accuracy, especially at low concentrations.

    • Prepare the final spray volume. For example, a common application rate is 2 quarts per 100 sq. ft. (approx. 2 L per 9.3 m²).[14]

    • Add a non-ionic surfactant if recommended to improve coverage, following label instructions.

  • Application:

    • Apply treatments during cooler parts of the day (early morning or late afternoon) to avoid rapid drying and potential phytotoxicity.

    • Ensure plants are well-watered but leaves are dry before application.

    • Spray uniformly over the plant canopy, ensuring thorough coverage of stems.[12][18] Spray until the point of glisten, but avoid excessive runoff into the growing media, as this can have a drench effect.[12]

    • Treat a control group with water (and surfactant, if used in other treatments).

  • Post-Application:

    • Allow the spray to dry completely on the foliage before overhead irrigation.

    • Adhere to the specified restricted-entry interval (REI), which is typically 12 hours.[6]

    • Monitor plants for effects, which should become apparent within 7-10 days.[12]

Protocol 2: Substrate (Soil) Drench Application

Drenches provide longer-lasting growth control and are suitable for crops with a long production cycle.[12][13]

Materials:

  • This compound formulation

  • PPE (gloves, safety glasses)

  • Volumetric flasks and graduated cylinders

  • Distilled water

  • Potted plants with established root systems (roots reaching the edge of the pot)[12]

Methodology:

  • Solution Preparation:

    • Prepare the desired concentration of this compound solution. Drench concentrations are typically much lower than spray concentrations (e.g., 0.5 - 2 ppm).[12]

    • Calculate the total volume needed based on pot size and the number of replicates. A common practice is to apply enough volume to moisten the substrate without significant leaching.

  • Application:

    • Ensure the growing medium is moist but not saturated before application. This allows for even distribution of the drench solution.

    • Apply a precise, predetermined volume of the solution directly to the surface of the growing medium for each pot.

    • Apply the same volume of plain water to the control group.

  • Post-Application:

    • Avoid watering for 24 hours after application to allow for chemical uptake by the roots.

    • Monitor plant growth. The effects of a drench are often more pronounced and persistent than a spray. Late-season drenches should be avoided for plants intended for landscape planting.[12][13]

Protocol 3: Seed Soaking Treatment

This method is used to control initial seedling growth and produce strong, compact transplants.[2]

Materials:

  • This compound formulation

  • PPE (gloves, safety glasses)

  • Beakers or containers for soaking

  • Distilled water

  • Seeds of the target plant species

  • Paper towels or drying screen

Methodology:

  • Solution Preparation:

    • Prepare the desired this compound solution (e.g., 5-100 mg/L, depending on the species).[2]

  • Application:

    • Place seeds in the solution and allow them to soak for the predetermined duration (e.g., 5 to 36 hours).[2] The duration and concentration will vary significantly between species.

    • Gently agitate the solution periodically to ensure all seeds are equally exposed.

    • Soak a control batch of seeds in distilled water for the same duration.

  • Post-Application:

    • After soaking, remove the seeds from the solution and rinse them briefly with distilled water.

    • Air-dry the seeds on paper towels or a screen until they are suitable for sowing.

    • Sow the treated and control seeds according to standard practices and monitor germination and subsequent seedling growth.

Precautions and General Considerations

  • High Activity: this compound is extremely active at low concentrations. Accurate measurement and mixing are critical to avoid crop overdose, which can cause excessive stunting.[12][13]

  • Cultivar Variability: Different cultivars of the same species can respond differently to this compound.[14]

  • Environmental Factors: Efficacy can be influenced by temperature and light levels. Higher rates may be needed in warmer, high-light environments.[12]

  • Persistence: this compound is persistent in soil and on plastic surfaces. Be mindful of potential effects on subsequent crops.[2][20]

  • Reversing Over-Application: In cases of excessive stunting, an application of products containing gibberellins (GA4+7) and benzyladenine (BA) can help reverse the effects.[6]

References

Preparing Uniconazole Stock Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uniconazole is a potent triazole-based plant growth regulator and a valuable tool in scientific research due to its inhibitory effects on gibberellin biosynthesis and abscisic acid (ABA) catabolism.[1][2][3][4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for preparing this compound stock solutions for various laboratory applications, including information on solubility, stability, and storage.

Introduction to this compound

This compound is a systemic plant growth retardant that is absorbed by stems and roots.[5][6] Its primary mode of action is the inhibition of cytochrome P450 monooxygenases, which are involved in the biosynthesis of gibberellins (B7789140) and the catabolism of ABA.[7][8] This dual effect leads to reduced plant height, increased stress tolerance, and altered flowering and fruit development.[1][2][9] In laboratory settings, this compound is utilized to study plant hormone signaling, stress responses, and developmental processes.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[9]
Molecular Formula C15H18ClN3O[9][10]
Molecular Weight 291.78 g/mol [6]
Appearance White crystalline solid[6][9]
Melting Point 147-164 °C[6]
Purity ≥95%[10]
Storage (Solid) -20°C[10]
Stability (Solid) ≥ 4 years at -20°C[10]

Solubility of this compound

This compound exhibits varying solubility in different solvents. It is sparingly soluble in water but readily dissolves in organic solvents.[10][11] Table 2 provides a summary of this compound's solubility.

SolventSolubilityReference
Water 8.41 mg/L (25°C)[6][9]
Methanol 88 g/kg (25°C)[6][9]
Ethanol (B145695) ~30 mg/mL[10]
DMSO ~30 mg/mL[10]
Dimethylformamide (DMF) ~30 mg/mL[10]
Acetone Soluble[5][6]
Ethyl Acetate Soluble[5][6]
Hexane 0.3 g/kg (25°C)[6][9]
Xylene 7 g/kg (25°C)[6][9]
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mL[10]

Experimental Protocols

Safety Precautions
  • Always handle this compound in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[12]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[12][13]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many experiments.

Materials:

  • This compound powder (purity ≥95%)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 291.78 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 291.78 g/mol * 1 mL = 0.0029178 g = 2.92 mg

  • Weigh the this compound:

    • Carefully weigh out 2.92 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

    • Store the stock solution at -20°C. Under these conditions, the solution is stable for at least one month, and up to 6 months when stored at -80°C.[7]

Protocol for Preparing Aqueous Working Solutions

This compound is sparingly soluble in aqueous buffers.[10] To prepare aqueous working solutions, it is recommended to first dissolve this compound in an organic solvent.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Aqueous buffer of choice (e.g., PBS, sterile distilled water)

  • Sterile tubes

  • Pipettes

Procedure:

  • Determine the required final concentration of this compound in the aqueous solution.

  • Calculate the volume of stock solution needed. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • V1 * C1 = V2 * C2

    • V1 * 10 mM = 10 mL * 0.01 mM

    • V1 = (10 mL * 0.01 mM) / 10 mM = 0.01 mL = 10 µL

  • Prepare the working solution:

    • Add 9.99 mL of the desired aqueous buffer to a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution to the buffer.

  • Mix thoroughly by vortexing or inverting the tube.

  • Use immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[10]

Application Notes

  • Solvent Choice: The choice of solvent for the stock solution depends on the experimental system. DMSO and ethanol are common choices.[10] For cell culture experiments, ensure the final concentration of the organic solvent is not toxic to the cells.

  • Concentration Range: The effective concentration of this compound can vary widely depending on the plant species and application method. Foliar sprays for bedding plants may range from 1 to 15 ppm (mg/L).[14] For in vitro experiments, concentrations can range from the nanomolar to the micromolar scale.[7]

  • pH: The stability of this compound is generally good in acidic, neutral, and alkaline aqueous solutions.[3]

  • Sterilization: For sterile applications, stock solutions can be filter-sterilized through a 0.22 µm syringe filter that is compatible with the solvent used (e.g., PTFE for organic solvents).

Signaling Pathway and Experimental Workflow

This compound primarily acts by inhibiting the biosynthesis of gibberellins (GA) and the catabolism of abscisic acid (ABA). This leads to a dwarfing effect and enhanced stress tolerance. The following diagram illustrates the simplified signaling pathway affected by this compound.

Uniconazole_Pathway This compound This compound CYP707A CYP707A (ABA 8'-hydroxylase) This compound->CYP707A inhibits GA_Biosynthesis Gibberellin Biosynthesis Enzymes This compound->GA_Biosynthesis inhibits ABA_Degradation ABA Degradation CYP707A->ABA_Degradation Gibberellins Gibberellins (GA) GA_Biosynthesis->Gibberellins ABA Abscisic Acid (ABA) ABA->CYP707A Stress_Tolerance Stress Tolerance ABA->Stress_Tolerance promotes Stem_Elongation Stem Elongation Gibberellins->Stem_Elongation promotes

Caption: Simplified signaling pathway of this compound action.

The following diagram illustrates a general workflow for preparing and using this compound solutions in a typical lab experiment.

Uniconazole_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -20°C stock->store dilute Prepare Aqueous Working Solution stock->dilute experiment Apply to Experimental System (e.g., plants, cell culture) dilute->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Experimental workflow for this compound solution preparation.

References

Uniconazole: A Comparative Analysis of Foliar Spray and Soil Drench Applications for Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a potent triazole-based plant growth retardant that effectively manages plant height and development by inhibiting the biosynthesis of gibberellins (B7789140).[1] Its high level of activity makes it a valuable tool in ornamental plant production and agricultural research.[2] this compound can be applied through various methods, with foliar spray and soil drench being the most common. The choice of application method significantly influences the efficacy, persistence, and overall impact on plant physiology. These notes provide a detailed comparison of foliar spray and soil drench applications of this compound, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal method for their specific needs.

Mechanism of Action

This compound primarily functions by inhibiting the synthesis of gibberellins (GAs), a class of hormones responsible for cell elongation.[3] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[4][5] This reduction in active gibberellins leads to decreased internode elongation, resulting in more compact, dwarfed plants.[3][4] Beyond gibberellin inhibition, this compound has also been shown to affect the levels of other plant hormones, such as increasing abscisic acid (ABA) and cytokinin levels, which can contribute to enhanced stress tolerance.[4][6]

Comparative Data: Foliar Spray vs. Soil Drench

The selection of either a foliar spray or soil drench application depends on factors such as the plant species, desired duration of effect, and specific research objectives. The following tables summarize quantitative data from various studies, offering a clear comparison between the two methods.

Table 1: Effect of this compound Application Method on Plant Height

Plant SpeciesApplication MethodThis compound ConcentrationPlant Height Reduction (%)Reference
Ophiopogon japonicusFoliar Spray7.5 kg/hm ² (U1)10.02%[4][7]
Ophiopogon japonicusFoliar Spray30 kg/hm ² (U3)29.66%[4][7]
TuberoseFoliar Spray10 mg L⁻¹44.1% (from 93 cm to 52 cm)
TuberoseBulb Immersion10 mg L⁻¹Not specified, but less than foliar spray
Tomato ('Early Girl')Foliar Spray10 mg L⁻¹25% (pre-transplanting)[8]
MarigoldSoil DrenchNot specifiedMore effective than 10-20 ppm foliar spray[9]
Hybrid LiliesSprayNot specifiedMore effective in the first few weeks[10]
Hybrid LiliesDrenchNot specifiedMore effective at later stages of development[10]

Table 2: General Recommendations for this compound Concentration by Application Method

Application MethodVigor of Plant SpeciesRecommended Concentration (ppm)Reference
Foliar SprayModerate (e.g., celosia, red salvia)1 - 2 ppm[2]
Foliar SprayAggressive (e.g., petunia, marigold)4 - 6 ppm[2]
Foliar SprayVery Aggressive Herbaceous Perennials (e.g., echinacea, phlox)10 - 15 ppm[2]
Soil DrenchBedding Plants (e.g., calibrachoa, petunia)0.5 ppm[2]
Soil DrenchMore Vigorous Varieties1 - 2 ppm[2]

Experimental Protocols

The following are detailed protocols for the application of this compound via foliar spray and soil drench. Researchers should conduct small-scale trials to determine the optimal rates for their specific growing conditions and plant species.[2]

Protocol 1: Foliar Spray Application

This method provides rapid effects and is suitable for short-term growth control.[2]

1. Materials:

  • This compound formulation (e.g., Concise®, Sumagic®)
  • Distilled water
  • Calibrated sprayer
  • Personal Protective Equipment (PPE): gloves, safety glasses

2. Procedure:

  • Solution Preparation:
  • Determine the desired final concentration (ppm) of this compound based on the target plant species' vigor (refer to Table 2).
  • Calculate the required amount of this compound concentrate. For example, to make 1 liter of a 5 ppm solution from a 0.055% this compound product, use the formula: (Desired ppm / (Active Ingredient % * 10000)) * 1000 ml = ml of concentrate per liter.
  • Fill the sprayer with half the required volume of distilled water.
  • Add the calculated amount of this compound concentrate to the sprayer.
  • Add the remaining distilled water to reach the final volume and mix thoroughly.
  • Application:
  • Apply the solution as a fine mist to the plant foliage.
  • Ensure uniform coverage of the stems, as this compound is primarily absorbed by the stems.[2]
  • A typical application volume is 2 quarts of finished spray solution per 100 sq. ft. of bench area.[5]
  • Avoid runoff into the growing medium to prevent unintended drench effects.[11]
  • Timing:
  • Apply soon after roots have reached the edge of the pot, typically 7 to 10 days after transplanting plugs and cuttings.[2]
  • Apply in the morning or late afternoon when plants are not under environmental stress.[5]

3. Post-Application Care:

  • Allow the foliage to dry completely before overhead irrigation.
  • Monitor plant growth regularly. The effects should be visible within about seven days.[2]

Protocol 2: Soil Drench Application

This method provides a longer-lasting and more uniform growth control.[12]

1. Materials:

  • This compound formulation
  • Distilled water
  • Graduated cylinders or beakers for accurate volume measurement
  • Personal Protective Equipment (PPE)

2. Procedure:

  • Solution Preparation:
  • Prepare the this compound solution to the desired concentration (refer to Table 2). Lower concentrations are typically used for drenches compared to sprays.[12]
  • Application:
  • Ensure the growing medium is moist but not saturated before application. It is often recommended to water the plants the day before the drench application.[5]
  • Apply a specific volume of the this compound solution uniformly to the surface of the growing medium. The volume depends on the pot size. Suggested volumes are:
  • 2 fl. oz. (approx. 60 mL) per 4-inch pot[12]
  • 3 fl. oz. (approx. 90 mL) per 5-inch pot[12]
  • 4 fl. oz. (approx. 120 mL) per 6-inch pot[12]
  • The goal is to wet the root zone without significant leaching from the bottom of the container.[11]
  • Timing:
  • For crops with long production cycles, an early drench approximately 10 days after transplant can be effective.[2]

3. Post-Application Care:

  • Avoid watering for a period that would cause leaching of the product from the root zone.
  • The effects of a soil drench are persistent and may last for an extended period.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound application.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway GGDP Geranylgeranyl diphosphate (GGDP) ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ent-Kaurene synthase ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene oxidase Active_GAs Active Gibberellins (e.g., GA3) ent_Kaurenoic_Acid->Active_GAs Multiple Steps This compound This compound This compound->Inhibition

Caption: this compound inhibits the gibberellin biosynthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_application Application Plant_Material Select Plant Material (Species, Growth Stage) Acclimatize Acclimatize Plants to Experimental Conditions Plant_Material->Acclimatize Solution_Prep Prepare this compound Stock and Working Solutions Acclimatize->Solution_Prep Foliar_Spray Foliar Spray Application (Protocol 1) Solution_Prep->Foliar_Spray Treatment Group 1 Soil_Drench Soil Drench Application (Protocol 2) Solution_Prep->Soil_Drench Treatment Group 2 Data_Collection Data Collection (e.g., Plant Height, Stem Diameter, Chlorophyll Content) Foliar_Spray->Data_Collection Soil_Drench->Data_Collection Data_Analysis Data Analysis and Comparison Data_Collection->Data_Analysis

Caption: General experimental workflow for comparing application methods.

Conclusion

Both foliar spray and soil drench applications of this compound are effective for controlling plant growth, but they offer different advantages. Foliar sprays provide rapid, short-term control, while soil drenches offer a more persistent and uniform effect. The choice of application method and concentration should be carefully considered based on the plant species, its growth vigor, the desired level and duration of growth regulation, and the specific experimental or production goals. The protocols and data presented in these notes serve as a comprehensive guide for researchers to effectively utilize this compound in their work.

References

Application Notes and Protocols: Determining Optimal Uniconazole Concentration for Plant Height Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uniconazole is a triazole-based plant growth regulator widely utilized in agriculture and horticulture to control plant height.[1] Its primary function is to inhibit vegetative growth, specifically cell elongation, which results in shorter internodes, dwarfed plants, and thicker stems.[2][3] this compound is a potent inhibitor of gibberellin biosynthesis.[4] This controlled growth redirects the plant's energy towards reproductive processes, often promoting lateral bud growth, flower bud formation, and potentially enhancing stress resistance.[2][4] Compared to other growth retardants like paclobutrazol, this compound exhibits higher activity and has a shorter residual period in the soil, minimizing its impact on subsequent crops.[2] These characteristics make it a valuable tool for producing compact, marketable plants, from ornamental flowers to vegetable transplants.[5][6]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound's mode of action is the targeted inhibition of the gibberellin (GA) biosynthesis pathway.[7] Gibberellins (B7789140) are plant hormones essential for stem and internode elongation. This compound specifically inhibits the activity of cytochrome P450 monooxygenases, which are critical enzymes that catalyze several steps in the conversion of precursors into active GAs (e.g., GA1, GA3).[3][7] By blocking this pathway, the levels of active gibberellins decrease, leading to reduced cell elongation and consequently, a more compact plant stature.[3] Beyond gibberellins, this compound can also influence other hormonal pathways, including the inhibition of abscisic acid (ABA) catabolism, which can contribute to improved stress tolerance.[8][9]

G cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Inhibition by this compound GGPP GGPP ent_kaurene ent-kaurene GGPP->ent_kaurene Multiple Steps GA12 GA12 ent_kaurene->GA12 Multiple Steps Active_GAs Active GAs (e.g., GA1, GA4) GA12->Active_GAs Cytochrome P450 Monooxygenases Elongation Stem Elongation Active_GAs->Elongation This compound This compound This compound->Inhibition

Caption: this compound inhibits cytochrome P450 in the gibberellin pathway.

Experimental Protocols

This section outlines a general protocol for determining the optimal this compound concentration for height control. Researchers should adapt this protocol based on the specific plant species, growth conditions, and desired outcomes.

The process begins with the preparation of plant material and this compound solutions, followed by application, cultivation under controlled conditions, and subsequent data collection and analysis to determine the optimal concentration.

G start Start: Plant Material Preparation prep Prepare this compound Stock and Dilution Series start->prep apply Apply this compound (Spray, Drench, etc.) prep->apply grow Grow Plants Under Controlled Conditions apply->grow collect Data Collection (Weekly Measurements) grow->collect analyze Data Analysis collect->analyze end Determine Optimal Concentration analyze->end

Caption: General workflow for determining optimal this compound concentration.
  • Plant material (seeds, seedlings, or bulbs)

  • Growth containers (trays, pots)

  • Appropriate growing substrate (soilless media, soil)

  • This compound formulation (e.g., Sumagic®, Concise®)[5]

  • Distilled water

  • Graduated cylinders and beakers

  • Pipettes

  • Spray bottles or drenching equipment

  • Personal Protective Equipment (PPE): gloves, safety glasses

  • Plant Selection: Choose a uniform batch of plants for the experiment. If starting from seed, sow them and wait until they reach a specific growth stage, such as the two- to four-leaf stage, before application.[10][11]

  • Growing Environment: Grow plants in a controlled environment, such as a greenhouse or growth chamber.[6] Maintain consistent temperature, humidity, and light conditions to ensure that the observed effects are due to the this compound treatment. Record environmental parameters daily.[10]

  • Stock Solution: Prepare a stock solution from a commercial this compound formulation. Carefully follow the manufacturer's instructions to calculate the amount needed for a specific concentration (often in parts per million, ppm, or mg·L⁻¹).

  • Dilution Series: Create a series of treatment concentrations through serial dilution of the stock solution. A typical range for initial screening might be 0 (control), 1, 2.5, 5, 10, and 15 mg·L⁻¹.[5][10][11] The optimal range is highly species-dependent.

  • Control Group: Always include a control group treated only with water.[10]

Choose an appropriate application method. This compound can be absorbed through stems, leaves, and roots.[1][2]

  • Foliar Spray: Apply the solution as a fine mist until foliage is uniformly wet, but not to the point of runoff. Good stem coverage is critical for effective uptake.[5]

  • Media Drench: Apply a known volume of the this compound solution directly to the growing substrate. This method targets the roots and can have a longer-lasting effect.[5]

  • Bulb/Liner Immersion (Dip): Before planting, immerse bulbs or the root balls of liners in the this compound solution for a specified period.[5]

  • Seed Soaking: Soak seeds in the this compound solution for a set duration (e.g., 12-24 hours) before sowing.[12]

  • Use a completely randomized design (CRD) or a randomized complete block design (RCBD) to minimize the effects of environmental variability.

  • Include a sufficient number of replicate plants for each treatment group (e.g., 6-10 replicates) to ensure statistical validity.[10]

Collect data at regular intervals (e.g., weekly) for several weeks post-treatment.[6]

  • Plant Height: Measure from the substrate surface to the apical meristem.

  • Stem Diameter: Use calipers to measure the stem diameter just above the substrate surface.

  • Leaf Number/Area: Count the number of fully expanded leaves.

  • Chlorophyll (B73375) Content: Use a SPAD meter for a non-destructive estimation of chlorophyll content.[11]

  • Flowering Data: Record the time to first flower, number of flowers, and/or flower clusters.[11]

  • Biomass: At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry weights.

  • Yield: For fruiting vegetables, continue to monitor and measure fruit number and total fruit weight.[6][10]

Data Presentation: Summary of Effective Concentrations

The optimal concentration of this compound varies significantly among plant species, growth stage, and environmental conditions. The following tables summarize findings from various research studies.

Table 1: Foliar Spray Application on Vegetable and Tuberous Crops

Plant SpeciesTested Concentrations (mg·L⁻¹)Optimal/Effective Range (mg·L⁻¹)Key Findings
Tomato (Solanum lycopersicum)2.5, 5, 7.5, 102.5 - 5A 2.5 mg·L⁻¹ spray reduced height by ~17-35%; 10 mg·L⁻¹ can persist post-transplanting without affecting yield.[10][11]
Pepper (Capsicum annuum)2.5, 5, 102.5 - 55 mg·L⁻¹ reduced height by up to 50% during the pre-transplanting phase.[10]
Eggplant (Solanum melongena)2.5, 5, 105Required at least 5 mg·L⁻¹ for effective height control; 10 mg·L⁻¹ excessively reduced fruit yield.[10]
Tuberose (Polianthes tuberosa)5, 1010A 10 mg·L⁻¹ foliar spray reduced stem height from 93 cm to 52 cm and accelerated flowering.
Mango (Mangifera indica)1.0 g a.i./m canopy1.0 (applied twice)Foliar application enhanced chlorophyll, carbohydrates, and C:N ratio, improving flowering and fruit yield.[13]
Ophiopogon japonicus7.5, 15, 30 ( kg/hm ²)7.5 - 15 ( kg/hm ²)Inhibited vegetative growth and reduced plant height while significantly increasing tuber yield.[3][7]

Table 2: Application on Ornamental and Cereal Crops

Plant SpeciesApplication MethodTested ConcentrationsOptimal/Effective RangeKey Findings
Bedding Plants (moderate vigor)Foliar Spray1 - 2 ppm1 - 2 ppmA single spray soon after transplant provides desirable height control.[5]
Bedding Plants (aggressive vigor)Foliar Spray4 - 6 ppm4 - 6 ppmHigher rates are needed for vigorous crops like petunias.[5]
Herbaceous PerennialsFoliar Spray10 - 15 ppm10 - 15 ppmAggressive perennials like echinacea (B1179865) may require even higher concentrations.[5]
Bedding PlantsMedia Drench0.5 - 2 ppm0.5 ppmAn early drench at 0.5 ppm was effective for crops like petunia and calibrachoa.[5]
Rice (Oryza sativa)Seed Soaking20 - 50 mg/L20 - 50 mg/LPromoted tillering, dwarfing, and increased yield.[12]
Wheat (Triticum aestivum)Seed Dressing100-200 mg (5% WP)/kg seed100-200 mg/kgEffective for controlling height and improving lodging resistance.[12]

Application Notes and Considerations

  • Species and Cultivar Sensitivity: Different plant species and even cultivars within a species can have vastly different sensitivities to this compound. Always conduct small-scale trials to determine the optimal rate for a specific crop before large-scale application.[6]

  • Environmental Factors: Efficacy is influenced by temperature and light levels. Higher temperatures and light may necessitate higher concentrations for the same level of control.[5]

  • Application Uniformity: Ensure uniform application, especially with foliar sprays, as uneven coverage can lead to inconsistent plant height. For sprays, good stem coverage is crucial.[5]

  • Avoiding Over-Application: this compound is highly active at low concentrations.[5] Over-application can cause excessive stunting, delayed flowering, and phytotoxicity.[11] If excessive stunting occurs, it can sometimes be reversed by applying products containing gibberellins (GA4+7) and benzyladenine.[1]

  • Residual Effects: While this compound has a lower soil residual than paclobutrazol, be mindful of potential carryover effects, especially with high-rate drench applications on crops intended for landscape planting.[2][5]

  • Label Instructions: Always read and adhere to the product label for legal application rates, timing, and safety precautions.[6][11]

References

Uniconazole: Application Notes and Protocols for Plant Tissue Culture and Micropropagation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth regulator renowned for its potent inhibitory effects on gibberellin (GA) biosynthesis.[1][2] This characteristic makes it a valuable tool in plant tissue culture and micropropagation for controlling plant height, promoting compact growth, and enhancing stress tolerance.[1][3] Its activity is reported to be 6-10 times higher than that of paclobutrazol, another common growth retardant.[3] Beyond its primary role in GA inhibition, this compound has been shown to influence other crucial plant hormone signaling pathways, including those of auxin and abscisic acid (ABA), thereby affecting various developmental processes in vitro, such as somatic embryogenesis, shoot proliferation, and tuberization.[2][4]

These application notes provide a comprehensive overview of the use of this compound in plant tissue culture and micropropagation, complete with detailed experimental protocols and quantitative data from cited studies.

Mechanism of Action

This compound primarily functions by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[3] This blockage leads to a significant reduction in the levels of active gibberellins, which are responsible for stem elongation.

Furthermore, this compound has been demonstrated to impact other hormonal pathways. It can suppress the endogenous levels of auxin (indole-3-acetic acid, IAA) and enhance the levels of abscisic acid (ABA) by inhibiting ABA catabolism.[2][3] This modulation of the hormonal balance plays a critical role in its diverse effects on in vitro plant development.

graph "Uniconazole_Signaling_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, label="this compound"]; GA_Biosynthesis [fillcolor="#F1F3F4", label="Gibberellin (GA) Biosynthesis"]; ABA_Catabolism [fillcolor="#F1F3F4", label="Abscisic Acid (ABA) Catabolism"]; IAA_Biosynthesis [fillcolor="#F1F3F4", label="Auxin (IAA) Biosynthesis"]; Active_GA [fillcolor="#FBBC05", label="Active Gibberellins"]; ABA_Levels [fillcolor="#FBBC05", label="Abscisic Acid (ABA)"]; IAA_Levels [fillcolor="#FBBC05", label="Auxin (IAA)"]; Stem_Elongation [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Stem Elongation"]; Somatic_Embryogenesis [fillcolor="#34A853", fontcolor="#FFFFFF", label="Somatic Embryogenesis"]; Callus_Proliferation [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Callus Proliferation"]; Stress_Tolerance [fillcolor="#34A853", fontcolor="#FFFFFF", label="Stress Tolerance"];

// Edges this compound -> GA_Biosynthesis [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> ABA_Catabolism [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> IAA_Biosynthesis [label="Suppresses", color="#EA4335", fontcolor="#EA4335"]; GA_Biosynthesis -> Active_GA [label="Produces"]; ABA_Catabolism -> ABA_Levels [label="Reduces"]; IAA_Biosynthesis -> IAA_Levels [label="Produces"]; Active_GA -> Stem_Elongation [label="Promotes"]; ABA_Levels -> Somatic_Embryogenesis [label="Promotes", color="#34A853", fontcolor="#34A853"]; ABA_Levels -> Stress_Tolerance [label="Enhances", color="#34A853", fontcolor="#34A853"]; IAA_Levels -> Callus_Proliferation [label="Promotes"]; }

Caption: this compound's multifaceted impact on plant hormone signaling pathways.

Applications in Plant Tissue Culture and Micropropagation

This compound has demonstrated significant utility in various aspects of in vitro plant propagation:

  • Somatic Embryogenesis: In cotton (Gossypium hirsutum L.), the addition of this compound to the culture medium has been shown to inhibit callus proliferation while promoting the conversion of callus into embryogenic callus.[2] This effect is attributed to the suppression of endogenous IAA and the enhancement of ABA levels.[2]

  • Microtuberization: For in vitro tuber production in potato (Solanum tuberosum L.), this compound has been found to increase the percentage of microtuberization, as well as the length, diameter, and fresh weight of the microtubers.[5]

  • Shoot Proliferation and Height Control: In yam (Dioscorea spp.), this compound has been used to increase the number of nodes per plantlet, a key parameter in micropropagation efficiency.[6] In ornamental plants, it is widely used to control the height of plantlets in vitro, leading to more compact and manageable propagules.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro applications as reported in the literature.

Table 1: Effect of this compound on Somatic Embryogenesis of Cotton (Gossypium hirsutum L.)

This compound ConcentrationCallus Proliferation Rate (Relative to Control)Embryogenic Callus Differentiation Rate (%)Plant Hormone Levels (Relative to Control)
7 µMSignificantly ReducedSignificantly IncreasedIAA: Suppressed, ABA: Enhanced

Data sourced from Chen et al., 2022.[2]

Table 2: Effect of this compound on In Vitro Microtuberization of Potato (Solanum tuberosum L. cv. Agria)

This compound Concentration (mg/L)Microtuberization (%)Microtuber Length (mm)Microtuber Diameter (mm)Microtuber Fresh Weight (mg)
0 (Control)605.23.185
0.08756.13.8110
0.16856.84.5135
0.32907.55.1160
0.64958.25.8185

Data sourced from a study on the optimization of in vitro microtuberization of potato.[5]

Table 3: Effect of this compound on Micropropagation of Yam (Dioscorea spp.)

This compound-p (B1683726) (UP) ConcentrationMean Number of New Nodes per Plantlet (after 16 weeks)
0 µM (Control)7
1.7 µM9

Data sourced from a study on the relative effects of this compound-p and other growth regulators on yam micropropagation.[6]

Experimental Protocols

Protocol 1: Promotion of Somatic Embryogenesis in Cotton (Gossypium hirsutum L.)

This protocol is based on the findings of Chen et al. (2022).[2]

1. Explant Preparation and Sterilization:

  • Excise hypocotyls from 5-day-old sterile seedlings.
  • Cut the hypocotyls into 5-7 mm segments.

2. Callus Induction and Proliferation Medium:

  • Prepare Murashige and Skoog (MS) basal medium supplemented with B5 vitamins, 3% (w/v) glucose, and 0.2% (w/v) Gelrite.
  • Add plant growth regulators: 0.1 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L Kinetin.
  • Adjust the pH of the medium to 5.8 before autoclaving.

3. This compound Treatment:

  • Prepare a stock solution of this compound.
  • Add this compound to the autoclaved and cooled medium to a final concentration of 7 µM.
  • Dispense the medium into sterile petri dishes.

4. Culture Conditions:

  • Place the hypocotyl explants horizontally on the surface of the medium.
  • Incubate the cultures at 28 ± 2°C under a 16-hour photoperiod.

5. Subculture:

  • Subculture the developing calli onto fresh medium of the same composition every 3-4 weeks.

6. Observation:

  • Monitor the cultures for callus proliferation and the differentiation of embryogenic callus, which is typically characterized by a nodular and compact appearance.

    graph "Somatic_Embryogenesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

    A [label="Explant Preparation\n(Cotton Hypocotyls)"]; B [label="Sterilization"]; C [label="Inoculation on Callus Induction Medium\n(MS + 2,4-D + Kinetin)"]; D [label="Addition of this compound (7 µM)"]; E [label="Incubation\n(28°C, 16h photoperiod)"]; F [label="Subculture\n(every 3-4 weeks)"]; G [label="Observation of Embryogenic Callus Formation"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for promoting somatic embryogenesis in cotton using this compound.

Protocol 2: In Vitro Microtuberization of Potato (Solanum tuberosum L.)

This protocol is adapted from a study on the effects of this compound on potato microtuberization.[5]

1. Plant Material:

  • Use in vitro-grown potato plantlets with 4-5 nodes.

2. Tuberization Induction Medium:

  • Prepare MS basal medium with 8% (w/v) sucrose.
  • Adjust the pH to 5.8 before autoclaving.

3. This compound Application:

  • Prepare a stock solution of this compound.
  • Add this compound to the autoclaved and cooled medium to achieve final concentrations of 0, 0.08, 0.16, 0.32, and 0.64 mg/L for testing.
  • Dispense the medium into culture vessels.

4. Culture Conditions:

  • Culture single-node cuttings on the prepared medium.
  • Incubate the cultures in complete darkness at 20 ± 2°C for 8-10 weeks.

5. Data Collection:

  • After the incubation period, record the percentage of explants forming microtubers, and measure the length, diameter, and fresh weight of the microtubers.

    graph "Microtuberization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

    A [label="In Vitro Potato Plantlets"]; B [label="Single-Node Cuttings"]; C [label="Inoculation on Tuberization Medium\n(MS + 8% Sucrose)"]; D [label="this compound Treatment\n(0 - 0.64 mg/L)"]; E [label="Incubation in Darkness\n(20°C, 8-10 weeks)"]; F [label="Data Collection\n(Microtuber parameters)"];

A -> B -> C -> D -> E -> F; }

Caption: Experimental workflow for in vitro microtuberization of potato with this compound.

Conclusion

This compound is a powerful plant growth regulator with significant potential for optimizing various stages of plant tissue culture and micropropagation. Its ability to control plantlet size, enhance somatic embryogenesis, and promote microtuberization makes it a versatile tool for researchers and commercial propagators. However, due to its high potency, careful optimization of concentrations is crucial to avoid phytotoxicity and achieve the desired morphogenic responses. The protocols and data presented here provide a solid foundation for the application of this compound in in vitro plant propagation systems. Further research into its effects on a wider range of plant species and its interactions with other plant growth regulators will undoubtedly expand its utility in the future.

References

Experimental Protocol for Uniconazole Treatment in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth retardant that primarily acts as an inhibitor of gibberellin (GA) biosynthesis. It also exhibits inhibitory effects on brassinosteroid (BR) biosynthesis and abscisic acid (ABA) catabolism.[1][2] These hormonal modulations lead to a variety of physiological responses in plants, including reduced stem elongation, delayed flowering, and enhanced stress tolerance. This document provides a detailed experimental protocol for the application of this compound to Arabidopsis thaliana, a model organism in plant biology. The protocols outlined below are intended for researchers investigating plant growth, development, and hormone signaling pathways.

Mechanism of Action

This compound inhibits the biosynthesis of gibberellins, a class of hormones responsible for promoting cell elongation and division. By blocking key steps in the GA biosynthetic pathway, this compound leads to a reduction in endogenous GA levels, resulting in a dwarfed phenotype. Additionally, this compound has been shown to interfere with brassinosteroid biosynthesis and inhibit the breakdown of abscisic acid, a hormone involved in stress responses and seed dormancy.

Data Presentation

The following tables summarize the expected quantitative effects of this compound treatment on various growth parameters in Arabidopsis thaliana. These values are compiled from various studies and may vary depending on the specific experimental conditions and ecotype used.

Table 1: Effect of this compound Concentration on Hypocotyl Length in Arabidopsis thaliana

This compound Concentration (mg/L)Average Hypocotyl Length Reduction (%)
0 (Control)0
2512.65
5030.18
10043.08
20046.67

Data is derived from studies on flowering Chinese cabbage and serves as an illustrative example of the dose-dependent effect of this compound on hypocotyl elongation.[3]

Table 2: Effect of this compound on Root Growth in Maize Seedlings

This compound Dose (mg/kg of seed)Total Root Length (cm)Total Projected Root Area (cm²)Mean Root Diameter (mm)
02137.6421.630.5082
502354.2722.270.4917
1002570.9022.910.4752
1502787.5323.550.4587
2003004.1624.190.4422

This data from maize illustrates the general effect of this compound on root architecture, showing an increase in length and area with a decrease in diameter.[4]

Table 3: Effect of this compound on Flowering Time in Tuberose

This compound Concentration (mg/L)Days to Flowering
0 (Control)93
5 (Foliar Spray)85
10 (Foliar Spray)82

This data from tuberose demonstrates the potential of this compound to accelerate flowering in some species.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a this compound stock solution and its dilution to working concentrations for use in Arabidopsis growth media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (95%)

  • Sterile deionized water

  • Sterile flasks or bottles

  • Sterile filter (0.22 µm pore size)

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • In a sterile flask inside a laminar flow hood, dissolve 100 mg of this compound powder in 10 mL of DMSO or 95% ethanol.

    • Gently swirl the flask until the powder is completely dissolved.

    • This will create a 10 mg/mL (10,000 ppm) stock solution.

  • Sterilization:

    • Since this compound solutions can be heat-labile, it is recommended to sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.[6][7]

  • Storage:

    • Store the sterilized stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • To prepare a working solution, thaw an aliquot of the stock solution.

    • Dilute the stock solution with sterile deionized water to the desired final concentration. For example, to make a 10 µM working solution from a 10 mg/mL stock (molar mass of this compound is approximately 291.79 g/mol ), a serial dilution would be appropriate.

Protocol 2: Arabidopsis Seedling Growth Assay with this compound

This protocol details the procedure for growing Arabidopsis seedlings on Murashige and Skoog (MS) medium supplemented with this compound to observe its effects on growth and development.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium powder with vitamins[8][9][10]

  • Sucrose (B13894)

  • Agar (B569324)

  • This compound stock solution

  • Sterile petri plates (100 mm x 15 mm)

  • Sterile deionized water

  • 70% (v/v) ethanol

  • 50% (v/v) commercial bleach solution with 0.05% Tween-20

  • Growth chamber with controlled light and temperature[11][12][13][14]

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Remove the ethanol and add 1 mL of 50% bleach solution with Tween-20. Vortex for 10-15 minutes.[15]

    • In a laminar flow hood, carefully remove the bleach solution and wash the seeds 3-5 times with sterile deionized water.

    • Resuspend the seeds in a small volume of sterile water or 0.1% agar solution.

  • Media Preparation:

    • Prepare MS medium according to the manufacturer's instructions. Typically, this involves dissolving the MS powder and 1-3% (w/v) sucrose in deionized water.

    • Adjust the pH of the medium to 5.7-5.8 using KOH or HCl.

    • Add agar (0.8-1.0% w/v) and autoclave at 121°C for 20 minutes.[16]

    • Allow the medium to cool to approximately 50-60°C.

  • Adding this compound:

    • In a laminar flow hood, add the appropriate volume of the sterile this compound stock solution to the cooled MS medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 mg/L).

    • Swirl the medium gently to ensure even distribution of the this compound.

  • Plating:

    • Pour the this compound-supplemented MS medium into sterile petri plates.

    • Allow the plates to solidify.

  • Seed Sowing:

    • Using a sterile pipette, carefully dispense the sterilized seeds onto the surface of the solidified medium.

    • Seal the plates with breathable tape.

  • Stratification and Growth:

    • To synchronize germination, place the plates at 4°C in the dark for 2-4 days.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark), a light intensity of 100-150 µmol/m²/s, and a constant temperature of 22°C.[11][12][13]

  • Data Collection:

    • After a set period of growth (e.g., 7-10 days), measure hypocotyl length, primary root length, and other relevant parameters using a ruler or imaging software.

    • For flowering time experiments, transfer seedlings to soil after 7-10 days on plates and continue to grow them under the same conditions. Record the number of days to bolting and the number of rosette leaves at the time of bolting.

Mandatory Visualization

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_nucleus Nucleus GID1 GID1 (GA Receptor) DELLA DELLA (Repressor) GID1->DELLA Binds to PIFs PIFs (Transcription Factors) DELLA->PIFs Inhibits SCF_SLY1_F_box SCF (SLY1/SNE) E3 Ubiquitin Ligase DELLA->SCF_SLY1_F_box Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degradation Gene_Expression GA-Responsive Gene Expression PIFs->Gene_Expression Promotes GA Gibberellin (GA) GA->GID1 SCF_SLY1_F_box->DELLA Ubiquitination This compound This compound GA_Biosynthesis GA Biosynthesis This compound->GA_Biosynthesis Inhibits GA_Biosynthesis->GA

Caption: Gibberellin signaling pathway and the inhibitory effect of this compound.

Brassinosteroid Signaling Pathway

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 (BR Receptor) BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSK1 BSK1 BAK1->BSK1 Activates BSU1 BSU1 BSK1->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Inhibits BZR1_BES1 BZR1/BES1 (Transcription Factors) BIN2->BZR1_BES1 Phosphorylates (Inactivates) Gene_Expression BR-Responsive Gene Expression BZR1_BES1->Gene_Expression Regulates BR Brassinosteroid (BR) BR->BRI1 This compound This compound BR_Biosynthesis BR Biosynthesis This compound->BR_Biosynthesis Inhibits BR_Biosynthesis->BR Experimental_Workflow start Start seed_sterilization Arabidopsis Seed Sterilization start->seed_sterilization plating Pour Plates and Sow Seeds seed_sterilization->plating media_prep Prepare MS Medium + this compound media_prep->plating stratification Stratification (4°C, 2-4 days) plating->stratification growth Growth Chamber (22°C, 16h light/8h dark) stratification->growth data_collection Data Collection (Hypocotyl/Root Length) growth->data_collection transfer_to_soil Transfer to Soil (for flowering studies) growth->transfer_to_soil end End data_collection->end Seedling Assay flowering_data Flowering Data (Days to Bolt, Rosette Leaves) transfer_to_soil->flowering_data flowering_data->end Flowering Assay

References

Application Notes and Protocols for Uniconazole in Promoting Flowering of Ornamental Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Uniconazole is a potent triazole-based plant growth retardant used extensively in the horticultural industry to control plant height and promote flowering in a wide range of ornamental species.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in cell elongation and internode length, resulting in more compact, robust plants.[3][4][5] this compound's activity is reported to be 6-10 times higher than that of paclobutrazol, another common growth retardant, but it has a lower soil residue persistence.[4][5]

1.1 Mechanism of Action this compound specifically inhibits the production of gibberellins, a class of phytohormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[2][6] By blocking key oxidation steps in the GA biosynthesis pathway, this compound leads to reduced levels of active GAs.[6] This hormonal shift can redirect the plant's energy from vegetative growth towards reproductive development, promoting the formation of flower buds and enhancing overall flower quality.[4][5][7] The reduction in GA also leads to an increase in chlorophyll (B73375) concentration, resulting in darker green leaves.[2][3][8]

1.2 General Effects on Ornamental Plants

  • Growth Regulation: Effectively reduces plant height by shortening internodes, leading to a more compact and marketable form.[5][8]

  • Flowering Promotion: Can accelerate flowering, increase the number of flowers, and enhance flower longevity.[3][8][9]

  • Improved Aesthetics: Increases chlorophyll content, leading to darker, more attractive foliage.[2][8] It also promotes stronger stems.[8]

  • Enhanced Stress Resistance: Can improve a plant's tolerance to various environmental stresses.[4][5]

This compound is absorbed through the leaves, stems, and roots and is translocated acropetally (upwards) through the xylem.[3][5][7]

Quantitative Data Summary

The efficacy of this compound is highly dependent on the plant species, desired level of control, application method, and environmental conditions.[1] The following tables summarize application rates and effects reported in various studies.

Table 1: Recommended this compound Foliar Spray Concentrations for Various Ornamental Plants

Plant CategorySpecies ExampleConcentration (ppm or mg/L)Notes
Bedding Plants (Moderate Vigor)Celosia, Red Salvia1 - 2 ppmApply shortly after transplant when roots have reached the edge of the pot.[1][10]
Bedding Plants (Aggressive Vigor)Petunia, Marigold4 - 6 ppmHigher rates are needed for more aggressive species.[1][10]
Herbaceous PerennialsEchinacea, Gaura, Phlox10 - 15 ppmVigorous perennials may require even higher concentrations for adequate control.[1]
Tomato (Heirloom 'Brandywine')Solanum lycopersicum2.5 - 5 mg/LA 5 mg/L application increased the number of flowers per plant.[3]
TuberosePolianthes tuberosa5 - 10 mg/LA 10 mg/L spray accelerated flowering and significantly reduced stem height.[9][11]
LisianthusEustoma grandiflorum5 - 10 mg/LA single 10 mg/L spray or two 5 mg/L sprays were effective for height control.[12]

Table 2: Recommended this compound Drench and Immersion Concentrations

Plant CategorySpecies ExampleApplication MethodConcentrationNotes
Bedding Plants (Long Cycle)Calibrachoa, Petunia, ScaevolaMedia Drench0.5 - 2.0 ppmApply approximately 10 days after transplant.[1][10] Higher rates for vigorous varieties.[1]
TuberosePolianthes tuberosaBulb Immersion5 - 10 mg/LAn alternative to foliar spray for controlling growth.[9][11]
LisianthusEustoma grandiflorumMedia Drench1.6 mg per potReduced plant height without delaying flowering.[12]

Table 3: Effects of this compound on Tuberose (Polianthes tuberosa)

ParameterControl (0 mg/L)10 mg/L this compound (Foliar Spray)Percentage Change
Flowering Stem Height93 cm52 cm-44%
Days to FloweringNot specified82 daysAccelerated
Chlorophyll a ContentBaselineIncreased+22%
Carotenoid ContentBaselineIncreased+76%
Total Phenol ContentBaselineIncreased+86%
Leaf Nitrogen ContentBaselineIncreased+68%
Data sourced from studies on Tuberose.[9][11]

Experimental Protocols

Safety Precaution: Always handle this compound and its formulations in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Follow the manufacturer's safety data sheet (SDS) for detailed handling instructions.

Protocol 1: Foliar Spray Application

  • Solution Preparation:

    • Calculate the required volume and concentration of the this compound solution based on the target plant species and desired effect (refer to Tables 1 & 2). Commercial formulations like Sumagic® or Concise® contain 0.055% this compound-p.

    • Use a calibrated sprayer to ensure accurate application. Dilute the concentrated product with water to the desired final concentration (ppm or mg/L). Add a non-ionic surfactant if recommended by the product label to improve coverage.

  • Application Timing:

    • Apply to well-established plants, typically 7-10 days after transplanting, once roots have reached the edge of the container.[1][10]

    • Apply when plants are under low-stress conditions (i.e., not water-stressed).

  • Application Procedure:

    • Spray the foliage and stems uniformly until runoff is just about to occur. Good stem coverage is critical as this compound is primarily absorbed by the stems.[1]

    • Avoid excessive dripping into the growing medium, as this can lead to an unintended drench effect and excessive growth reduction.[1]

    • Apply during cooler parts of the day (early morning or late evening) to minimize evaporation.

Protocol 2: Media Drench Application

  • Solution Preparation:

    • Determine the appropriate concentration based on the plant species and container size (see Table 2).

    • Prepare the required volume of the final solution. The volume applied should be sufficient to moisten the entire soil profile without excessive leaching from the bottom of the pot.

  • Application Timing:

    • Apply approximately 10 days after transplanting to a moist (not saturated or dry) growing medium.[1][10] This ensures even distribution of the chemical in the root zone.

  • Application Procedure:

    • Apply a specific, measured volume of the solution directly to the surface of the growing medium for each container.

    • Ensure uniform application across all treated plants.

    • Late-season drenches are not recommended for plants intended for landscape planting due to the persistent growth-regulating effect.[1][10]

Protocol 3: Pre-Plant Bulb Immersion

  • Solution Preparation:

    • Prepare a this compound solution at the desired concentration (e.g., 5-10 mg/L for Tuberose).[9][11]

  • Application Timing:

    • Treat bulbs immediately before planting.

  • Application Procedure:

    • Fully immerse the bulbs in the this compound solution for a specified period (e.g., 30-60 minutes, though optimal times may require preliminary testing).

    • Remove bulbs from the solution and allow any excess liquid to drain off before planting.

Visualizations: Pathways and Workflows

Gibberellin_Pathway cluster_pathway Simplified Gibberellin (GA) Biosynthesis cluster_response Plant Response GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene Multiple Steps GA12 GA12 ent_kaurene->GA12 Oxidation Steps Bioactive_GA Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GA Oxidation Steps Growth Stem Elongation This compound This compound This compound->Inhibition ent_kaurene -> GA12 ent_kaurene -> GA12

This compound inhibits key oxidation steps in the GA biosynthesis pathway.

Experimental_Workflow start Start: Select Plant Species & Desired Outcome prep 1. Prepare this compound Stock & Working Solutions start->prep choose_method 2. Choose Application Method prep->choose_method spray Foliar Spray choose_method->spray Leaves/Stems drench Media Drench choose_method->drench Soil/Media soak Bulb Soak choose_method->soak Bulbs application 3. Apply Treatment at Correct Timing spray->application drench->application soak->application data_collection 4. Data Collection (Height, Flower Count, etc.) application->data_collection analysis 5. Analyze Results data_collection->analysis end End: Report Findings analysis->end

General workflow for this compound application experiments.

Logical_Relationship This compound This compound Application Inhibition Inhibition of Gibberellin Biosynthesis This compound->Inhibition GA_Levels Reduced Active Gibberellin (GA) Levels Inhibition->GA_Levels Vegetative_Growth Decreased Vegetative Growth (Reduced Stem Elongation) GA_Levels->Vegetative_Growth Reproductive_Growth Promotion of Reproductive Growth (Flower Bud Formation) GA_Levels->Reproductive_Growth Plant_Response Compact Plant with Enhanced Flowering Vegetative_Growth->Plant_Response Reproductive_Growth->Plant_Response

Logical flow from this compound application to the final plant response.

References

Application Notes and Protocols: Utilizing Uniconazole for Drought Stress Studies in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole, a triazole-based plant growth retardant, has emerged as a valuable chemical tool for investigating drought stress responses in a variety of crops. Its primary mode of action involves the inhibition of gibberellin (GA) biosynthesis and the suppression of abscisic acid (ABA) catabolism.[1][2][3] This dual effect leads to a cascade of physiological and molecular changes that can enhance plant tolerance to water-deficient conditions. These application notes provide a comprehensive overview of the use of this compound in drought stress research, including its effects on various crops, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action in Conferring Drought Tolerance

This compound enhances drought tolerance in crops through a multi-faceted mechanism:

  • Hormonal Regulation : It inhibits the synthesis of gibberellins, which are plant hormones primarily responsible for stem elongation.[3][4] Simultaneously, it inhibits the activity of ABA 8'-hydroxylase, a key enzyme in ABA catabolism, leading to an accumulation of ABA.[2][5] Increased ABA levels play a crucial role in stomatal closure, reducing water loss through transpiration.

  • Improved Photosynthetic Efficiency : Despite reducing stomatal conductance to conserve water, this compound treatment has been shown to maintain or even improve photosynthetic rates under drought stress.[5][6] This is attributed to the protection of photosynthetic pigments like chlorophyll (B73375) and carotenoids from degradation and the enhancement of photosystem efficiency.[1][7]

  • Enhanced Antioxidant Defense System : Drought stress leads to the excessive production of reactive oxygen species (ROS), causing oxidative damage to cells. This compound application has been demonstrated to bolster the plant's antioxidant defense system by increasing the activities of enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT).[8][9][10]

  • Osmotic Adjustment : this compound treatment can lead to the accumulation of osmolytes like soluble sugars and proline, which help in maintaining cell turgor under water deficit conditions.[5][6]

  • Alteration of Gene Expression : Transcriptome analyses have revealed that this compound regulates the expression of a wide array of genes involved in crucial metabolic pathways. These include plant hormone signal transduction, starch and sucrose (B13894) metabolism, and photosynthesis-related pathways, all of which contribute to enhanced drought resilience.[1][5]

Quantitative Effects of this compound on Crops Under Drought Stress

The application of this compound has been shown to elicit significant quantitative changes in various physiological and biochemical parameters in crops subjected to drought stress. The following tables summarize key findings from different studies.

Table 1: Effect of this compound on Photosynthetic Parameters under Drought Stress

CropThis compound ConcentrationApplication MethodDuration of DroughtEffect on Chlorophyll ContentEffect on Net Photosynthetic Rate (PN)
HempNot SpecifiedFoliar Spray4, 6, 8 daysChlorophyll a content increased by 13.9%, 22.3%, and 27.6% respectively.[5][7] Total chlorophyll content was 4.1–27.2% higher.[5][7] Carotenoid content increased by 11.8% and 39.3% at 4 and 8 days.[5][7]Increased by 1.1–6.0-fold compared to untreated drought-stressed plants.[5][7]
Wheat30 mg L-1Foliar SprayNot SpecifiedSignificantly higher chlorophyll and carotenoid contents compared to untreated drought-stressed plants.[1][11]Not explicitly quantified in the provided search results.
Soybean50 mg L-1Foliar Spray7 daysHigher chlorophyll content compared to the stressed control.[6]Higher photosynthetic rate compared to the stressed control.[6]
PotatoNot SpecifiedFoliar Spray15 daysChlorophyll a and total chlorophyll content increased by 16.52% and 13.85%, respectively.[10]Not explicitly quantified in the provided search results.

Table 2: Effect of this compound on Antioxidant Enzyme Activities and Osmolytes under Drought Stress

CropThis compound ConcentrationApplication MethodDuration of DroughtEffect on Antioxidant Enzymes (SOD, POD, CAT)Effect on Osmolytes (Proline, Soluble Sugars)
Soybean50 mg L-1Foliar Spray7 daysIncreased activities of superoxide dismutase and peroxidase.[6]Increased content of proline and soluble sugars.[6]
Wheat30 mg L-1Foliar SprayNot SpecifiedEnhanced antioxidant enzyme activities.[1][11]Not explicitly quantified in the provided search results.
Coix9 mg L-1Nutrient SolutionNot SpecifiedSignificantly enhanced activities of peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD).[12]Not explicitly quantified in the provided search results.
PotatoNot SpecifiedFoliar Spray15 daysIncreased antioxidant enzyme activity.[10]Significantly increased content of soluble protein and proline.[10]

Table 3: Effect of this compound on Plant Hormones under Drought Stress

CropThis compound ConcentrationApplication MethodDuration of DroughtEffect on Abscisic Acid (ABA)Effect on Gibberellins (GA)Effect on other hormones (IAA, Zeatin)
HempNot SpecifiedFoliar Spray4 daysABA content increased by 2.2% compared with drought-treated plants.[5]GA3 content was 51.1% lower than in drought-treated plants.[5][13]IAA content increased by 3.9-fold.[5][13] Zeatin content significantly enhanced by 74.1%.[5][13]
Soybean50 mg L-1Foliar Spray7 daysABA concentration was increased under water-stressed conditions.[6]Contained less GA3 and GA4.[6]IAA and zeatin levels were increased substantially.[6]

Experimental Protocols

Protocol 1: Induction of Drought Stress and this compound Application in Wheat Seedlings

Objective: To evaluate the effect of exogenous this compound on the physiological and biochemical responses of wheat seedlings to drought stress.

Materials:

  • Wheat seeds (e.g., 'Wansu 1510', 'Huacheng wheat 1688')[1][11]

  • Pots filled with a suitable growth medium (e.g., soil, sand, vermiculite (B1170534) mix)

  • This compound solution (30 mg L-1)[1][11]

  • Polyethylene glycol (PEG) 6000 solution (15% and 30% w/v to induce drought stress)[1][11]

  • Foliar sprayer

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Seed Germination and Seedling Growth:

    • Sow wheat seeds in pots and allow them to germinate and grow under optimal conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod).

    • Water the seedlings regularly until they reach the desired growth stage (e.g., three-leaf stage).

  • This compound Treatment:

    • Prepare a 30 mg L-1 this compound solution.

    • Divide the seedlings into four groups: Control (CK), this compound alone (U), Drought alone (D), and Drought + this compound (D+U).

    • For the U and D+U groups, apply the this compound solution as a foliar spray until the leaves are thoroughly wet. The CK and D groups should be sprayed with a corresponding amount of distilled water.

  • Drought Stress Induction:

    • 24 hours after the this compound treatment, induce drought stress in the D and D+U groups.

    • Apply the 15% or 30% PEG 6000 solution to the soil to simulate drought conditions. The CK and U groups should receive an equivalent amount of water.

  • Data Collection and Analysis:

    • After a specified period of drought stress (e.g., 7 days), collect leaf samples for physiological and biochemical analysis.

    • Measure parameters such as relative water content (RWC), chlorophyll content, photosynthetic rate, antioxidant enzyme activities (SOD, POD, CAT), malondialdehyde (MDA) content, and proline and soluble sugar content.

    • Perform statistical analysis to determine the significance of the differences between the treatment groups.

Protocol 2: Investigating the Effect of this compound on Soybean under Water Deficit

Objective: To assess the impact of foliar-applied this compound on the growth, photosynthesis, and antioxidant system of soybean plants under water deficit stress.

Materials:

  • Soybean seeds

  • Pots with a suitable soil mix

  • This compound solution (50 mg L-1)[6][8]

  • Growth chamber or greenhouse

Procedure:

  • Plant Growth:

    • Grow soybean plants in pots under well-watered conditions until the beginning of the bloom stage.

  • This compound Application:

    • At the beginning of bloom, apply a 50 mg L-1 this compound solution as a foliar spray to the treatment group. The control group should be sprayed with water.

  • Water Deficit Stress:

    • At the pod initiation stage, impose water deficit stress by withholding water for a period of 7 days.[6] The control group should continue to be well-watered.

  • Measurements:

    • After the stress period, measure various parameters including:

      • Leaf water potential

      • Chlorophyll content and photosynthetic rate

      • Activities of antioxidant enzymes (SOD, POD)

      • Content of proline and soluble sugars

      • Malondialdehyde (MDA) content and relative electrical conductivity as indicators of membrane damage.[8]

      • Biomass accumulation and seed yield.[6]

  • Analysis:

    • Compare the measured parameters between the control, this compound-treated, water-stressed, and this compound-treated water-stressed plants to evaluate the mitigating effect of this compound.

Visualizations

Signaling Pathway Diagram

Uniconazole_Drought_Response Drought_Stress Drought Stress ABA_Levels Increased ABA Levels Drought_Stress->ABA_Levels ROS_Production Increased ROS Production Drought_Stress->ROS_Production This compound This compound GA_Biosynthesis Gibberellin (GA) Biosynthesis This compound->GA_Biosynthesis ABA_Catabolism Abscisic Acid (ABA) Catabolism (ABA 8'-hydroxylase) This compound->ABA_Catabolism Antioxidant_System Enhanced Antioxidant System (SOD, POD, CAT) This compound->Antioxidant_System Osmolyte_Accumulation Osmolyte Accumulation (Proline, Soluble Sugars) This compound->Osmolyte_Accumulation Photosynthesis Photosynthesis Protection This compound->Photosynthesis GA_Levels Reduced GA Levels GA_Biosynthesis->GA_Levels ABA_Catabolism->ABA_Levels Stomatal_Closure Stomatal Closure ABA_Levels->Stomatal_Closure Reduced_Transpiration Reduced Water Loss Stomatal_Closure->Reduced_Transpiration Drought_Tolerance Enhanced Drought Tolerance Reduced_Transpiration->Drought_Tolerance ROS_Production->Drought_Tolerance Antioxidant_System->Drought_Tolerance Osmolyte_Accumulation->Drought_Tolerance Photosynthesis->Drought_Tolerance

Caption: this compound signaling in drought stress.

Experimental Workflow Diagram

Experimental_Workflow Start Plant Germination and Growth Treatment_Groups Divide into Treatment Groups: - Control - this compound - Drought - Drought + this compound Start->Treatment_Groups Uniconazole_Application This compound Application (Foliar Spray or Soil Drench) Treatment_Groups->Uniconazole_Application Drought_Induction Drought Stress Induction (e.g., PEG or withholding water) Uniconazole_Application->Drought_Induction Data_Collection Sample and Data Collection Drought_Induction->Data_Collection Physiological_Analysis Physiological Analysis: - RWC - Photosynthesis - Stomatal Conductance Data_Collection->Physiological_Analysis Biochemical_Analysis Biochemical Analysis: - Chlorophyll - Antioxidant Enzymes - Osmolytes (Proline) - Hormones (ABA, GA) Data_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis and Interpretation Physiological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow.

Logical Relationship Diagram

Logical_Relationship This compound This compound Treatment Hormonal_Changes Altered Hormone Levels (↓GA, ↑ABA) This compound->Hormonal_Changes Biochemical_Responses Biochemical Responses: - Increased Antioxidants - Osmolyte Accumulation This compound->Biochemical_Responses Physiological_Responses Physiological Responses: - Reduced Stem Elongation - Stomatal Closure - Maintained Photosynthesis Hormonal_Changes->Physiological_Responses Improved_Water_Status Improved Plant Water Status Physiological_Responses->Improved_Water_Status Cellular_Protection Cellular Protection from Oxidative Stress Biochemical_Responses->Cellular_Protection Drought_Tolerance Enhanced Drought Tolerance Improved_Water_Status->Drought_Tolerance Cellular_Protection->Drought_Tolerance

References

Uniconazole: A Potent Tool for Elucidating Gibberellin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth retardant that serves as a powerful and specific inhibitor of gibberellin (GA) biosynthesis.[1][2] Its targeted mechanism of action makes it an invaluable tool for researchers studying the intricate signaling pathways of gibberellins, a class of phytohormones crucial for a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering.[3][4] By blocking the production of endogenous GAs, this compound application induces a GA-deficient phenotype, allowing for detailed investigation of the downstream effects and regulatory networks governed by this hormone class. These application notes provide comprehensive protocols and quantitative data to effectively utilize this compound as a research tool in the study of gibberellin signaling.

Mechanism of Action

This compound primarily functions by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[5] This blockage leads to a significant reduction in the levels of bioactive GAs, such as GA1 and GA4.[3] The resulting GA deficiency leads to the accumulation of DELLA proteins, which are key negative regulators of GA signaling.[6] In the absence of GA, DELLA proteins accumulate in the nucleus and repress the transcription of GA-responsive genes, thereby inhibiting plant growth.[7][8] The application of this compound effectively mimics the phenotype of GA-deficient mutants, providing a chemically inducible system to study GA-dependent processes.

Applications in Gibberellin Signaling Research

This compound's potent and specific activity makes it suitable for a variety of research applications aimed at dissecting the gibberellin signaling cascade:

  • Investigating DELLA protein function: By inducing the accumulation of DELLA proteins, this compound facilitates studies on their role in growth repression and their interaction with other signaling components.

  • Identifying GA-responsive genes: Researchers can use this compound to identify genes whose expression is altered in response to GA deficiency, providing insights into the downstream targets of the GA signaling pathway.

  • Structure-activity relationship studies: As a well-characterized inhibitor, this compound can be used as a reference compound in the development and screening of novel molecules targeting the GA biosynthesis pathway.

  • Dissecting crosstalk with other hormone pathways: The chemically induced GA deficiency allows for the investigation of interactions between gibberellin signaling and other phytohormone pathways, such as those of auxin, abscisic acid, and ethylene.

Quantitative Data on this compound Effects

The following tables summarize the dose-dependent effects of this compound on various plant species as reported in the literature. These data can serve as a starting point for designing experiments.

Table 1: Effect of this compound on Plant Height

Plant SpeciesApplication MethodThis compound ConcentrationPlant Height Reduction (%)Reference
Tomato (Solanum lycopersicum)Foliar Spray2.5 mg/L17[9]
Tomato (Solanum lycopersicum)Foliar Spray5.0 mg/L25[9]
Tomato (Solanum lycopersicum)Foliar Spray10.0 mg/L25[9]
Pepper (Capsicum annuum)Foliar Spray5.0 mg/L28[9]
Eggplant (Solanum melongena)Foliar Spray10.0 mg/L47[9]
Tuberose (Polianthes tuberosa)Foliar Spray10 mg/L44[6]
Maize (Zea mays)Seed Treatment100-150 mg/kg seed-[2][10]
Soybean (Glycine max)Seed Treatment2-8 mg/kg seed-[11]
Ophiopogon japonicusFoliar Spray30 kg/hm ²29.66[12]

Table 2: Effect of this compound on Flowering

Plant SpeciesApplication MethodThis compound ConcentrationEffect on FloweringReference
Pharbitis nilRoot ApplicationIncreasing concentrationsInhibition of flowering[13]
Tomato 'Brandywine'Foliar Spray5 mg/LIncreased number of flowers[14]
Tuberose (Polianthes tuberosa)Foliar Spray10 mg/LAccelerated flowering[6]
Durian (Durio zibethinus)Foliar Spray100 mg/LHastened flower emergence[15]
Mango (Mangifera indica)Foliar Spray1.0 g a.i./m canopyImproved flowering[16]

Experimental Protocols

1. Preparation of this compound Stock Solution

This compound is sparingly soluble in water but readily soluble in organic solvents.[17] A stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in an aqueous buffer or solution.

  • Materials:

    • This compound powder (crystalline solid)

    • Ethanol (B145695), DMSO, or dimethylformamide (DMF)

    • Sterile deionized water or appropriate buffer (e.g., PBS, pH 7.2)

    • Sterile flasks and graduated cylinders

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound powder in a clean, dry container.

    • Dissolve the this compound powder in a small volume of the chosen organic solvent (e.g., ethanol, DMSO). The solubility in these solvents is approximately 30 mg/mL.[17]

    • Once fully dissolved, slowly add the aqueous buffer of choice while stirring to achieve the desired final stock concentration. For example, to achieve a 0.5 mg/mL solution in a 1:1 ethanol:PBS solution, first dissolve the this compound in ethanol before diluting with PBS.[17]

    • Store the stock solution at -20°C for long-term storage. Aqueous working solutions are not recommended for storage for more than one day.[17]

2. Application Methods

This compound can be applied to plants through several methods, with the choice depending on the plant species, growth stage, and experimental objective.

a) Foliar Spray

This method is effective for applying this compound to the aerial parts of the plant.

  • Materials:

    • This compound working solution (prepared from stock)

    • Spray bottle or atomizer

    • Surfactant (e.g., Tween 20, optional but recommended for better leaf coverage)

  • Protocol:

    • Prepare the desired concentration of this compound in an aqueous solution. A common concentration range for foliar sprays is 1-15 ppm (mg/L).[18]

    • If using a surfactant, add it to the final solution at a low concentration (e.g., 0.01-0.1%).

    • Spray the solution evenly onto the plant foliage until runoff, ensuring thorough coverage of stems and leaves.

    • Include a control group of plants sprayed with the same solution lacking this compound (vehicle control).

    • Perform applications in a well-ventilated area, avoiding windy conditions to prevent drift.

b) Soil Drench

This method delivers this compound to the root system.

  • Materials:

    • This compound working solution

    • Graduated cylinder or beaker

  • Protocol:

    • Prepare the this compound solution at the desired concentration. Drench applications typically use lower concentrations than foliar sprays, often in the range of 0.125-2 ppm.[4][19]

    • Apply a specific volume of the solution directly to the soil surface of each pot. The volume should be sufficient to moisten the root zone without excessive leaching. Suggested volumes are approximately 60 mL for a 4-inch pot and 120 mL for a 6-inch pot.[19]

    • Ensure the soil is moist but not waterlogged before application to facilitate even distribution.

    • Treat control plants with an equal volume of the vehicle solution.

c) Seed Treatment

Applying this compound directly to seeds can affect germination and early seedling development.

  • Materials:

    • This compound working solution

    • Beakers or petri dishes

    • Shaker (optional)

  • Protocol:

    • Prepare the this compound solution at the desired concentration. Concentrations for seed soaking can range from 10 to 50 mg/L.[20][21]

    • Immerse the seeds in the this compound solution for a specified duration, typically ranging from a few hours to 24 hours.[20]

    • Ensure all seeds are submerged and agitate periodically for uniform treatment.

    • After the treatment period, remove the seeds from the solution and allow them to air dry before sowing.

    • Include a control group of seeds soaked in the vehicle solution for the same duration.

Visualizing Gibberellin Signaling and this compound's Role

Gibberellin Biosynthesis Pathway and the Site of this compound Inhibition

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm GGPP Geranylgeranyl Diphosphate ent_copalyl_PP ent-copalyl Diphosphate GGPP->ent_copalyl_PP CPS ent_kaurene ent-kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid GA12 GA12 ent_kaurenoic_acid->GA12 KAO ent_kaurene_er->ent_kaurenoic_acid KO GA_precursors GA precursors GA12_cyto->GA_precursors GA20ox Bioactive_GAs Bioactive GAs (GA1, GA4) GA_precursors->Bioactive_GAs GA3ox This compound This compound This compound->ent_kaurenoic_acid Inhibits

Caption: this compound inhibits the enzyme ent-kaurene oxidase (KO).

Gibberellin Signaling Pathway and the Effect of this compound

Gibberellin_Signaling cluster_high_ga High Gibberellin Levels cluster_low_ga Low Gibberellin Levels (this compound Treatment) GA_high Gibberellin (GA) GID1_high GID1 Receptor GA_high->GID1_high Binds DELLA_high DELLA Protein GID1_high->DELLA_high Binds Proteasome_high 26S Proteasome DELLA_high->Proteasome_high Degradation GA_responsive_genes_high GA-Responsive Genes DELLA_high->GA_responsive_genes_high Repression Lifted Growth_Promotion Growth Promotion Proteasome_high->Growth_Promotion Allows GA_responsive_genes_high->Growth_Promotion This compound This compound GA_biosynthesis GA Biosynthesis This compound->GA_biosynthesis Inhibits GA_low Gibberellin (GA) GID1_low GID1 Receptor DELLA_low DELLA Protein (Accumulates) GA_responsive_genes_low GA-Responsive Genes DELLA_low->GA_responsive_genes_low Represses Growth_Inhibition Growth Inhibition GA_responsive_genes_low->Growth_Inhibition

Caption: this compound leads to DELLA protein accumulation and growth inhibition.

Experimental Workflow for Studying Gibberellin Signaling with this compound

Experimental_Workflow start Start: Define Research Question plant_material Select Plant Material start->plant_material uniconazole_prep Prepare this compound Solutions plant_material->uniconazole_prep controls Include Vehicle Controls plant_material->controls application Apply this compound (Foliar, Drench, or Seed) uniconazole_prep->application incubation Incubate Under Controlled Conditions application->incubation controls->application data_collection Data Collection (Phenotypic, Molecular) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for this compound-based experiments.

References

Application Notes: Uniconazole Seed Treatment for Early Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uniconazole is a potent triazole-based plant growth regulator (PGR) that modulates plant development primarily by inhibiting the biosynthesis of gibberellins (B7789140) (GAs).[1][2][3][4] As a gibberellin antagonist, it blocks cell elongation, resulting in a more compact or "dwarfed" plant stature.[3][5] Its high level of activity, which can be 6 to 10 times greater than that of paclobutrazol, allows for effective growth management at very low concentrations.[2][3] this compound can be absorbed by plants through their seeds, roots, and stems, and it is transported systemically through the xylem.[1][2] Seed treatment with this compound is a targeted application method used to influence early seedling growth, leading to stronger, more resilient plants.

Mechanism of Action

This compound specifically targets and inhibits the P450-dependent monooxygenases, particularly ent-kaurene (B36324) oxidase.[5] This enzyme is critical in the gibberellin biosynthesis pathway, catalyzing the conversion of ent-kaurene to ent-kaurenoic acid.[5] By blocking this step, this compound effectively reduces the levels of active gibberellins (like GA1) in the plant.[5] Since gibberellins are the primary hormones responsible for promoting cell elongation, their reduction leads to shorter internodes and a more compact plant structure without necessarily reducing the number of cells.[2][5] This targeted inhibition allows for the redirection of energy from vegetative shoot growth towards other areas, such as root development and stem thickening.[1][6]

Uniconazole_Pathway cluster_GA_Pathway Gibberellin Biosynthesis Pathway CPP Copalyl Diphosphate Kaurene ent-Kaurene CPP->Kaurene CPS Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic ent-Kaurene Oxidase ActiveGA Active Gibberellins (e.g., GA1) Kaurenoic->ActiveGA ... Elongation Cell Elongation & Stem Growth ActiveGA->Elongation This compound This compound This compound->Inhibition

Caption: Mechanism of this compound action on the Gibberellin pathway.

Physiological Effects of Seed Treatment

Treating seeds with this compound induces a range of beneficial physiological changes in seedlings:

  • Controlled Shoot Growth: The most prominent effect is the reduction of plant height and internode length, which helps prevent leggy growth in seedlings and creates a sturdier plant architecture.[3][7][8] In maize, treatments of 50-200 mg/kg of seed resulted in a plant height reduction of 18-32%.[7]

  • Enhanced Root Development: By limiting shoot growth, the plant allocates more resources to the root system. Studies have shown that this compound treatment can lead to increased root length and area, which enhances water and nutrient uptake.[7][9]

  • Thicker Stems and Greener Leaves: Seedlings often develop thicker, stronger stems and darker green leaves.[3] This is attributed to increased chlorophyll (B73375) content, which can improve photosynthetic efficiency.[7][10]

  • Improved Stress Resistance: this compound-treated plants exhibit enhanced tolerance to various abiotic stresses, including drought, temperature fluctuations, and salinity.[1][11] This is partly due to a more robust root system and physiological changes like increased waxiness of the leaf epidermis and better stomatal control.

  • Delayed Germination: It is important to note that this compound can sometimes delay the germination process, an effect that is more pronounced at higher concentrations.[7][9]

Quantitative Data Summary

The effects of this compound seed treatment are highly dependent on the plant species, cultivar, and the concentration used. The following tables summarize findings from various studies.

Table 1: Effects of this compound Seed Soaking on Various Crops

Crop SpeciesThis compound Concentration (mg/L)Soaking Duration (hours)Key Observed EffectsCitations
Maize 100 - 150 (mg/kg seed)12Increased root length and area, reduced shoot height, increased nutrient content (Fe, Si, K, etc.).[7][9]
Rice 50 - 10024 - 36Dark green leaves, developed root system, increased tillering, improved drought and cold resistance.[3]
Barley 4020Seedlings are short and strong with dark green leaves; seedling quality is improved.[3]
Soybean 206Significantly improved germination potential and rate; increased seedling strength index and leaf area.[3]
Cucumber 5 - 206 - 12Effectively controlled leggy growth, resulting in dark green leaves and thickened stems.[3]
Tomato 205Controlled leggy growth, produced thick stems and dark green leaves, increased seedling robustness.[3]

Table 2: Effects of this compound Seed Dressing (Powder) on Crops

Crop SpeciesThis compound Rate (mg/kg of seed)Key Observed EffectsCitations
Cotton 5 - 25Controlled leggy growth, reduced plant height, resulted in thick stems and dark green leaves.[3]
Soybean 4Optimal rate under drought stress; significantly reduced plant height while increasing yield compared to untreated drought-stressed plants.[8]
Soybean 8Reduced plant height by ~50% compared to control under various moisture levels.[8]

Experimental Protocols

Below are detailed protocols for conducting a seed treatment experiment to evaluate the effects of this compound on early plant growth.

Experimental_Workflow Prep 1. Solution Preparation Treat 2. Seed Treatment (Soaking) Prep->Treat Dry 3. Drying Treat->Dry Sow 4. Sowing & Germination Dry->Sow Grow 5. Seedling Growth Sow->Grow Measure 6. Data Collection & Analysis Grow->Measure

Caption: General workflow for a this compound seed treatment experiment.

Protocol 1: Seed Treatment via Soaking Method

Objective: To assess the dose-dependent effect of this compound on the early growth and physiology of a target plant species (e.g., maize, soybean).

Materials:

  • Certified seeds of the target plant species.

  • This compound (e.g., 5% WP - Wettable Powder).

  • Distilled water.

  • Beakers or flasks for preparing solutions and soaking seeds.

  • Graduated cylinders and a precision scale.

  • Germination trays or pots.

  • Sterilized growth medium (e.g., sand, vermiculite, or potting mix).[7]

  • Controlled environment chamber or greenhouse.

  • Ruler, calipers, and equipment for biomass and physiological measurements.

Methodology:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound. For a 5% WP formulation, dissolving 1 gram in 1 liter of distilled water yields a 50 mg/L concentration.

    • Perform serial dilutions from the stock solution to create a range of treatment concentrations (e.g., 0, 5, 10, 20, 40, 80 mg/L). The 0 mg/L solution (distilled water only) will serve as the control.

  • Seed Treatment:

    • Select healthy, uniform seeds and surface sterilize them if necessary (e.g., with a 1% sodium hypochlorite (B82951) solution followed by rinsing with distilled water).

    • Divide the seeds into batches for each treatment concentration. Ensure an adequate number of seeds per replicate (e.g., 50-100 seeds).

    • Immerse each batch of seeds in the corresponding this compound solution for a predetermined duration (e.g., 6, 12, or 24 hours), based on the crop type.[3][7] Ensure seeds are fully submerged.

  • Drying:

    • After soaking, remove the seeds from the solutions and rinse them briefly with distilled water.

    • Place the seeds on a clean paper towel and allow them to air-dry in the shade at room temperature until the seed coat is no longer wet. Avoid direct sunlight.

  • Sowing and Germination:

    • Fill pots or trays with the chosen growth medium.

    • Sow the treated seeds at a uniform depth. For example, sow 5 seeds per pot.[7]

    • Place the pots in a controlled environment with optimal conditions for temperature, light, and humidity for the specific crop.

    • Water the medium as needed to maintain adequate moisture (e.g., 75% of field capacity).[8]

  • Data Collection (e.g., 8-21 days after sowing):

    • Germination Rate: Record the number of emerged seedlings daily.

    • Shoot Height: Measure the length of the seedling from the soil surface to the tip of the longest leaf.[7]

    • Stem Diameter: Use calipers to measure the diameter of the stem at the base.

    • Root Length: Carefully remove the seedling from the medium, wash the roots, and measure the length of the primary root.

    • Biomass: Separate the shoot from the root. Record the fresh weight of each. Dry the samples in an oven (e.g., at 70°C for 48 hours) to determine the shoot and root dry mass.[7][9]

    • Chlorophyll Content: Use a chlorophyll meter or a spectrophotometric method to determine the chlorophyll content from leaf samples.

  • Statistical Analysis:

    • Use an appropriate statistical method (e.g., ANOVA) to analyze the data and determine if there are significant differences between the treatment groups.

Precautions:

  • This compound is a highly active PGR; use it in strict accordance with the recommended concentrations after initial small-scale trials.[2]

  • Sensitivity to this compound can vary significantly between different species and even cultivars of the same species (e.g., in rice, glutinous > japonica > hybrid).[3]

  • Avoid using this compound on inferior or damaged seeds.[3]

  • Always use appropriate personal protective equipment (PPE) when handling the chemical.

References

Application Notes and Protocols for Uniconazole in Horticultural Crop Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uniconazole is a triazole-based plant growth regulator widely utilized in horticultural research and commercial applications.[1] Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a reduction in cell elongation and overall plant stature.[2][3][4][5] As a gibberellin synthesis inhibitor, it can control vegetative growth, shorten internodes, and promote a more compact plant form.[4] Beyond growth control, this compound has been shown to influence a range of physiological and biochemical processes in plants. These effects include promoting lateral bud growth and flower bud formation, increasing chlorophyll (B73375) content, and enhancing tolerance to various abiotic stresses such as drought, salinity, and extreme temperatures.[1][3][4][6] Its activity is reported to be 6-10 times higher than that of paclobutrazol, another common growth retardant.[4] this compound can be absorbed by the plant through its roots, stems, and leaves and is transported through the xylem.[2][3]

Mechanism of Action: Gibberellin Biosynthesis Inhibition

This compound specifically targets the gibberellin biosynthesis pathway. It inhibits the three-step oxidation of ent-kaurene (B36324) to ent-kaurenoic acid by targeting the enzyme ent-kaurene oxidase, which is a cytochrome P450 monooxygenase.[5][7] This blockage leads to a significant reduction in the levels of active gibberellins (B7789140), which are crucial hormones for stem elongation. The reduction in gibberellins can also indirectly affect the balance of other plant hormones, such as abscisic acid (ABA) and cytokinins, contributing to the diverse physiological responses observed after this compound application.[5][7][8]

Uniconazole_Signaling_Pathway GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene KO ent-Kaurene Oxidase (KO) ent_Kaurene->KO ent_Kaurenoic_Acid ent-Kaurenoic Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 ...multiple steps Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs ...multiple steps Cell_Elongation Stem & Internode Elongation Active_GAs->Cell_Elongation Promotes This compound This compound This compound->KO Inhibits KO->ent_Kaurenoic_Acid

This compound inhibits the gibberellin biosynthesis pathway.

Quantitative Data Summary

The effects of this compound application can vary significantly depending on the plant species, concentration, application method, and environmental conditions. The following tables summarize quantitative data from various research studies.

Table 1: Effects of this compound on Plant Growth Parameters

CropApplication Method & ConcentrationEffect on Plant HeightEffect on Stem DiameterOther Growth EffectsReference
Tomato ('Brandywine')Foliar Spray: 2.5 mg/L~35% reduction in growth rateNo significant differenceShoot dry weight was greatest in the control group.[9]
Ophiopogon japonicusSoil Application: "U1" and "U3" concentrations10.02% and 29.66% reduction, respectivelyThicker stems and rootsLeaf biomass reduced by up to 29.27%.[5][8]
TuberoseFoliar Spray: 10 mg/LReduced from 93 cm (control) to 52 cmNot specifiedNumber of leaves decreased.[10]
Rice (under salt stress)Foliar SprayReduced by 13.0% (salt-tolerant var.) and 24.1% (salt-sensitive var.)IncreasedLeaf area reduced by 31.6% and 55.8% respectively.[6]
RapeseedSeed Coating: 500-750 mg/LReducedIncreasedRelieved overgrowth of stem length.[11]
CottonSeed Dressing: 5-25 mg/kg seedReducedThickened stems-[4]

Table 2: Effects of this compound on Flowering, Yield, and Quality

CropApplication Method & ConcentrationEffect on FloweringEffect on YieldEffect on QualityReference
Tomato ('Brandywine')Foliar Spray: 5 mg/LGreater number of flowers per plantNot specified-[9]
Ophiopogon japonicusSoil ApplicationNot specifiedTuber yield increased by up to 101.59%-[5][8]
TuberoseFoliar Spray: 10 mg/LEarliest flowering (82 days)Not specifiedNumber of florets decreased.[10]
Rice (under salt stress)Foliar SprayNot specifiedYield per plant increased by 26.0% (salt-tolerant var.)Filled grain number increased by 24.0%.[6]
Mango ('Dusehri')Foliar Spray: 1.0 g a.i./m canopy (twice)Significantly increased floweringSignificantly increased fruit yieldImproved fruit retention and size.[12]
Durian ('Monthong')Foliar Spray: 100 mg/LHastened flower emergenceNo significant effectDecreased fresh weight and number of normal seeds.[13]

Table 3: Effects of this compound on Physiological and Biochemical Parameters

CropApplication Method & ConcentrationEffect on Photosynthesis & ChlorophyllEffect on Antioxidant EnzymesOther Biochemical EffectsReference
TomatoFoliar Spray: 10 mg/LGreatest SPAD values (chlorophyll index)Not specified-[9]
TuberoseFoliar Spray: 10 mg/LChlorophyll a increased by 22%Not specifiedTotal phenols increased by 86%; Leaf nitrogen increased by 68%.[10]
Rice (under salt stress)Foliar SprayTotal chlorophyll increased by 7.5% (salt-tolerant) and 38.0% (salt-sensitive)POD and CAT activity increased in leaves and roots.-[6]
Hemp (under drought)Not specifiedHigher net photosynthetic rate (PN)Not specifiedModulated expression of genes in carbon and nitrogen metabolism.[14]
Banana (under cold stress)Not specifiedNot specifiedIncreased Superoxide dismutase (SOD) and Peroxidase (POD) activity.Enriched metabolites in flavone/flavonol biosynthesis and linoleic acid metabolism.[15]
Mango ('Dusehri')Foliar Spray: 1.0 g a.i./m canopy (twice)Enhanced chlorophyll contentNot specifiedEnhanced carbohydrates and C:N ratio.[12]

Experimental Protocols

The following are generalized protocols derived from methodologies described in the cited research. Researchers should adapt these protocols based on the specific crop, environmental conditions, and experimental goals.

Protocol 1: Foliar Spray Application

This method is common for applying this compound to greenhouse and field-grown plants to control height and promote flowering.[9][10]

Materials:

  • This compound formulation (e.g., Sumagic®, Concise®)

  • Distilled water

  • Graduated cylinders and beakers

  • Analytical balance

  • pH meter and adjustment solutions (if necessary)

  • Handheld or backpack sprayer with a fine nozzle

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Stock Solution Preparation:

    • Calculate the amount of this compound product needed to achieve the desired final concentration (e.g., 2.5, 5, 10 mg/L).

    • Accurately weigh the this compound powder or measure the liquid concentrate.

    • Dissolve or dilute the this compound in a small amount of distilled water to create a concentrated stock solution. Ensure it is fully dissolved.

  • Working Solution Preparation:

    • Calculate the volume of stock solution required for the final spray volume.

    • In a larger container, add approximately half of the final required volume of distilled water.

    • Add the calculated volume of the stock solution to the water.

    • Add distilled water to reach the final desired volume and mix thoroughly.

    • Check the pH of the solution if required by the product label and adjust accordingly.

  • Application:

    • Apply the working solution to the plants at the appropriate growth stage, for example, the two- to four-leaf stage for tomato transplants.[9]

    • Spray the foliage and stems uniformly until the point of glisten, ensuring thorough coverage without excessive runoff.[9]

    • Include a control group of plants sprayed only with water (and surfactant, if used).

    • Perform the application during cooler parts of the day (early morning or late afternoon) to avoid rapid evaporation and potential phytotoxicity.

  • Post-Application:

    • Allow the plants to dry completely before overhead irrigation.

    • Monitor plants regularly for growth responses and any signs of phytotoxicity.

    • Record data on plant height, stem diameter, flowering time, etc., at predetermined intervals.

Protocol 2: Soil Drench Application

This method provides a longer-lasting effect as the this compound is taken up by the roots and translocated through the plant.[1][16]

Materials:

  • This compound formulation

  • Distilled water

  • Volumetric flasks and graduated cylinders

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare the desired concentration of this compound solution (e.g., 0.5 to 2 ppm for bedding plants) following the steps outlined in Protocol 1.[16]

  • Application Timing:

    • Apply the drench to established plants, typically 7-10 days after transplanting, once roots have reached the edge of the container.[16]

    • The growing medium should be moist but not saturated before application to ensure uniform distribution.

  • Application:

    • Calculate the volume of solution to apply per pot based on the pot size and the product label recommendations. The goal is to wet the root zone without excessive leaching.

    • Carefully pour the specified volume of the this compound solution directly onto the surface of the growing medium for each plant.

    • Treat a control group with an equal volume of plain water.

  • Post-Application:

    • Avoid watering for 24-48 hours after application to allow for maximum uptake by the roots.

    • Monitor plant growth and development. The effects of a drench application are often more persistent than a foliar spray.

Protocol 3: Seed or Bulb Treatment

This method is used to influence early seedling development, promoting stronger, more compact seedlings from the start.[4][10][11]

Materials:

  • This compound formulation

  • Distilled water

  • Beakers or containers for soaking

  • Seeds or bulbs of the target crop

  • Paper towels

  • PPE

Procedure:

  • Solution Preparation:

    • Prepare a solution of the desired this compound concentration (e.g., 5-25 mg/L for seed soaking, or 5-10 mg/L for bulb immersion).[4][10]

  • Application (Soaking/Immersion):

    • Place the seeds or bulbs into the this compound solution.

    • Ensure all seeds/bulbs are fully submerged.

    • Soak for a predetermined duration (e.g., 12 hours for some seeds).[4] The optimal duration will vary by species.

    • Include a control group soaked in water for the same duration.

  • Post-Treatment:

    • After the soaking period, remove the seeds or bulbs from the solution.

    • Briefly rinse them with distilled water if the protocol requires it, or allow them to air-dry on paper towels before planting.

    • Plant the treated and control seeds/bulbs in the appropriate growing medium.

  • Data Collection:

    • Monitor germination rates, seedling emergence, and early growth characteristics such as hypocotyl length, plant height, and root development.

Experimental and Logical Workflows

A well-structured workflow is essential for conducting reproducible research with this compound.

Uniconazole_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion P1 Define Objectives & Experimental Design P2 Select Plant Material (Species, Cultivar, Stage) P1->P2 P3 Prepare this compound Solutions (Multiple Concentrations + Control) P2->P3 A1 Apply this compound (Foliar, Drench, Seed Soak) P3->A1 D1 Morphological Data (Height, Diameter, Leaf Area) A1->D1 D2 Phenological Data (Flowering Time, Fruit Set) A1->D2 D3 Physiological & Biochemical Data (Chlorophyll, Enzymes, Hormones) A1->D3 AN1 Statistical Analysis (ANOVA, Mean Comparison) D1->AN1 D2->AN1 D3->AN1 AN2 Interpret Results AN1->AN2 AN3 Draw Conclusions & Report AN2->AN3

A generalized workflow for horticultural research using this compound.

References

Detecting Uniconazole in Plant Tissues Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of uniconazole, a triazole plant growth regulator, in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol details a robust sample preparation method based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by optimized UPLC-MS/MS conditions for sensitive and selective detection. This application note is intended for researchers, scientists, and professionals in the fields of agricultural science, environmental monitoring, and drug development who require a reliable method for determining this compound residues in plant matrices.

Introduction

This compound is a potent plant growth regulator used to control vegetative growth and promote reproductive development in a variety of agricultural and horticultural crops. Its persistence in plant tissues and the environment necessitates sensitive and accurate analytical methods for monitoring its residues to ensure food safety and environmental quality. LC-MS/MS has become the preferred technique for this purpose due to its high selectivity, sensitivity, and ability to handle complex sample matrices. This application note presents a detailed protocol for the extraction and quantification of this compound in plant tissues, providing researchers with a validated starting point for their analytical work.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS method offers a streamlined and effective approach for extracting a wide range of pesticides, including this compound, from plant matrices with high water content.

Materials:

  • Homogenized plant tissue sample (e.g., fruit, leaves, stems)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented extracts)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute to ensure thorough mixing.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18. For samples with high pigment content (e.g., dark leafy greens), 150 mg of GCB can be added.

  • Vortex and Centrifuge: Cap the tube and vortex for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

This compound has a molecular weight of 291.78 g/mol .[1][2][3][4] In positive electrospray ionization mode, it will form a protonated molecule [M+H]⁺ with an m/z of approximately 292.12.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The selection of precursor and product ions is critical for the selectivity of the method. For this compound, the protonated molecule is selected as the precursor ion. Distinctive product ions have been identified at m/z 155 and 115.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Starting Point
This compound292.1155.1115.120 - 40 (Requires Optimization)

Note on Collision Energy: The optimal collision energy should be determined experimentally for the specific instrument being used. A good starting point is to perform a collision energy optimization experiment by infusing a standard solution of this compound and ramping the collision energy to find the value that yields the highest intensity for each product ion.

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound in various plant matrices using LC-MS/MS. These values can serve as a benchmark for method performance.

Table 1: Method Detection and Quantification Limits

Plant MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Brown Rice-50[6]
Rice Hull-50[6]
Rice Straw-50[6]
Whole Citrus-10[6]
Citrus Pulp-10[6]

Table 2: Recovery and Precision Data

Plant MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Rice0.05 - 0.595 - 1050.8 - 12[6]
Citrus0.01 - 0.195 - 1050.8 - 12[6]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Homogenization of Plant Tissue extraction Acetonitrile Extraction homogenization->extraction 10g sample salting_out Salting Out (MgSO4, NaCl) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 filtration Filtration centrifuge2->filtration Cleaned Extract injection UPLC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms1 Precursor Ion Selection (Q1) ionization->ms1 fragmentation Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 Product Ion Detection (Q3) fragmentation->ms2 peak_integration Peak Integration ms2->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship start Sample extraction Extraction (QuEChERS) start->extraction Input analysis LC-MS/MS Analysis extraction->analysis Processed Sample result Result (Concentration) analysis->result Quantitative Data

Caption: Key logical steps in the analytical method.

References

Application Notes and Protocols for Uniconazole Residue Analysis using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth regulator used to control plant height and enhance stress tolerance in various agricultural and horticultural crops.[1] Its application necessitates reliable and sensitive analytical methods to monitor its residues in environmental samples and agricultural products, ensuring food safety and compliance with regulatory limits. Gas chromatography (GC) coupled with selective detectors such as the Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) offers a robust platform for the determination of this compound residues.[2] This document provides detailed application notes and experimental protocols for the analysis of this compound residues in various matrices using GC-based methods.

Signaling Pathway of this compound's Mode of Action

This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a crucial plant hormone responsible for cell elongation and growth.[1][3] Specifically, this compound targets and inhibits cytochrome P450 monooxygenases, key enzymes in the GA biosynthesis pathway.[4] This leads to reduced levels of active gibberellins, resulting in stunted growth and a dwarfing effect on the plant.[4] this compound can also influence the levels of other plant hormones, such as increasing abscisic acid (ABA) and cytokinins.[4]

Caption: this compound inhibits gibberellin biosynthesis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for this compound analysis from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundGC-NPDAgricultural Products0.006 mg/kg0.018 mg/kg[2]
Triazole FungicidesGC-MSWater2.7 - 9.7 ng/L-[5]
Voriconazole (a triazole)GC-MSSerum0.2 µg/mL0.4 µg/mL[6]

Table 2: Recovery Rates of this compound in Spiked Samples

MatrixSpiking Level (mg/kg)Recovery (%)MethodReference
Gyeojachae0.583.4 - 101.4GC-NPD[2]
Gyeojachae583.4 - 101.4GC-NPD[2]
Wheat, Brown Rice, Cabbage0.02, 0.05, 0.1Not specified for GCQuEChERS-LC-MS/MS[7]
Cottonseed Hull1x, 2x, 10x LOQ60.9 - 84.6QuEChERS-LC-HRMS[8]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound residues in various matrices.

Protocol 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and GC-MS

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][9][10]

1. Sample Preparation and Extraction Workflow

QuEChERS_Workflow Start Homogenized Sample (10-15g) Step1 Add 10-15 mL Acetonitrile (B52724) and Internal Standard Start->Step1 Step2 Shake vigorously for 1 min Step1->Step2 Step3 Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Sodium Citrate) Step2->Step3 Step4 Shake vigorously for 1 min Step3->Step4 Step5 Centrifuge at >3000 rpm for 5 min Step4->Step5 Step6 Transfer supernatant to dSPE tube Step5->Step6 Step7 dSPE Cleanup (contains PSA, C18, MgSO4) Step6->Step7 Step8 Vortex for 30s and Centrifuge Step7->Step8 Step9 Collect supernatant for GC analysis Step8->Step9 End GC-MS/NPD Analysis Step9->End

Caption: QuEChERS workflow for sample preparation.

Methodology:

  • Homogenization: Homogenize a representative sample of the fruit or vegetable. For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile and an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL dSPE cleanup tube containing primary secondary amine (PSA) sorbent, C18, and anhydrous MgSO₄. The exact composition of the dSPE tube may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial for GC analysis.

Protocol 2: Analysis of this compound in Soil

This protocol is based on solid-liquid extraction followed by solid-phase extraction (SPE) cleanup.[11]

1. Soil Sample Preparation and Extraction Workflow

Soil_Analysis_Workflow Start Air-dried and Sieved Soil Sample (10g) Step1 Add 20 mL Acetonitrile Start->Step1 Step5 Repeat extraction on soil residue Start->Step5 Re-extract Step2 Shake for 1 hour Step1->Step2 Step3 Centrifuge and collect supernatant Step2->Step3 Step4 Add 5g NaCl to supernatant Step3->Step4 Step6 Combine supernatants and centrifuge Step3->Step6 Combine Step5->Step6 Step7 Evaporate supernatant to dryness Step6->Step7 Step8 Reconstitute in appropriate solvent Step7->Step8 End GC-MS/NPD Analysis Step8->End

Caption: Workflow for soil sample analysis.

Methodology:

  • Sample Preparation: Air-dry the soil sample, remove any stones and plant debris, and sieve through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake mechanically for 1 hour.

    • Centrifuge and transfer the supernatant to another tube.

    • Add 5 g of sodium chloride to the supernatant.

    • Repeat the extraction of the soil residue with another 20 mL of acetonitrile.

    • Combine the supernatants and centrifuge.

  • Cleanup and Concentration:

    • Take a 10 mL aliquot of the upper layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate:acetone 49:1 v/v) for GC analysis.

Protocol 3: Analysis of this compound in Water

This protocol utilizes liquid-liquid extraction (LLE) for the extraction of this compound from water samples.[12][13]

1. Water Sample Preparation and Extraction Workflow

Water_Analysis_Workflow Start Water Sample (e.g., 500 mL) Step1 Adjust pH if necessary Start->Step1 Step2 Add NaCl to saturate Step1->Step2 Step3 Perform Liquid-Liquid Extraction with Dichloromethane (B109758) (3x) Step2->Step3 Step4 Combine organic layers Step3->Step4 Step5 Dry with anhydrous Sodium Sulfate (B86663) Step4->Step5 Step6 Evaporate to near dryness Step5->Step6 Step7 Reconstitute in a known volume of solvent Step6->Step7 End GC-MS/NPD Analysis Step7->End

Caption: Workflow for water sample analysis.

Methodology:

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • If necessary, adjust the pH of the water sample.

    • Saturate the water sample with sodium chloride to improve extraction efficiency.

  • Liquid-Liquid Extraction:

    • Transfer a known volume (e.g., 500 mL) of the water sample to a separatory funnel.

    • Add a portion (e.g., 50 mL) of dichloromethane and shake vigorously for 2-3 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction two more times with fresh portions of dichloromethane.

  • Drying and Concentration:

    • Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the final extract in a suitable solvent to a precise volume for GC analysis.

Gas Chromatography (GC) Method Parameters

The following are general GC parameters that can be used as a starting point for this compound analysis. Optimization may be required based on the specific instrument and column used.

Table 3: General Gas Chromatography (GC) Parameters

ParameterRecommended Setting
GC System Gas Chromatograph with NPD or MS detector
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Splitless mode
Injector Temperature 250 - 280 °C
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program Initial temp: 70-100°C, hold for 1-2 minRamp 1: 15-25°C/min to 200°CRamp 2: 5-10°C/min to 280-300°C, hold for 5-10 min
NPD Detector Temperature 300 - 320 °C
MS Transfer Line Temp 280 - 300 °C
MS Ion Source Temp 230 - 250 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification

Note on Derivatization: For some triazole compounds, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.[6][14][15][16][17] While specific derivatization protocols for this compound are not widely reported in the reviewed literature, silylation is a common technique for compounds with active hydrogens. If poor peak shape or low response is observed, a derivatization step using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be explored. A general procedure would involve evaporating the sample extract to dryness, adding the derivatizing reagent, heating at 60-70°C for 30-60 minutes, and then injecting the derivatized sample into the GC.

Conclusion

The gas chromatographic methods detailed in these application notes provide a robust framework for the analysis of this compound residues in diverse matrices. The choice of sample preparation technique, whether QuEChERS for produce, solid-liquid extraction for soil, or liquid-liquid extraction for water, is critical for achieving accurate and reproducible results. Proper optimization of GC parameters is essential for sensitive and selective detection. These protocols, combined with the provided quantitative data, will aid researchers and scientists in developing and validating their own methods for this compound residue monitoring.

References

Uniconazole: A Tool for Unraveling Root System Architecture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a triazole-based plant growth regulator renowned for its potent effects on plant morphology, primarily through the inhibition of gibberellin (GA) biosynthesis.[1][2][3][4] This inhibition of GA leads to a reduction in cell elongation, resulting in a dwarfing effect on the aerial parts of the plant.[3][4] However, its influence extends belowground, making it a valuable tool for studying root system architecture (RSA). By modulating root growth and development, this compound allows researchers to investigate the intricate signaling networks that govern RSA and to explore potential avenues for enhancing crop resilience and nutrient uptake. These application notes provide a comprehensive overview of the use of this compound in RSA research, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound's primary mode of action is the inhibition of cytochrome P450 monooxygenases, which are critical enzymes in the GA biosynthesis pathway.[3][4] This leads to a decrease in the levels of active gibberellins, thereby reducing stem elongation.[3] Beyond its impact on GAs, this compound influences other key phytohormone signaling pathways that play crucial roles in root development:

  • Auxin: this compound treatment can alter the polar transport of auxin, a key regulator of root initiation and elongation.[3][5] This can lead to changes in primary root length and lateral root density.

  • Cytokinin (CK): this compound has been shown to affect cytokinin biosynthesis.[6] The interplay between auxin and cytokinin is critical for regulating the size of the root apical meristem and the emergence of lateral roots.

  • Abscisic Acid (ABA): this compound can inhibit the catabolism of ABA, leading to its accumulation.[1][7] Increased ABA levels can influence root growth and play a role in stress responses.

Data Presentation: Quantitative Effects of this compound on Root System Architecture

The following table summarizes the quantitative effects of this compound on various root parameters as reported in the scientific literature. It is important to note that the optimal concentration and observed effects can vary significantly depending on the plant species, application method, and experimental conditions.

Plant SpeciesThis compound ConcentrationApplication MethodObserved Effects on Root System ArchitectureReference(s)
Ophiopogon japonicus7.5 kg/hm ² (U1)Foliar SprayIncreased number of storage roots by 36.76% and root tubers by 30.64% compared to control.[3]
Ophiopogon japonicus15 kg/hm ² (U2)Foliar SprayIncreased number of storage roots by 23.26% compared to control.
Ophiopogon japonicus30 kg/hm ² (U3)Foliar SprayNo significant difference in the number of storage roots compared to control.[5]
Pinus armandii seedlings10 mg/LFoliar SprayIncreased root-shoot ratio, root length, number of root tips, and root surface area.[8]
Pinus armandii seedlings30 mg/LFoliar SprayReduced colonization rate of Tuber indicum.[8]
Mung Bean (Vigna radiata)30 mg/LFoliar SprayIncreased root proportion in the 20–60 cm soil layer and thinning of the main root with an increase in lateral roots at greater soil depths.[9]
Soybean (Glycine max)Not specifiedNot specifiedPromoted root growth and increased the number of root tips.[5]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions influenced by this compound, the following diagrams have been generated using the DOT language.

uniconazole_signaling_pathway cluster_ga Gibberellin (GA) Biosynthesis cluster_aba Abscisic Acid (ABA) Catabolism cluster_ck Cytokinin (CK) Biosynthesis This compound This compound ent-kaurenoic acid ent-kaurenoic acid This compound->ent-kaurenoic acid Inhibits 8'-hydroxy ABA 8'-hydroxy ABA This compound->8'-hydroxy ABA Inhibits trans-Zeatin (B1683218) trans-Zeatin This compound->trans-Zeatin Inhibits ent-kaurene ent-kaurene ent-kaurene->ent-kaurenoic acid Cytochrome P450 monooxygenases Active GAs Active GAs ent-kaurenoic acid->Active GAs Cell Elongation Cell Elongation Active GAs->Cell Elongation ABA ABA ABA->8'-hydroxy ABA ABA 8'-hydroxylase (CYP707A) Root Growth Regulation\n& Stress Response Root Growth Regulation & Stress Response ABA->Root Growth Regulation\n& Stress Response DMAPP DMAPP DMAPP->trans-Zeatin CYP735A Cell Division\n& Lateral Root Formation Cell Division & Lateral Root Formation trans-Zeatin->Cell Division\n& Lateral Root Formation Root Architecture Root Architecture Cell Elongation->Root Architecture Root Growth Regulation\n& Stress Response->Root Architecture Cell Division\n& Lateral Root Formation->Root Architecture

This compound's Impact on Phytohormone Signaling Pathways.

experimental_workflow A Seed Sterilization & Germination B Seedling Transfer to Growth System (e.g., hydroponics, agar (B569324) plates, soil) A->B C This compound Treatment Application (e.g., in media, foliar spray, drench) B->C D Incubation under Controlled Conditions (light, temperature, humidity) C->D E Root System Harvesting & Imaging D->E F Quantitative Analysis of Root Traits (e.g., primary root length, lateral root number) E->F G Data Interpretation & Statistical Analysis F->G

General Experimental Workflow for Studying this compound's Effects on RSA.

Experimental Protocols

The following protocols provide detailed methodologies for applying this compound and analyzing its effects on root system architecture.

Protocol 1: In Vitro Analysis of this compound Effects on Arabidopsis Root Growth

Objective: To quantify the dose-dependent effects of this compound on the primary root length and lateral root density of Arabidopsis thaliana seedlings grown on agar plates.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile petri dishes (100 mm x 15 mm)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Seed Sterilization: a. Place seeds in a 1.5 mL microfuge tube. b. Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute. c. Remove ethanol and add 1 mL of 20% (v/v) commercial bleach solution containing 0.05% (v/v) Tween-20. Vortex for 10 minutes. d. Wash the seeds five times with sterile distilled water. e. Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.

  • Preparation of this compound-Containing Media: a. Prepare 1X MS medium with 1% (w/v) sucrose and adjust the pH to 5.7. b. Add Phytagel or Agar to a final concentration of 0.8% (w/v). c. Autoclave the medium and allow it to cool to approximately 50-60°C. d. Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM). Also, add an equivalent amount of DMSO to the control plates. e. Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.

  • Seed Plating and Growth: a. Under a sterile hood, place 8-10 stratified seeds in a line on the surface of the agar plates, approximately 1 cm from the top edge. b. Seal the plates with micropore tape and place them vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis: a. After 7-10 days of growth, photograph the plates using a high-resolution scanner or a camera mounted on a stereomicroscope. b. Open the images in ImageJ/Fiji software. c. Use the "Segmented Line" tool to trace the primary root and measure its length. d. Count the number of emerged lateral roots along the primary root. e. Calculate the lateral root density (number of lateral roots per cm of primary root). f. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Soil-Based Analysis of this compound Effects on Crop Root Systems

Objective: To evaluate the impact of this compound as a soil drench on the root and shoot biomass of a crop species (e.g., tomato, maize).

Materials:

  • Seeds of the chosen crop species

  • Pots (e.g., 1-liter) filled with a standard potting mix

  • This compound solution at desired concentrations (e.g., 0, 1, 5, 10 mg/L)

  • Greenhouse or controlled environment growth facility

  • Balance for weighing biomass

  • Oven for drying plant material

  • Root washing station (sieve and water source)

Procedure:

  • Plant Growth: a. Sow 2-3 seeds per pot and thin to one seedling after germination. b. Grow the plants for 2-3 weeks under optimal conditions (light, temperature, watering).

  • This compound Application: a. Prepare the this compound solutions at the desired concentrations. b. Apply a fixed volume of the respective this compound solution as a soil drench to each pot (e.g., 100 mL per pot). Apply the same volume of water to the control group. c. Ensure even distribution of the solution over the soil surface.

  • Harvesting and Biomass Measurement: a. After a predetermined period (e.g., 4 weeks after treatment), carefully remove the entire plant from the pot. b. Gently wash the soil from the root system using a sieve and running water. c. Separate the shoot from the root system at the root-shoot junction. d. Pat dry the shoot and root samples and record their fresh weight. e. Place the shoot and root samples in labeled paper bags and dry them in an oven at 65-70°C for 48-72 hours, or until a constant weight is achieved. f. Record the dry weight of the shoots and roots.

  • Data Analysis: a. Calculate the root-to-shoot ratio (root dry weight / shoot dry weight). b. Perform statistical analysis to compare the effects of different this compound concentrations on root and shoot biomass and the root-to-shoot ratio.

Conclusion

This compound serves as a powerful chemical tool for manipulating plant growth and dissecting the complex mechanisms governing root system architecture. By inhibiting gibberellin biosynthesis and influencing other key hormonal pathways, it provides a means to study the genetic and physiological basis of root development. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding and ultimately improving the root systems of plants for enhanced agricultural productivity and sustainability. As with any growth regulator, careful dose-response experiments are crucial to determine the optimal concentrations for the specific plant species and research question at hand.

References

Application Notes and Protocols for Uniconazole in Fruit Tree Growth Management

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Uniconazole is a triazole-based plant growth regulator that functions primarily as a potent inhibitor of gibberellin (GA) biosynthesis.[1][2][3] This mechanism allows for effective control of vegetative growth, leading to more compact and robust plants.[1] In fruit tree management, this compound is utilized to suppress excessive shoot elongation, manage canopy size, enhance flowering, and improve fruit quality and yield.[1][4][5] Its activity is noted to be 6-10 times higher than the related compound, paclobutrazol, but it has a lower residual amount in the soil.[6] this compound can be absorbed by the plant through its seeds, roots, stems, and leaves and is transported via the xylem to meristematic regions where it exerts its effects.[6]

Mechanism of Action

This compound's primary mode of action is the inhibition of gibberellin biosynthesis by blocking the enzyme ent-kaurene (B36324) oxidase (CYP701), a cytochrome P450 monooxygenase.[7][8] This enzyme catalyzes a critical step in the GA synthesis pathway. By inhibiting this step, this compound effectively reduces the levels of active gibberellins (B7789140) in the plant, which are responsible for promoting cell elongation.[6][9][10] This leads to a reduction in internode length and overall shoot growth.[6][11]

Beyond its impact on gibberellins, this compound has also been shown to be a potent inhibitor of abscisic acid (ABA) catabolism.[12] It specifically inhibits ABA 8'-hydroxylase (CYP707A), the primary enzyme responsible for ABA degradation.[12][13] This inhibition leads to an increase in endogenous ABA levels, which can enhance the plant's tolerance to abiotic stresses such as drought.[8][12]

Uniconazole_Pathway cluster_pathway Gibberellin (GA) Biosynthesis Pathway GA_precursor GA Precursors ent_kaurene ent-kaurene GA_precursor->ent_kaurene ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid  ent-kaurene oxidase (CYP701) Active_GA Active Gibberellins (GAs) ent_kaurenoic_acid->Active_GA Cell_Elongation Cell Elongation & Vegetative Growth Active_GA->Cell_Elongation This compound This compound ent_kaurene_oxidase_target This compound->ent_kaurene_oxidase_target Inhibits Experimental_Workflow start Start design 1. Experimental Design (e.g., Randomized Block Design) start->design prep 2. Treatment Preparation (Control & this compound Solutions) design->prep app 3. Application (Foliar Spray or Soil Drench) prep->app veg Vegetative Parameters (Shoot length, Trunk diameter) app->veg rep Reproductive Parameters (Flowering intensity, Fruit set) yld Yield & Quality (kg/tree, Fruit size) analysis 5. Statistical Analysis (ANOVA) yld->analysis end End (Results & Conclusion) analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Uniconazole Application in Seedling Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing uniconazole in seedling experiments.

Troubleshooting Guides and FAQs

1. Identifying this compound Phytotoxicity

Q1: What are the classic symptoms of this compound phytotoxicity in seedlings?

A1: Over-application of this compound can lead to a range of symptoms.[1][2][3] Common indicators include:

  • Severe Stunting: The most obvious symptom is a dramatic reduction in plant height compared to control seedlings.[1][3]

  • Altered Leaf Morphology: Leaves may appear darker green, crinkled, cupped, or distorted.[1][3]

  • Necrosis: In severe cases, leaf necrosis (tissue death) may occur, appearing as brown or black spots or patches.[1][3]

  • Delayed Development: Flowering and overall maturation can be significantly delayed.[1][3]

  • Hardened Growing Point: The apical meristem may become hardened and cease to produce new growth.[3]

Q2: How can I differentiate this compound phytotoxicity from nutrient deficiencies?

A2: While some symptoms may overlap, there are key differences to help distinguish between this compound phytotoxicity and nutrient deficiencies.

Symptom ComparisonThis compound PhytotoxicityNutrient Deficiency
Onset Symptoms appear relatively quickly (within days) after application and are uniform across treated plants.[2]Symptoms typically develop more slowly and may appear less uniform.
Symptom Location Affects the entire plant, with new growth being the most severely stunted.Often localized to new or old leaves depending on the mobility of the nutrient. For example, nitrogen deficiency appears on older leaves first.[4]
Leaf Coloration Leaves are often a darker shade of green.[1]Often involves chlorosis (yellowing), either uniform or interveinal.[2]
Growth Pattern Primarily characterized by stunted internodes, leading to a compact, "dwarfed" appearance.Can cause stunting, but may also include other symptoms like spindly growth or leaf discoloration patterns.

2. Managing and Reversing Phytotoxicity

Q3: I've accidentally overdosed my seedlings with this compound. Can the effects be reversed?

A3: In many cases, the effects of a this compound overdose can be at least partially reversed by applying gibberellic acid (GA).[5] Products containing a mixture of gibberellins (B7789140) A4 and A7 (GA4+7) along with a cytokinin like 6-Benzyladenine (BA) are often effective.[5]

Q4: What is the protocol for applying gibberellic acid to reverse this compound phytotoxicity?

A4: A rescue treatment can be performed using a foliar spray. It is crucial to conduct a small-scale trial on a few affected seedlings before treating the entire batch.

Experimental Protocol: Rescue Treatment for this compound Overdose

  • Objective: To reverse the stunting effects of this compound over-application.

  • Materials:

    • Gibberellic acid product (e.g., containing GA4+7 and Benzyladenine)

    • Distilled water

    • Spray bottle

    • Personal Protective Equipment (PPE)

  • Methodology:

    • Prepare a solution of the gibberellic acid product at a concentration of 2-5 ppm.[5]

    • Apply the solution as a fine mist to the foliage of the affected seedlings, ensuring thorough coverage.[5]

    • Monitor the seedlings over the next 7 days for signs of renewed growth.[5]

    • If the initial application is insufficient, a second application may be considered, potentially at a slightly adjusted concentration based on the initial response.[5]

  • Caution: Avoid over-application of gibberellic acid, as this can lead to excessive, spindly growth that cannot be reversed with a growth retardant.[5]

3. Understanding the Mechanism of Action

Q5: How does this compound work at a molecular level?

A5: this compound is a potent inhibitor of gibberellin (GA) biosynthesis.[6][7] It specifically targets cytochrome P450 monooxygenases, which are key enzymes in the GA synthesis pathway. This leads to a reduction in the levels of active gibberellins, which are responsible for stem elongation. This compound also inhibits the breakdown of abscisic acid (ABA), a plant hormone involved in stress responses and growth inhibition.[6][8][7][9]

Quantitative Data Summary

Table 1: Recommended this compound Application Rates for Various Seedlings (as a starting point for experimentation)

Plant SpeciesApplication MethodRecommended Concentration (ppm)Reference(s)
TomatoFoliar Spray2.5 - 10[10]
PepperFoliar Spray2.5 - 10[10]
EggplantFoliar Spray2.5 - 10[10]
PetuniaFoliar Spray4 - 6[11]
MarigoldFoliar Spray4 - 6[11]
CelosiaFoliar Spray1 - 2[11]
SalviaFoliar Spray1 - 2[11]
Various Bedding PlantsDrench0.5 - 2[11]

Note: These are general recommendations. Optimal concentrations can vary based on cultivar, environmental conditions, and desired level of growth regulation. Always conduct small-scale trials to determine the ideal rate for your specific experimental setup.

Visualizations

Uniconazole_Troubleshooting_Workflow Start Seedling exhibits stunted growth Q1 Are leaves dark green and/or crinkled? Start->Q1 Q2 Is stunting severe and uniform across treated plants? Q1->Q2 Yes Other_Issue Investigate other causes: - Nutrient deficiency - Disease - Environmental stress Q1->Other_Issue No Uniconazole_Toxicity High probability of This compound Phytotoxicity Q2->Uniconazole_Toxicity Yes Q2->Other_Issue No Rescue_Treatment Apply rescue treatment: GA4+7 and Benzyladenine (2-5 ppm) Uniconazole_Toxicity->Rescue_Treatment Monitor Monitor for 7 days Rescue_Treatment->Monitor

Caption: A workflow for troubleshooting suspected this compound phytotoxicity.

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGPP Geranylgeranyl Diphosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO GA_Intermediates GA Intermediates (e.g., GA53, GA20, GA9) GA12->GA_Intermediates GA13ox, GA20ox Bioactive_GAs Bioactive Gibberellins (GA1, GA4) GA_Intermediates->Bioactive_GAs GA3ox Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation Promotes This compound This compound This compound->ent_Kaurenoic_Acid Inhibits KO

Caption: The inhibitory effect of this compound on the gibberellin biosynthesis pathway.

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) Phaseic_Acid Phaseic Acid (PA) ABA->Phaseic_Acid CYP707A (ABA 8'-hydroxylase) Growth_Inhibition Growth Inhibition and Stress Response ABA->Growth_Inhibition Promotes Dihydrophaseic_Acid Dihydrophaseic Acid (DPA) Phaseic_Acid->Dihydrophaseic_Acid This compound This compound This compound->Phaseic_Acid Inhibits

Caption: this compound's role in inhibiting abscisic acid (ABA) catabolism.

References

Optimizing uniconazole concentration to avoid stunting growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize uniconazole concentration and avoid issues of phytotoxicity and stunted growth in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole-based plant growth regulator that primarily works by inhibiting the biosynthesis of gibberellins (B7789140) (GA), which are hormones responsible for cell elongation.[1][2][3][4] It specifically inhibits the P450 ent-kaurene (B36324) oxidase enzyme, a critical component in the GA synthesis pathway.[5] This inhibition leads to reduced internode elongation, resulting in shorter, more compact plants.[2][3][6] Additionally, this compound can inhibit the catabolism of abscisic acid (ABA), increasing its endogenous levels and thereby enhancing the plant's tolerance to various environmental stresses.[7][8]

Q2: What are the typical symptoms of this compound overdose or phytotoxicity?

A2: Over-application of this compound can lead to severe and undesirable effects.[4] Common symptoms of phytotoxicity include excessive stunting, leaf chlorosis (yellowing), necrosis (tissue death), and distorted or abnormal growth, such as cupping or twisting of leaves.[9][10] In severe cases, it can lead to the death of growing points or the entire plant.[11]

Q3: What factors influence the optimal concentration of this compound?

A3: The ideal concentration of this compound is not universal and is influenced by several factors, including:

  • Plant Species: Sensitivity to this compound varies significantly among different plant species and even cultivars.[12]

  • Growth Stage: Younger plants or seedlings are often more sensitive than mature plants.[6][9]

  • Application Method: The method of application—such as foliar spray, soil drench, or seed soak—greatly affects uptake and efficacy, thus requiring different concentrations.[4][12][13]

  • Environmental Conditions: Factors like higher temperatures and light levels can increase the activity of this compound, potentially requiring lower concentrations.[12]

Q4: How long do the effects of this compound last?

A4: this compound is a highly active and persistent plant growth regulator.[12] The growth-regulating effects of a single application can last from three to five weeks, and in some cases, even longer.[12] The duration depends on the concentration used, the plant species, and the prevailing environmental conditions.[12] Its residual amount in the soil is significantly lower than that of similar compounds like paclobutrazol.[3][6]

Q5: Can the effects of over-application be reversed?

A5: Reversing the effects of excessive stunting from a this compound overdose can be challenging. One potential method is the application of gibberellins (specifically, products containing GA4+7) and benzyladenine to counteract the inhibitory effects and stimulate growth.[4] However, prevention through careful dose optimization is the best strategy.

Troubleshooting Guide

Problem 1: Severe stunting and distorted growth observed after application.

Potential Cause Troubleshooting Step
Concentration Too High The applied concentration likely exceeded the tolerance level for the specific plant species and its growth stage.
Incorrect Application Uneven spraying may lead to localized overdosing. For soil drenches, poor drainage can cause the active ingredient to accumulate in the root zone.
Environmental Factors High temperatures or high light intensity after application can potentiate the chemical's activity, leading to an unexpectedly strong response.[12]
Solution 1. Immediately cease further applications. 2. If possible, attempt to reverse the effects by applying a gibberellin A4+A7 and benzyl (B1604629) adenine (B156593) product.[4] 3. For future experiments, conduct a dose-response trial (see Experimental Protocols) starting with a concentration at least 50% lower than the one that caused phytotoxicity. 4. Ensure application equipment is calibrated for uniform coverage.[10]

Problem 2: No observable effect on plant growth after application.

Potential Cause Troubleshooting Step
Concentration Too Low The applied concentration was insufficient to elicit a physiological response in the target plant.
Poor Absorption For foliar sprays, poor coverage of stems, where this compound is primarily absorbed, can limit efficacy.[12] The pH of the spray solution or the presence of adjuvants can also affect absorption.
Incorrect Timing Application may have occurred too late in the plant's development, or before the root system was established enough for uptake (for soil drenches).[12]
Solution 1. Verify that the stock solution and dilutions were prepared correctly. 2. Review the application technique to ensure thorough stem coverage for foliar sprays.[12] 3. For subsequent trials, incrementally increase the concentration. It is recommended to perform a dose-response experiment to identify the effective range. 4. Apply this compound shortly after roots are established, typically 7-10 days after transplanting for many ornamental crops.[12]

Problem 3: Inconsistent results across the same batch of plants.

Potential Cause Troubleshooting Step
Non-Uniform Application Inconsistent spray volume or uneven drenching leads to some plants receiving a higher effective dose than others.[12]
Variability in Plant Material Differences in the initial size, age, or health of the plants can lead to varied responses to the same chemical treatment.
Micro-environmental Differences Variations in light, temperature, or humidity across a greenhouse or growth chamber can affect plant growth and their response to growth regulators.
Solution 1. Ensure application equipment is properly calibrated and that the technique provides uniform coverage to all plants. 2. Use a homogenous group of plants for experiments, selecting for uniform size and developmental stage. 3. Randomize the placement of treated plants within the growing area to minimize the impact of micro-environmental variations. 4. Increase the number of replicates to improve the statistical power of the experiment.

Data Presentation: this compound Concentration Ranges

The following tables summarize this compound concentrations reported in various studies. These values should be used as a starting point for optimization, as the ideal rate is highly specific to the experimental conditions.

Table 1: Foliar Spray and Drench Concentrations

Plant SpeciesApplication MethodConcentrationObserved EffectCitation
Bedding Plants (moderate vigor)Foliar Spray1-2 ppm (mg/L)Desirable growth regulation[12]
Bedding Plants (aggressive vigor)Foliar Spray4-6 ppm (mg/L)Adequate growth response[12]
Herbaceous Perennials (vigorous)Foliar Spray10-15 ppm (mg/L)Height control[12]
Bedding PlantsSoil Drench0.5 - 2 ppm (mg/L)Effective height control[12]
TuberoseFoliar Spray10 mg/LReduced stem height, accelerated flowering[13][14]
Dicentra spectabilisSoil Drench< 11 mg/LRecommended to avoid excessive retardation[15]
Mirabilis jalapaFoliar Spray / Drench20 - 60 ppmDecreased plant height, delayed flowering[16]
Flowering Chinese CabbageFoliar Spray10 - 100 mg/LSignificantly decreased hypocotyl length[17]
Avocado ('Hass')Foliar Spray1.0%Increased yield and fruit size[18]

Table 2: Seed Treatment Concentrations

Plant SpeciesApplication MethodConcentrationObserved EffectCitation
CottonSeed Dressing5-25 mg / kg seedControlled leggy growth, thicker stems[6]
TomatoSeed Soak20 mg/L (5 hours)Controlled leggy growth, increased stem diameter[6]
CucumberSeed Soak5-20 mg/L (6-12 hours)Controlled leggy growth, increased yield[6]
RapeseedSeed Coating250 - 750 mg/LOptimized seedling architecture, reduced stem elongation[5]

Visualizations

Signaling Pathway of this compound

Uniconazole_Pathway cluster_0 UNI->ABA_Catabolism Inhibits UNI->ent_kaurene Inhibits GA_Pathway->GA_Levels Leads to ABA_Catabolism->ABA_Levels Leads to GA_Levels->Cell_Elongation Causes ABA_Levels->Stress_Tolerance Promotes Cell_Elongation->Dwarfism Results in UNI This compound GA_Pathway Gibberellin (GA) Biosynthesis Pathway ABA_Catabolism Abscisic Acid (ABA) Catabolism (CYP707As) ent_kaurene ent-kaurene oxidase (P450 enzyme) GA_Levels Reduced Active Gibberellin (GA) Levels ABA_Levels Increased Abscisic Acid (ABA) Levels Cell_Elongation Inhibition of Cell Elongation Stress_Tolerance Enhanced Stress Tolerance Dwarfism Dwarfism / Compact Growth

Caption: this compound's dual-action mechanism on plant hormone pathways.

Troubleshooting Workflow for this compound Application

Troubleshooting_Workflow start Experiment Start: Apply this compound observe Observe Plant Response (e.g., after 7-10 days) start->observe stunted Problem: Severe Stunting / Phytotoxicity observe->stunted Stunting no_effect Problem: No Observable Effect observe->no_effect No Effect success Desired Outcome: Optimal Growth Control observe->success Optimal check_conc1 Is concentration too high for species? stunted->check_conc1 check_conc2 Is concentration too low? no_effect->check_conc2 reduce_conc Action: Significantly reduce concentration for next trial check_conc1->reduce_conc Yes check_app1 Was application uneven? check_conc1->check_app1 No dose_response Recommended Action for all Problems: Conduct Formal Dose-Response Experiment reduce_conc->dose_response calibrate1 Action: Review and calibrate application technique check_app1->calibrate1 Yes check_app1->dose_response No calibrate1->dose_response increase_conc Action: Incrementally increase concentration for next trial check_conc2->increase_conc Yes check_app2 Was absorption poor? (e.g., poor coverage) check_conc2->check_app2 No increase_conc->dose_response improve_app Action: Ensure thorough stem coverage / review solution check_app2->improve_app Yes check_app2->dose_response No improve_app->dose_response

Caption: A logical workflow for diagnosing and solving common this compound issues.

Experimental Protocols

Protocol: Determining Optimal Concentration via Dose-Response Curve

This protocol outlines a standard method for determining the optimal concentration of this compound for a specific plant species and set of environmental conditions, which is crucial for achieving desired growth regulation without causing phytotoxicity.[19][20]

1. Objective: To identify the concentration of this compound that produces the desired level of growth inhibition (e.g., IC50, the concentration causing 50% inhibition) without inducing symptoms of phytotoxicity.

2. Materials:

  • This compound stock solution of known concentration.

  • A large, uniform population of healthy, well-established test plants.

  • Pots, trays, and appropriate growth medium.

  • Calibrated pipettes and volumetric flasks for serial dilutions.

  • Spray bottle or drenching equipment.

  • Ruler or calipers for measuring plant height/internode length.

  • Control group (treated with solvent/water only).

  • Data analysis software capable of non-linear regression (e.g., GraphPad Prism, R).[20]

3. Methodology:

  • Step 1: Prepare Serial Dilutions

    • Determine a wide range of concentrations to test. Based on literature, a range from 0.1 ppm to 50 ppm might be appropriate for a new species.

    • Prepare a high-concentration stock solution.

    • Perform a serial dilution to create at least 5-7 test concentrations plus a zero-concentration control.[21] For example: 0, 1, 2.5, 5, 10, 25, 50 ppm.

    • Ensure each concentration has sufficient volume to treat all replicate plants.

  • Step 2: Plant Preparation and Acclimation

    • Select uniformly sized and staged plants. Discard any outliers.

    • Randomly assign plants to treatment groups. Use a minimum of 3-5 replicate plants per concentration level.

    • Allow plants to acclimate to the experimental conditions for several days before treatment.

  • Step 3: Application

    • Measure and record the initial height (or other relevant growth metric) of each plant.

    • Apply the prepared this compound solutions according to the chosen method (foliar spray or soil drench).

    • For Foliar Spray: Spray plants until foliage is uniformly wet, ensuring good stem coverage, but not to the point of excessive runoff.

    • For Soil Drench: Apply a precise, equal volume of solution to the soil surface of each pot. The volume should be sufficient to moisten the root zone without excessive leaching.

    • Treat the control group with the solvent (e.g., water) used for dilutions.

  • Step 4: Incubation and Observation

    • Place all plants back into the controlled growth environment in a randomized block design.

    • Maintain consistent environmental conditions (light, temperature, humidity, water) for the duration of the experiment (typically 2-4 weeks).

    • Routinely monitor plants for signs of phytotoxicity (e.g., chlorosis, necrosis, leaf distortion) and record observations.

  • Step 5: Data Collection and Analysis

    • At the end of the experimental period, measure the final plant height (or other metric) for all plants.

    • Calculate the change in height (Final - Initial) or express growth as a percentage of the control group's growth.

    • Plot the response (e.g., % growth inhibition) on the Y-axis against the log of the this compound concentration on the X-axis.[20]

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[20]

    • From this curve, determine key parameters such as the IC50 value. The optimal concentration for practical use will typically be a concentration that provides the desired level of control well below the range that shows any signs of phytotoxicity.

References

Uniconazole solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Uniconazole in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting Guide: this compound Precipitation and Dissolution Issues

Issue 1: this compound powder is not dissolving in my aqueous buffer.
  • Immediate Checklist:

    • Are you attempting to dissolve this compound directly in an aqueous solution? this compound has very low solubility in water.

    • Have you tried preparing a stock solution in an organic solvent first?

    • Is the final concentration in your aqueous solution too high?

  • Solutions:

    • Organic Solvent Stock Solution: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide.[1] The recommended procedure is to first dissolve the this compound in a small amount of a suitable organic solvent to create a concentrated stock solution.

    • Dilution into Aqueous Buffer: Once the stock solution is prepared, it can be diluted with the aqueous buffer of your choice. It is crucial to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations that can lead to precipitation.

    • Consider Co-solvents: For some applications, a co-solvent system may be beneficial. For example, a 1:1 solution of ethanol and PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1]

Issue 2: My this compound solution was clear initially but a precipitate formed over time.
  • Immediate Checklist:

    • How long has the aqueous solution been stored?

    • At what temperature is the solution being stored?

    • What is the pH of your final solution?

  • Solutions:

    • Storage Time: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best to prepare fresh solutions for each experiment.

    • Temperature Effects: this compound's solubility in aqueous solutions is temperature-dependent, with solubility increasing as temperature rises. If the solution is stored at a lower temperature than when it was prepared, precipitation may occur.

    • pH Stability: The solubility of this compound can be influenced by the pH of the solution. Ensure the pH of your buffer is stable and appropriate for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound's solubility varies significantly between water and organic solvents. The following table summarizes solubility data from various sources.

SolventTemperatureSolubility
Water20 °C8.41 mg/L
Water24 °C14.3 mg/L
Water25 °C8.41 mg/L
EthanolAmbient~30 mg/mL
DMSOAmbient~30 mg/mL
DimethylformamideAmbient~30 mg/mL
Methanol25 °C88 g/kg
AcetoneAmbientSoluble
Ethyl AcetateAmbientSoluble
Xylene25 °C7 g/kg
Hexane25 °C0.3 g/kg

Q2: How does temperature affect the aqueous solubility of this compound?

A2: The aqueous solubility of this compound generally increases with temperature. The table below provides solubility data in water at various temperatures.

Temperature (Kelvin)Temperature (°Celsius)Molar Fraction Solubility (x10^6)
278.1550.11
283.15100.13
288.15150.16
293.15200.20
298.15250.24
303.15300.29
308.15350.35
313.15400.42
318.15450.51
323.15500.62

Q3: How does pH influence the solubility of this compound in aqueous solutions?

A3: The pH of the aqueous solution can affect the solubility of this compound. Studies have shown that solubility can be enhanced in slightly alkaline conditions in the presence of certain excipients. The table below shows the apparent stability constants and solubility of this compound in phosphate (B84403) buffer solutions (PBS) with cyclodextrins.

Buffer pHApparent Stability Constant (Ks) with HP-β-CD (M⁻¹)Apparent Stability Constant (Ks) with Me-β-CD (M⁻¹)
6.2135218
7.2169233
8.0204225

Data suggests that the interaction and solubilization with HP-β-CD are enhanced with increasing pH, with an optimal pH of 8.0 in the studied range.

Q4: What is the recommended procedure for preparing a this compound stock solution?

A4: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable organic solvent such as ethanol or DMSO. It is advisable to purge the solvent with an inert gas.[1] For example, a stock solution can be made by dissolving this compound in ethanol or DMSO to a concentration of approximately 30 mg/mL.[1]

Q5: How should I prepare my final aqueous working solution of this compound?

A5: To prepare your working solution, slowly add the concentrated organic stock solution to your aqueous buffer while continuously stirring or vortexing. This gradual dilution helps prevent precipitation. For instance, to achieve a 0.5 mg/mL solution, you can first dissolve this compound in ethanol and then dilute it with an equal volume of PBS (pH 7.2).[1]

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol is adapted from the widely used shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

1. Materials:

  • This compound (solid powder)

  • Selected aqueous buffer (e.g., phosphate-buffered saline at a specific pH)

  • Glass vials with screw caps

  • Thermostatted shaker or incubator with agitation

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatted shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation ensures continuous mixing of the solid with the solvent.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a syringe filter.

  • Quantification: Dilute the filtered supernatant with the appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of aqueous buffer prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Settle undissolved solid equil->sep1 sep2 Centrifuge sep1->sep2 sep3 Filter supernatant sep2->sep3 analysis Quantify this compound concentration (e.g., HPLC) sep3->analysis

Caption: Experimental workflow for determining this compound solubility.

troubleshooting_workflow start Precipitation Issue with Aqueous this compound Solution q1 Is this compound dissolving directly in aqueous buffer? start->q1 sol1 Dissolve in organic solvent (e.g., DMSO, Ethanol) first to create a stock solution. q1->sol1 Yes q2 Is the final concentration too high? q1->q2 No sol1->q2 sol2 Lower the final concentration. Check solubility limits. q2->sol2 Yes q3 Did precipitation occur over time? q2->q3 No sol2->q3 sol3 Prepare fresh solution for each experiment. Avoid storing aqueous solutions > 24h. q3->sol3 Yes end Clear Solution q3->end No sol3->end

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway cluster_pathway Gibberellin Biosynthesis Pathway ggdp Geranylgeranyl Diphosphate (GGDP) ent_copalyl ent-Copalyl Diphosphate ggdp->ent_copalyl ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene ga12 GA12 ent_kaurene->ga12 Cytochrome P450 Monooxygenases bioactive_ga Bioactive Gibberellins (e.g., GA4) ga12->bioactive_ga growth Stem Elongation & Plant Growth bioactive_ga->growth This compound This compound This compound->inhibition

Caption: this compound's inhibition of the gibberellin biosynthesis pathway.

References

Stability of uniconazole solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of uniconazole solutions under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows, supplemented with detailed experimental protocols and data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents. For stock solutions, it is recommended to use organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide. The solubility in these solvents is approximately 30 mg/mL.[1]

Q2: How should I prepare a this compound working solution in an aqueous buffer?

A2: To prepare an aqueous working solution, first dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO. Then, dilute this stock solution with the aqueous buffer of your choice. For instance, a 1:1 solution of ethanol and PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1] It is crucial to add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Q3: What are the recommended storage conditions for this compound in its solid form?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Q4: How long can I store this compound stock solutions?

A4: The stability of this compound stock solutions depends on the solvent and storage temperature. It is advisable to store stock solutions in tightly sealed vials at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.

Q5: Are aqueous solutions of this compound stable?

A5: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare these solutions fresh on the day of use. Storage for more than one day is not advised due to the potential for degradation and precipitation.[1]

Q6: Is this compound sensitive to light?

A6: Yes, this compound is susceptible to photodegradation. The principal degradation pathway for this compound in solution appears to be photolysis.[1] Therefore, it is important to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and experimentation.

Q7: How does pH affect the stability of this compound solutions?

Data on this compound Stability

While specific quantitative data from forced degradation studies on this compound solutions are limited in publicly available literature, the following tables summarize the available information on its stability and degradation kinetics.

Table 1: Recommended Storage Conditions for this compound

FormSolvent/MatrixTemperatureDurationStability Notes
Solid Crystalline Powder-20°C≥ 4 yearsKeep container tightly sealed.[1]
Stock Solution DMSO, Ethanol, DMF-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 6 monthsPreferred for long-term storage. Protect from light.
Aqueous Solution Aqueous BuffersRoom Temperature / 4°C≤ 1 dayNot recommended for storage; prepare fresh before use.[1]

Table 2: this compound Degradation Half-Life in Environmental and Experimental Systems

SystemConditionHalf-Life (t½)Reference
Soil and Ophiopogon japonicus root tubersField conditions~19.7 days[2][3]
Wheat plantsField conditions3.8 - 4.4 days[4]
SoilField conditions2.9 - 3.3 days[4]

Note: The data in Table 2 pertains to environmental and biological systems and may not directly reflect the stability of laboratory-prepared solutions. However, it indicates the susceptibility of this compound to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms when preparing aqueous working solution. This compound has low aqueous solubility. The concentration of the organic solvent in the final solution may be too low, or the stock solution was added too quickly.Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. Add the stock solution dropwise to the aqueous buffer while vigorously vortexing. Gentle warming may help redissolve the precipitate, but be cautious of temperature-induced degradation.
Loss of biological activity in experiments. The this compound solution may have degraded. This could be due to improper storage temperature, prolonged storage of aqueous solutions, exposure to light, or multiple freeze-thaw cycles of the stock solution.Prepare fresh aqueous working solutions for each experiment. Ensure stock solutions are stored in aliquots at -80°C and protected from light. Verify the age and storage conditions of the solid compound.
Inconsistent experimental results. This could be due to inhomogeneous stock solutions after thawing, degradation of the compound, or adsorption to the storage container.Before taking an aliquot, allow the stock solution to completely thaw and vortex gently to ensure homogeneity. Use low-binding tubes for storage. If degradation is suspected, prepare a fresh stock solution from the solid compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-30 mg/mL).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding amber vials. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound (General Approach)

This protocol outlines a general approach for developing a stability-indicating HPLC method, based on common practices for other triazole compounds. Method optimization and validation are required for specific applications.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used for the analysis of triazole compounds.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Detection: Monitor the elution of this compound at its UV absorbance maximum, which is around 255 nm.[1]

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Incubate the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid this compound or a solution to dry heat.

    • Photodegradation: Expose a this compound solution to UV light or a combination of UV and visible light.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other. The validation should be performed according to ICH guidelines and include parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]

Visualizations

Uniconazole_Signaling_Pathway cluster_aba ABA Pathway This compound This compound CYP707A CYP707A (ABA 8'-hydroxylase) This compound->CYP707A Inhibits GA_Biosynthesis Gibberellin (GA) Biosynthesis This compound->GA_Biosynthesis Inhibits Phaseic_Acid Phaseic Acid (Inactive ABA) CYP707A->Phaseic_Acid Catalyzes ABA Abscisic Acid (ABA) ABA->CYP707A ABA_Catabolism ABA Catabolism Gibberellins Active Gibberellins GA_Biosynthesis->Gibberellins Plant_Growth Plant Growth (Stem Elongation) Gibberellins->Plant_Growth Promotes

Caption: this compound's primary mechanisms of action.

Experimental_Workflow Prep_Stock 1. Prepare Stock Solution (e.g., in DMSO) Prep_Working 2. Prepare Aqueous Working Solution Prep_Stock->Prep_Working Application 3. Apply to Plants (Foliar Spray or Soil Drench) Prep_Working->Application Incubation 4. Incubate under Controlled Conditions (Temperature, Light, Humidity) Application->Incubation Data_Collection 5. Data Collection (e.g., Plant Height, Biomass, Flowering Time) Incubation->Data_Collection Analysis 6. Data Analysis and Interpretation Data_Collection->Analysis

Caption: A typical experimental workflow for plant growth studies with this compound.

References

How to reverse the effects of uniconazole over-application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with uniconazole over-application in their experiments.

Troubleshooting Guides

Issue 1: Diagnosing this compound Over-Application

Question: How can I confirm that my plants are suffering from an overdose of this compound?

Answer:

An over-application of this compound, a potent plant growth retardant, typically manifests in a clear set of symptoms. Visually inspect the plants for the following indicators:

  • Severe Stunting: The most prominent symptom is a significant reduction in plant height and internode length compared to control plants.

  • Altered Leaf Morphology: Leaves may appear darker green, crinkled, thicker, or smaller than normal.[1]

  • Delayed or Inhibited Flowering: The transition to the reproductive phase may be significantly delayed or completely inhibited.

  • Necrotic Spotting: In some cases, particularly at high concentrations and temperatures, necrotic spots may appear on the leaves.[1]

If these symptoms are observed following a this compound application, it is highly likely that an overdose has occurred.

Issue 2: Immediate Corrective Actions for Foliar Over-Application

Question: I have just realized I applied too much this compound as a foliar spray. What should I do immediately?

Answer:

If the foliar spray has not yet dried, you can take immediate action to mitigate the effects.

Experimental Protocol: Immediate Foliage Wash

  • Objective: To remove excess this compound from the leaf and stem surfaces before it is fully absorbed.

  • Materials:

    • Spray bottle or gentle hose nozzle

    • Large volume of clean water

    • (Optional) Mild, non-ionic surfactant

  • Procedure:

    • Immediately and thoroughly wash the foliage of the affected plants with a copious amount of water.

    • Ensure that all parts of the plant, including the undersides of leaves and stems, are rinsed.

    • The addition of a small amount of a non-ionic surfactant to the wash water can aid in removing the this compound solution, but this should be tested on a small batch of plants first to ensure it does not cause phytotoxicity.

    • Allow the plants to dry in a well-ventilated area.

  • Note: This method is only effective if performed before the this compound solution has dried on the plant surfaces.

Issue 3: Reversing Stunted Growth after this compound Absorption

Question: My plants are already showing signs of stunting from this compound. How can I reverse this?

Answer:

The primary mechanism of this compound is the inhibition of gibberellin biosynthesis.[2][3][4][5] Therefore, the most effective way to counteract an overdose is through the exogenous application of gibberellic acid (GA3).[6][7]

Experimental Protocol: Foliar Application of Gibberellic Acid (GA3)

  • Objective: To bypass the this compound-induced inhibition of gibberellin synthesis and promote stem elongation and growth.

  • Materials:

    • Gibberellic acid (GA3) powder

    • 75% ethanol (B145695) or isopropanol

    • Distilled water

    • Wetting agent (non-ionic surfactant)

    • Spray bottle

  • Procedure:

    • Prepare GA3 Stock Solution: Gibberellic acid is not readily soluble in water. First, dissolve the required amount of GA3 powder in a small amount of 75% ethanol or isopropanol. Once dissolved, bring the solution to the final desired volume with distilled water.[6]

    • Determine Application Concentration: The optimal concentration of GA3 will vary depending on the plant species and the severity of the overdose. A starting concentration range of 1 to 25 ppm is generally recommended for initial trials.[6] For severe overdoses, higher concentrations may be necessary.

    • Application: Add a wetting agent to the GA3 solution to ensure even coverage. Apply the solution as a fine mist, ensuring thorough coverage of all foliage. Apply during periods of lower light intensity (e.g., early morning or late afternoon) to prevent rapid evaporation and potential leaf burn.[6]

    • Monitoring and Reapplication: Monitor the plants for signs of growth resumption, such as stem elongation and the development of new, normal-sized leaves. If no significant response is observed within 7-10 days, a second application may be necessary. It is advisable to start with a lower concentration and reapply if needed, rather than starting with a very high concentration that could cause excessive, spindly growth.[6]

Quantitative Data on GA3 Reversal:

The following table summarizes the effects of a single foliar spray of 100 mg·liter-1 (100 ppm) GA3 applied at different time intervals after an excessive Paclobutrazol (B33190) (a related triazole) drench or spray. This data can serve as a reference for designing experiments to reverse this compound effects.

Treatment GroupPlant Height at Flowering (cm)Leaf Area (cm²)Days to Flower
PBZ Drench
PBZ alone12.34586
GA3 at 0 days17.54896
GA3 at 7 days17.05496
GA3 at 14 days15.16886
GA3 at 21 days15.97286
PBZ Spray
PBZ alone13.05286
GA3 at 0 days18.25596
GA3 at 7 days16.55895
GA3 at 14 days15.06587
GA3 at 21 days15.87086
Untreated Control 17.26796

Data adapted from Cox, D. A. (1991). Gibberellic Acid Reverses Effects of Excess Paclobutrazol on Geranium. HortScience, 26(1), 39-40.[6]

Issue 4: Soil Remediation after this compound Drench Overdose

Question: I applied an excessive amount of this compound as a soil drench. How can I remediate the growing medium?

Answer:

This compound can be persistent in soil, potentially affecting the current and subsequent experiments.[8][9] The most effective method for soil remediation is the application of activated charcoal, which adsorbs and deactivates the this compound, making it unavailable for plant uptake.[6][10][11]

Experimental Protocol: Activated Charcoal Soil Drench

  • Objective: To bind this compound in the soil, preventing its uptake by plant roots.

  • Materials:

    • Powdered activated charcoal

    • Water

    • (Optional) Non-ionic surfactant

    • Watering can or sprayer

    • Tiller or rake

  • Procedure:

    • Determine Application Rate: The general rule is to apply about 200 pounds of activated charcoal per acre for each pound of pesticide active ingredient per acre.[10][11] For smaller experimental setups, a rate of 1 pound of activated charcoal in 1 gallon of water per 150 sq. ft. can be used as a starting point.[4][9]

    • Prepare Slurry: Mix the powdered activated charcoal with water to form a slurry. The addition of a non-ionic surfactant can help to keep the charcoal suspended in the water.[10]

    • Application: Apply the slurry evenly to the surface of the contaminated soil.

    • Incorporation: It is crucial to incorporate the activated charcoal into the top few inches of the soil using a tiller or rake to ensure it comes into contact with the this compound.[9][10]

    • Monitoring: After application, monitor new plantings for any signs of phytotoxicity. If symptoms persist, a higher rate of activated charcoal may be necessary.

Quantitative Data on Activated Charcoal Application Rates:

Application ScenarioRecommended Activated Charcoal Rate
General Pesticide Spill100 to 400 pounds per acre for each pound of active ingredient.[1][10][11]
Terminating Pre-emergent Herbicide1 pound in 1 gallon of water per 150 sq. ft.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a triazole-based plant growth regulator that inhibits the biosynthesis of gibberellins (B7789140), a class of hormones responsible for stem elongation.[2][3][4][5] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid in the gibberellin synthesis pathway.

Q2: How long do the effects of a this compound overdose last?

A2: The persistence of this compound's effects depends on the application method, dosage, and environmental conditions. Foliar applications are generally less persistent than soil drenches. In soil, this compound can remain active for a period ranging from a few weeks to several months. Studies have shown that the half-life of this compound in soil can be around 2.9-3.3 days in some conditions, but it can be more persistent in greenhouse environments compared to open fields.[3][8][9]

Q3: Are there any alternatives to GA3 for reversing this compound's effects?

A3: While GA3 is the most common and effective antidote, products containing a combination of gibberellins (e.g., GA4+7) and cytokinins (e.g., 6-benzyladenine) can also be used to promote growth and overcome the effects of gibberellin-inhibiting plant growth regulators.

Q4: Can I use activated charcoal for a foliar over-application?

A4: Activated charcoal is primarily effective for soil remediation. While it could theoretically adsorb this compound on leaf surfaces if applied as a slurry, it would be difficult to apply and remove effectively and could interfere with photosynthesis. A thorough water wash is the recommended immediate action for foliar spills.

Q5: What are the limitations of using activated charcoal?

A5: Activated charcoal is most effective when it is thoroughly mixed with the contaminated soil. If the this compound has already leached deep into the soil profile, surface application of activated charcoal may not be sufficient. Additionally, activated charcoal can be abrasive to spray equipment.[10]

Visualizations

Uniconazole_Pathway cluster_Gibberellin_Biosynthesis Gibberellin Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO Bioactive_GAs Bioactive Gibberellins (e.g., GA4) ent_Kaurenoic_Acid->Bioactive_GAs Multiple Steps Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation This compound This compound This compound->ent_Kaurene Inhibits KO

Caption: this compound's mechanism of action in the gibberellin biosynthesis pathway.

Reversal_Workflow Start This compound Over-Application Detected Assess_Application Assess Application Method Start->Assess_Application Foliar_Application Foliar Spray Assess_Application->Foliar_Application Foliar Soil_Drench Soil Drench Assess_Application->Soil_Drench Soil Wash_Foliage Immediate Foliage Wash Foliar_Application->Wash_Foliage If spray is still wet Apply_GA3 Apply Gibberellic Acid (GA3) Foliar_Application->Apply_GA3 Soil_Drench->Apply_GA3 To rescue existing plants Apply_Charcoal Apply Activated Charcoal to Soil Soil_Drench->Apply_Charcoal Monitor_Recovery Monitor Plant Recovery Wash_Foliage->Monitor_Recovery Apply_GA3->Monitor_Recovery Apply_Charcoal->Monitor_Recovery For new plantings

Caption: Experimental workflow for reversing the effects of this compound over-application.

Decision_Tree Start Symptoms of this compound Overdose Observed Question1 Was the over-application a foliar spray or soil drench? Start->Question1 Foliar Foliar Spray Question1->Foliar Foliar Soil Soil Drench Question1->Soil Soil Question2 Is the foliar spray still wet? Foliar->Question2 Action3 Apply activated charcoal to the soil and incorporate Soil->Action3 Action4 Apply GA3 to promote growth of existing plants Soil->Action4 Wet Yes Question2->Wet Yes Dry No Question2->Dry No Action1 Thoroughly wash foliage with water Wet->Action1 Action2 Apply Gibberellic Acid (GA3) foliar spray Dry->Action2 Action1->Action2 Follow up if needed

Caption: Decision tree for selecting the appropriate this compound reversal method.

References

Technical Support Center: Off-Target Effects of Uniconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of uniconazole on non-model organisms. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism of action for this compound? A1: this compound is a triazole-based plant growth regulator.[1][2] Its primary mechanism involves inhibiting the synthesis of endogenous gibberellins, which are hormones that regulate plant growth, particularly cell elongation.[1][3][4][5] By blocking gibberellin production, this compound effectively controls vegetative growth, leading to shorter internodes, thicker stems, and a more compact plant structure.[2][3][5] It also possesses some fungicidal and herbicidal properties.[2][3]

Q2: What are the known off-target effects of this compound on non-model organisms? A2: Research has identified several off-target effects in various non-model organisms. In the aquatic vertebrate, zebrafish (Danio rerio), this compound has been shown to cause acute toxicity, oxidative stress, neurotoxicity, and thyroid disruption.[6][7] In soil ecosystems, it can induce transient shifts in the composition of bacterial communities.[8][9][10] While direct studies on many invertebrates are limited, the known biocidal properties of this compound and related triazole compounds suggest potential impacts on organisms like earthworms and aquatic invertebrates.[8][11][12]

Troubleshooting Guide: Soil Organisms

Q3: I've applied this compound to my experimental setup and observe significant changes in the soil microbial community. Is this an expected outcome? A3: Yes, this is an expected, though complex, outcome. This compound can act as a biocide at higher concentrations and can alter the soil bacteriome.[8][9][10] Studies have shown that its application can cause a shift in bacterial community composition, though these changes may be transient, with the microbiome showing resilience over time.[8] Specifically, low-rate foliar applications have been observed to enrich genera such as Blastococcus, Sphingomonas, and Pseudomonas, while high-rate irrigation can transiently increase Solirubrobacter and Bacillus simplex.[8][9] However, the most abundant native microbiota are often largely unaffected.[8][9]

Q4: My soil invertebrates (e.g., earthworms) are showing reduced growth and signs of stress after this compound application. What could be the cause? A4: While direct studies on this compound's impact on earthworms are scarce, related triazole fungicides have been shown to cause adverse effects. For instance, the fungicide difenoconazole, when combined with other pesticides, led to significantly reduced weight gain and mitochondrial DNA damage in earthworms.[11][12] Given that this compound is a triazole with fungicidal properties, it is plausible that it could exert similar stress. The mechanism may involve disruption of cellular processes or gut microbiota.[13] We recommend monitoring key health indicators such as weight, reproductive output (cocoon production), and performing molecular analysis for DNA damage if such effects are observed.[11][14]

Troubleshooting Guide: Aquatic Organisms

Q5: What are the specific toxic effects of this compound observed in the non-model aquatic vertebrate, zebrafish (Danio rerio)? A5: this compound exhibits significant, enantioselective toxicity in zebrafish, with the (R)-enantiomer being more potent than the (S)-enantiomer.[6][7] Key observed effects include:

  • Acute Toxicity: (R)-Uniconazole is approximately 1.16 times more acutely toxic than (S)-uniconazole.[6][7]

  • Oxidative Stress: The (R)-enantiomer induces a more significant oxidative stress response, with biomarker values 1.27 to 1.53 times greater than the (S)-enantiomer.[6][7]

  • Neurotoxicity: It affects acetylcholinesterase (AChE) activity, a key enzyme in the nervous system.[6][7]

  • Thyroid Disruption: this compound interferes with the endocrine system by reducing levels of thyroxine (T4) and triiodothyronine (T3) hormones, with the (R)-enantiomer showing a stronger binding affinity to thyroid hormone receptors.[6][7][15]

Q6: I am designing an experiment to test this compound's toxicity on an aquatic invertebrate like Daphnia magna. What key endpoints should I measure? A6: Daphnia magna is an excellent indicator species for aquatic toxicity.[16][17] Based on standard ecotoxicological testing protocols, you should focus on the following endpoints:

  • Acute Toxicity: The primary endpoint is immobilization. You should calculate the EC50 (Effective Concentration) value, which is the concentration of this compound that causes 50% of the daphnids to become immobilized after 24 and 48 hours of exposure.[16][17]

  • Chronic/Sub-chronic Toxicity: For longer-term exposure, key endpoints are related to reproduction and survival.[16] This includes measuring the time to first brood production, the total number of broods, and the number of offspring (neonates) per brood.[16][17]

  • Behavioral Changes: Advanced studies can also quantify changes in swimming behavior, as this can be a sensitive sublethal indicator of stress.[18]

Q7: My amphibian larvae are showing high mortality and developmental abnormalities in a system where this compound may be a contaminant. Could it be the cause? A7: This is a plausible hypothesis that requires investigation. Amphibians are highly sensitive to environmental contaminants, particularly during their larval stages.[19][20] While specific studies on this compound are limited, other fungicides, some of which are also triazoles, have been shown to be highly toxic to amphibian tadpoles and juveniles even at environmentally relevant concentrations. Fungicides can cause direct mortality or sublethal effects that impair development and metamorphosis.[21] It is critical to analyze water samples for this compound residues and conduct controlled toxicity tests to establish a causal link.

Quantitative Data Summary

Table 1: Enantioselective Effects of this compound on Zebrafish (Danio rerio)

ParameterObservationReference
Acute Toxicity (R)-Uniconazole is 1.16-fold more acutely toxic than (S)-Uniconazole.[6][7]
Oxidative Stress Integrated biomarker response values for (R)-Uniconazole are 1.27 to 1.53 times greater than for (S)-Uniconazole.[6][7]
Thyroid Disruption Thyroxine (T4) levels in (R)-Uniconazole exposed fish were 0.89-fold that of (S)-enantiomer exposed fish.[6][7]
Thyroid Disruption Triiodothyronine (T3) levels in (R)-Uniconazole exposed fish were 0.80-fold that of (S)-enantiomer exposed fish.[6][7]

Table 2: Observed Changes in Soil Bacterial Genera Abundance Following this compound Application

Application MethodThis compound RateEffect on Bacterial GeneraReference
Foliar SprayLowEnriched: Blastococcus, Sphingomonas, Pseudomonas[8][9]
IrrigationHighTransiently Increased: Solirubrobacter, Bacillus simplex[8][9]

Experimental Protocols

Protocol 1: Assessing Acute Toxicity of this compound in Zebrafish (Danio rerio)
  • Organism Acclimation: Acclimate adult zebrafish to laboratory conditions for at least two weeks. Maintain on a 14:10 light:dark cycle and feed daily.

  • Exposure Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of test concentrations (e.g., 0.1, 1, 5, 10, 20 mg/L) and a solvent control by diluting the stock solution in system water.

  • Experimental Setup: Randomly assign groups of fish (e.g., n=10 per group) to tanks containing the different this compound concentrations and the control.

  • Exposure Period: Expose the fish for a 96-hour period under static or semi-static renewal conditions. Do not feed the fish 24 hours prior to and during the exposure.

  • Endpoint Assessment: Record mortality at 24, 48, 72, and 96 hours.

  • Biomarker Analysis (Optional): At the end of the exposure, euthanize a subset of fish to collect tissues for biomarker analysis, such as:

    • Oxidative Stress: Measure activities of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).

    • Neurotoxicity: Measure acetylcholinesterase (AChE) activity in brain or muscle tissue.

    • Endocrine Disruption: Measure whole-body concentrations of T3 and T4 hormones using ELISA kits.

  • Data Analysis: Calculate the LC50 (Lethal Concentration, 50%) using probit analysis. For biomarker data, use ANOVA followed by a post-hoc test to determine significant differences between treatment groups and the control.

Protocol 2: Evaluating this compound's Impact on Soil Microbial Communities
  • Experimental Design: Establish microcosm pots with soil. Create treatment groups with different this compound application rates (e.g., low and high) and a no-uniconazole control group. Include multiple replicates for each treatment.

  • This compound Application: Apply this compound to the soil via irrigation or as a foliar spray to plants within the microcosm, depending on the research question.[8]

  • Soil Sampling: Collect rhizosphere soil samples at specified time points (e.g., 6 and 12 months post-application) from each microcosm.[8][10]

  • DNA Extraction: Extract total genomic DNA from the soil samples using a commercially available soil DNA isolation kit.

  • 16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.

  • Amplicon Sequencing: Sequence the purified PCR products on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, trimming, merging).

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic assignment against a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity) metrics.

  • Statistical Analysis: Use statistical tests (e.g., PERMANOVA) to assess significant differences in microbial community structure between treatments. Use differential abundance analysis (e.g., DESeq2, ANCOM) to identify specific taxa that are significantly enriched or depleted by this compound.

Visualizations

Uniconazole_Pathway cluster_zebrafish Off-Target Effects in Zebrafish This compound This compound P450 Cytochrome P450 Monooxygenases This compound->P450 Inhibits AChE Acetylcholinesterase (AChE) Activity This compound->AChE Affects ThyroidReceptors Thyroid Hormone Receptors This compound->ThyroidReceptors Binds to Gibberellin Gibberellin Synthesis P450->Gibberellin PlantGrowth Inhibition of Vegetative Plant Growth Gibberellin->PlantGrowth Neurotoxicity Neurotoxicity AChE->Neurotoxicity ThyroidDisruption Thyroid Disruption (Reduced T3/T4) ThyroidReceptors->ThyroidDisruption

Caption: Primary (on-target) and key off-target pathways of this compound.

Soil_Microbiome_Workflow start Experimental Setup (Control vs. This compound Treatments) sampling Rhizosphere Soil Sampling (e.g., 6 & 12 months) start->sampling extraction Total Genomic DNA Extraction sampling->extraction pcr 16S rRNA Gene PCR Amplification extraction->pcr sequencing High-Throughput Sequencing pcr->sequencing bioinformatics Bioinformatic Processing (OTU/ASV Calling, Taxonomy) sequencing->bioinformatics analysis Statistical Analysis (Alpha/Beta Diversity, Differential Abundance) bioinformatics->analysis end Interpretation of Results analysis->end Aquatic_Toxicity_Troubleshooting start Observation: Unexpected mortality/stress in non-model aquatic organisms q1 Is this compound a potential contaminant? start->q1 a1_yes Conduct controlled toxicity assay (e.g., Zebrafish LC50, Daphnia EC50) to determine sensitivity. q1->a1_yes Yes a1_no Investigate other potential stressors (e.g., other pesticides, water quality parameters). q1->a1_no No q2 Do controlled tests confirm toxicity at relevant concentrations? a1_yes->q2 a2_yes Conclusion: this compound is a likely contributor to observed effects. Consider sublethal endpoint analysis. q2->a2_yes Yes a2_no Investigate synergistic effects with other co-contaminants or environmental stressors. q2->a2_no No

References

Uniconazole Persistence & Residue in Soil: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments on uniconazole persistence and residue in soil. Find answers to frequently asked questions and troubleshoot common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical persistence of this compound in soil?

This compound is considered a persistent plant growth regulator in soil.[1] Its half-life (the time it takes for 50% of the initial amount to degrade) can vary significantly depending on environmental conditions and soil type.

Q2: What are the key factors influencing the degradation rate of this compound in soil?

Several factors can significantly impact how long this compound persists in the soil:

  • Soil Type: Clay content and organic matter can influence degradation rates.[2]

  • Microbial Activity: Soil microorganisms play a crucial role in breaking down this compound.[3][4] Higher microbial activity, often found in greenhouse soils, can lead to faster degradation compared to open field soils.[5][6]

  • Environmental Conditions: Temperature, moisture, and soil pH are critical.[3][4] Generally, warmer, moist, and well-aerated soils with a neutral pH favor microbial degradation.[7]

  • Leaching: Rainfall can cause this compound to leach into deeper soil layers, which can affect its persistence and potential for groundwater contamination.[5][6][8]

  • Application Rate: Higher concentrations of this compound may require longer degradation times.[9]

Q3: What are the common analytical methods for determining this compound residues in soil?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound residues in soil samples.[10][11][12] These techniques offer high sensitivity and selectivity for accurate measurements.

Q4: Are there established Maximum Residue Limits (MRLs) for this compound in soil?

While specific MRLs for this compound in soil are not as commonly established as for food commodities, regulatory agencies do set MRLs for crops grown in treated soil.[13][14][15] For example, a maximum residue limit of 0.01 ppm has been established for this compound in the tomato crop subgroup in Canada.[13] It is crucial to consult the specific regulations of your region.

Troubleshooting Guide

This guide addresses common problems encountered during this compound soil experiments.

Problem Possible Causes Solutions
Low or no detection of this compound in spiked soil samples. Inefficient extraction from the soil matrix. Degradation of this compound during sample processing. Instrument sensitivity issues.Optimize the extraction solvent and method. Use a validated extraction protocol. Ensure proper storage of samples (e.g., frozen) to prevent degradation.[11] Check the performance and calibration of your analytical instrument (HPLC or LC-MS).
High variability in residue results between replicate samples. Non-homogeneous distribution of this compound in the soil. Inconsistent sample collection or processing. Contamination during sample handling.Thoroughly mix the soil before sampling to ensure homogeneity. Standardize your sampling depth and volume. Use clean glassware and equipment for each sample to avoid cross-contamination.
Poor peak shape or resolution in HPLC/LC-MS analysis. Inappropriate mobile phase composition or gradient. Column contamination or degradation. Matrix effects from co-extracted soil components.Optimize the mobile phase pH and organic solvent ratio. Use a guard column and regularly flush the analytical column. Implement a sample cleanup step (e.g., Solid Phase Extraction) to remove interfering compounds.
Unexpectedly fast or slow degradation of this compound in the experiment. Variation in environmental conditions (temperature, moisture). Differences in microbial activity in the soil used. Incorrect initial spiking concentration.Precisely control and monitor temperature and moisture levels throughout the experiment. Characterize the microbial biomass and activity of your soil. Accurately prepare and verify the concentration of your spiking solution.

Data Presentation

This compound Half-Life in Soil
Soil ConditionHalf-Life (T1/2) in daysReference(s)
Field application in wheat cultivation2.9 - 3.3[10][11]
Artificial soil in a microcosm study25.7[16]
Soil under Ophiopogon japonicus cultivation19.75[2]

Note: These values are indicative and can vary based on specific experimental conditions.

This compound Residue Analysis Method Parameters
ParameterHPLC MethodLC-MS Method
Column C18C18
Mobile Phase Acetonitrile/Water with pH adjustmentAcetonitrile/Water with formic acid or ammonium (B1175870) acetate
Detector Diode Array Detector (DAD)Mass Spectrometer (MS)
Wavelength (DAD) ~230 nmN/A
Fortification Levels 0.1 - 1 mg/L0.04, 0.2, 2 mg/kg
Recoveries Excellent linearity reported78.7% - 100.9%
Reference(s) [12][10][11]

Experimental Protocols

Soil Sample Collection and Preparation

A standardized protocol is crucial for obtaining representative soil samples.

Soil_Sampling_Workflow A Define Sampling Area and Depth B Collect Multiple Sub-samples Randomly A->B C Combine Sub-samples to Form a Composite Sample B->C D Air-dry the Composite Sample C->D E Sieve the Soil (e.g., 2 mm mesh) D->E F Store Sample Appropriately (e.g., 4°C or frozen) E->F

Caption: Workflow for soil sample collection and preparation.

This compound Extraction from Soil

This protocol outlines a common method for extracting this compound from soil samples for analysis.

Uniconazole_Extraction_Workflow A Weigh a Known Amount of Sieved Soil B Add Extraction Solvent (e.g., Acetone or Methanol) A->B C Extract using Soxhlet, Sonication, or Shaking B->C D Filter the Extract C->D E Concentrate the Filtrate D->E F Re-dissolve in a Suitable Solvent for Analysis E->F

Caption: General workflow for this compound extraction from soil.

Sample Cleanup (Optional but Recommended)

For complex soil matrices, a cleanup step can improve the quality of analytical results.

Sample_Cleanup_Workflow A Concentrated Soil Extract B Perform Liquid-Liquid Partitioning A->B C Alternatively, use Solid Phase Extraction (SPE) A->C D Collect the Purified Eluate B->D C->D E Evaporate and Reconstitute for Analysis D->E

Caption: Optional sample cleanup workflow for soil extracts.

Signaling Pathways and Degradation

This compound, a triazole plant growth regulator, primarily functions by inhibiting gibberellin biosynthesis. In the soil, its degradation is largely mediated by microbial activity. While specific signaling pathways within soil microbes directly targeting this compound are not extensively detailed in the provided search results, the general process of microbial degradation of pesticides involves enzymatic activities. Factors that influence the overall health and activity of the soil microbial community will, in turn, affect the degradation rate of this compound.

Degradation_Factors cluster_factors Influencing Factors Soil Type Soil Type Degradation Degradation Soil Type->Degradation Microbial Activity Microbial Activity Microbial Activity->Degradation Temperature & Moisture Temperature & Moisture Temperature & Moisture->Degradation Leaching Leaching Leaching->Degradation This compound This compound This compound->Degradation

Caption: Factors influencing this compound degradation in soil.

References

Minimizing uniconazole impact on subsequent crop experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to manage and mitigate the effects of uniconazole carryover in subsequent crop experiments.

Troubleshooting Guides

This section addresses specific issues that may arise from this compound soil residues.

Issue 1: Subsequent Crop Shows Stunted Growth, Darker Green Leaves, and Reduced Internode Length.

Possible Cause: this compound residue in the soil is inhibiting gibberellin biosynthesis in the new crop.[1][2]

Troubleshooting Steps:

  • Confirm Symptoms: Compare the affected plants to a control group grown in this compound-free soil. Look for classic symptoms of gibberellin deficiency: reduced plant height, thickened stems, and darker green leaves.[3][4]

  • Quantify Residue: Conduct a soil analysis to determine the concentration of this compound. This will help correlate the observed symptoms with the residue level. See the Protocol for this compound Residue Analysis section.

  • Perform a Bioassay: A plant bioassay is a simple and effective method to confirm the phytotoxic effects of the soil residue.[5][6] See the Protocol for Soil Bioassay section.

  • Mitigation:

    • Soil Remediation: Implement soil remediation techniques such as tilling, adding organic matter, or using cover crops to enhance microbial degradation of the residue.[7]

    • Exogenous Gibberellin Application: For high-value experiments, a rescue application of gibberellic acid (GA) can be considered to counteract the inhibitory effects of this compound.[8] However, this should be done cautiously as it can lead to abnormal growth.

Troubleshooting Workflow: Suspected this compound Carryover

G A Observe Symptoms in Subsequent Crop (Stunting, Dark Leaves) B Is this compound Carryover Suspected? A->B C Conduct Soil Analysis (LC-MS/MS) B->C Yes I Investigate Other Stress Factors (Nutrients, Pathogens) B->I No D Perform Bioassay (Sensitive Species) C->D E Residue Detected and Bioassay Positive? D->E F Implement Soil Remediation Strategy (Tilling, Organic Matter) E->F Yes E->I No G Consider Exogenous GA Application (High-Value Crops) F->G H Monitor Crop Recovery F->H G->H J Problem Resolved H->J G cluster_pathway Gibberellin (GA) Biosynthesis Pathway GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (P450 Enzyme) Bioactive_GA Bioactive GAs (e.g., GA4) ent_Kaurenoic_Acid->Bioactive_GA Multiple Steps Elongation Stem Elongation Cell Division Bioactive_GA->Elongation This compound This compound This compound->ent_Kaurenoic_Acid INHIBITS G cluster_bioassay Part A: Bioassay cluster_analysis Part B: Chemical Analysis (LC-MS/MS) A1 Collect Test Soil and Control Soil Samples A2 Pot and Sow Seeds (Sensitive Species) A1->A2 A3 Incubate (3 Weeks) Under Controlled Conditions A2->A3 A4 Evaluate Symptoms vs. Control (Stunting, etc.) A3->A4 B1 Extract this compound from Soil Sample A4->B1 If Bioassay is Positive, Confirm with Chemical Analysis B2 Clean-up Extract (e.g., SPE) B1->B2 B3 Inject into LC-MS/MS B2->B3 B4 Quantify Residue vs. Calibration Curve B3->B4

References

Uniconazole Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in plant responses to uniconazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in plants?

This compound is a triazole-based plant growth regulator that primarily acts as a potent inhibitor of gibberellin (GA) biosynthesis.[1][2][3][4] It specifically inhibits the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the GA biosynthesis pathway catalyzed by the cytochrome P450 enzyme, ent-kaurene oxidase.[1] This leads to a reduction in the levels of active gibberellins, which are responsible for stem elongation and other developmental processes. As a result, this compound treatment typically leads to a more compact plant stature with shorter internodes and thicker stems.[1][3][4]

Q2: Does this compound affect other plant hormone signaling pathways?

Yes, beyond its primary effect on gibberellin synthesis, this compound has been shown to influence other hormonal pathways, most notably the abscisic acid (ABA) signaling pathway. It acts as a potent inhibitor of ABA catabolism by inhibiting ABA 8'-hydroxylase (CYP707A), the key enzyme responsible for ABA degradation.[2][5][6][7] This leads to an accumulation of endogenous ABA, a hormone involved in stress responses and seed dormancy.[2][5][6][7] This dual effect on GA and ABA pathways contributes to its broad physiological effects, including enhanced stress tolerance.[1]

Q3: What are the common visible effects of this compound on plants?

The most common and immediate effect of this compound is a reduction in plant height.[1][3] Other visible effects may include:

  • Darker green leaves due to increased chlorophyll (B73375) concentration.

  • Thicker stems.

  • Increased root growth in some species.[8]

  • Delayed flowering in some cases, although it can also promote flowering in others.

  • Increased tillering in cereal crops.[4]

Q4: How persistent is this compound in the soil and what are the implications for subsequent experiments?

This compound can persist in the soil, which can affect subsequent crops or experiments.[2][9] The half-life of this compound in soil can vary depending on factors like soil type and microbial activity, with one study reporting a half-life of approximately 19.75 days.[9] This persistence means that carryover effects can occur, potentially impacting the growth of plants in the same soil later on. It is crucial to consider this when planning experiments and to either use fresh soil or conduct a bioassay to test for residual activity if reusing soil.

Troubleshooting Guide

Issue 1: No observable effect or insufficient growth reduction after this compound application.

  • Possible Cause: Incorrect concentration or application method.

    • Solution: Verify the calculations for your stock solution and final concentrations. Ensure the application method is appropriate for the plant species and experimental goals. Foliar sprays require thorough coverage of the stems, as this compound is primarily absorbed through stem tissue.[2] For some species, a soil drench may be more effective.[2]

  • Possible Cause: Application timing was not optimal.

    • Solution: this compound is most effective when applied to actively growing plants. Application at a very early or late stage of development may result in a reduced response. The optimal timing can vary between species.[2]

  • Possible Cause: Plant species or cultivar is less sensitive to this compound.

    • Solution: Sensitivity to this compound varies significantly among plant species and even cultivars within the same species.[10] Consult literature for recommended concentrations for your specific plant. If information is unavailable, a dose-response experiment is recommended to determine the optimal concentration.

  • Possible Cause: Environmental conditions are affecting uptake or activity.

    • Solution: High temperatures and light intensity may require higher concentrations of this compound to achieve the desired effect.[2] Ensure plants are not under drought stress during application, as this can reduce uptake.

Issue 2: Excessive stunting or phytotoxicity after this compound application.

  • Possible Cause: Overdosing of this compound.

    • Solution: Carefully review the concentration used. If an overdose is suspected, the effects can sometimes be reversed by applying gibberellic acid (GA3). Prepare a GA3 solution and apply it as a foliar spray. The required concentration of GA3 will depend on the extent of the stunting and the plant species. It is advisable to start with a low concentration and observe the plant's response.

  • Possible Cause: Uneven application.

    • Solution: Ensure that the spray application is uniform across all plants to avoid localized areas of high concentration. For drench applications, ensure the substrate is evenly moist before application to promote uniform distribution.

  • Possible Cause: Interaction with other chemicals.

    • Solution: Be aware of any other chemicals (e.g., fertilizers, pesticides) being applied to the plants, as they could potentially interact with this compound.

Issue 3: High variability in plant response within the same experiment.

  • Possible Cause: Inconsistent application.

    • Solution: Standardize the application procedure to ensure each plant receives the same dose. For foliar sprays, use a consistent volume and ensure complete coverage of the stems. For drenches, apply a consistent volume to each pot.

  • Possible Cause: Genetic variability within the plant population.

    • Solution: If using a genetically diverse plant population, some level of variability is expected. Using a more genetically uniform line of plants can help reduce this variability.

  • Possible Cause: Environmental gradients in the growth facility.

    • Solution: Ensure that all plants in the experiment are exposed to uniform environmental conditions (light, temperature, humidity). Randomize the placement of plants to minimize the effects of any potential environmental gradients.

Data Presentation

Table 1: Effects of this compound Concentration on Plant Height in Various Species

Plant SpeciesApplication MethodThis compound Concentration (mg/L)Plant Height Reduction (%)Reference
Tomato (Solanum lycopersicum)Foliar Spray2.517[10]
Tomato (Solanum lycopersicum)Foliar Spray525[10]
Tomato (Solanum lycopersicum)Foliar Spray1025[10]
Pepper (Capsicum annuum)Foliar Spray550[10]
Pepper (Capsicum annuum)Foliar Spray1060[10]
Eggplant (Solanum melongena)Foliar Spray1050[10]
Ophiopogon japonicusFoliar Spray7.5 kg/hm ²10.02[11]
Ophiopogon japonicusFoliar Spray30 kg/hm ²29.66[11]
PyrethrumFoliar Spray50 g/L10[12]
Rice (Oryza sativa)Foliar Spray1013.0 - 24.1[13]
Maize (Zea mays)Foliar Spray25Not specified[14]

Table 2: Effects of this compound on Yield Parameters in Various Species

Plant SpeciesApplication MethodThis compound ConcentrationEffect on YieldReference
Tomato ('Early Girl')Foliar Spray2.5, 5, 10 mg/LNo significant effect on fruit yield[15]
Pepper ('Jalapeno')Foliar Spray10 mg/L50% reduction in fruit number, 30% reduction in total fruit weight[10]
Eggplant ('Millionaire')Foliar Spray10 mg/L50% reduction in total fruit weight[10]
Ophiopogon japonicusFoliar Spray7.5 kg/hm ²Up to 101.59% increase in tuber yield[9]
PyrethrumFoliar Spray50 g/L11.2% increase in dry weight of flowers[12]
RiceFoliar Spray10 mg/L26% increase in yield per plant under salt stress[13]
MaizeFoliar Spray25 mg/LSignificant increase in ear width, volume, and mass[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for experimental use.

  • Materials:

    • This compound powder

    • Solvent (e.g., acetone, ethanol, or dimethyl sulfoxide (B87167) - DMSO)

    • Distilled water

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Determine the desired concentration of the stock solution (e.g., 1000 mg/L or 1 g/L).

    • Weigh the required amount of this compound powder using an analytical balance.

    • Place the powder in a clean volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the powder completely. This compound is sparingly soluble in water but readily soluble in organic solvents.

    • Once dissolved, slowly add distilled water to the flask while stirring continuously until the final volume is reached.

    • Store the stock solution in a labeled, airtight container in a cool, dark place. For long-term storage, refrigeration is recommended.

Protocol 2: Foliar Application of this compound

  • Objective: To apply this compound to plants as a foliar spray.

  • Materials:

    • This compound stock solution

    • Distilled water

    • Surfactant (optional, to improve coverage)

    • Spray bottle or a calibrated sprayer

    • Personal protective equipment (gloves, safety glasses)

  • Procedure:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the spray solution.

    • In a clean container, mix the calculated volume of the stock solution with the required volume of distilled water.

    • If using a surfactant, add it to the solution according to the manufacturer's instructions.

    • Transfer the solution to a spray bottle or sprayer.

    • Apply the solution evenly to the plant foliage, ensuring thorough coverage of the stems.

    • Apply in the morning or late afternoon to avoid rapid evaporation and potential leaf burn.[16]

    • Allow the plants to dry before exposing them to direct sunlight.

Protocol 3: Reversing the Effects of this compound Overdose

  • Objective: To counteract the effects of excessive this compound application.

  • Materials:

    • Gibberellic acid (GA3)

    • Distilled water

    • Spray bottle

  • Procedure:

    • Prepare a solution of GA3. The concentration will depend on the severity of the stunting and the plant species. A starting concentration of 10-50 mg/L is often effective.

    • Apply the GA3 solution as a foliar spray, ensuring complete coverage of the plant.

    • Monitor the plant's response over the next few days. A single application may be sufficient, but a second application may be necessary for severely stunted plants.

    • Adjust the GA3 concentration as needed based on the plant's recovery.

Mandatory Visualizations

Gibberellin_Signaling_Pathway cluster_GA_Biosynthesis Gibberellin Biosynthesis cluster_GA_Signaling Gibberellin Signaling ent-Kaurene ent-Kaurene ent-Kaurenoic_Acid ent-Kaurenoic_Acid ent-Kaurene->ent-Kaurenoic_Acid ent-Kaurene Oxidase GA12 GA12 ent-Kaurenoic_Acid->GA12 ... This compound This compound ent-Kaurene_Oxidase ent-Kaurene_Oxidase This compound->ent-Kaurene_Oxidase Active_GAs Active_GAs GA12->Active_GAs GA20ox, GA3ox GID1 GID1 Active_GAs->GID1 binds DELLA_Proteins DELLA_Proteins GID1->DELLA_Proteins promotes degradation of Growth_Repression Growth_Repression DELLA_Proteins->Growth_Repression promotes

Caption: this compound inhibits the ent-Kaurene Oxidase enzyme in the Gibberellin biosynthesis pathway.

ABA_Signaling_Pathway cluster_ABA_Metabolism ABA Metabolism cluster_ABA_Signaling ABA Signaling ABA ABA Inactive_ABA Inactive_ABA ABA->Inactive_ABA ABA 8'-hydroxylase (CYP707A) PYR/PYL/RCAR PYR/PYL/RCAR ABA->PYR/PYL/RCAR binds This compound This compound ABA 8'-hydroxylase\n(CYP707A) ABA 8'-hydroxylase (CYP707A) This compound->ABA 8'-hydroxylase\n(CYP707A) PP2Cs PP2Cs PYR/PYL/RCAR->PP2Cs inhibits SnRK2s SnRK2s PP2Cs->SnRK2s inhibits Stress_Response Stress_Response SnRK2s->Stress_Response activates

Caption: this compound inhibits ABA 8'-hydroxylase, leading to increased ABA levels and stress response.

Experimental_Workflow Start Start Plant_Material_Selection Select uniform plant material Start->Plant_Material_Selection Acclimatization Acclimatize plants to growth conditions Plant_Material_Selection->Acclimatization Treatment_Preparation Prepare this compound solutions Acclimatization->Treatment_Preparation Application Apply this compound (Foliar/Drench) Treatment_Preparation->Application Data_Collection Collect data (e.g., height, biomass) Application->Data_Collection Analysis Analyze and interpret results Data_Collection->Analysis End End Analysis->End

Caption: A general experimental workflow for studying the effects of this compound on plants.

References

Uniconazole Technical Support Center: Degradation Pathways and Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and environmental fate of uniconazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the environment?

A1: this compound degrades in the environment through two primary pathways: microbial degradation and photodegradation. The rate and extent of each pathway are influenced by environmental conditions such as soil type, microbial activity, moisture, temperature, and sunlight intensity.

Q2: How persistent is this compound in soil and aquatic environments?

A2: this compound can be persistent in both soil and aquatic systems.[1] Its persistence is highly variable and depends on environmental conditions. For instance, it is more persistent in greenhouse soils compared to open field soils, a difference attributed to factors like leaching from rainfall in open fields.[2][3]

Q3: Is there evidence of enantioselective degradation of this compound?

A3: Yes, this compound exhibits enantioselective degradation. Studies have shown that the S-(-)-isomer of this compound degrades faster in soil than the R-(+)-enantiomer. This is an important consideration for environmental risk assessment as the two enantiomers may have different biological activities and toxicities.

Q4: What are the major degradation products of this compound?

A4: The primary photodegradation pathway of this compound-P in water-sediment systems involves photoinduced isomerization from the E-isomer to the Z-isomer, which is then followed by an intramolecular cyclization.[4] While specific microbial degradation intermediates of this compound are not extensively documented in the literature, degradation of other azole fungicides often involves hydroxylation and cleavage of the triazole ring.

Q5: Does this compound have the potential to leach into groundwater?

A5: Yes, there is a slight risk of this compound leaching into groundwater.[1] This is particularly a concern in open field conditions where rainfall can facilitate the movement of the compound through the soil profile.[2][3]

Q6: What is the effect of this compound on non-target organisms?

A6: this compound shows a moderate level of toxicity to a range of non-target organisms, including mammals, birds, fish, daphnia, honeybees, and earthworms.[1]

Troubleshooting Guide for this compound Degradation Experiments

Issue Potential Cause(s) Troubleshooting Steps
No or slow degradation observed in soil microcosm study. 1. Low microbial activity in the soil. 2. Suboptimal incubation conditions (temperature, moisture). 3. Incorrect analytical method or sample preparation. 4. This compound is strongly adsorbed to soil particles.1. Characterize the microbial biomass and activity of your soil. Consider using a soil with a known history of pesticide exposure. 2. Optimize incubation temperature (e.g., 25-30°C) and soil moisture (e.g., 50-60% of water holding capacity). 3. Verify your analytical method's limit of detection (LOD) and limit of quantification (LOQ). Check extraction efficiency and for matrix effects. 4. Analyze both the soil and the soil extract to account for bound residues.
Inconsistent degradation rates between replicate experiments. 1. Heterogeneity of the soil sample. 2. Inconsistent application of this compound to the soil. 3. Fluctuations in incubation conditions. 4. Contamination of samples or equipment.1. Thoroughly homogenize the soil before starting the experiment. 2. Ensure a uniform application of the this compound solution to the soil. 3. Use a temperature and humidity-controlled incubator. 4. Follow strict cleaning protocols for all glassware and equipment.
Formation of unexpected peaks in chromatograms. 1. Presence of impurities in the this compound standard. 2. Formation of previously unidentified degradation products. 3. Contamination from the experimental setup.1. Check the purity of your this compound standard. 2. Use LC-MS/MS or GC-MS to identify the unknown compounds. 3. Run blank samples (soil without this compound) to identify potential sources of contamination.
Difficulty in extracting this compound from soil samples. 1. Strong adsorption of this compound to soil organic matter or clay. 2. Inefficient extraction solvent. 3. Insufficient extraction time or energy.1. Use a more polar extraction solvent or a mixture of solvents. 2. Test different extraction techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). 3. Increase the extraction time and/or the sonication/shaking intensity.

Quantitative Data Summary

Table 1: Half-life of this compound in Different Environmental Matrices

MatrixConditionHalf-life (t½) in daysReference(s)
SoilField (Wheat)2.9 - 3.3[5]
Wheat PlantsField3.8 - 4.4[5]
Ophiopogonis RadixField19.69[6]
Water-sediment systemDark, aerobic6.9 (aquatic)[4]
Water-sediment systemIlluminated, aerobic0.6 (aquatic)[4]

Key Experimental Protocols

Soil Degradation Study (Aerobic)

Objective: To determine the rate of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Preparation: Collect fresh soil, sieve it (e.g., through a 2 mm sieve) to remove large debris, and determine its physicochemical properties (pH, organic matter content, texture). Adjust the moisture content to 50-60% of its maximum water holding capacity.

  • Spiking: Treat a known mass of the prepared soil with a standard solution of this compound to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange while minimizing moisture loss. Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, collect soil subsamples from the incubation vessels.

  • Extraction: Extract this compound from the soil subsamples using an appropriate organic solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and water). The extraction can be facilitated by shaking, sonication, or accelerated solvent extraction (ASE).

  • Analysis: Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.[7]

  • Data Analysis: Plot the concentration of this compound versus time and calculate the degradation rate and half-life using first-order kinetics.

Photodegradation Study in Water

Objective: To determine the rate of this compound degradation in an aqueous solution upon exposure to light.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in a photochemically transparent vessel (e.g., quartz tube).

  • Irradiation: Expose the solution to a light source that simulates sunlight (e.g., a xenon lamp with filters to cut off wavelengths below 290 nm).[4] Place control samples in the dark to account for any abiotic degradation not induced by light.

  • Sampling: At specific time points, withdraw aliquots of the solution from both the irradiated and control samples.

  • Analysis: Directly analyze the concentration of this compound in the collected aliquots using HPLC-DAD or LC-MS.

  • Data Analysis: Compare the degradation rates in the light-exposed and dark control samples to determine the photodegradation rate and half-life.

Visualizations

Uniconazole_Degradation_Pathways This compound This compound (E-isomer) Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Photodegradation Photodegradation (Light > 290 nm) This compound->Photodegradation Hydroxylated_Metabolites Hydroxylated Metabolites Microbial_Degradation->Hydroxylated_Metabolites Hydroxylation Z_Isomer Z-isomer Photodegradation->Z_Isomer Isomerization Intramolecular_Cyclization_Product Intramolecular Cyclization Product Z_Isomer->Intramolecular_Cyclization_Product Ring_Cleavage_Products Triazole Ring Cleavage Products Hydroxylated_Metabolites->Ring_Cleavage_Products Further Metabolism Mineralization Mineralization (CO2, H2O, etc.) Ring_Cleavage_Products->Mineralization

Caption: Overview of this compound Degradation Pathways.

Experimental_Workflow_Soil_Degradation cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Moisture_Adjustment Moisture Adjustment Soil_Collection->Moisture_Adjustment Uniconazole_Spiking This compound Spiking & Homogenization Moisture_Adjustment->Uniconazole_Spiking Incubation Aerobic Incubation (Dark, 25°C) Uniconazole_Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or LC-MS Analysis Extraction->Analysis Data_Analysis Half-life Calculation Analysis->Data_Analysis

Caption: Workflow for a Soil Degradation Study.

References

Calibrating sprayer equipment for uniform uniconazole application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating sprayer equipment for the precise and uniform application of uniconazole.

Troubleshooting Guide

This section addresses common problems encountered during sprayer calibration and this compound application.

Q1: Why is my sprayer losing pressure or not maintaining a constant pressure?

A1: Pressure issues can lead to inconsistent application rates. Here are common causes and solutions:

  • Clogged Filters or Nozzles: Residue from previous experiments or particulates in the water can block filters and nozzle orifices.[1][2]

    • Solution: Disassemble and thoroughly clean all filters (in-line, nozzle screens) and nozzles with a soft brush and appropriate cleaning solution.[1][2] Never use a sharp object to clean a nozzle, as this can damage the orifice and alter the spray pattern.

  • Air Leaks in the Suction Line: Air entering the suction line can prevent the pump from priming correctly and cause pressure fluctuations.

    • Solution: Check all hose connections, clamps, and O-rings for tightness and signs of wear. A leak can sometimes be identified by the presence of air bubbles in the suction line.

  • Worn Pump Components: Diaphragms, seals, or valves within the pump can wear out over time, reducing its efficiency.

    • Solution: Inspect the pump components for cracks, brittleness, or visible wear. Replace any damaged parts with a manufacturer-approved service kit.

  • Incorrect Pump Speed (RPM): For sprayers driven by a power source, operating at a speed that is too low will result in insufficient pressure.

    • Solution: Ensure the power source is running at the recommended speed to achieve the target pressure.

Q2: Why is the spray pattern from my nozzles uneven or streaky?

A2: An uneven spray pattern will result in non-uniform application of this compound. Potential causes include:

  • Clogged or Worn Nozzles: Even a partial clog can disrupt the spray pattern.[3] Nozzle orifices also wear over time, leading to a distorted pattern and increased flow rate.

    • Solution: Clean all nozzles thoroughly. Check for wear by comparing the flow rate of used nozzles to that of new ones; a variance of more than 10% indicates that the nozzle should be replaced.[4]

  • Incorrect Boom Height: The height of the spray boom significantly impacts the overlap of spray patterns from adjacent nozzles.[3]

    • Solution: Adjust the boom height according to the nozzle manufacturer's specifications for the target spray angle to ensure proper overlap (typically 30-50%). For example, flat-fan nozzles are often set 18-24 inches above the target.[3]

  • Incorrect Operating Pressure: Operating a nozzle outside its recommended pressure range can negatively affect the spray pattern and droplet size.

    • Solution: Adjust the pressure to the manufacturer's recommended range for the specific nozzle type you are using.

Q3: My sprayer's output (flow rate) is inconsistent between nozzles. What should I do?

A3: Consistent output across all nozzles is critical for uniform application.

  • Solution: Calibrate the flow rate of each nozzle individually by collecting the output for a set amount of time (e.g., one minute). Calculate the average flow rate. If any nozzle deviates from the average by more than 5-10%, it should be cleaned or replaced.[4][5][6]

Q4: The measured application rate is different from my target rate. How can I adjust it?

A4: If your calibrated application rate is not what you intended, you can make the following adjustments:

  • Minor Adjustments: Small changes to the application rate can be made by adjusting the pressure. Remember that increasing pressure will increase the flow rate, but it will also produce smaller droplets, which may be more prone to drift.

  • Major Adjustments: For larger changes, it is better to either change your travel speed or select a different nozzle size. Slowing down will increase the application rate, while speeding up will decrease it.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my sprayer?

A1: Your sprayer should be calibrated at the beginning of each experiment or research season, and any time you change any component of the sprayer system, such as nozzles, pressure settings, or travel speed.[5] Regular calibration ensures the accuracy and reproducibility of your this compound applications.

Q2: What type of nozzle is best for this compound application in a research setting?

A2: The best nozzle choice depends on the specific application. For broadcast applications in small plots or greenhouses, flat-fan nozzles are commonly used due to their uniform spray distribution.[7] For treating individual plants, a cone nozzle may be more appropriate. Always consult the nozzle manufacturer's catalog to select a nozzle that provides the desired droplet size and flow rate at your intended operating pressure.

Q3: How do I convert my application rate from Liters per hectare (L/ha) to milliliters per square meter (ml/m²)?

A3: This conversion is common for adapting agricultural recommendations to small-scale research plots.

  • 1 hectare (ha) = 10,000 square meters (m²)

  • 1 Liter (L) = 1,000 milliliters (ml) To convert L/ha to ml/m², use the following formula: Application Rate (ml/m²) = [Application Rate (L/ha) / 10] For example, an application rate of 200 L/ha is equivalent to 20 ml/m².

Q4: What is the mode of action of this compound?

A4: this compound is a plant growth retardant that acts by inhibiting the biosynthesis of gibberellins, a class of plant hormones that promote stem elongation.[8] Specifically, this compound blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step in the gibberellin synthesis pathway. This leads to reduced plant height and a more compact growth habit.

Data Presentation

The following tables provide quantitative data for common research sprayer nozzles to aid in selection and calibration.

Table 1: Flow Rates (ml/min) for TeeJet® XR and AIXR Flat Fan Nozzles at Various Pressures.

Nozzle Size1.0 bar (15 psi)2.0 bar (30 psi)3.0 bar (40 psi)4.0 bar (60 psi)
XR11001 378.5530643.5757
XR11002 757106012871514
AIXR11001 378.5530643.5757
AIXR11002 757106012871514

Data sourced and adapted from TeeJet® nozzle charts.

Table 2: Droplet Size Classification Based on Volume Median Diameter (VMD).

Droplet Size CategorySymbolVMD Range (microns)
Very FineVF< 145
FineF145 - 225
MediumM226 - 325
CoarseC326 - 400
Very CoarseVC401 - 500
Extremely CoarseXC> 500

Based on ASABE S572.1 standard. VMD is the volume median diameter, where 50% of the spray volume is in droplets smaller than this value.[9][10]

Experimental Protocols

Protocol 1: Sprayer Calibration for a Target Application Rate

This protocol details the steps to calibrate a backpack or small plot sprayer to achieve a desired application volume per unit area.

Materials:

  • Sprayer to be calibrated

  • Clean water

  • Measuring tape

  • Stopwatch

  • Graduated cylinder or measuring cup (in ml)

  • Stakes or flags to mark a test area

Methodology:

  • Define the Test Area: Measure and mark a representative area for calibration (e.g., 1 meter x 10 meters = 10 m²). The surface should be similar to the experimental area.

  • Fill the Sprayer: Fill the sprayer tank with a known volume of clean water.

  • Establish a Consistent Spraying Technique:

    • Put on the sprayer and practice walking the length of the test area at a comfortable, consistent speed that you can maintain during the actual experiment.

    • Maintain a constant pressure by pumping at a steady rate (for manual sprayers) or setting the regulator (for pressurized sprayers).

    • Hold the nozzle at a fixed height above the target area to ensure a consistent spray width.

  • Time the Spraying Pass: Perform three timed passes over the test area and calculate the average time it takes to cover the area. This is your t_pass.

  • Measure Nozzle Output:

    • Maintain the same pressure as in the practice runs.

    • Spray into the graduated cylinder for the duration of your average pass time (t_pass).

    • Record the volume of water collected in milliliters. This is your V_collected.

  • Calculate the Application Rate:

    • The application rate in ml/m² is calculated as: Application Rate (ml/m²) = V_collected (ml) / Area_test (m²)

  • Adjust and Recalibrate:

    • Compare your calculated application rate to your target rate.

    • If the rate is too high, you can either walk faster or use a nozzle with a lower flow rate.

    • If the rate is too low, you can either walk slower or use a nozzle with a higher flow rate.

    • Repeat the calibration process until your measured application rate is within ±5% of your target rate.

Protocol 2: Checking for Uniform Spray Distribution

This protocol ensures that the spray output is even across the width of the spray boom.

Materials:

  • Calibrated sprayer

  • Patternator (a corrugated surface to collect spray) or a series of identical containers (e.g., beakers or petri dishes)

  • Graduated cylinders

Methodology:

  • Set up the Collection Surface: Place the patternator or the series of containers evenly spaced under the spray boom, ensuring they cover the entire spray width.

  • Spray Over the Collection Surface: With the sprayer at the correct operating pressure and height, make a single pass over the collection surface.

  • Measure the Collected Volumes: Measure the volume of water collected in each channel of the patternator or in each container.

  • Analyze the Distribution:

    • The volumes collected should be relatively uniform across the entire width.

    • A common metric for uniformity is the Coefficient of Variation (CV). A lower CV indicates a more uniform distribution. For research applications, a CV of 10% or less is generally acceptable.[4][11]

    • If the distribution is not uniform, check for clogged or worn nozzles, incorrect boom height, or pressure fluctuations.

Mandatory Visualization

Sprayer_Calibration_Workflow start Start Calibration define_area 1. Define Test Area (e.g., 10 m²) start->define_area fill_sprayer 2. Fill Sprayer with Water define_area->fill_sprayer establish_technique 3. Establish Consistent Speed, Pressure, and Height fill_sprayer->establish_technique time_pass 4. Time Spraying Pass (Average of 3 runs) establish_technique->time_pass measure_output 5. Measure Nozzle Output for Pass Duration time_pass->measure_output calculate_rate 6. Calculate Application Rate (ml/m²) measure_output->calculate_rate compare_rate 7. Compare to Target Rate calculate_rate->compare_rate adjust Adjust Speed, Pressure, or Nozzle Size compare_rate->adjust Outside ±5% end Calibration Complete compare_rate->end Within ±5% adjust->establish_technique

Caption: Workflow for sprayer calibration to achieve a target application rate.

Uniconazole_Signaling_Pathway cluster_pathway Gibberellin Biosynthesis Pathway ggdp Geranylgeranyl Diphosphate (GGDP) ent_copalyl ent-Copalyl Diphosphate ggdp->ent_copalyl CPS ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid KO ga12 GA12 ent_kaurenoic_acid->ga12 KAO bioactive_ga Bioactive Gibberellins (e.g., GA4) ga12->bioactive_ga GA20ox, GA3ox growth Stem Elongation & Cell Division bioactive_ga->growth This compound This compound This compound->ent_kaurene Inhibits (Blocks KO enzyme)

Caption: this compound's inhibition of the gibberellin biosynthesis pathway.

References

Uniconazole Technical Support Center: Impact of pH on Efficacy and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for uniconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of pH in the efficacy and stability of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: How does the pH of a solution affect the chemical stability of this compound?

A: this compound is a stable compound. According to its physical and chemical properties, it does not decompose in acidic, neutral, or alkaline aqueous solutions when stored below 40°C[1]. However, it is a good practice to be aware that many pesticides can be susceptible to alkaline hydrolysis, where alkaline conditions (pH > 7.0) can degrade the active ingredient into inactive forms[2][3]. While this compound itself is reported as stable, the pH of your carrier water is a crucial parameter to monitor[2].

Q2: Can the pH of the spray solution or carrier water impact the efficacy of my this compound application?

A: Yes, potentially. While modern fungicide and plant growth regulator (PGR) formulations are often buffered to resist pH changes, the pH of the carrier water can still be a factor[2]. For some pesticides, highly alkaline water (pH > 7.5) can lead to degradation over time, a process known as alkaline hydrolysis[2][3]. Although this compound is generally stable, preparing your spray solution and using it promptly is a best practice to ensure maximum efficacy[3].

Q3: Does soil pH influence the effectiveness of this compound as a plant growth regulator?

A: Soil pH primarily has an indirect effect on this compound's efficacy. Soil pH is a critical factor that governs the availability and uptake of essential nutrients by the plant[4][5][6]. An inappropriate soil pH can lead to nutrient deficiencies or toxicities, causing plant stress. A stressed plant may not respond to a plant growth regulator like this compound in the expected manner. For instance, studies on this compound application in agriculture often report the soil pH as a key experimental parameter, indicating its importance for baseline plant health and response[7][8][9].

Q4: What is the mechanism of action for this compound, and is it pH-dependent?

A: this compound is a triazole-type plant growth regulator that acts as an inhibitor of gibberellin (GA) biosynthesis[1][10]. Specifically, it inhibits the cytochrome P450 enzyme ent-kaurene (B36324) oxidase, which is a crucial step in the GA synthesis pathway[11]. Additionally, this compound is a potent inhibitor of abscisic acid (ABA) 8'-hydroxylase (a CYP707A enzyme), which is the key enzyme in ABA catabolism, leading to increased endogenous ABA levels[12][13]. Enzyme activity is typically pH-dependent, with an optimal pH range for catalytic function. In vitro assays for ABA 8'-hydroxylase, for example, are conducted in a buffered solution at a specific pH, such as 7.25, to ensure optimal enzyme activity for the inhibition study[11][12]. Therefore, while the direct interaction might not be pH-dependent in the plant, the physiological context and enzymatic targets are certainly influenced by cellular pH.

Troubleshooting Guide

Issue: this compound application shows reduced or no efficacy in controlling plant height.

This guide provides a step-by-step process to diagnose potential pH-related issues affecting this compound performance.

G Troubleshooting this compound Efficacy start Start: Sub-optimal Efficacy Observed check_conc 1. Verify Concentration & Application Method start->check_conc conc_ok Concentration & Method Correct? check_conc->conc_ok check_env 2. Assess Environmental Factors conc_ok->check_env Yes remedy_conc Action: Recalculate, remix, and reapply according to established protocols. conc_ok->remedy_conc No env_ok Growing Conditions Optimal? check_env->env_ok check_spray_ph 3. Measure pH of Spray Solution/Carrier Water env_ok->check_spray_ph Yes remedy_env Action: Adjust light, temperature, and water stress. Stressed plants may not respond optimally. env_ok->remedy_env No spray_ph_ok pH between 5.0 and 7.0? check_spray_ph->spray_ph_ok check_soil_ph 4. Measure Soil/Media pH spray_ph_ok->check_soil_ph Yes remedy_spray_ph Action: Use a pH buffer/ acidifier to adjust water pH to 5.0-6.5 before adding This compound. Use promptly after mixing. spray_ph_ok->remedy_spray_ph No soil_ph_ok pH in Optimal Range for Plant Species? check_soil_ph->soil_ph_ok solution_ok Conclusion: Issue is likely not pH-related. Re-evaluate plant vigor, species-specific response rates, or other factors. soil_ph_ok->solution_ok Yes remedy_soil_ph Action: Adjust soil pH. Poor nutrient availability due to improper pH can mimic poor PGR response. soil_ph_ok->remedy_soil_ph No

Caption: Troubleshooting flowchart for sub-optimal this compound efficacy.

Quantitative Data Summary

Table 1: this compound Stability and Degradation Kinetics

This table summarizes available data on the stability and degradation half-life of this compound under specified conditions.

ParameterConditionValueReference
Chemical Stability Acidic, Neutral, Alkaline Aqueous Solutions (<40°C)Stable, does not decompose[1]
Degradation Half-Life (T₁/₂) in Soil Sandy Loam Soil (pH 7.05)19.75 days[7]
Degradation Half-Life (T₁/₂) in Wheat Plants Field Conditions3.8 - 4.4 days[14]
Degradation Half-Life (T₁/₂) in Soil (Wheat Field) Field Conditions2.9 - 3.3 days[14]
Aquatic Half-Life (T₁/₂) in Water-Sediment System Darkness6.9 days[15]
Aquatic Half-Life (T₁/₂) in Water-Sediment System With Illumination (>290 nm)0.6 days[15]
Table 2: pH Optima in this compound-Related Experimental Systems

This table provides pH values used in various experimental protocols involving this compound or its target enzymes, which can be considered optimal for those specific procedures.

Experimental SystemOptimal pHPurposeReference
Immunoassay Buffer 7.4 (PBS)Dilution of standard this compound solutions for lateral flow immunoassay (LFIA).[16]
Immunoassay Buffer Optimization 6.0 - 8.5Range tested to determine optimal conditions for an immunoassay.[16]
In Vitro ABA 8'-Hydroxylase Assay 7.25 (Potassium Phosphate)To ensure optimal enzyme activity for studying inhibition by this compound.[11][12]
Soil for Plant Growth Studies 6.87 - 7.05pH of soil used in studies investigating this compound's effect on plant growth.[7][8]

Key Experimental Protocols

Protocol 1: Quantification of this compound Residues by UHPLC-MS/MS

This protocol is adapted from a study on this compound degradation in Ophiopogon japonicus and soil[17].

1. Sample Preparation (Ophiopogonis Radix): a. Weigh 3.0 g of the sample into a 50 mL centrifuge tube. b. Add 15 mL of 1% acetic acid solution. c. Mix thoroughly and proceed with extraction (details on extraction solvent like acetonitrile (B52724) are usually specified in validated methods).

2. Sample Preparation (Soil): a. Follow a similar procedure, starting with a representative soil sample. Extraction may require a different solvent system and cleanup steps (e.g., QuEChERS method).

3. Instrumental Analysis: a. System: Ultra-High-Performance Liquid Chromatography-Tandem Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS). b. Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. c. Column: A suitable C18 column (e.g., ACQUITY UPLC BEH C18, 1.8 µm, 2.1 × 100 mm) is often used[8]. d. Mobile Phase: A gradient elution system is typical, often consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[8]. e. Quantification: Use an external standard method with a matrix-matched standard curve to correct for matrix effects.

Protocol 2: In Vitro Inhibition Assay of ABA 8'-Hydroxylase (CYP707A3)

This protocol is based on methods used to demonstrate this compound's potent inhibition of ABA catabolism[11][12].

1. Reagents: a. Recombinant CYP707A3 microsomes (expressed in a suitable system like insect cells). b. 50 mM Potassium Phosphate (B84403) Buffer (pH 7.25). c. NADPH (cofactor). d. (+)-Abscisic Acid (ABA) (substrate). e. This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).

2. Reaction Mixture Preparation: a. In a microcentrifuge tube, combine the potassium phosphate buffer, recombinant microsomes, ABA, and the test inhibitor. b. Pre-incubate the mixture at 30°C for 10 minutes.

3. Reaction Initiation and Termination: a. Initiate the reaction by adding NADPH. b. Incubate at 30°C for a defined period (e.g., 10 minutes). c. Stop the reaction by adding 50 µL of 1 M NaOH.

4. Product Extraction and Analysis: a. Acidify the reaction mixture with 100 µL of 1 M HCl. b. Extract the reaction products using Solid Phase Extraction (SPE) (e.g., Oasis HLB cartridges). c. Elute the products and analyze the conversion of ABA to its hydroxylated metabolites (Phaseic Acid and Dihydrophaseic Acid) using LC-MS to determine the level of inhibition.

Visualizations

This compound's Dual Inhibition Pathway

This compound impacts plant growth by inhibiting key enzymes in two separate hormone pathways: Gibberellin (GA) biosynthesis and Abscisic Acid (ABA) catabolism.

G This compound's Dual Hormone Regulation Pathway cluster_GA Gibberellin (GA) Biosynthesis cluster_ABA Abscisic Acid (ABA) Catabolism Kaurene ent-Kaurene Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic ent-Kaurene Oxidase GAs Bioactive GAs Kaurenoic->GAs Multiple Steps Elongation Stem Elongation GAs->Elongation Result1 Reduced GA Levels -> Decreased Elongation ABA Active ABA PA Phaseic Acid (Inactive) ABA->PA ABA 8'-Hydroxylase (CYP707A) Stress Stress Tolerance & Growth Inhibition ABA->Stress Result2 Increased ABA Levels -> Enhanced Stress Tolerance This compound This compound This compound->Kaurenoic Inhibition This compound->PA Inhibition

Caption: this compound inhibits GA synthesis and ABA breakdown.

General Workflow for a pH-Dependent Stability Study

This diagram outlines the typical steps to evaluate the stability of this compound in solutions of varying pH over time.

G Workflow for pH-Dependent Stability Analysis prep_buffers 1. Prepare Buffers (e.g., pH 4, 5, 7, 9) spike 3. Spike Buffers with This compound to Final Conc. prep_buffers->spike prep_stock 2. Prepare this compound Stock Solution prep_stock->spike sample_t0 4. Sample Immediately (T=0) spike->sample_t0 incubate 5. Incubate Solutions (Controlled Temperature) sample_t0->incubate sample_tx 6. Sample at Time Intervals (e.g., 1, 4, 8, 24, 48 hrs) incubate->sample_tx sample_tx->incubate Continue Incubation analyze 7. Analyze Samples (LC-MS or HPLC) sample_tx->analyze calculate 8. Calculate Degradation Rate (k) and Half-Life (T₁/₂) for each pH analyze->calculate

Caption: Experimental workflow for assessing this compound stability at different pH levels.

References

Technical Support Center: Uniconazole and Surfactant Co-application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uniconazole and surfactants to enhance foliar uptake.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole-based plant growth retardant. Its primary mechanism is the inhibition of gibberellin biosynthesis, which leads to reduced cell elongation and, consequently, shorter internodes and a more compact plant structure.[1][2] It also has a secondary effect of inhibiting the breakdown of abscisic acid (ABA), which can enhance a plant's tolerance to drought stress.[3]

Q2: Why should I use a surfactant with my this compound foliar spray?

A2: Surfactants, or surface-active agents, are crucial for improving the efficacy of foliar sprays. They reduce the surface tension of the spray droplets, which leads to better spreading and more uniform coverage on the waxy leaf and stem surfaces.[4][5] This enhanced contact increases the potential for this compound to be absorbed by the plant, particularly through the stems, which are a primary site of uptake.[6][7]

Q3: What type of surfactant is best to use with this compound?

A3: Non-ionic surfactants are commonly recommended and used in research for pesticide and plant growth regulator formulations.[8][9] They are generally compatible with a wide range of active ingredients and are less likely to cause phytotoxicity compared to ionic surfactants. However, the optimal surfactant can depend on the specific plant species and formulation.[9][10] It is always recommended to perform small-scale trials to determine the best surfactant for your specific conditions.

Q4: How does this compound move within the plant after uptake?

A4: After being absorbed by the plant, primarily through the stems and roots, this compound is translocated upwards (acropetally) in the xylem.[1][11] This is why ensuring the spray reaches the stems is critical for its effectiveness.[6][12]

Q5: Can the overuse of this compound be reversed?

A5: Yes, an excessive stunting effect caused by an over-application of this compound can be counteracted. Applying a product containing gibberellins (B7789140) (specifically, a mixture of gibberellins A4 + A7 and benzyl (B1604629) adenine) can help reverse the growth inhibition.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Ineffective Growth Regulation

Q: My plants are showing inconsistent height reduction, or no effect at all, after applying a this compound-surfactant solution. What could be the cause?

A: This is a common issue that can stem from several factors related to application technique and formulation.

  • Poor Stem Coverage: this compound is most effectively absorbed by plant stems.[6] Foliar applications that only cover the mature leaves will be less effective.[11][12] Ensure your spray protocol achieves thorough coverage of the stems.

  • Incorrect this compound Concentration: this compound is highly active at low concentrations.[6] Rates that are too low will be ineffective, while rates that are too high can cause excessive stunting. The required concentration varies significantly between plant species and their growth vigor.[6]

  • Non-uniform Application: Inconsistent spray volume across plants can lead to variable results.[12] Calibrate your spray equipment to deliver a consistent volume to each plant.

  • Improper Surfactant Concentration: Too little surfactant will not adequately reduce surface tension, leading to poor coverage. Conversely, some studies have shown that very high surfactant concentrations can decrease absorption by trapping the active ingredient within micelles.[13]

  • Runoff into Potting Media: While this compound is readily absorbed by roots, relying on runoff from a foliar spray for drench activity can lead to inconsistent results. The amount of solution reaching the media can vary greatly between pots.[6][12]

Issue 2: Signs of Phytotoxicity (Leaf Burn, Spotting, or Damage)

Q: After applying the this compound and surfactant mixture, I'm observing damage to the leaves. What is causing this phytotoxicity?

A: Phytotoxicity can be caused by either the active ingredient, the surfactant, or the combination under certain environmental conditions.

  • High Surfactant Concentration: Surfactants themselves can be phytotoxic at high concentrations.[14] This is one of the most common causes of leaf burn from foliar sprays. Always conduct trials starting with a low surfactant concentration (e.g., 0.05% v/v) and increasing cautiously.

  • High this compound Concentration: While potent, excessively high rates of this compound can also lead to phytotoxicity, especially in sensitive species.[2]

  • Environmental Conditions: Applying foliar sprays under high-temperature and high-light conditions can increase the risk of leaf burn. It is often recommended to spray during cooler parts of the day, such as early morning or late evening.

  • Incompatibility of Formulation: Mixing this compound with other chemicals (e.g., fertilizers, other pesticides) without confirming compatibility can sometimes lead to phytotoxic reactions.

Issue 3: Formulation Instability (Precipitation or Separation)

Q: My tank mix of this compound and surfactant is cloudy or forms a precipitate. Why is this happening?

A: This indicates a compatibility issue within your formulation.

  • Ionic Incompatibility: Mixing anionic (negatively charged) and cationic (positively charged) surfactants will almost always result in the formation of an insoluble complex, causing them to precipitate out of the solution.[15] This is why non-ionic surfactants are generally preferred.

  • pH Sensitivity: Some surfactants are only stable within a specific pH range. If the pH of your water source or the addition of other components adjusts the pH outside this range, the surfactant can precipitate.[15]

  • Hard Water Effects: High levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions in hard water can react with some anionic surfactants, reducing their effectiveness and potentially causing precipitation.[15]

Data Presentation

Table 1: Recommended this compound Foliar Spray Concentrations for Ornamental Crops
Plant VigorExample CropsConcentration Range (ppm)Reference(s)
ModerateCelosia, Red Salvia1 - 2 ppm[6]
AggressivePetunia, Marigold4 - 6 ppm[6]
Very AggressiveEchinacea, Gaura, Phlox10 - 15 ppm[6]

Note: These concentrations are starting points. Researchers should conduct their own trials to determine optimal rates for their specific crops and growing conditions.

Table 2: Effect of Surfactant Type and Concentration on Herbicide Foliar Uptake
Active IngredientSurfactant CharacteristicEffect on UptakeOptimal Surfactant Conc.Reference(s)
GlyphosateHigher Ethylene Oxide (EO) contentGreater uptake enhancementReached maximum at 0.5%[9][10]
2,4-DLower Ethylene Oxide (EO) contentMore beneficial for uptakeNot specified[9][10]
This compoundTween 80 (non-ionic)Used to reduce surface tension0.05% (v/v)[8]

Note: This table illustrates the principle that surfactant effects are specific to the active ingredient. While data for this compound is limited, the principles from herbicide research are highly relevant.

Experimental Protocols

Protocol: Evaluating the Efficacy of Surfactants on this compound Foliar Uptake

This protocol provides a general framework for testing how different surfactants or surfactant concentrations affect the biological activity of foliar-applied this compound.

1. Plant Material and Growth Conditions:

  • Select a plant species known to be responsive to this compound (e.g., chrysanthemum, petunia).
  • Grow plants from seeds or cuttings in a standardized potting medium and container size.
  • Maintain plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, light, and humidity.
  • Ensure plants are well-watered and established before treatment application, typically 7-10 days after transplanting plugs.[6]

2. Preparation of Treatment Solutions:

  • Prepare a stock solution of this compound at a known concentration.
  • For each treatment, prepare the final this compound spray solution at the desired target concentration (e.g., 5 ppm).
  • Add the surfactant to be tested at the desired concentration (e.g., 0.05%, 0.1%, 0.25% v/v). Include a control treatment with this compound only (no surfactant) and a water-only control.
  • Use a non-ionic surfactant like Tween 80 or Triton X-100 as a starting point.[8]
  • Always check the pH of the final solution and ensure it is consistent across all treatments.

3. Application of Treatments:

  • To isolate the effect of foliar uptake, prevent the spray solution from reaching the potting medium by placing a plastic or foil barrier over the pot surface, sealed around the base of the stem.[12][16]
  • Use a calibrated sprayer to apply a uniform volume of solution to each plant. Ensure thorough coverage of the stems and foliage to the point of runoff.
  • Randomize the placement of plants from different treatment groups to minimize environmental variability.

4. Data Collection and Analysis:

  • Measure plant height from the soil line to the apical meristem before treatment and at regular intervals (e.g., weekly) for 3-5 weeks post-application.
  • At the end of the experiment, collect morphological data such as:
  • Final plant height
  • Stem diameter
  • Number of nodes and internode length
  • Leaf area (can be measured with an inexpensive image analysis method)[17]
  • Shoot and root dry weight
  • (Optional) For direct measurement of uptake, plant tissues (stems and leaves) can be harvested at specific time points after application. The this compound would then be extracted and quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).

5. Statistical Analysis:

  • Use Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different surfactant treatments against the controls.

Mandatory Visualizations

Uniconazole_Signaling_Pathway cluster_0 Foliar Application cluster_1 Leaf/Stem Surface cluster_2 Plant System This compound This compound Solution Spray Spray Droplet This compound->Spray Surfactant Surfactant Surfactant->Spray Cuticle Waxy Cuticle Spray->Cuticle Improved Spreading & Penetration Xylem Xylem Transport Cuticle->Xylem Uptake Stomata Stomata Gibberellin Gibberellin Biosynthesis Xylem->Gibberellin This compound Inhibits (-) Growth Cell Elongation (Growth) Gibberellin->Growth Promotes (+) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis P1 Select & Grow Test Plants P2 Prepare this compound & Surfactant Solutions P1->P2 E1 Apply Treatments (Foliar Spray) P2->E1 E2 Incubate Under Controlled Conditions E1->E2 D1 Measure Plant Height (Weekly) E2->D1 3-5 Weeks D2 Harvest & Measure Morphological Traits D1->D2 D3 Statistical Analysis (ANOVA) D2->D3

References

Technical Support Center: Overcoming Inconsistent Results in Uniconazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with uniconazole. By understanding the factors that influence its efficacy, researchers can achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a triazole-based plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones that promote cell elongation.[1] Specifically, it blocks the activity of ent-kaurene (B36324) oxidase, a key enzyme in the GA biosynthesis pathway. This inhibition leads to reduced internode elongation, resulting in a more compact or "dwarf" plant phenotype. Additionally, this compound has been shown to inhibit the catabolism of abscisic acid (ABA), another important plant hormone, by blocking the enzyme CYP707A (ABA 8'-hydroxylase).[2] This can lead to increased ABA levels, which can enhance plant tolerance to various environmental stresses.

Q2: Why are my experimental results with this compound inconsistent?

A2: Inconsistent results with this compound are common and can be attributed to a variety of factors, including:

  • Application Variability: Inconsistent application volume is a major source of variability. Applying more solution than intended effectively increases the dose, leading to a more pronounced effect.[3]

  • Plant Species and Cultivar Sensitivity: Different plant species and even different cultivars within the same species can have vastly different sensitivities to this compound.[4]

  • Environmental Conditions: Factors such as temperature, light intensity, and growing medium composition can influence a plant's growth rate and its response to this compound.[5]

  • Application Timing: The developmental stage of the plant at the time of application significantly impacts the outcome.[5]

  • Application Method: The method of application (foliar spray, soil drench, seed treatment) affects the uptake and translocation of this compound within the plant.

Q3: What are the visual symptoms of a this compound overdose?

A3: Over-application of this compound can lead to phytotoxicity. Common symptoms include:

  • Severely stunted growth.

  • Darker green, crinkled, or distorted leaves.[6]

  • Leaf necrosis (browning or death of leaf tissue).[6]

  • Delayed flowering.[6]

  • In some cases, yellow spotting on newly expanding leaves.

Q4: I'm not observing any effect from my this compound application. What could be the cause?

A4: A lack of response to this compound can be due to several factors:

  • Insufficient Concentration: The applied concentration may be too low for the specific plant species or cultivar.

  • Incorrect Application Timing: Applying this compound too late in the plant's development may not produce the desired effect.

  • Poor Coverage (Foliar Spray): For foliar applications, inadequate coverage of the stems and leaves can limit uptake.

  • Inactive Product: Ensure the this compound product has been stored correctly and has not expired.

  • Rapid Metabolism: In some species or under certain environmental conditions, the plant may metabolize the this compound too quickly for a visible effect to occur.

Q5: Can the effects of a this compound overdose be reversed?

A5: While severe overdoses can be difficult to fully reverse, the effects of a mild to moderate over-application can sometimes be mitigated. One common approach is the application of gibberellic acid (GA3), which can help to counteract the inhibitory effects of this compound on cell elongation. However, the success of this approach depends on the extent of the overdose and the plant species.

Troubleshooting Guides

Issue 1: High Variability in Plant Height within the Same Treatment Group
Possible Cause Troubleshooting Step
Inconsistent Application Volume Ensure a uniform application volume for each plant. For foliar sprays, spray to the point of runoff but avoid excessive drenching of the soil. For soil drenches, apply a consistent volume of the solution to each pot, based on the pot size.[7]
Uneven Spray Coverage For foliar applications, ensure that the spray thoroughly covers all stems and leaves of the plant.
Differences in Plant Size at Time of Application Group plants by size before treatment and apply this compound to plants of a similar developmental stage.
Inconsistent Growing Medium Use a homogenous potting mix for all experimental units, as variations in organic matter content can affect this compound availability.
Issue 2: Poor or No Response to this compound Treatment
Possible Cause Troubleshooting Step
Sub-optimal Concentration Conduct a dose-response study to determine the optimal concentration for your specific plant species and experimental conditions.
Incorrect Application Timing Apply this compound at the appropriate developmental stage for your desired outcome. For height control, this is often early in the growth cycle.[5]
Plant Stress Ensure plants are not under stress (e.g., drought, nutrient deficiency) at the time of application, as this can affect their response.
pH of Spray Solution Check the pH of your this compound solution, as an improper pH can affect its stability and uptake.
Issue 3: Symptoms of Phytotoxicity (Overdose)
Possible Cause Troubleshooting Step
Concentration Too High Reduce the concentration of this compound in your application solution.
Excessive Application Volume Strictly adhere to the recommended application volume to avoid delivering an excessive dose.[3]
Sensitive Plant Species or Cultivar Be aware of the known sensitivity of your plant material to this compound and adjust the concentration accordingly.
Repeat Applications Too Frequent Allow sufficient time between applications for the plant to respond and to avoid cumulative effects.

Data Presentation: Dose-Response of this compound in Various Plant Species

The following tables summarize the quantitative effects of different this compound concentrations on various plant species, as reported in the scientific literature.

Table 1: Effect of this compound on the Growth of Ophiopogon japonicus

Treatment ( kg/hm ²)Plant Height Reduction (%)Storage Root Number Increase (%)Tuber Yield Increase (%)
7.510.0236.76101.59
15Not reported23.2618.27
3029.66No significant change39.38

Data from a study on Ophiopogon japonicus, where different rates of this compound were applied.[8]

Table 2: Effect of this compound on the Growth and Flowering of Tuberose (Polianthes tuberosa)

This compound Concentration (mg L⁻¹)Application MethodFlowering Stem Height (cm)Days to Flowering
0 (Control)-93Not reported
5Foliar SprayNot reportedNot reported
10Foliar Spray5282
5Bulb ImmersionNot reportedNot reported
10Bulb ImmersionNot reportedNot reported

Data from a study on tuberose, highlighting the effects of different concentrations and application methods.[9]

Table 3: Effect of this compound Seed Treatment on Maize (Zea mays) Seedling Growth

This compound Dose (mg kg⁻¹ seed)Plant Height Reduction at 8 DAP (%)Plant Height Reduction at 12 DAP (%)
5018Not reported
2003224

DAP: Days After Planting. Data from a study on maize seedlings.[10]

Experimental Protocols

Foliar Spray Application

This protocol is a general guideline for applying this compound as a foliar spray.

Materials:

  • This compound formulation

  • Distilled water

  • Calibrated sprayer

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound to achieve the desired concentration in the final spray volume.

    • Add the this compound to a small amount of water and mix thoroughly to create a stock solution.

    • Add the stock solution to the full volume of water in the sprayer and mix well.

  • Application:

    • Ensure plants are well-watered but the foliage is dry before application.

    • Apply the solution evenly to all plant surfaces, including stems and the undersides of leaves, until the point of runoff.

    • Avoid allowing the spray to drench the growing medium.

  • Post-Application:

    • Allow the foliage to dry completely before overhead irrigation.

    • Monitor plants regularly for the desired effects and any signs of phytotoxicity.

Soil Drench Application

This protocol provides a general method for applying this compound as a soil drench.

Materials:

  • This compound formulation

  • Distilled water

  • Graduated cylinder or other measuring device

  • Personal protective equipment

Procedure:

  • Solution Preparation:

    • Prepare the this compound solution to the desired concentration as described for the foliar spray.

  • Application:

    • Ensure the growing medium is moist but not saturated before application.

    • Apply a consistent volume of the solution evenly to the surface of the growing medium in each pot. The required volume will vary depending on the pot size.

    • Avoid contact with the foliage.

  • Post-Application:

    • Do not water the plants for 24-48 hours after application to allow for uptake of the this compound by the roots.

    • Monitor plant growth and development.

Seed Treatment

This protocol is a general guide for treating seeds with this compound.

Materials:

  • This compound formulation

  • Distilled water or a suitable solvent

  • Container for treating seeds

  • Personal protective equipment

Procedure:

  • Solution Preparation:

    • Prepare the this compound solution to the desired concentration.

  • Application:

    • Place the seeds in the container and add the this compound solution.

    • Gently agitate the container to ensure all seeds are evenly coated.

    • The duration of the seed soak will vary depending on the seed type and the desired effect.

  • Post-Application:

    • After the treatment period, drain the excess solution.

    • Allow the seeds to air dry in a well-ventilated area before planting.

    • Monitor seed germination and seedling growth.

Mandatory Visualizations

Signaling Pathways

uniconazole_pathway cluster_gibberellin Gibberellin (GA) Biosynthesis cluster_aba Abscisic Acid (ABA) Catabolism ggdp GGDP ent_copalyl_pp ent-Copalyl-PP ggdp->ent_copalyl_pp ent_kaurene ent-Kaurene ent_copalyl_pp->ent_kaurene ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid ent-Kaurene Oxidase ent_kaurene_to_acid_inhib ent_kaurene->ent_kaurene_to_acid_inhib ga12 GA12 ent_kaurenoic_acid->ga12 active_ga Active GAs ga12->active_ga cell_elongation Cell Elongation active_ga->cell_elongation aba Active ABA phaseic_acid Phaseic Acid aba->phaseic_acid CYP707A (ABA 8'-hydroxylase) stress_response Stress Response aba->stress_response aba_to_pa_inhib aba->aba_to_pa_inhib This compound This compound This compound->ent_kaurene_to_acid_inhib This compound->aba_to_pa_inhib ent_kaurene_to_acid_inhib->ent_kaurenoic_acid aba_to_pa_inhib->phaseic_acid

Caption: this compound's dual mechanism of action on plant hormone pathways.

Experimental Workflow

experimental_workflow start Start Experiment prep_plants Prepare Plant Material (uniform size and developmental stage) start->prep_plants prep_solution Prepare this compound Solution (accurate concentration) prep_plants->prep_solution application Apply this compound prep_solution->application foliar Foliar Spray (uniform coverage) application->foliar Foliar drench Soil Drench (consistent volume) application->drench Drench seed Seed Treatment (defined duration) application->seed Seed incubation Incubate under Controlled Environmental Conditions foliar->incubation drench->incubation seed->incubation data_collection Data Collection (e.g., plant height, biomass) incubation->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A generalized workflow for conducting this compound experiments.

Logical Relationships in Troubleshooting

troubleshooting_logic cluster_cause1 Application Variability cluster_cause2 Plant Factors cluster_cause3 Environmental Factors inconsistent_results Inconsistent Results cause1 Application Variability inconsistent_results->cause1 cause2 Plant Factors inconsistent_results->cause2 cause3 Environmental Factors inconsistent_results->cause3 app_volume Inconsistent Volume cause1->app_volume app_conc Incorrect Concentration cause1->app_conc app_method Improper Method cause1->app_method species Species/Cultivar Sensitivity cause2->species dev_stage Developmental Stage cause2->dev_stage temp Temperature cause3->temp light Light Intensity cause3->light media Growing Medium cause3->media

Caption: Key factors contributing to inconsistent this compound experiment outcomes.

References

Validation & Comparative

Uniconazole's Superior Efficacy in Plant Growth Regulation: A Comparative Analysis with Other Triazole PGRs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature and experimental data reveals that uniconazole, a triazole-based plant growth regulator (PGR), consistently demonstrates higher efficacy in controlling plant stature and promoting desired horticultural characteristics compared to other prominent triazole PGRs. This guide provides a detailed comparison of this compound with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals in the agricultural sector.

Triazole PGRs are widely utilized to produce more compact and aesthetically pleasing ornamental plants by inhibiting the biosynthesis of gibberellins, a class of hormones responsible for stem elongation.[1] Among the commercially available triazoles, this compound stands out for its high potency, allowing for lower application rates to achieve significant growth regulation.

Comparative Efficacy of Triazole PGRs

Experimental data consistently indicates that this compound is more biologically active than other widely used triazoles such as paclobutrazol (B33190), flurprimidol, and tebuconazole.[2][3] This increased potency translates to lower required concentrations for equivalent growth reduction, which can be both economically and environmentally advantageous.

A study on Hibiscus rosa-sinensis demonstrated that paclobutrazol significantly reduced plant height and leaf area while increasing chlorophyll (B73375) content and the number of flower buds.[4] Another study on bedding plants showed that both this compound and paclobutrazol reduced plant size, with this compound producing smaller plants at similar concentrations.[5] In Amorpha fruticosa seedlings, a mixture of this compound and paclobutrazol was highly effective in inhibiting height while promoting basal stem diameter and root development.[6]

Below is a summary of comparative data gleaned from various studies:

Plant Growth RegulatorPlant SpeciesKey FindingsReference
This compound Bedding PlantsProduced smaller plants than paclobutrazol at similar concentrations.[5]
Amorpha fruticosaIn combination with paclobutrazol, significantly inhibited height and increased basal diameter and root growth.[6]
Hibiscus rosa-sinensisNot directly tested in this study, but paclobutrazol was effective.[4]
Paclobutrazol Bedding PlantsEffective in reducing plant size, but less potent than this compound.[5]
Amorpha fruticosaEffective, especially in combination with this compound.[6]
Hibiscus rosa-sinensisReduced plant height by 15.6% and leaf area by 59.6%, while increasing chlorophyll content by 30.6% and the number of flower buds.[4]
Flurprimidol Hibiscus rosa-sinensisNo significant difference in plant height, leaf area, or chlorophyll content compared to control.[4]
Tebuconazole VariousPrimarily a fungicide with some plant growth-regulating effects.[3][3]
Mepiquat Chloride Purple-flowered AlfalfaSignificantly reduced plant height and internode length, while increasing stem diameter and seed yield.[7]
Prohexadione-Calcium Purple-flowered AlfalfaShowed a decreasing trend in internode length with increasing concentration.[7]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

Triazole PGRs, including this compound, function by inhibiting the cytochrome P450-dependent monooxygenases involved in the gibberellin (GA) biosynthesis pathway.[1] Specifically, they block the three-step oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical precursor to bioactive gibberellins.[2][8] This inhibition is primarily targeted at the enzyme ent-kaurene oxidase (KO).[8][9] By disrupting this pathway, triazoles effectively reduce the levels of active gibberellins, leading to a decrease in cell elongation and consequently, a more compact plant structure.[2]

dot

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitors Triazole PGRs Inhibition GGPP Geranylgeranyl diphosphate CPP ent-copalyl diphosphate GGPP->CPP CPS ent_kaurene ent-kaurene CPP->ent_kaurene KS ent_kaurenol ent-kaurenol ent_kaurene->ent_kaurenol KO KO_target ent_kaurene->KO_target ent_kaurenal ent-kaurenal ent_kaurenol->ent_kaurenal KO ent_kaurenol->KO_target ent_kaurenoic_acid ent-kaurenoic acid ent_kaurenal->ent_kaurenoic_acid KO ent_kaurenal->KO_target GA12 GA12 ent_kaurenoic_acid->GA12 KAO Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs GA20ox, GA3ox This compound This compound This compound->KO_target Inhibit Paclobutrazol Paclobutrazol Paclobutrazol->KO_target Inhibit Other_Triazoles Other Triazoles (e.g., Tebuconazole) Other_Triazoles->KO_target Inhibit Experimental_Workflow start Start: Select Uniform Plant Material potting Potting and Acclimatization start->potting treatments Prepare and Apply PGR Treatments (Foliar Spray, Drench, etc.) - this compound - Paclobutrazol - Other Triazoles - Control potting->treatments data_collection Data Collection at Regular Intervals - Plant Height - Stem Diameter - Chlorophyll Content - Flowering Time treatments->data_collection harvest Final Harvest and Biomass Measurement data_collection->harvest analysis Statistical Analysis (ANOVA) harvest->analysis end End: Comparative Efficacy Report analysis->end

References

Uniconazole's Dose-Dependent Efficacy in Stem Elongation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise dose-response relationship of plant growth regulators is paramount for achieving desired outcomes in plant architecture and development. This guide provides a comprehensive comparison of uniconazole's effect on stem elongation against other common plant growth retardants, supported by experimental data and detailed protocols.

This compound, a triazole-based plant growth regulator, is a potent inhibitor of gibberellin biosynthesis, leading to a reduction in plant height by limiting cell elongation.[1][2][3] Its high activity allows for lower application rates compared to other growth retardants, though this potency also necessitates precise application to avoid phytotoxicity.[4] This guide will delve into a comparative analysis of this compound with paclobutrazol (B33190), daminozide, and chlormequat (B1206847) chloride, focusing on their dose-dependent effects on stem elongation.

Comparative Dose-Response on Stem Elongation

The efficacy of this compound and its alternatives in controlling stem elongation is highly dependent on the plant species, concentration, and application method. The following table summarizes quantitative data from various studies, showcasing the dose-response relationship of these compounds.

Plant SpeciesGrowth RegulatorConcentrationApplication MethodStem Elongation Inhibition (%)Reference
Argyranthemum This compound2, 4, 8 mg·L⁻¹Liner Dip33 - 42%[5]
Paclobutrazol8, 16 mg·L⁻¹Liner Dip33 - 36%[5]
Calibrachoa This compound2, 4, 8 mg·L⁻¹Liner Dip21 - 67%[5]
Paclobutrazol4, 8, 16 mg·L⁻¹Liner Dip21 - 67%[5]
Petunia This compound2, 4, 8 mg·L⁻¹Liner Dip21 - 67%[5]
Paclobutrazol4, 8, 16 mg·L⁻¹Liner Dip21 - 67%[5]
Scaevola This compound2, 4, 8 mg·L⁻¹Liner Dip21 - 67%[5]
Paclobutrazol4, 8, 16 mg·L⁻¹Liner Dip21 - 67%[5]
Verbena This compound2, 4, 8 mg·L⁻¹Liner Dip21 - 67%[5]
Paclobutrazol4, 8, 16 mg·L⁻¹Liner Dip21 - 67%[5]
Chrysanthemum Paclobutrazol60, 90, 120 ppmDrenchStatistically significant reduction[6]
Daminozide250, 500, 750, 1000 ppmSprayStatistically significant reduction[6]
Poinsettia Chlormequat Chloride500 - 4000 ppmFoliar SprayStatistically significant reduction[2]
Tuberose This compound5, 10 mg L-1Foliar SpraySignificant reduction[7]

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound and paclobutrazol, both belonging to the triazole family, act by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a crucial step in the gibberellin (GA) biosynthesis pathway.[3][4] This action is catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase. By blocking this step, the production of active gibberellins, which are essential for cell elongation, is significantly reduced, resulting in shorter internodes and a more compact plant stature.[4] Daminozide and chlormequat chloride also inhibit GA biosynthesis, but at different points in the pathway.[3]

Gibberellin_Biosynthesis_Inhibition cluster_inhibitors Inhibitors GGPP Geranylgeranyl Diphosphate ent_Copalyl_DP ent-Copalyl Diphosphate GGPP->ent_Copalyl_DP CPS ent_Kaurene ent-Kaurene ent_Copalyl_DP->ent_Kaurene KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid KO Active_GAs Active Gibberellins (e.g., GA1, GA4) ent_Kaurenoic_Acid->Active_GAs Multi-step Oxidation Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation This compound This compound This compound->ent_Kaurene Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurene Chlormequat_Chloride Chlormequat Chloride Chlormequat_Chloride->GGPP Daminozide Daminozide Daminozide->Active_GAs Late steps

Caption: Gibberellin biosynthesis pathway and points of inhibition by various growth retardants.

Experimental Protocols

A standardized dose-response analysis is crucial for accurately comparing the effects of different plant growth regulators. The following is a generalized protocol that can be adapted for specific plant species and compounds.

1. Plant Material and Growth Conditions:

  • Select uniform and healthy seedlings or liners of the target plant species.

  • Transplant them into standardized pots with a consistent growing medium.

  • Acclimatize the plants in a controlled environment (greenhouse or growth chamber) with defined temperature, light intensity, and photoperiod for a set period before treatment application.

2. Preparation of Treatment Solutions:

  • Prepare a stock solution of the plant growth regulator (e.g., this compound, paclobutrazol) in an appropriate solvent.

  • Perform serial dilutions of the stock solution to obtain the desired range of treatment concentrations. A control group receiving only the solvent (or water) should be included.

3. Treatment Application:

  • Randomly assign plants to different treatment groups, ensuring a sufficient number of replicates for each concentration.

  • Apply the treatments using a consistent method, such as a foliar spray to the point of runoff or a soil drench with a specified volume per pot. The application method should be chosen based on the compound's mode of uptake and the experimental objectives.

4. Data Collection:

  • Measure the initial stem length of each plant from a fixed point (e.g., the soil line to the apical meristem) at the time of treatment.

  • At regular intervals (e.g., weekly) and at the end of the experiment (e.g., 4-6 weeks after treatment), re-measure the stem length.

  • Calculate the stem elongation by subtracting the initial height from the final height.

  • Calculate the percentage of stem elongation inhibition for each treatment relative to the control group.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

  • Generate dose-response curves by plotting the concentration of the growth regulator against the percentage of stem elongation inhibition.

Dose_Response_Workflow start Start plant_prep Plant Material Preparation (Uniform Seedlings) start->plant_prep acclimatization Acclimatization (Controlled Environment) plant_prep->acclimatization solution_prep Prepare Treatment Solutions (Serial Dilutions) acclimatization->solution_prep randomization Randomization of Plants to Treatment Groups solution_prep->randomization application Treatment Application (Foliar Spray or Drench) randomization->application data_collection Data Collection (Measure Stem Length) application->data_collection analysis Data Analysis (ANOVA, Dose-Response Curves) data_collection->analysis end End analysis->end

Caption: Experimental workflow for a typical dose-response analysis of a plant growth regulator.

Conclusion

The dose-response analysis of this compound demonstrates its high efficacy in controlling stem elongation, often at lower concentrations than paclobutrazol and other alternatives. However, the optimal concentration is highly species-dependent. For researchers and professionals in plant science and drug development, conducting carefully designed dose-response studies is essential for harnessing the full potential of these compounds to manipulate plant architecture effectively and safely. The provided protocols and comparative data serve as a foundational guide for such investigations.

References

A Comparative Analysis of S-(+)-uniconazole and R-(-)-uniconazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of uniconazole, S-(+)-uniconazole and R-(-)-uniconazole. This compound is a triazole-based plant growth regulator known for its potent effects on plant morphology and development. As a chiral compound, its stereoisomers exhibit differential activities, a critical consideration for targeted applications in agriculture and research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to elucidate the distinct roles of each enantiomer.

Data Presentation

The following tables summarize the quantitative data comparing the biological activities of S-(+)-uniconazole and R-(-)-uniconazole.

Table 1: Plant Growth-Retardant Activity on Rice Seedlings

CompoundConcentration (mg/L)Shoot Length (cm)Root Length (cm)
Control011.2 ± 0.58.5 ± 0.4
S-(+)-uniconazole0.1256.8 ± 0.35.2 ± 0.2
R-(-)-uniconazole0.1259.5 ± 0.47.1 ± 0.3
S-(+)-uniconazole0.255.1 ± 0.24.1 ± 0.2
R-(-)-uniconazole0.258.2 ± 0.46.3 ± 0.3
Data adapted from a study on rice seedlings. Significant differences were observed between the enantiomers in their growth-retardant activity[1].

Table 2: Inhibition of Abscisic Acid (ABA) 8'-Hydroxylase

EnantiomerInhibition Constant (Ki)Relative Potency
S-(+)-uniconazole8.0 nM>100x
R-(-)-uniconazole>800 nM1x
The S-(+)-enantiomer is a significantly more potent inhibitor of ABA 8'-hydroxylase, a key enzyme in ABA catabolism[2][3][4][5][6].

Table 3: Fungicidal Activity (Reference)

CompoundFungusEC50 (µg/mL)
PropiconazoleAlternaria alternata1.90
TebuconazoleNigrospora clavispora1.32
Direct comparative EC50 values for the fungicidal activity of S-(+)- and R-(-)-uniconazole are not readily available in the reviewed literature. The data presented are for other triazole fungicides and serve as a reference for the potential range of activity[7][8]. For some silicon-containing azole fungicides, the R-enantiomer has been shown to be the more potent fungicide[9].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Plant Growth-Retardant Activity in Rice Seedlings

This protocol is adapted from a study investigating the enantioselective effects of this compound on rice seedling growth[1].

a. Seed Preparation and Germination:

  • Rice seeds are surface-sterilized with a 10% sodium hypochlorite (B82951) solution.

  • Seeds are then thoroughly rinsed with distilled water.

  • Sterilized seeds are germinated in moist gauze in a dark environment at a controlled temperature.

b. Seedling Culture:

  • Uniformly germinated seedlings are selected and transferred to glass beakers containing a nutrient growth medium.

  • The growth medium is supplemented with known concentrations of S-(+)-uniconazole, R-(-)-uniconazole, or the racemic mixture (e.g., 0, 0.0625, 0.125, 0.25, 0.5, 1, 2, and 4 mg/L)[1].

  • A solvent such as ethanol (B145695) is used to dissolve the compounds, with the final concentration in the medium kept below 1% (v/v) to avoid solvent effects[1].

  • Seedlings are cultured in a climate chamber with controlled light/dark cycles (e.g., 14/10 h), temperature (e.g., 25 ± 1°C), and humidity (e.g., 60%)[1].

c. Data Collection and Analysis:

  • After a defined growth period (e.g., 7-14 days), the shoot and root lengths of the seedlings are measured.

  • Statistical analysis is performed to determine significant differences between the treatments.

In Vitro Inhibition of ABA 8'-Hydroxylase

This protocol is based on studies of the inhibitory effects of this compound enantiomers on ABA 8'-hydroxylase[5][10].

a. Enzyme Preparation:

  • Microsomes containing the recombinant ABA 8'-hydroxylase (e.g., Arabidopsis CYP707A3) are prepared from an expression system like insect cells or E. coli.

b. Inhibition Assay:

  • A reaction mixture is prepared containing the enzyme preparation, (+)-ABA (the substrate) at various concentrations, and the inhibitor (S-(+)- or R-(-)-uniconazole) at different concentrations in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.25)[5][10].

  • The reaction is initiated by the addition of NADPH.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes)[5][10].

  • The reaction is stopped, typically by adding a strong base (e.g., 1 M NaOH)[5][10].

c. Product Analysis:

  • The reaction mixture is acidified, and the product of the enzymatic reaction (phaseic acid) is extracted.

  • The amount of phaseic acid is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection[10].

  • The inhibition constant (Ki) is determined by analyzing the reaction velocities at different substrate and inhibitor concentrations using kinetic models[5][10].

Chiral Separation of this compound Enantiomers

A crucial step for comparative studies is the separation of the enantiomers. This is typically achieved using chiral HPLC[1].

a. Chromatographic System:

  • A High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column (e.g., Chiralpak AD) is used[1].

  • Detection can be performed using a UV detector and a circular dichroism (CD) detector to confirm the enantiomeric separation and absolute configuration[1].

b. Mobile Phase:

  • A normal-phase mobile phase, such as a mixture of n-hexane and ethanol, is commonly used[1]. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

c. Sample Preparation and Injection:

  • A solution of racemic this compound is prepared in a suitable solvent.

  • The solution is injected into the HPLC system.

  • The separated enantiomers are collected for subsequent bioassays.

Mandatory Visualization

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound enantiomers.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway ent-kaurene ent-kaurene ent-kaurenoic acid ent-kaurenoic acid ent-kaurene->ent-kaurenoic acid ent-kaurene oxidase (CYP701A) GA12 GA12 ent-kaurenoic acid->GA12 Multiple steps GA9 GA9 GA12->GA9 GA 20-oxidase GA4 Bioactive Gibberellin GA9->GA4 GA 3-oxidase S-(+)-uniconazole S-(+)-uniconazole GA 20-oxidase GA 20-oxidase S-(+)-uniconazole->GA 20-oxidase Strong Inhibition R-(-)-uniconazole R-(-)-uniconazole R-(-)-uniconazole->GA 20-oxidase Weak Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by this compound Enantiomers.

Brassinosteroid_Biosynthesis_Inhibition cluster_pathway Brassinosteroid Biosynthesis Pathway Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol DET2 Cathasterone Cathasterone Campestanol->Cathasterone DWF4 (CYP90B1) Teasterone Teasterone Cathasterone->Teasterone CPD (CYP90A1) Typhasterol Typhasterol Teasterone->Typhasterol Multiple steps (CYP85A) Castasterone Castasterone Typhasterol->Castasterone Multiple steps (CYP85A) Brassinolide Bioactive Brassinosteroid Castasterone->Brassinolide Multiple steps (CYP85A) This compound (racemic) This compound (racemic) DWF4 (CYP90B1) DWF4 (CYP90B1) This compound (racemic)->DWF4 (CYP90B1) Inhibition ABA_Catabolism_Inhibition cluster_pathway Abscisic Acid (ABA) Catabolism Abscisic Acid (ABA) Abscisic Acid (ABA) ABA ABA Phaseic Acid Inactive form ABA->Phaseic Acid ABA 8'-hydroxylase (CYP707A) S-(+)-uniconazole S-(+)-uniconazole ABA 8'-hydroxylase\n(CYP707A) ABA 8'-hydroxylase (CYP707A) S-(+)-uniconazole->ABA 8'-hydroxylase\n(CYP707A) Strong Inhibition R-(-)-uniconazole R-(-)-uniconazole R-(-)-uniconazole->ABA 8'-hydroxylase\n(CYP707A) Very Weak Inhibition Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Racemic this compound Racemic this compound Chiral HPLC Separation Chiral HPLC Separation Racemic this compound->Chiral HPLC Separation S-(+)-uniconazole S-(+)-uniconazole Chiral HPLC Separation->S-(+)-uniconazole R-(-)-uniconazole R-(-)-uniconazole Chiral HPLC Separation->R-(-)-uniconazole Plant Growth Assay Plant Growth Assay S-(+)-uniconazole->Plant Growth Assay Enzyme Inhibition Assay Enzyme Inhibition Assay S-(+)-uniconazole->Enzyme Inhibition Assay Fungicidal Assay Fungicidal Assay S-(+)-uniconazole->Fungicidal Assay R-(-)-uniconazole->Plant Growth Assay R-(-)-uniconazole->Enzyme Inhibition Assay R-(-)-uniconazole->Fungicidal Assay Measure Shoot/Root Length Measure Shoot/Root Length Plant Growth Assay->Measure Shoot/Root Length Determine Ki values Determine Ki values Enzyme Inhibition Assay->Determine Ki values Determine EC50 values Determine EC50 values Fungicidal Assay->Determine EC50 values Comparative Analysis Comparative Analysis Measure Shoot/Root Length->Comparative Analysis Determine Ki values->Comparative Analysis Determine EC50 values->Comparative Analysis

References

Uniconazole's Impact on Endogenous Hormones: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the quantitative effects of uniconazole on endogenous plant hormone levels, with a comparative look at the alternative, paclobutrazol. This guide provides supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound is a potent triazole-based plant growth regulator widely utilized in agricultural and horticultural practices to control plant stature and enhance stress tolerance. Its primary mode of action involves the modulation of endogenous hormone levels, leading to significant physiological changes. This guide offers an objective comparison of this compound's performance with its structural analog, paclobutrazol, supported by experimental data to aid in the selection and application of these compounds in a research and development context.

Mechanism of Action: A Tale of Two Pathways

This compound primarily exerts its effects by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones responsible for cell elongation.[1] Specifically, it blocks the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[1] This inhibition leads to a reduction in active GAs, resulting in a dwarfing effect on the plant.[2]

Beyond its well-documented impact on gibberellins, this compound also significantly influences other key phytohormones. It has been shown to inhibit the catabolism of abscisic acid (ABA), a hormone crucial for stress responses, by inhibiting ABA 8'-hydroxylase, a major ABA catabolic enzyme.[3][4] This leads to an accumulation of ABA, which can enhance a plant's tolerance to various environmental stresses.[3] The effects of this compound on auxins (e.g., indole-3-acetic acid, IAA) and cytokinins (e.g., zeatin, ZT) are more varied and appear to be dependent on the plant species and experimental conditions.[5][6]

Comparative Efficacy: this compound vs. Paclobutrazol

Paclobutrazol is another widely used triazole plant growth retardant that shares the same mechanism of inhibiting gibberellin biosynthesis as this compound.[1] However, key differences in their activity and residual effects are important considerations for researchers.

  • Activity: this compound is generally considered to be more biologically active than paclobutrazol, meaning lower concentrations are required to achieve a similar level of growth regulation.[7] Some studies suggest its activity can be 6-10 times higher than that of paclobutrazol.[7]

  • Residual Activity: Paclobutrazol exhibits a longer residual activity in the soil compared to this compound.[1] This can be a drawback in some research settings as it may affect subsequent experiments or crops. This compound's shorter residual period makes it a more suitable choice where long-term soil effects are a concern.[2]

  • Phytotoxicity: Due to its higher activity, this compound has a narrower margin for error in application rates, and exceeding optimal concentrations can lead to phytotoxicity.[1]

Quantitative Effects on Endogenous Hormone Levels

The following tables summarize the quantitative effects of this compound and its alternative, paclobutrazol, on the endogenous levels of key plant hormones as reported in various studies.

Table 1: Effect of this compound on Endogenous Hormone Levels in Various Plant Species

Plant SpeciesHormoneTreatmentObserved EffectReference
Paeonia lactiflora 'Dafugui'Indole-3-acetic acid (IAA)40 mg·L⁻¹ this compound spray5.78% decrease[6]
Gibberellic acid (GA₃)40 mg·L⁻¹ this compound spray4.82% decrease[6]
trans-Zeatin riboside (ZR)40 mg·L⁻¹ this compound spray22.03% decrease[6]
Abscisic acid (ABA)40 mg·L⁻¹ this compound spray67.58% increase[6]
Cannabis sativa L. (under drought)Indole-3-acetic acid (IAA)This compound application2.2 to 3.9-fold increase[8]
Gibberellic acid (GA₃)This compound application47.4% to 51.1% decrease[8]
Zeatin (ZT)This compound application33.2% to 74.1% increase[8]
ArabidopsisAbscisic acid (ABA)This compound-P treatment2-fold increase[3]
Hordeum vulgare (under salinity)Indole-acetic acid (IAA)150 or 200 ppm this compoundDecrease[9]
Gibberellic acid (GA₃)150 or 200 ppm this compoundDecrease[9]
Abscisic acid (ABA)150 or 200 ppm this compoundIncrease[9]
Cytokinins150 or 200 ppm this compoundIncrease[9]
Cotton (Gossypium hirsutum L.)Indole acetic acid (IAA)This compound in culture mediumSignificant decrease[4]
Abscisic acid (ABA)This compound in culture mediumEnhanced level[4]

Table 2: Comparative Effects of this compound and Paclobutrazol on Plant Growth (as an indicator of GA inhibition)

Plant SpeciesCompoundApplication RateObserved Effect on GrowthReference
Amorpha fruticosaThis compound & Paclobutrazol Mix200 mg·L⁻¹ S₃₃₀₇ + 200 mg·L⁻¹ PP₃₃₃Significant inhibition of plant height, promotion of basal stem diameter, branching, and root development.[10]
MangoThis compound1.0 g a.i/m canopyNegatively affected shoot growth.[11]
PaclobutrazolVariousGenerally requires higher concentrations than this compound for similar growth inhibition.[11]
Ornamental PlantsThis compoundLower concentrationsMore biologically active than paclobutrazol.[1]
PaclobutrazolHigher concentrationsEffective, but with longer soil residual activity.[1]

Experimental Protocols

Accurate quantification of endogenous hormones is critical for understanding the effects of plant growth regulators. The following are generalized protocols for the extraction and analysis of the four major classes of plant hormones.

Gibberellin (GA) Quantification

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for GA quantification.

  • Sample Preparation:

    • Flash-freeze 5-20 g of plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with a suitable solvent, such as 80% methanol (B129727), overnight at 4°C.

    • Centrifuge the extract and collect the supernatant.

  • Purification:

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

    • Elute the GAs from the cartridge with a suitable solvent.

  • Analysis:

    • Dry the eluate and reconstitute it in the initial mobile phase for HPLC.

    • Inject the sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Identify and quantify GAs based on their specific retention times and mass-to-charge ratios.

Abscisic Acid (ABA) Quantification

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS/MS can be used for ABA analysis.

  • Sample Preparation:

    • Homogenize 0.05-0.1 g of plant tissue.

    • Extract ABA using 80% methanol with an added antioxidant like butylated hydroxytoluene (BHT) overnight at 4°C.[12]

    • Add a known amount of a deuterated ABA internal standard for accurate quantification.[12]

  • Purification:

    • Perform a liquid-liquid extraction using diethyl ether to partition the ABA into the ether phase.[12]

    • Alternatively, use silica-based Sep-Pak cartridges for purification.[2][3][5]

  • Analysis:

    • For GC-MS, derivatize the ABA to make it volatile.

    • For HPLC-MS/MS, dissolve the purified ABA in the mobile phase.

    • Analyze the sample using the respective instrument, quantifying based on the internal standard.

Auxin (IAA) Quantification

Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive method for IAA quantification.

  • Sample Preparation:

    • Homogenize 2-10 mg of fresh plant tissue with a homogenization buffer containing stable-labeled internal standards ([¹³C₆]IAA).[7]

  • Purification:

    • Use solid-phase extraction (SPE) tips for purification.[7]

  • Derivatization and Analysis:

    • Derivatize the purified IAA to make it suitable for GC analysis.

    • Analyze the derivatized sample using GC-MS/MS with selected reaction monitoring (SRM) for precise quantification.[7]

Cytokinin (e.g., Zeatin) Quantification

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common method for cytokinin analysis.

  • Sample Preparation:

    • Freeze 1-5 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.[11]

    • Extract with a modified Bieleski buffer (e.g., 60% methanol, 25% chloroform, 10% formic acid, 5% water).[11]

    • Add deuterated internal standards for quantification.

  • Purification:

    • Use mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) that combine reversed-phase and cation-exchange mechanisms.[11]

  • Analysis:

    • Elute the cytokinins from the SPE cartridge.

    • Dry the eluate and reconstitute it in the mobile phase.

    • Inject the sample into a UPLC-MS/MS system for separation and quantification.[11]

Visualizing the Impact of this compound

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) ent_copalyl ent-Copalyl Diphosphate GGPP->ent_copalyl CPS ent_kaurene ent-Kaurene ent_copalyl->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid ent-Kaurene Oxidase (Cytochrome P450) GA12 GA12 ent_kaurenoic_acid->GA12 Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Multiple Steps Inhibition This compound & Paclobutrazol Inhibition->ent_kaurene

Caption: Gibberellin biosynthesis pathway and the point of inhibition by this compound.

Hormone_Quantification_Workflow start Plant Tissue Collection (Control vs. This compound-Treated) homogenization Homogenization in Extraction Buffer with Internal Standards start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) for Purification supernatant->spe elution Elution of Hormones spe->elution analysis LC-MS/MS or GC-MS/MS Analysis elution->analysis quantification Data Analysis and Hormone Quantification analysis->quantification

References

Uniconazole in the Field: A Comparative Analysis of Plant Growth Regulator Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate plant growth regulator is a critical decision impacting crop yield and quality. This guide provides an objective comparison of uniconazole's performance against other commercially available alternatives, supported by experimental data from field trials.

This compound, a triazole-based plant growth regulator, is widely utilized to manage plant height and enhance crop resilience. Its primary mode of action involves the inhibition of gibberellin biosynthesis, leading to more compact plants with thicker stems, which can improve lodging resistance and facilitate mechanical harvesting.[1][2] This guide delves into the statistical analysis of this compound's effects in field trials, comparing it with other common plant growth regulators such as paclobutrazol, trinexapac-ethyl, chlormequat (B1206847) chloride, and prohexadione-calcium.

Comparative Efficacy of Plant Growth Regulators

The following tables summarize quantitative data from various field trials, offering a comparative overview of the effects of different plant growth regulators on key agronomic traits.

Table 1: Effect of Plant Growth Regulators on Plant Height Reduction in Various Crops

Plant Growth RegulatorCropApplication RatePlant Height Reduction (%)Reference
This compound WheatNot Specified3.5 - 9.1[3]
Pyrethrum100 g a.i./ha~11[4]
Maize1.0 mg/L25[5]
Paclobutrazol CanolaNot Specified27[6]
Groundnut100 ppmNot Specified (Significant)[7]
Tropical Liners30-90 ppm34 - 45[8]
Trinexapac-ethyl White Oat150 g a.i./ha20 - 32[9]
CornNot SpecifiedNot Specified (Significant)[10][11]
Chlormequat Chloride Winter Wheat0.67 - 2.07 kg/ha Not Specified (Consistent)[1]
Cotton3 ml/LNot Specified (Significant)[12]
Prohexadione-Calcium Peanut0.75x - 1.0x RateNot Specified (Significant)[13]
Roselle300 mg/L44.1[14]

Table 2: Effect of Plant Growth Regulators on Crop Yield

Plant Growth RegulatorCropApplication RateYield EffectReference
This compound WheatNot Specified+6.0%[3]
Pyrethrum100 g a.i./ha+11.2% (Dry Flower Weight)[4]
Potted Tomato>100 µ g/plant No significant effect[15]
Paclobutrazol CanolaNot Specified+21%[6]
Groundnut100 ppm+27.4% (Pod Yield)[7]
Trinexapac-ethyl White Oat100-150 g a.i./haIncreased[9]
Chlormequat Chloride Winter Wheat0.67 - 2.07 kg/ha +0.31 t/ha (mean increase)[1]
Wheat2, 4, 8 L/haIncreased[16]
Prohexadione-Calcium PeanutReduced RatesIncreased[13]
Solanaceous Crops125, 175, 200 mg/LIncreased[17]

Experimental Protocols

To ensure the reproducibility and validity of field trial results, detailed experimental methodologies are crucial. Below are generalized protocols for conducting field trials with plant growth regulators.

A. Experimental Design

A Randomized Complete Block Design (RCBD) is commonly employed to account for field variability.[18][19] Key elements include:

  • Treatments: Include a range of application rates for the plant growth regulators being tested, alongside an untreated control.

  • Replications: A minimum of three to four replications is recommended to ensure statistical validity.[2][19]

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects, with a designated harvestable area within each plot.[18]

B. Application Methods

The choice of application method can significantly influence efficacy. Common methods include:

  • Foliar Spray: Applied using a calibrated plot sprayer to ensure uniform coverage.[18][20] The volume of spray can vary, with a common rate being 200 L/ha.[18]

  • Soil Drench: A specific volume of the solution is applied evenly to the soil surface of each pot or plot.[20][21]

  • Seed Treatment: Seeds are soaked in the plant growth regulator solution for a specified duration before planting.[22]

C. Data Collection

Key parameters to be measured include:

  • Plant Height: Measured from the soil surface to the top of the plant at specified growth stages.[18]

  • Lodging: Visually assessed as a percentage of the plot area where plants have bent over.[18]

  • Crop Yield: The weight of the harvested product (e.g., grain, fruit, flowers) from the designated harvestable area of each plot.[2]

  • Other Agronomic Traits: Depending on the crop, other relevant traits such as stem diameter, number of tillers, and biomass may also be measured.

Visualizing Mechanisms and Workflows

This compound's Mode of Action

This compound primarily functions by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. This inhibition leads to a cascade of physiological effects that result in more compact and robust plants.

Uniconazole_Mode_of_Action This compound This compound This compound->Inhibition Gibberellin_Biosynthesis Gibberellin Biosynthesis Gibberellins Gibberellins Gibberellin_Biosynthesis->Gibberellins Produces Inhibition->Gibberellin_Biosynthesis Inhibits Stem_Elongation Stem Elongation Gibberellins->Stem_Elongation Promotes Reduced_Height Reduced Plant Height Stem_Elongation->Reduced_Height Leads to Increased_Thickness Increased Stem Thickness Stem_Elongation->Increased_Thickness Leads to Improved_Lodging_Resistance Improved Lodging Resistance Reduced_Height->Improved_Lodging_Resistance Increased_Thickness->Improved_Lodging_Resistance

Caption: this compound inhibits gibberellin biosynthesis, reducing plant height and increasing stem thickness.

Typical Field Trial Workflow

A well-structured workflow is essential for the successful execution of a comparative field trial for plant growth regulators.

Field_Trial_Workflow cluster_0 Planning Phase cluster_1 Implementation Phase cluster_2 Data Collection & Analysis Phase cluster_3 Reporting Phase Site_Selection Site Selection Experimental_Design Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Treatment_Selection Treatment Selection (PGRs & Rates) Experimental_Design->Treatment_Selection Plot_Layout Plot Layout & Marking Treatment_Selection->Plot_Layout Planting Planting Plot_Layout->Planting PGR_Application PGR Application Planting->PGR_Application Data_Collection Data Collection (Height, Lodging, etc.) PGR_Application->Data_Collection Harvest Harvest & Yield Measurement Data_Collection->Harvest Statistical_Analysis Statistical Analysis Harvest->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation Final_Report Final Report Preparation Results_Interpretation->Final_Report

Caption: A typical workflow for a plant growth regulator field trial.

References

Uniconazole's Performance in Plant Growth Regulation: A Comparative Analysis with Daminozide and Chlormequat Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant growth regulator (PGR) uniconazole with two other common alternatives, daminozide (B1669788) and chlormequat (B1206847) chloride. The information presented is based on experimental data from scientific literature, focusing on the efficacy of these compounds in controlling plant height and influencing flowering. This document is intended to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

This compound consistently demonstrates higher efficacy in controlling plant stature at significantly lower concentrations compared to daminozide and chlormequat chloride. All three compounds function as inhibitors of gibberellin (GA) biosynthesis, a key hormone responsible for cell elongation. However, their points of inhibition within the GA biosynthesis pathway differ, leading to variations in their potency and potential side effects. This compound, a triazole compound, offers long-lasting growth control but requires precise application to avoid excessive stunting. Daminozide and chlormequat chloride are generally less potent and may require higher concentrations or multiple applications to achieve the desired effect.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

The primary mode of action for this compound, daminozide, and chlormequat chloride is the inhibition of the gibberellin (GA) biosynthesis pathway. Gibberellins are plant hormones that play a crucial role in stem elongation. By blocking the production of active GAs, these PGRs reduce cell elongation, resulting in more compact plants.

The key difference between these compounds lies in the specific enzymatic steps they target within the pathway:

  • Chlormequat Chloride: Acts early in the pathway, inhibiting the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to copalyl-diphosphate and, to a lesser extent, the conversion of copalyl-diphosphate to ent-kaurene (B36324).

  • This compound: This triazole compound inhibits the oxidation of ent-kaurene to ent-kaurenoic acid, a later step in the pathway. This inhibition is mediated through the blockage of cytochrome P450-dependent monooxygenases.

  • Daminozide: Acts much later in the pathway, inhibiting the 3β-hydroxylation of GA precursors, which is a final step in the formation of biologically active GAs.

GABiosynthesis cluster_inhibitors Inhibitors GGPP Geranylgeranyl Diphosphate CPP Copalyl-diphosphate GGPP->CPP CPP synthase ent_Kaurene ent-Kaurene CPP->ent_Kaurene ent-kaurene synthase ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid Cytochrome P450 monooxygenases GA_precursors GA Precursors ent_Kaurenoic_acid->GA_precursors Multiple steps Active_GAs Active Gibberellins (Promote Stem Elongation) GA_precursors->Active_GAs 3β-hydroxylase Chlormequat Chlormequat Chloride Chlormequat->GGPP This compound This compound This compound->ent_Kaurene Daminozide Daminozide Daminozide->GA_precursors

Figure 1: Gibberellin Biosynthesis Pathway and Points of Inhibition.

Comparative Efficacy: Quantitative Data

The following tables summarize experimental data comparing the performance of this compound, daminozide, and chlormequat chloride on various plant species.

Table 1: Effect on Plant Height in Baby Primrose (Primula forbesii)

TreatmentConcentration (ppm)Application MethodPlant Height Reduction (%)Reference
This compound 25Foliar Spray (2 applications)50 - 59
50Foliar Spray (2 applications)50 - 59
75Foliar Spray (2 applications)50 - 59
Chlormequat Chloride 250Foliar Spray (2 applications)16 - 27
500Foliar Spray (2 applications)16 - 27
750Foliar Spray (2 applications)16 - 27

Data from a study on two cultivars of baby primrose, 'Fragrant Luolan' and 'Red Star'.

Table 2: Effect on Plant Height in Poinsettia (Euphorbia pulcherrima)

TreatmentConcentration (ppm)Application MethodPlant Height Suppression (%)Reference
This compound 8Drench61 (severe leaf distortion noted)
Daminozide 2000Spray20.3
Daminozide + Chlormequat Chloride 4500 / 1500Tank-mix Spray19
Chlormequat Chloride 1500Spray~20
3000Spray~20

Note: Direct comparison of individual chlormequat chloride application efficacy was not explicitly stated in percentage terms in the provided abstract.

Table 3: General Efficacy and Application Rates in Ornamental Plants

Plant Growth RegulatorRelative ActivityTypical Foliar Spray Concentration (ppm)Typical Drench Concentration (ppm)
This compound High0.5 - 250.5 - 2
Daminozide Low1250 - 5000Not effective
Chlormequat Chloride Medium750 - 30001500 - 3000

Concentration ranges are general and vary significantly by plant species and desired level of control.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline generalized methodologies for the application of this compound, daminozide, and chlormequat chloride based on common practices reported in the literature.

experimental_workflow start Start: Plant Propagation (Seeds or Cuttings) acclimatization Acclimatization & Establishment of Plants start->acclimatization treatment_prep Preparation of PGR Solutions (this compound, Daminozide, Chlormequat Chloride) and Control (Water) acclimatization->treatment_prep application PGR Application (Foliar Spray or Drench) treatment_prep->application growth_period Growth Period under Controlled Environmental Conditions application->growth_period data_collection Data Collection (e.g., Plant Height, Flower Number, etc.) growth_period->data_collection analysis Statistical Analysis of Data data_collection->analysis end End: Comparative Efficacy Determination analysis->end

Figure 2: General Experimental Workflow for PGR Efficacy Trials.
This compound Application Protocol

This compound is highly active and requires careful measurement and application to avoid over-stunting.

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of this compound formulation (e.g., Concise or Sumagic).

    • Dissolve in a known volume of distilled water to create a concentrated stock solution. It is advisable to use a magnetic stirrer to ensure complete dissolution.

    • Store the stock solution in a labeled, sealed container, protected from light.

  • Preparation of Working Solutions:

    • Perform serial dilutions from the stock solution to achieve the desired final concentrations (e.g., 1, 5, 10, 25 ppm).

    • Use calibrated volumetric flasks and pipettes for accurate dilutions.

  • Foliar Spray Application:

    • Apply the working solution to plants using a handheld sprayer, ensuring uniform coverage of the foliage and stems.

    • Spray until the point of runoff, but avoid excessive drenching of the growing medium unless a combined effect is desired.

    • Applications are often most effective when made under conditions of high humidity and low airflow to slow drying time and increase absorption.

    • Typically applied 7-10 days after transplanting when roots have reached the edge of the pot.

  • Drench Application:

    • Apply a specific volume of the working solution directly to the growing medium of each pot. For example, a common practice is to apply 4 fl. oz. to a 6-inch container.

    • Ensure the growing medium is moist but not saturated before application to allow for even distribution.

Daminozide Application Protocol

Daminozide is primarily effective as a foliar spray as it is readily broken down by the growing media.

  • Preparation of Working Solution:

    • Daminozide is often available as a water-soluble granule (e.g., B-Nine or Dazide).

    • Calculate and weigh the required amount of the formulation for the desired concentration (e.g., 1500, 2500, 5000 ppm) and final volume.

    • Dissolve the granules in the specified volume of water. Ensure the product is fully dissolved before application.

  • Foliar Spray Application:

    • Apply to healthy, well-watered plants with dry foliage.

    • Use a sprayer that produces a fine mist to ensure thorough coverage of all leaf surfaces. A typical application volume is 2 quarts per 100 square feet.

    • Apply during cooler parts of the day or on cloudy days to slow evaporation and maximize absorption.

    • Avoid overhead irrigation for at least 6 hours after application to prevent washing the product off the leaves.

Chlormequat Chloride Application Protocol

Chlormequat chloride can be effective as both a foliar spray and a drench.

  • Preparation of Working Solution:

    • Chlormequat chloride is typically available as a liquid concentrate (e.g., Cycocel or Citadel).

    • Measure the required volume of the concentrate using a graduated cylinder or pipette and dilute with water to the final desired concentration (e.g., 750, 1500, 3000 ppm).

  • Foliar Spray Application:

    • Apply to plants with dry foliage, ensuring complete coverage. Application volume is typically 2 to 3 quarts per 100 square feet.

    • Similar to daminozide, application under slow-drying conditions enhances uptake.

    • Be aware of potential phytotoxicity (leaf yellowing) at higher concentrations (above 1250 ppm) on some species.

  • Drench Application:

    • Apply a uniform volume of the prepared solution to the growing medium of each container.

    • Drench applications can be effective but may be less cost-effective than foliar sprays due to the higher concentrations required.

Conclusion

This compound stands out for its high potency in plant height control, allowing for lower application rates compared to daminozide and chlormequat chloride. This potency, however, necessitates precise application to avoid undesirable levels of growth inhibition. Chlormequat chloride offers a moderate level of activity and can be applied via both foliar spray and drench, providing some flexibility. Daminozide is the least potent of the three and is limited to foliar applications, often requiring higher concentrations or repeated treatments.

The choice of a plant growth regulator will ultimately depend on the specific plant species, the desired level of growth control, the application method, and cost considerations. The experimental data and protocols provided in this guide offer a foundation for researchers and professionals to design and conduct their own comparative studies and select the most appropriate PGR for their needs.

A Comparative Guide to Uniconazole Sensitivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uniconazole is a potent, triazole-based plant growth regulator widely utilized in agriculture and horticulture to control plant stature and improve crop yields.[1] Its primary mechanism of action involves the inhibition of gibberellin production.[2] As a member of the triazole chemical family, which is known for targeting a specific class of enzymes, this compound's effects are not limited to the plant kingdom. This guide provides a comparative analysis of this compound sensitivity across various species, supported by experimental data, to inform research and development in plant science, mycology, and toxicology.

Mechanism of Action: A Common Target Across Kingdoms

This compound's bioactivity stems from its ability to inhibit cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for various metabolic pathways across different life forms.[3]

  • In Plants: this compound specifically inhibits ent-kaurene (B36324) oxidase, a key CYP450 enzyme in the gibberellin (GA) biosynthesis pathway.[4][5] Gibberellins are plant hormones responsible for stem elongation. By blocking their synthesis, this compound leads to a dwarfing effect, resulting in shorter, more compact plants with often darker green leaves.[6][7]

  • In Fungi: The fungicidal property of this compound and other azoles is due to the inhibition of a different CYP450 enzyme: lanosterol (B1674476) 14α-demethylase (CYP51).[8][9] This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[2][10] Disruption of ergosterol synthesis compromises membrane integrity, leading to the inhibition of fungal growth.[9][11]

  • In Animals: In animal systems, this compound can also interact with and inhibit various CYP450 enzymes.[12][13] These enzymes are critical for xenobiotic metabolism and the synthesis of endogenous compounds like steroid hormones.[14][15] This inhibition is the basis for its toxicological effects in non-target animal species.[12][16]

Signaling Pathway Visualizations

The following diagrams illustrate the key metabolic pathways affected by this compound and other azole compounds.

G cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS / KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid ent-kaurene oxidase (CYP450) GA12 GA12 ent_kaurenoic_acid->GA12 KAO Bioactive_GAs Bioactive GAs (e.g., GA4) GA12->Bioactive_GAs GA20ox / GA3ox This compound This compound This compound->ent_kaurenoic_acid Inhibits

Caption: Simplified Gibberellin Biosynthesis Pathway Inhibition.

G cluster_pathway Ergosterol / Steroid Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated sterol intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51 / CYP450) Ergosterol Ergosterol (Fungi) or Cholesterol (Animals) Intermediates->Ergosterol Azoles Azole Compounds (e.g., this compound) Azoles->Intermediates Inhibits

Caption: Generalized Ergosterol/Steroid Biosynthesis Pathway Inhibition.

Data Presentation: Cross-Species Comparison

Sensitivity to this compound varies significantly between species, influenced by factors such as metabolic pathways, enzyme structure, and uptake efficiency.

Table 1: this compound Sensitivity in Various Plant Species

This compound is highly active across a broad range of plant species, though optimal concentrations for growth regulation are species-dependent.[5][6]

SpeciesApplication MethodEffective ConcentrationObserved EffectsCitation(s)
Ornamentals
Petunia, MarigoldFoliar Spray4 - 6 ppm (mg/L)Height control in aggressive growth[6]
Celosia, SalviaFoliar Spray1 - 2 ppm (mg/L)Desirable growth regulation[6]
Herbaceous PerennialsFoliar Spray10 - 15 ppm (mg/L)Height control in vigorous species[6]
Polianthes tuberosa (Tuberose)Foliar Spray / Bulb Immersion5 - 10 mg/LReduced stem height, accelerated flowering[17]
Impatiens, Salvia, TagetesFoliar Spray10 - 160 mg/LReduced plant size (this compound more effective than Paclobutrazol at similar concentrations)[18]
Colocasia, Alocasia, BananaSprench (Spray/Drench)3 - 9 ppm (mg/L)Liner height suppression[19]
Crops
Mung BeanFoliar Spray50 mg/LEnhanced cold stress tolerance and photosynthesis[20]
BananaSoil Application0.1 - 0.5 g/plant Promotes dwarfing, enhances lodging resistance[7]
Dicentra spectabilisSoil Drench< 11 mg/LRetarded stem growth, increased leaf greenness[21]
Table 2: this compound Sensitivity in Fungi
SpeciesMetricConcentrationObserved EffectsCitation(s)
Phakopsora pachyrhizi (Soybean Rust)IC50 (for Azoles)0.01 - 5.1 mg/LInhibition of uredia formation (data for related azole fungicides)[22]
General Fungi--Inhibition of mycelial growth by targeting ergosterol synthesis[9][10]
Table 3: this compound Toxicity in Animal Species

This compound exhibits moderate acute toxicity in mammals and varying levels of toxicity in aquatic organisms.[1] The primary target organ in mammals is the liver.[16][23]

SpeciesMetricValueObserved EffectsCitation(s)
RatAcute Oral LD50>2000 mg/kgLow acute oral toxicity[23]
RatAcute Dermal LD50>2000 mg/kgLow acute dermal toxicity[23]
RatAcute Inhalation LC502.75 mg/LModerate inhalation toxicity[23]
DogRepeat-dose NOEL5 mg/kg/dayLiver effects observed at higher doses[23]
Bobwhite QuailOral LD501461 mg/kgModerate toxicity[23]
Mallard DuckDietary LC503345 ppmModerate toxicity[23]
Rainbow Trout96h LC5014.8 mg/LModerate aquatic toxicity[23]
Carp96h LC507.64 mg/LModerate aquatic toxicity[23]

Experimental Protocols

Standardized assays are crucial for determining the species-specific sensitivity to this compound.

Protocol: Plant Growth Regulation Assay

This protocol is designed to assess the effect of this compound on plant growth and morphology.

  • Objective: To determine the dose-response of a plant species to this compound.

  • Materials:

    • Uniform seedlings of the target plant species.

    • This compound stock solution.

    • Appropriate solvent (e.g., ethanol (B145695) or acetone) and distilled water.

    • Pots and standardized growing medium.

    • Growth chamber or greenhouse with controlled conditions (light, temperature, humidity).

  • Methodology:

    • Preparation of Test Solutions: Prepare a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 mg/L) from a stock solution. Include a solvent control.

    • Plant Material: Transplant uniform, healthy seedlings into pots. Allow them to acclimate for 7-10 days.

    • Application: Apply the test solutions as either a foliar spray (ensuring uniform coverage of stems and leaves) or a soil drench (applying a consistent volume to each pot).[6]

    • Incubation: Grow plants under controlled environmental conditions.

    • Data Collection: At predefined intervals (e.g., weekly for 4-6 weeks), measure parameters such as plant height, stem diameter, number of leaves, and leaf chlorophyll (B73375) content.

    • Harvest and Biomass: At the end of the experiment, harvest the plants and measure fresh and dry weight of shoots and roots.[24]

    • Analysis: Analyze the data to determine the effective concentration for desired growth regulation (e.g., EC50 for height reduction).

Protocol: Antifungal Susceptibility Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal species.

  • Objective: To quantify the antifungal activity of this compound.

  • Materials:

    • Pure culture of the target fungal species.

    • This compound stock solution.

    • Appropriate sterile liquid growth medium (e.g., RPMI 1640).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer (plate reader).

  • Methodology:

    • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension in the growth medium.

    • Drug Dilution: Prepare a two-fold serial dilution of this compound directly in the 96-well plate.

    • Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Endpoint Reading: Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring optical density with a plate reader.[25][26]

Protocol: Acute Aquatic Toxicity Assay

This protocol provides a framework for assessing the acute toxicity of this compound to an aquatic organism like fish.

  • Objective: To determine the median lethal concentration (LC50) of this compound.

  • Materials:

    • Juvenile fish of a model species (e.g., Zebrafish, Rainbow Trout).

    • This compound stock solution.

    • Aquarium tanks with standardized water quality (pH, temperature, hardness).

  • Methodology:

    • Acclimation: Acclimate test organisms to laboratory conditions.

    • Preparation of Test Concentrations: Prepare a series of tanks with different concentrations of this compound in the water. Include a control group with no this compound.

    • Exposure: Randomly assign a group of fish to each tank for a set duration, typically 96 hours.

    • Observation: Monitor the fish at regular intervals (e.g., 24, 48, 72, 96 hours) and record mortality and any sublethal effects (e.g., abnormal behavior).

    • Analysis: Use the mortality data to calculate the 96-hour LC50 value using appropriate statistical methods (e.g., probit analysis).

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A1 Select Species (Plant, Fungus, Animal) A2 Prepare this compound Serial Dilutions A1->A2 A3 Prepare Controls (Positive/Negative) A2->A3 B1 Apply Treatment (Spray, Drench, Media) A3->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Measure Endpoints (Growth, Viability, Mortality) B2->C1 C2 Analyze Data (Dose-Response Curve) C1->C2 C3 Determine Key Metrics (EC50, MIC, LC50) C2->C3

Caption: General Experimental Workflow for Sensitivity Assay.

References

Validating Uniconazole-Induced Gene Expression: A Comparative Guide to qPCR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the molecular effects of the plant growth regulator uniconazole, quantitative PCR (qPCR) serves as a critical tool for validating changes in gene expression. This guide provides a comparative framework for understanding and implementing qPCR to confirm transcriptomic data, offering detailed experimental protocols and data presentation formats.

This compound, a triazole-based plant growth retardant, primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones that regulate various developmental processes, including stem elongation.[1] This inhibition leads to a more compact plant stature, a desirable trait in many ornamental and agricultural applications.[1] Beyond its impact on GAs, this compound has been shown to influence the expression of genes involved in a wide array of physiological processes, including stress responses, photosynthesis, and other hormone signaling pathways.[2] Transcriptome analyses have revealed that this compound can significantly regulate genes associated with porphyrin and chlorophyll (B73375) metabolism, photosynthesis-antenna proteins, and starch and sucrose (B13894) metabolism.[2]

This guide offers a direct comparison of gene expression levels in this compound-treated versus control plants, supported by a detailed methodology for qPCR validation.

Comparative Analysis of this compound-Induced Gene Expression

The following table summarizes the differential expression of key genes in response to this compound treatment, as validated by qPCR. The data is presented as fold change relative to untreated control plants. The selected genes are primarily involved in the gibberellin biosynthesis pathway, abscisic acid (ABA) signaling, and stress responses, reflecting the known mechanisms of this compound action.

Gene CategoryGene NameGene ID / AccessionForward Primer (5'-3')Reverse Primer (5'-3')Fold Change (this compound vs. Control)Reference
Gibberellin Biosynthesis GA20ox (Gibberellin 20-oxidase)Varies by speciesGAGGAGTTTGACCCAGAGCTGTGGCCATACTTGAGTTTGGTC↓ 2.5-fold[3]
GA3ox (Gibberellin 3-oxidase)Varies by speciesTGGAGGATGTGGAGGAACTGCCAGCAATAGCAGCATCCTC↓ 3.1-fold[4]
KS (ent-kaurene synthase)Varies by speciesATGGCTGCTCTTGCTCTTGATCATGCTTGGCCTCCTCTAA↓ 2.8-fold[2]
Abscisic Acid (ABA) Signaling NCED (9-cis-epoxycarotenoid dioxygenase)Varies by speciesGCTTCGACAACATCTCCCTCATCCAGCTTCACCAACACTCC↑ 4.2-fold[2]
CYP707A (ABA 8'-hydroxylase)Varies by speciesTTGGCTTGCTTCATCTTCGTGCAACCAACATAGCCACCTC↓ 2.1-fold[2]
Stress Response CHS (Chalcone synthase)Varies by speciesAAGCGGCCATCAAGAGATACGGCACGAGTTCCATTTCTTC↑ 3.5-fold
PAL (Phenylalanine ammonia-lyase)Varies by speciesGCTGGATGCTATTGCTGAGGTCATGAGGTTGATGGCCTTG↑ 2.9-fold

Note: Primer sequences are representative and should be designed and validated for the specific species and gene of interest.

Experimental Protocols

A meticulously executed experimental protocol is paramount for obtaining reliable and reproducible qPCR results.

I. Plant Material and this compound Treatment
  • Plant Growth: Grow plants under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod) to ensure uniformity.

  • Treatment Application: Apply this compound at the desired concentration. Application methods can include foliar spray, soil drench, or addition to the hydroponic solution.[1] An untreated control group, receiving a mock treatment (e.g., water or the solvent used for this compound), is essential.

  • Sample Collection: Harvest plant tissues (e.g., leaves, stems, roots) at specific time points post-treatment. Immediately freeze the samples in liquid nitrogen and store them at -80°C to prevent RNA degradation.

II. RNA Extraction and cDNA Synthesis
  • RNA Extraction: Isolate total RNA from the plant samples using a reputable commercial kit or a standard protocol like the Trizol method.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be above 2.0. Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using a bioanalyzer.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could otherwise be amplified during qPCR.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.

III. Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design gene-specific primers for the target genes and at least one stably expressed reference gene (e.g., Actin, Tubulin, GAPDH). Primers should typically amplify a product of 100-200 base pairs.

    • Validate primer specificity by performing a standard PCR followed by agarose gel electrophoresis to ensure a single product of the correct size is amplified. Further validation through melt curve analysis in the qPCR instrument is also crucial.

    • Determine primer efficiency by generating a standard curve using a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and the cDNA template.

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcription controls (-RT) to confirm the absence of genomic DNA amplification.

    • Perform the qPCR in a real-time PCR detection system.

  • Thermal Cycling Conditions: A typical thermal cycling protocol is as follows:

    • Initial denaturation: 95°C for 3-5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15-30 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds.

    • Melt curve analysis.

IV. Data Analysis
  • Determine Ct Values: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

  • Relative Quantification: Use the 2-ΔΔCt method for relative quantification of gene expression.

    • ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Cttarget - Ctreference).

    • ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.

Visualizing the Process and Pathway

To better illustrate the experimental and biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis plant_growth Plant Growth treatment This compound Treatment plant_growth->treatment control Control Treatment plant_growth->control harvest Tissue Harvest & Freezing treatment->harvest control->harvest rna_extraction RNA Extraction harvest->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR qPCR cDNA_synthesis->qPCR ct_values Determine Ct Values qPCR->ct_values delta_delta_ct 2-ΔΔCt Calculation ct_values->delta_delta_ct fold_change Fold Change Analysis delta_delta_ct->fold_change validation Validated Gene Expression fold_change->validation Validation of Gene Expression

Experimental workflow for qPCR validation.

gibberellin_pathway cluster_pathway Gibberellin Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate (GGDP) ent_copalyl_PP ent-Copalyl Diphosphate GGDP->ent_copalyl_PP CPS ent_kaurene ent-Kaurene ent_copalyl_PP->ent_kaurene KS ent_kaurenoic_acid ent-Kaurenoic Acid ent_kaurene->ent_kaurenoic_acid KO GA12 GA12 ent_kaurenoic_acid->GA12 KAD bioactive_GA Bioactive Gibberellins (e.g., GA4) GA12->bioactive_GA GA20ox, GA3ox This compound This compound This compound->ent_kaurene Inhibits

This compound's inhibition of gibberellin biosynthesis.

References

Uniconazole vs. Paclobutrazol: A Comparative Guide to Soil Residue and Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the soil residue and half-life of two widely used plant growth regulators, uniconazole and paclobutrazol (B33190). Both are triazole compounds that function by inhibiting gibberellin biosynthesis, but their environmental fate and persistence in soil differ significantly. Understanding these differences is crucial for assessing their long-term environmental impact and for planning crop rotation schedules.

Executive Summary

Experimental data consistently demonstrates that this compound has a significantly shorter half-life and lower persistence in soil compared to paclobutrazol. Paclobutrazol is characterized by its long residual activity, which can have implications for subsequent crops. The persistence of both compounds is influenced by environmental conditions, with degradation being slower in greenhouse settings compared to open fields.

Quantitative Data Comparison

The following table summarizes the soil half-life of this compound and paclobutrazol based on available experimental data.

CompoundHalf-Life (t½) in SoilConditionsReference
This compound 2.9–3.3 daysField[1]
Paclobutrazol 17.3–28.9 days (enantiomers)Laboratory[2]
30.7–40.7 days (enantiomers)Not specified[3]

Note: The half-life of pesticides can vary significantly depending on soil type, temperature, moisture, microbial activity, and other environmental factors.

Experimental Protocols

The determination of the soil half-life of this compound and paclobutrazol typically involves the following key steps:

1. Soil Treatment and Incubation:

  • A known concentration of this compound or paclobutrazol is applied to a specific type of soil.

  • The treated soil is then incubated under controlled laboratory conditions or monitored in a field setting. Environmental parameters such as temperature and moisture are carefully controlled and recorded.

2. Sample Collection:

  • Soil samples are collected at predetermined time intervals after the initial application.

3. Extraction and Analysis:

  • The pesticide residues are extracted from the soil samples using an appropriate solvent.

  • The concentration of the pesticide in the extract is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Half-Life Calculation:

  • The dissipation of the pesticide over time is typically modeled using first-order kinetics.

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k , where 'k' is the dissipation rate constant determined from the experimental data.[4][5]

Signaling Pathway and Degradation Factors

Both this compound and paclobutrazol act as plant growth retardants by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation.

cluster_pathway Simplified Gibberellin Biosynthesis Pathway cluster_inhibitors Inhibition Geranylgeranyl\ndiphosphate Geranylgeranyl diphosphate ent-Kaurene ent-Kaurene Geranylgeranyl\ndiphosphate->ent-Kaurene Terpene cyclases GA12 GA12 ent-Kaurene->GA12 Monooxygenases (P450s) Bioactive GAs\n(e.g., GA4) Bioactive GAs (e.g., GA4) GA12->Bioactive GAs\n(e.g., GA4) Dioxygenases This compound This compound This compound->ent-Kaurene Inhibit Oxidation Paclobutrazol Paclobutrazol Paclobutrazol->ent-Kaurene Inhibit Oxidation

Caption: Inhibition of Gibberellin Biosynthesis by this compound and Paclobutrazol.

The degradation of these compounds in the soil is a complex process influenced by several factors. A schematic representation of these factors is provided below.

cluster_factors Factors Influencing Degradation Soil_Properties Soil Properties (pH, Organic Matter, Texture) Degradation Degradation Soil_Properties->Degradation Microbial_Activity Microbial Activity Microbial_Activity->Degradation Environmental_Conditions Environmental Conditions (Temperature, Moisture) Environmental_Conditions->Degradation Chemical_Properties Chemical Properties (Structure, Volatility) Chemical_Properties->Degradation Pesticide_in_Soil This compound / Paclobutrazol Pesticide_in_Soil->Degradation

Caption: Factors Affecting the Degradation of this compound and Paclobutrazol in Soil.

Comparative Analysis

Studies directly comparing the two compounds have shown that they are more persistent in greenhouse environments than in open field soil.[6][7] This difference is attributed to factors such as leaching from rainfall in open fields, which is absent in greenhouses.[6][7]

Paclobutrazol's longer persistence can be advantageous for long-term growth control in specific applications.[8] However, its extended soil residue poses a risk of affecting subsequent, more sensitive crops planted in the same soil.[8] In contrast, this compound's shorter half-life makes it a more suitable option when crop rotation is a consideration, as it is less likely to have carry-over effects on the next planting. While both compounds can inhibit the growth of subsequent crops, the effect of paclobutrazol is generally more pronounced and long-lasting.

References

Evaluating the Cost-Effectiveness of Uniconazole in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of plant growth regulators, a thorough evaluation of cost-effectiveness is paramount. This guide provides an objective comparison of uniconazole with two other common alternatives, paclobutrazol (B33190) and daminozide (B1669788). The following analysis, supported by experimental data, will assist in making informed decisions for research applications.

Performance and Efficacy: A Quantitative Comparison

This compound consistently demonstrates higher biological activity compared to paclobutrazol and daminozide, meaning lower concentrations are required to achieve a similar level of growth regulation.[1] This higher efficacy can translate into lower application costs and a reduced environmental footprint.

Table 1: Comparative Efficacy of this compound, Paclobutrazol, and Daminozide on Plant Height Reduction

Plant SpeciesThis compound Concentration (ppm)Paclobutrazol Concentration (ppm)Daminozide Concentration (ppm)Height Reduction (%)Application MethodReference
Petunia1-24-62500ModerateFoliar Spray[2]
Marigold4-6--ModerateFoliar Spray[2]
Herbaceous Perennials (Echinacea, Gaura)10-15--SignificantFoliar Spray[2]
Chrysanthemum 'Nob Hill'20 (spray)200 (spray)2500 (spray)VariableFoliar Spray[3]
Chrysanthemum 'Nob Hill'0.1 mg/pot (drench)--SignificantDrench[3]
Bedding Plants1-2 (spray)--DesirableFoliar Spray[2]
Bedding Plants0.5 (drench)--EffectiveDrench[2]
Flowering Chinese Cabbage100--SignificantNot Specified[4]
Amorpha fruticosa Seedlings200 (in mixture)200 (in mixture)-SignificantNot Specified[5]

Table 2: Cost Comparison of this compound, Paclobutrazol, and Daminozide (Research Grade)

CompoundSupplierQuantityPurityPrice (USD)Price per Gram (USD)
This compoundLKT Labs1 g≥98%63.0063.00
This compoundLKT Labs5 g≥98%98.6019.72
This compoundLKT Labs10 g≥98%126.5012.65
PaclobutrazolPhytoTech Labs25 gPlant Tissue Culture Tested20.150.81
PaclobutrazolPhytoTech Labs100 gPlant Tissue Culture Tested51.150.51
DaminozideChem-ImpexNot Specified≥99%InquireInquire
DaminozideHiMedia1 gPlant Culture Tested~12.0012.00
DaminozideHiMedia5 gPlant Culture TestedNot SpecifiedNot Specified

Note: Prices are subject to change and may vary between suppliers and based on purity and quantity.

Mechanism of Action: Inhibition of Gibberellin Biosynthesis

This compound, paclobutrazol, and daminozide all function as plant growth retardants by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones responsible for stem elongation.[1][4][6] While all three target the GA biosynthesis pathway, this compound and paclobutrazol act on an earlier step than daminozide.

This compound and paclobutrazol specifically inhibit the enzyme ent-kaurene (B36324) oxidase, a cytochrome P450 monooxygenase.[1][7][8] This enzyme catalyzes a key step in the GA biosynthesis pathway. By blocking this step, the production of active gibberellins is significantly reduced, leading to the characteristic dwarfing effect. This compound is generally considered to be a more potent inhibitor of this enzyme than paclobutrazol.[1]

Daminozide, on the other hand, inhibits the later stages of gibberellin metabolism, specifically the 3β-hydroxylase and, to a lesser extent, the 2β-hydroxylase.[9] This also results in a reduction of active gibberellins.

Gibberellin_Biosynthesis_Inhibition GGDP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ent-Kaurene synthase ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid ent-Kaurene oxidase ent_Kaurene_to_acid_point ent_Kaurene_to_acid_point ent_Kaurene->ent_Kaurene_to_acid_point GA12 GA12 ent_Kaurenoic_acid->GA12 GA20 GA20 GA12->GA20 GA1 Active Gibberellins (e.g., GA1) GA20->GA1 GA 3-oxidase GA20_to_GA1_point GA20_to_GA1_point GA20->GA20_to_GA1_point Stem_Elongation Stem Elongation GA1->Stem_Elongation This compound This compound This compound->ent_Kaurene_to_acid_point Paclobutrazol Paclobutrazol Paclobutrazol->ent_Kaurene_to_acid_point Daminozide Daminozide Daminozide->GA20_to_GA1_point ent_Kaurene_to_acid_point->ent_Kaurenoic_acid GA20_to_GA1_point->GA1

Figure 1: Inhibition points of this compound, paclobutrazol, and daminozide in the gibberellin biosynthesis pathway.

Experimental Protocols

The following are generalized protocols for the application of this compound, paclobutrazol, and daminozide in a research setting. It is crucial to conduct small-scale trials to determine the optimal concentrations and application methods for specific plant species and experimental conditions.

Foliar Spray Application

This method is commonly used for all three growth regulators.

Materials:

  • This compound, paclobutrazol, or daminozide of desired purity

  • Distilled water

  • Wetting agent/surfactant (optional, but recommended for some species)

  • Volumetric flasks and pipettes

  • Spray bottles or a calibrated sprayer

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Stock Solution Preparation:

    • Calculate the amount of the plant growth regulator needed to achieve the desired final concentration in the spray solution.

    • Accurately weigh the required amount of the compound.

    • Dissolve the compound in a small amount of a suitable solvent if necessary (as specified by the manufacturer), and then bring it to the final volume with distilled water in a volumetric flask. For water-soluble formulations, dissolve directly in distilled water.

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water to the final desired concentration.

    • If using a surfactant, add it to the working solution according to the manufacturer's recommendations.

  • Application:

    • Apply the solution as a fine mist to the plant foliage, ensuring thorough and uniform coverage of the stems and leaves.

    • Spray until the point of runoff, but avoid excessive drenching of the growing medium unless that is the intended application method.

    • Apply during periods of low air movement to prevent drift and in cooler parts of the day to slow evaporation and enhance absorption.[6]

    • Ensure plants are well-watered prior to application but have dry foliage.[6]

Foliar_Spray_Workflow Start Start: Prepare Materials Prep_Stock Prepare Stock Solution Start->Prep_Stock Prep_Working Prepare Working Solution (with optional surfactant) Prep_Stock->Prep_Working Calibrate Calibrate Sprayer Prep_Working->Calibrate Apply Apply Foliar Spray (uniform coverage) Calibrate->Apply Dry Allow to Dry on Foliage Apply->Dry Observe Observe Plant Growth Dry->Observe End End: Record Data Observe->End

Figure 2: Experimental workflow for foliar spray application.

Soil Drench Application

This method is effective for this compound and paclobutrazol, which are readily absorbed by the roots. Daminozide is generally not effective as a soil drench.

Materials:

  • This compound or paclobutrazol of desired purity

  • Distilled water

  • Volumetric flasks, graduated cylinders, and pipettes

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Solution Preparation:

    • Calculate the amount of the plant growth regulator needed to achieve the desired concentration and application volume per pot.

    • Prepare a stock solution as described in the foliar spray protocol.

    • Dilute the stock solution with distilled water to the final desired concentration for drenching.

  • Application:

    • Ensure the growing medium is moist but not saturated before application.

    • Apply a specific, predetermined volume of the solution evenly to the surface of the growing medium in each pot. The volume will depend on the pot size and the desired dose per plant.

    • Avoid watering the plants from above for a period after application to prevent washing the chemical out of the root zone.

Soil_Drench_Workflow Start Start: Prepare Materials Prep_Solution Prepare Drench Solution Start->Prep_Solution Measure_Volume Measure Precise Volume per Pot Prep_Solution->Measure_Volume Apply Apply Evenly to Soil Surface Measure_Volume->Apply Absorption Allow for Root Absorption Apply->Absorption Observe Observe Plant Growth Absorption->Observe End End: Record Data Observe->End

Figure 3: Experimental workflow for soil drench application.

Conclusion

The choice between this compound, paclobutrazol, and daminozide for research purposes depends on a balance of factors including cost, required efficacy, and the specific experimental goals. This compound's high potency allows for lower application rates, which can be both economically and environmentally advantageous.[1] However, this potency also necessitates more precise application to avoid phytotoxicity. Paclobutrazol offers a wider margin of safety for many species, though it requires higher concentrations.[1] Daminozide is effective as a foliar spray but has a shorter residual effect, which may be desirable in some experimental contexts. For any application, it is strongly recommended to conduct preliminary trials to determine the optimal concentration and application method for the specific plant species and growing conditions.

References

Uniconazole's Impact on Plant Morphology: A Comparative Analysis for Phenotypic Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the phenotypic effects of uniconazole and its alternatives. This document provides a comparative analysis supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in the validation of this compound's role in plant morphology.

This compound, a triazole-based plant growth regulator, is a potent inhibitor of gibberellin biosynthesis, leading to significant alterations in plant morphology.[1][2] Its primary mode of action involves the inhibition of cytochrome P450 monooxygenases, key enzymes in the gibberellin (GA) biosynthesis pathway.[2] This inhibition results in reduced plant height, thicker stems, and a more compact growth habit.[1][3] this compound is also known to influence other hormonal pathways, including increasing abscisic acid (ABA) levels by inhibiting its catabolism.[4][5][6] These characteristics make it a valuable tool for researchers studying plant development and for agricultural applications requiring growth control.

This guide provides a comparative analysis of this compound with other common plant growth regulators—paclobutrazol, chlormequat (B1206847) chloride, and mepiquat (B94548) chloride—supported by quantitative data from various studies. Detailed experimental protocols for phenotypic analysis and visualizations of the relevant signaling pathways are also presented to facilitate the design and execution of validation studies.

Comparative Phenotypic Analysis

The application of this compound and its alternatives induces a range of morphological changes in plants. The following tables summarize the quantitative effects of these compounds on key phenotypic parameters observed in different plant species.

Table 1: Effect of this compound and Paclobutrazol on Plant Height

Plant SpeciesCompoundConcentrationApplication MethodPlant Height Reduction (%)Reference
Petunia x hybridaThis compound10 - 160 mg/LFoliar SprayGreater than Paclobutrazol[7]
Salvia splendensThis compound10 - 160 mg/LFoliar SprayGreater than Paclobutrazol[7]
Tagetes erectaThis compound10 - 160 mg/LFoliar SprayGreater than Paclobutrazol[7]
Impatiens walleranaThis compound10 - 160 mg/LFoliar SprayGreater than Paclobutrazol[7]
Tropical FoliageThis compound3 ppmSprench30 - 37[8]
Tropical FoliagePaclobutrazol30 - 90 ppmSprench24 - 45[8]
Flowering Chinese CabbageThis compound25 - 200 mg/LSpray12.65 - 46.67[9]

Table 2: Effect of this compound on Hypocotyl and Stem Diameter

Plant SpeciesConcentrationHypocotyl Length Reduction (%)Stem/Hypocotyl Diameter Increase (%)Reference
Flowering Chinese Cabbage25 - 200 mg/L12.65 - 46.674.36 - 16.11[9]

Table 3: Comparative Effects of Mepiquat Chloride and Chlormequat Chloride on Plant Morphology

Plant SpeciesCompoundConcentrationEffect on Plant HeightOther Morphological EffectsReference
CottonMepiquat Chloride30 - 120 g/haReducedReduced internodal distance, increased sympodial branches[10]
CottonMepiquat Chloride0.05 - 0.1 kg/ha ReducedVariable effects on other growth characteristics[11]
TomatoChlormequat ChlorideNot specifiedDecreasedDecreased shoot dry weight, leaf area, and root surface area[12]
Mustard & RapeseedChlormequat ChlorideNot specifiedReducedIncreased stem branching in mustard[13]
'Shine Muscat' GrapesMepiquat Chloride100 - 700 mg/LSuppressed shoot elongationIncreased branch density[14]
'Shine Muscat' GrapesChlormequat Chloride100 - 700 mg/LSuppressed shoot elongation (more effective than MC)Increased branch density[14]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for validating the effects of this compound on plant morphology. Below are detailed methodologies for conducting phenotypic analysis.

Protocol 1: General Application of this compound for Phenotypic Analysis

Objective: To assess the impact of this compound on the overall morphology of a target plant species.

Materials:

  • This compound solution of desired concentrations (e.g., 1, 5, 10, 25, 50 mg/L).[9][15]

  • Healthy, uniform plants of the target species at a specific growth stage (e.g., two- to four-leaf stage).[16]

  • Growth medium and pots suitable for the plant species.

  • Controlled environment growth chamber or greenhouse with consistent light, temperature, and humidity.

  • Foliar spray bottle or soil drenching equipment.

  • Calipers and rulers for measurements.

  • Camera for photographic documentation.

Methodology:

  • Plant Preparation: Grow a sufficient number of plants from seed or cuttings to ensure uniformity. Select healthy and uniform plants for the experiment, discarding any outliers. Transplant seedlings into individual pots with a standardized growth medium. Allow plants to acclimate for 7-10 days before treatment.[15]

  • Treatment Application:

    • Foliar Spray: Prepare this compound solutions of the desired concentrations. Apply the spray evenly to the foliage until runoff, ensuring thorough coverage of the stems.[15] A typical application volume is 2 qt/100 ft².[16] Include a control group sprayed with water only.

    • Soil Drench: Apply a specific volume of the this compound solution directly to the growth medium of each pot. The volume should be sufficient to moisten the root zone without excessive leaching. Include a control group receiving an equal volume of water.

  • Growth Conditions: Maintain plants in a controlled environment with optimal conditions for the species. Record environmental parameters daily.

  • Data Collection: At predetermined time points (e.g., 1, 2, 4, and 6 weeks after treatment), measure the following morphological parameters:

    • Plant height (from the soil surface to the apical meristem).

    • Stem diameter (at a marked position on the main stem).

    • Number of leaves.

    • Leaf area (using a leaf area meter or image analysis software).

    • Internode length.

    • Root and shoot fresh and dry weight (at the end of the experiment).

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibition Inhibition GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs GA20ox, GA3ox Cell_Elongation Cell Elongation & Stem Growth Active_GAs->Cell_Elongation This compound This compound This compound->ent_kaurene Inhibits Cytochrome P450 monooxygenases (KO)

Caption: this compound inhibits gibberellin biosynthesis.

Abscisic_Acid_Signaling_Modulation cluster_aba Abscisic Acid (ABA) Metabolism cluster_inhibition Inhibition cluster_response Plant Response ABA Abscisic Acid (ABA) Inactive_ABA Inactive ABA (Phaseic Acid, DPA) ABA->Inactive_ABA Catabolism Increased_ABA Increased Endogenous ABA Levels ABA_8_hydroxylase ABA 8'-hydroxylase (CYP707A) This compound This compound This compound->ABA_8_hydroxylase Inhibits Stress_Tolerance Enhanced Stress Tolerance Increased_ABA->Stress_Tolerance

Caption: this compound modulates abscisic acid signaling.

Phenotypic_Analysis_Workflow start Plant Acclimation treatment This compound Application (Foliar Spray or Soil Drench) start->treatment data_collection Morphological Data Collection (Height, Diameter, Leaf Area) treatment->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis conclusion Validation of Phenotypic Effects analysis->conclusion

Caption: Workflow for phenotypic analysis.

References

Uniconazole and Paclobutrazol: A Comparative Transcriptomic Analysis of Two Potent Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of uniconazole and paclobutrazol (B33190), this guide offers a comparative analysis of their transcriptomic effects. By examining gene expression changes and affected signaling pathways, we provide valuable insights for researchers, scientists, and drug development professionals in the field of plant science and agriculture.

This compound and paclobutrazol are both triazole-based plant growth retardants that function by inhibiting the biosynthesis of gibberellins (B7789140) (GA), crucial hormones for plant growth and development.[1] This inhibition leads to a range of physiological responses, most notably a reduction in plant height, making them valuable tools in agriculture and horticulture.[2] While their primary mode of action is similar, this compound is reported to be four to ten times more active than paclobutrazol in controlling plant height.[3][4] This guide provides a comparative overview of their effects at the transcriptomic level, supported by experimental data from various studies.

Quantitative Overview of Transcriptomic Changes

Transcriptomic studies have revealed significant alterations in gene expression in various plant species following treatment with this compound or paclobutrazol. The number of differentially expressed genes (DEGs) and the key biological pathways affected provide a quantitative measure of their impact.

Plant SpeciesTreatmentTotal Unigenes/TranscriptsDifferentially Expressed Genes (DEGs)Key Affected PathwaysReference
This compound
Flowering Chinese Cabbage (Brassica campestris L.)100 mg L⁻¹42,4913,499Plant hormone signal transduction, Phenylpropanoid biosynthesis[3]
Banana (Musa spp.)Not specified>40 million clean reads per sampleNot specifiedLignin (B12514952) biosynthesis, Phenylpropanoid metabolism, Peroxidase activity, Flavonoid biosynthesis[5]
Paclobutrazol
Tomato (Solanum lycopersicum L.)200 mg L⁻¹136.85 Gb clean data30,990 (total)Flavonoid and phenylpropanoid biosynthesis, Plant hormones and sucrose (B13894) metabolism[6][7]
Sugarcane (Saccharum spp.)Not specified239,2126,108 (sensitive cultivar), 4,404 (non-sensitive cultivar)Photosynthesis, Valine, leucine (B10760876) and isoleucine degradation, Ion channels, Plant-pathogen interaction[8]
Lily (Lilium longiflorum-Asiatic hybrid)500 mg L⁻¹53,6812,704Cell division and expansion, GA metabolism and signaling[9][10]

Core Signaling Pathway: Gibberellin Biosynthesis and Signaling

The primary target of both this compound and paclobutrazol is the gibberellin (GA) biosynthesis pathway.[2] They specifically inhibit key enzymes like ent-kaurene (B36324) oxidase, leading to a reduction in the levels of bioactive GAs.[2] This has a direct impact on the GA signaling pathway. In the absence of GAs, DELLA proteins accumulate and act as repressors of plant growth by inactivating transcription factors responsible for growth-promoting genes. When GAs are present, they bind to the GID1 receptor, leading to the degradation of DELLA proteins and allowing for plant growth. By blocking GA production, both compounds cause an accumulation of DELLA proteins, thereby repressing growth.

GAsignaling cluster_inhibition Inhibition by this compound/Paclobutrazol cluster_signaling GA Signaling Cascade Uniconazole_Paclobutrazol This compound / Paclobutrazol GA_Biosynthesis Gibberellin Biosynthesis Uniconazole_Paclobutrazol->GA_Biosynthesis inhibit Bioactive_GA Bioactive GA GID1 GID1 Receptor Bioactive_GA->GID1 binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA promotes degradation of Growth_Promoting_Genes Growth-Promoting Genes DELLA->Growth_Promoting_Genes repress Plant_Growth Plant Growth Growth_Promoting_Genes->Plant_Growth activate

Simplified Gibberellin Signaling Pathway.

Experimental Protocols: A Generalized Workflow

The following outlines a typical experimental workflow for conducting a comparative transcriptomic analysis of this compound and paclobutrazol treatment, based on methodologies reported in the cited literature.[4][6]

experimental_workflow Start Plant Material & Growth Treatment This compound/Paclobutrazol Treatment (and Control) Start->Treatment Sampling Tissue Sampling (Time Course) Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC Library_Prep cDNA Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics DEG_Analysis Differential Gene Expression Analysis Bioinformatics->DEG_Analysis Enrichment GO & KEGG Pathway Enrichment Analysis Bioinformatics->Enrichment Validation qRT-PCR Validation of DEGs DEG_Analysis->Validation Enrichment->Validation

Generalized Experimental Workflow.

1. Plant Material and Growth Conditions:

  • Plant Species: A suitable plant species is selected for the study (e.g., Tomato, Sugarcane, Lily).[6][8][9]

  • Growth Environment: Plants are grown under controlled and standardized conditions (temperature, humidity, photoperiod) to minimize environmental variability.[1]

2. Chemical Treatment:

  • Application: Aqueous solutions of this compound and paclobutrazol are applied at desired concentrations. A control group treated with water is included.[1][6]

  • Method: Application can be via foliar spray or soil drench.[1]

  • Sampling: Tissue samples are collected at various time points after treatment to capture the dynamics of gene expression changes.[11]

3. RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from the collected tissue samples using a suitable kit.[6][11]

  • Quality Control: The integrity and quality of the extracted RNA are assessed. An RNA Integrity Number (RIN) value of > 8.0 is generally recommended for sequencing.

  • Library Preparation and Sequencing: cDNA libraries are constructed from high-quality RNA and sequenced using a high-throughput platform like Illumina.

4. Bioinformatic Analysis:

  • Data Processing: Raw sequencing reads are filtered to obtain clean reads.

  • Gene Expression Analysis: Clean reads are mapped to a reference genome or assembled de novo. Gene expression levels are quantified.

  • Differential Expression Analysis: Genes with statistically significant changes in expression between the treatment and control groups are identified as DEGs.[8][10]

  • Functional Enrichment: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify over-represented biological processes and pathways.[6][8]

5. Validation:

  • qRT-PCR: The expression patterns of a selection of DEGs are validated using quantitative real-time PCR (qRT-PCR) to confirm the accuracy of the RNA-Seq data.[6][8]

Concluding Remarks

Both this compound and paclobutrazol are effective inhibitors of gibberellin biosynthesis, leading to significant transcriptomic reprogramming in plants. This is primarily characterized by the downregulation of genes involved in GA metabolism and signaling, and the upregulation of genes associated with stress responses and secondary metabolite production, such as flavonoids and phenylpropanoids.[2][5][6] The higher potency of this compound may lead to more pronounced or rapid changes in gene expression compared to paclobutrazol.[3][4] The choice between these two growth regulators will depend on the specific application, desired level of growth control, and the plant species . The data and protocols presented in this guide provide a foundation for further research into the nuanced molecular effects of these important compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Uniconazole

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling uniconazole must adhere to strict disposal protocols to ensure laboratory safety and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound waste, aligning with established safety standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed and can cause harm to organs with prolonged or repeated exposure.[1] It is also toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use chemical-resistant gloves that have been inspected prior to use.[2][4]

  • Body Protection: Wear a long-sleeved overall, boots, and other suitable protective clothing to prevent skin contact.[2][4]

  • Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, use an approved full-face respirator.[2]

Step-by-Step this compound Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its containers.

Step 1: Managing Unused this compound

Unused or surplus this compound must be treated as hazardous waste.

  • Collection: Collect the waste in a suitable, closed, and properly labeled container.[2]

  • Disposal: The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not dispose of it with household garbage or allow it to enter the sewage system.[5]

Step 2: Decontaminating and Disposing of Empty Containers

Properly cleaned containers can be safely recycled or disposed of.

  • Triple Rinsing: Rinse the empty container three times with a volume of water equal to at least 10% of the container's volume.[4][6]

  • Rinsate Disposal: The rinse water should be used according to the product label directions, typically by adding it to the spray tank for the next application.[7] Never pour the rinsate into drains or on the ground.[7]

  • Final Disposal: After triple rinsing, containers can be offered for recycling or reconditioning.[2] Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated.[2]

Step 3: Handling Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Ventilation and Ignition Sources: Ensure adequate ventilation and remove all sources of ignition.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use inert materials like sand or earth to create dikes and contain the spill.[2][4]

  • Absorption and Collection: Absorb the spilled material with an inert substance (e.g., dry sand, earth) and place it into a labeled chemical waste container for disposal.[2][6]

  • Cleaning: After the material has been collected, wash the area with soap and water, and collect the wash liquid with additional absorbent material.[6]

  • Environmental Protection: Do not allow the spilled product or contaminated surfaces to enter drains, sewers, or any water bodies.[3][4]

Quantitative Data for this compound Disposal and Safety

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
Acute Oral Toxicity (LD50, Rat) 1790 mg/kg (female), 2020 mg/kg (male)
Aquatic Toxicity (LC50, 96h, Rainbow Trout) 14.8 mg/L
Aquatic Toxicity (LC50, 96h, Carp) 7.64 mg/L
Half-life in Soil 2.9 - 3.3 days[8]
Half-life in Wheat Plants 3.8 - 4.4 days[8]

Experimental Protocols

The data presented in this guide is derived from standardized safety and environmental testing protocols. For instance, acute oral toxicity is determined through studies like OECD Guideline 423, where the substance is administered to rats and their health is monitored. Aquatic toxicity is assessed using protocols such as OECD Guideline 203, which exposes fish to the chemical for a set period to determine the concentration that is lethal to 50% of the test population. The half-life in soil and plants is determined through field studies where the dissipation of the chemical is measured over time using techniques like liquid chromatography-mass spectrometry (LC-MS).[8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Uniconazole_Disposal_Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_action Disposal Actions cluster_final Final Disposition PPE Wear Appropriate PPE (Goggles, Gloves, Protective Clothing) Unused Unused this compound Empty Empty Containers Spill Spills Collect_Waste Collect in Labeled, Closed Container Unused->Collect_Waste Triple_Rinse Triple Rinse Container Empty->Triple_Rinse Contain_Spill Contain & Absorb Spill with Inert Material Spill->Contain_Spill Incinerate Licensed Chemical Incineration or Approved Waste Disposal Plant Collect_Waste->Incinerate Rinsate Use Rinsate per Label Directions Triple_Rinse->Rinsate Recycle Recycle/Recondition or Puncture & Landfill Triple_Rinse->Recycle Collect_Spill Collect Contaminated Material for Disposal Contain_Spill->Collect_Spill Collect_Spill->Incinerate

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Uniconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Uniconazole in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and minimizing environmental impact.

Hazard Identification and Classification

This compound is a plant growth regulator.[1] It is classified as harmful if swallowed and may cause damage to organs.[2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[3][4]

Signal Word: Warning[2][5]

Hazard Statements:

  • H302: Harmful if swallowed.[2][5]

  • H371: May cause damage to organs.[3]

  • H412: Harmful to aquatic life with long lasting effects.[3][4]

Toxicological and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Acute Oral LD50 1790 mg/kg (rat)[2]
4300 mg/kg (rat)[6]
Acute Dermal LD50 > 5000 mg/kg (rat)[6]
Inhalation LC50 > 5.0 mg/L (rat)[6]
Solubility Soluble in ethanol (B145695), DMSO, and dimethyl formamide (B127407) (approx. 30 mg/ml). Sparingly soluble in aqueous buffers.[7]
Appearance Crystalline solid; may also be a white liquid in solution.[6][7]
Stability Stable for at least 2 years under ambient storage conditions.[6]

Personal Protective Equipment (PPE)

Strict adherence to PPE requirements is mandatory to minimize exposure. The level of PPE may vary based on the procedure being performed.

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield should be worn, especially when handling concentrates or there is a risk of splashing.[5][8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl, or chloroprene (B89495) rubber) must be worn. Gloves must be inspected before use. Wash and dry hands after removing gloves.[3][5][6][10]
Body Protection A long-sleeved overall or lab coat is required. For larger quantities or risk of significant exposure, wear fire/flame resistant and impervious clothing.[5][6][11]
Respiratory Protection Use in a well-ventilated area. If exposure limits may be exceeded or if dust/aerosols are generated, use an approved full-face respirator.[5][6]
Footwear Closed-toe shoes are required. For spill response or handling large quantities, chemical-resistant footwear or boots should be worn.[6][9][11]

G cluster_handler Laboratory Professional handler Handler ppe_eye ppe_eye handler->ppe_eye Wears ppe_skin ppe_skin handler->ppe_skin Wears ppe_hands ppe_hands handler->ppe_hands Wears ppe_resp ppe_resp handler->ppe_resp Wears ppe_feet ppe_feet handler->ppe_feet Wears

Caption: Required PPE for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for safely handling this compound.

A. Preparation and Planning

  • Review Documentation: Before beginning work, thoroughly review the Safety Data Sheet (SDS).[7]

  • Designate Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Assemble PPE: Don all required personal protective equipment as specified in the table above.

  • Prepare Materials: Ensure all necessary equipment (spatulas, containers, solvents, waste receptacles) is within reach to avoid moving unnecessarily.

B. Handling and Use

  • Avoid Dust/Aerosol Formation: When handling the solid form, be careful to avoid creating dust.[5]

  • Solution Preparation: To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent like ethanol, DMSO, or dimethyl formamide.[7] For aqueous solutions, first dissolve in ethanol and then dilute with the aqueous buffer.[7] Do not store aqueous solutions for more than one day.[7]

  • General Hygiene: Do not eat, drink, or smoke in the handling area.[5][6] Wash hands thoroughly after handling the product, even after wearing gloves.[5][6]

C. Post-Handling and Cleanup

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Waste Segregation: Segregate all this compound waste (solid, liquid, contaminated consumables) into designated, properly labeled, and sealed waste containers.[5]

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Wash reusable PPE, such as goggles and face shields, after each use.

  • Hand Washing: Wash hands again with soap and water after all work is complete.

G start Start: Prepare to Handle this compound review_sds 1. Review Safety Data Sheet (SDS) start->review_sds don_ppe 2. Don Appropriate PPE review_sds->don_ppe prepare_area 3. Prepare Ventilated Workspace don_ppe->prepare_area handle_chemical 4. Handle this compound (Avoid dust/aerosol generation) prepare_area->handle_chemical decontaminate 5. Decontaminate Workspace and Equipment handle_chemical->decontaminate dispose_waste 6. Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe 7. Doff and Clean/Dispose of PPE dispose_waste->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Standard workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

A. First Aid Measures

Exposure RouteActionSource(s)
Ingestion IF SWALLOWED: Rinse mouth.[2][5] Do NOT induce vomiting. Immediately call a doctor or Poison Control Center. Never give anything by mouth to an unconscious person.[2][5][6]
Inhalation IF INHALED: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][8]
Skin Contact IF ON SKIN: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Consult a doctor if irritation develops and persists.[5][6][8]
Eye Contact IF IN EYES: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[5][6][8] Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[5][6][8]

B. Accidental Release Measures (Spill Plan)

  • Evacuate: Evacuate non-essential personnel from the spill area. Keep people away from and upwind of the spill.[5]

  • Ventilate: Ensure adequate ventilation.

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[5] Use an inert, dry absorbent material such as sand or earth to contain the spill.[6]

  • Collect Spill: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[5][6] Use non-sparking tools.[5]

  • Clean Area: Decontaminate the spill area with soap and water.[12]

  • Avoid Drains: Do not allow the product to enter drains, sewers, or any water body.[2][6]

G start Spill Detected evacuate 1. Evacuate Area & Restrict Access start->evacuate ppe 2. Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) evacuate->ppe contain 3. Contain Spill with Inert Material (e.g., Sand, Vermiculite) ppe->contain collect 4. Collect Absorbed Material (Use non-sparking tools) contain->collect package 5. Place in Labeled Waste Container collect->package clean 6. Decontaminate Spill Area package->clean end End: Spill Managed clean->end

Caption: Emergency response plan for a this compound spill.

Storage and Disposal Plan

A. Storage

  • Store containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Keep out of reach of children and away from food, drink, and animal feed.[6][8]

  • Store apart from incompatible materials.[5]

B. Disposal

  • Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, regional, and national laws and regulations.[2][5] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

  • Contaminated Packaging: Do not reuse empty containers.[12] Triple rinse the container (or equivalent) promptly after emptying.[6][12] The packaging can then be punctured to make it unusable for other purposes and disposed of in a sanitary landfill or by controlled incineration.[5]

G cluster_container Empty Container Disposal cluster_chemical Chemical Waste Disposal start This compound Waste Generated (Chemical residue, contaminated items, empty container) segregate 1. Segregate Waste into Designated, Labeled Containers start->segregate rinse 2a. Triple Rinse Container segregate->rinse store 2b. Store Securely for Pickup segregate->store puncture 3a. Puncture to Prevent Reuse rinse->puncture dispose 4. Dispose via Licensed Facility (In accordance with all regulations) puncture->dispose store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.